molecular formula C9H9FO2 B1306067 2-Fluoro-4-methylphenylacetic acid CAS No. 518070-28-5

2-Fluoro-4-methylphenylacetic acid

Cat. No.: B1306067
CAS No.: 518070-28-5
M. Wt: 168.16 g/mol
InChI Key: JAUQBMIRVXYHIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-4-methylphenylacetic acid is a useful research compound. Its molecular formula is C9H9FO2 and its molecular weight is 168.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-fluoro-4-methylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO2/c1-6-2-3-7(5-9(11)12)8(10)4-6/h2-4H,5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAUQBMIRVXYHIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90380964
Record name 2-Fluoro-4-methylphenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

518070-28-5
Record name 2-Fluoro-4-methylbenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=518070-28-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-4-methylphenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-Fluoro-4-methylphenylacetic Acid from m-Fluorotoluene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a detailed, in-depth exploration of a robust and efficient synthetic pathway for producing 2-Fluoro-4-methylphenylacetic acid, a valuable building block in pharmaceutical and materials science research. Starting from the readily available precursor, m-fluorotoluene, this document elucidates a two-step synthetic strategy involving a regioselective Friedel-Crafts acylation followed by a Willgerodt-Kindler reaction and subsequent hydrolysis. The guide offers a mechanistic rationale for each transformation, detailed experimental protocols, and process optimization insights, designed for researchers, chemists, and professionals in drug development.

Strategic Overview: Retrosynthetic Analysis and Pathway Selection

The synthesis of this compound from m-fluorotoluene requires the introduction of an acetic acid moiety at a specific position on the aromatic ring. The regiochemical outcome is governed by the directing effects of the existing methyl (-CH₃) and fluoro (-F) substituents.

  • Directing Effects: Both the methyl group (activating) and the fluorine atom (deactivating) are ortho, para-directors for electrophilic aromatic substitution. In m-fluorotoluene (3-fluorotoluene), these effects converge, strongly favoring substitution at the C4 (para to -CH₃, ortho to -F) and C6 (ortho to -CH₃, para to -F) positions. The target molecule requires functionalization at the C6 position of the starting material.

A retrosynthetic analysis points to two primary strategies, with the key disconnection being the C-C bond between the aromatic ring and the acetic acid side chain.

G cluster_path1 Chosen Pathway product This compound intermediate1 2-Fluoro-4-methylacetophenone product->intermediate1 Willgerodt-Kindler Reaction start m-Fluorotoluene intermediate1->start Friedel-Crafts Acylation

Caption: Retrosynthetic analysis for this compound.

Pathway Justification:

  • Pathway A: Friedel-Crafts Acylation → Willgerodt-Kindler Reaction: This route involves an initial Friedel-Crafts acylation to install an acetyl group, creating 2-fluoro-4-methylacetophenone. This intermediate is then converted to the target phenylacetic acid via the Willgerodt-Kindler reaction. This pathway is advantageous due to the high regioselectivity of the acylation step at the sterically accessible and electronically enriched C6 position. Furthermore, the Willgerodt-Kindler reaction is a powerful and reliable method for converting aryl ketones to their corresponding carboxylic acids.[1][2]

  • Pathway B: Chloromethylation → Cyanation → Hydrolysis: An alternative involves chloromethylation of m-fluorotoluene, followed by nucleophilic substitution with cyanide and subsequent hydrolysis of the resulting nitrile. While feasible, this route often suffers from poor regioselectivity in the initial chloromethylation step and involves highly toxic and carcinogenic reagents, making it less desirable from a safety and efficiency standpoint.

Based on its superior regiocontrol, reliability, and safety profile, this guide will focus exclusively on Pathway A .

Detailed Synthetic Protocol and Mechanistic Insights

This section provides a comprehensive, step-by-step guide for the synthesis, complete with mechanistic explanations and experimental details.

Step 1: Friedel-Crafts Acylation of m-Fluorotoluene

The first transformation is the electrophilic acylation of m-fluorotoluene with acetyl chloride, catalyzed by aluminum chloride (AlCl₃), to yield 2-fluoro-4-methylacetophenone.

Mechanism: The reaction proceeds via a classic electrophilic aromatic substitution mechanism.[3][4] The Lewis acid, AlCl₃, coordinates to the chlorine atom of acetyl chloride, generating a highly electrophilic acylium ion. The π-system of the m-fluorotoluene ring then attacks this electrophile, primarily at the C6 position, to form a resonance-stabilized carbocation (sigma complex). A subsequent deprotonation step restores the aromaticity of the ring, yielding the final ketone product. A stoichiometric amount of AlCl₃ is required because the catalyst forms a stable complex with the product ketone, rendering it inactive.[3]

G reagents CH₃COCl + AlCl₃ acylium [CH₃C=O]⁺ + AlCl₄⁻ (Acylium Ion) reagents->acylium Generation of Electrophile sigma_complex Sigma Complex (Resonance Stabilized) acylium->sigma_complex Electrophilic Attack mft m-Fluorotoluene mft->sigma_complex Electrophilic Attack product 2-Fluoro-4-methylacetophenone + HCl + AlCl₃ sigma_complex->product Deprotonation & Rearomatization

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Protocol:

Reagent/ParameterMolar Eq.QuantityNotes
m-Fluorotoluene1.0(Specify Amount)Starting material
Acetyl Chloride (CH₃COCl)1.1(Calculate Amount)Acylating agent
Aluminum Chloride (AlCl₃)1.2(Calculate Amount)Lewis acid catalyst
Dichloromethane (DCM)-(Specify Volume)Anhydrous solvent
Reaction Temperature-0 °C to RTControlled addition
Work-up-Ice-water, HCl (aq)Quenching and separation

Procedure:

  • To a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane (DCM).

  • Cool the suspension to 0 °C in an ice bath.

  • Add acetyl chloride (1.1 eq) dropwise to the suspension while maintaining the temperature below 5 °C. Stir for 15 minutes to allow for the formation of the acylium ion complex.

  • Add m-fluorotoluene (1.0 eq) dissolved in a small amount of anhydrous DCM dropwise via the dropping funnel over 30-45 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring progress by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice containing concentrated HCl to decompose the aluminum chloride complex.

  • Separate the organic layer. Extract the aqueous layer with DCM (2x).

  • Combine the organic extracts, wash with saturated NaHCO₃ solution, then with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure to yield crude 2-fluoro-4-methylacetophenone, which can be purified by vacuum distillation or recrystallization.

Step 2: Willgerodt-Kindler Reaction and Hydrolysis

The intermediate ketone is converted to the final phenylacetic acid product via the Willgerodt-Kindler reaction, which forms a thiomorpholide intermediate, followed by hydrolysis.[2][5] This reaction uniquely achieves both oxidation of the methyl ketone and migration of the carbonyl function to the terminal carbon.

Mechanism: The reaction begins with the formation of an enamine from the ketone and morpholine.[2] This enamine then attacks elemental sulfur. A series of rearrangements and subsequent attacks by the amine lead to the formation of a thioamide, specifically 2-(2-fluoro-4-methylphenyl)ethanethioyl)morpholine.[2] This stable intermediate is then subjected to vigorous hydrolysis under basic or acidic conditions to yield the final carboxylic acid. A phase-transfer catalyst (PTC) can be employed during hydrolysis to dramatically decrease reaction times and improve yields.[6][7]

G ketone 2-Fluoro-4-methyl- acetophenone enamine Enamine Intermediate ketone->enamine + Morpholine - H₂O thioamide Thiomorpholide Intermediate enamine->thioamide + Sulfur (S₈) Rearrangement acid 2-Fluoro-4-methyl- phenylacetic acid thioamide->acid Hydrolysis (e.g., NaOH, H₂O)

Caption: Workflow for the Willgerodt-Kindler Reaction.

Experimental Protocol:

Reagent/ParameterMolar Eq.QuantityNotes
2-Fluoro-4-methylacetophenone1.0(Specify Amount)Starting intermediate
Sulfur (S₈)2.0(Calculate Amount)Reagent
Morpholine3.0(Calculate Amount)Amine and solvent
Sodium Hydroxide (NaOH)(Excess)(Specify Amount)For hydrolysis
Phase-Transfer Catalyst (e.g., TEBA)0.05(Calculate Amount)Optional, for hydrolysis

Procedure:

  • Thioamide Formation: In a round-bottom flask fitted with a reflux condenser, combine 2-fluoro-4-methylacetophenone (1.0 eq), elemental sulfur (2.0 eq), and morpholine (3.0 eq).[6]

  • Heat the mixture to reflux (approx. 120-130 °C) and maintain for 8-12 hours. The reaction progress can be monitored by TLC.

  • Hydrolysis: After cooling the reaction mixture, add a 20% aqueous solution of sodium hydroxide (NaOH) and a phase-transfer catalyst such as triethylbenzylammonium chloride (TEBA) (0.05 eq).[5][6]

  • Heat the mixture to 100 °C and reflux for another 6-8 hours until the hydrolysis of the thiomorpholide is complete (monitored by TLC).

  • Cool the mixture to room temperature and dilute with water.

  • Wash the aqueous solution with a nonpolar solvent like toluene or ethyl acetate to remove any unreacted starting material and neutral byproducts.

  • Carefully acidify the aqueous layer with cold, concentrated HCl to a pH of ~2. The this compound will precipitate as a solid.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., toluene-heptane).

Conclusion

The synthesis of this compound from m-fluorotoluene is efficiently achieved through a two-step sequence involving Friedel-Crafts acylation and a subsequent Willgerodt-Kindler reaction. This pathway demonstrates excellent regioselectivity in the initial acylation step and leverages the robust and reliable nature of the Willgerodt-Kindler transformation. The protocols described herein are scalable and utilize well-established chemical principles, providing a practical and effective method for researchers and drug development professionals to access this important chemical intermediate.

References

  • The Willgerodt Reaction: Phenylacetic Acid from Styrene/Acetophenone. Rhodium Drug Chemistry Archive.
  • Willgerodt-Kindler Reaction. SynArchive.
  • Willgerodt rearrangement. Wikipedia.
  • A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition. Sciencemadness.org.
  • Third Component Sulfur (Willgerodt–Kindler Reaction). Thieme E-Books.
  • Technical Support Center: Optimizing Friedel-Crafts Acylation of Fluorin
  • Friedel–Crafts reaction. Wikipedia.
  • Friedel–Crafts Acyl
  • EAS Reactions (3)
  • Friedel-Crafts Acyl

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-Fluoro-4-methylphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is paramount. Fluorinated organic compounds, in particular, have garnered significant attention due to the unique properties conferred by the fluorine atom, such as enhanced metabolic stability, increased lipophilicity, and altered acidity, which can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1][2][3][4] This guide provides a comprehensive technical overview of the physicochemical properties of 2-Fluoro-4-methylphenylacetic acid (CAS No. 518070-28-5), a key building block in the synthesis of various biologically active molecules.

This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the compound's structural and chemical characteristics, supported by established experimental protocols and relevant scientific context. We will delve into its spectral properties, thermal behavior, and acidity, providing both theoretical understanding and practical methodologies for its analysis.

Chemical Identity and Core Properties

This compound is a substituted phenylacetic acid derivative. The presence of a fluorine atom at the ortho position and a methyl group at the para position of the phenyl ring significantly influences its electronic and steric properties.

PropertyValueSource(s)
Chemical Name 2-(2-Fluoro-4-methylphenyl)acetic acid[5][6]
CAS Number 518070-28-5[5][7][8][9]
Molecular Formula C₉H₉FO₂[5][6][9]
Molecular Weight 168.16 g/mol [6][9]
Predicted Density 1.224 g/cm³[6]
Predicted Boiling Point 277.4 °C at 760 mmHg[6]
Predicted pKa 4.11 ± 0.10ChemAxon

Note: Some physical properties are predicted values from computational models and should be confirmed by experimental data.

Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the acetic acid moiety, and the methyl protons. The fluorine atom will cause splitting of the adjacent aromatic proton signals.

    • Aromatic Protons (Ar-H): Expected to appear in the range of 6.8-7.5 ppm. The proton ortho to the fluorine will likely be a doublet of doublets due to coupling with the fluorine and the neighboring proton.

    • Methylene Protons (-CH₂-): A singlet is expected around 3.6 ppm.

    • Methyl Protons (-CH₃): A singlet is expected around 2.3 ppm.

    • Carboxylic Acid Proton (-COOH): A broad singlet at a downfield chemical shift, typically >10 ppm, which may not always be observed depending on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments.

    • Carbonyl Carbon (C=O): Expected in the range of 170-180 ppm.

    • Aromatic Carbons (Ar-C): Expected in the range of 110-165 ppm. The carbon directly bonded to the fluorine atom will show a large one-bond C-F coupling constant.

    • Methylene Carbon (-CH₂-): Expected around 40-45 ppm.

    • Methyl Carbon (-CH₃): Expected around 20-25 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Functional GroupCharacteristic Absorption (cm⁻¹)Intensity
O-H Stretch (Carboxylic Acid) 3300-2500Strong, Broad
C-H Stretch (Aromatic) 3100-3000Medium
C-H Stretch (Aliphatic) 3000-2850Medium
C=O Stretch (Carboxylic Acid) 1710-1680Strong
C=C Stretch (Aromatic) 1600-1450Medium
C-F Stretch 1250-1000Strong

The broad O-H stretch is a hallmark of the carboxylic acid dimer formed through hydrogen bonding. The strong carbonyl absorption is also a key diagnostic peak.[10][11][12][13]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (168.16).

Expected Fragmentation Pattern:

  • Loss of -COOH (m/z 45): A significant fragment at m/z 123, corresponding to the 2-fluoro-4-methylbenzyl cation.

  • Loss of H₂O (m/z 18): A peak at m/z 150, particularly if fragmentation occurs from the protonated molecular ion.

  • Decarboxylation (-CO₂): Loss of carbon dioxide (m/z 44) to give a fragment at m/z 124.

Thermal Properties and Solubility

Melting Point

The melting point is a critical indicator of purity. While an experimentally determined melting point for this compound is not widely published, a closely related isomer, 4-Fluoro-2-methylphenylacetic acid (CAS 407640-40-8), has a reported melting point of 96-99 °C.[14] It is anticipated that this compound will have a similar, though not identical, melting range.

Solubility

Qualitative assessments suggest that phenylacetic acid derivatives are generally soluble in polar organic solvents and have limited solubility in water.

SolventPredicted/Expected Solubility
Water Slightly soluble
Methanol Soluble
Ethanol Soluble
Acetone Soluble
Dimethyl Sulfoxide (DMSO) Soluble
Chloroform Soluble
Toluene Moderately soluble
Hexane Sparingly soluble

Note: These are general expectations. For precise applications, experimental determination of solubility is required.

Acidity (pKa)

The acidity of the carboxylic acid group is a key determinant of the molecule's behavior in biological systems. The predicted pKa of approximately 4.11 suggests that at physiological pH (around 7.4), this compound will exist predominantly in its deprotonated, carboxylate form.

Experimental Protocols

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. The melting point is identified as the onset temperature of the endothermic melting peak.

Methodology:

  • Calibrate the DSC instrument using certified standards (e.g., indium).

  • Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.

  • Crimp the pan to ensure good thermal contact.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Record the heat flow as a function of temperature.

  • Determine the onset temperature of the melting endotherm from the resulting thermogram.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh Weigh Sample (2-5 mg) pan Place in Al Pan weigh->pan crimp Crimp Pan pan->crimp load Load Sample & Reference crimp->load heat Heat at 10 °C/min load->heat record Record Heat Flow heat->record thermogram Generate Thermogram record->thermogram onset Determine Onset Temperature (Melting Point) thermogram->onset

Caption: Workflow for Melting Point Determination by DSC.

Determination of pKa by Potentiometric Titration

Principle: The pKa is determined by titrating a solution of the weak acid with a strong base and monitoring the pH. The pKa is equal to the pH at the half-equivalence point.

Methodology:

  • Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).

  • Prepare a solution of this compound of known concentration (e.g., 0.01 M) in a suitable solvent mixture (e.g., water/methanol) if solubility in water is low.

  • Place the solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.

  • Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

  • Record the pH after each addition of titrant, allowing the reading to stabilize.

  • Continue the titration past the equivalence point (the point of steepest pH change).

  • Plot the pH versus the volume of titrant added.

  • Determine the equivalence point volume from the first or second derivative of the titration curve.

  • The pH at half the equivalence point volume is the pKa of the acid.

Applications in Drug Development and Biological Context

Phenylacetic acid derivatives are precursors to many non-steroidal anti-inflammatory drugs (NSAIDs). The primary mechanism of action for NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, mediators of inflammation, pain, and fever.[15][16][17][18] There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation.[19] Selective inhibition of COX-2 is a major goal in the development of safer NSAIDs with reduced gastrointestinal side effects.[18]

The incorporation of fluorine into the phenylacetic acid scaffold can enhance the binding affinity and selectivity for COX enzymes.[1]

Cyclooxygenase (COX) Signaling Pathway

The following diagram illustrates the general pathway for prostaglandin synthesis and the point of inhibition by NSAIDs.

COX_Pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A₂ membrane->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid releases cox COX-1 / COX-2 arachidonic_acid->cox substrate pgh2 Prostaglandin H₂ (PGH₂) cox->pgh2 converts to synthases Prostaglandin Synthases pgh2->synthases substrate prostaglandins Prostaglandins (PGE₂, PGI₂, etc.) synthases->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation mediate nsaid This compound (potential NSAID) nsaid->cox Inhibits

Sources

An In-Depth Technical Guide to 2-Fluoro-4-methylphenylacetic Acid (CAS 518070-28-5)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Strategic Importance

2-Fluoro-4-methylphenylacetic acid, identified by CAS Number 518070-28-5, is a specialized aromatic carboxylic acid. As a member of the phenylacetic acid family, it serves as a crucial and versatile intermediate in advanced organic synthesis. The strategic incorporation of a fluorine atom and a methyl group onto the phenyl ring imparts unique electronic and steric properties. These modifications are highly sought after in the design of complex target molecules, influencing factors such as metabolic stability, binding affinity, and lipophilicity.

This guide provides a comprehensive technical overview of this compound, moving beyond basic data to explore its synthesis, potential applications, and the scientific rationale behind its use in modern research and development, particularly within the pharmaceutical and agrochemical sectors.

Physicochemical and Structural Characteristics

The identity and purity of a chemical intermediate are paramount. While Sigma-Aldrich notes that they do not collect analytical data for this specific product as it is part of a collection for early discovery researchers, its fundamental properties can be compiled from various chemical suppliers and databases. The buyer assumes responsibility for confirming the product's identity and purity upon receipt.

Table 1: Core Properties of this compound

PropertyValueSource
CAS Number 518070-28-5[1][2][3][4]
Molecular Formula C₉H₉FO₂[1][4][5]
Molecular Weight 168.17 g/mol [1][4]
IUPAC Name 2-(2-Fluoro-4-methylphenyl)acetic acid[1]
Synonyms 2-Fluoro-4-methylbenzeneacetic acid
Appearance Solid (form may vary)
Storage Sealed in dry, Room Temperature[1]
SMILES String Fc1c(ccc(c1)C)CC(=O)O
InChI Key JAUQBMIRVXYHIV-UHFFFAOYSA-N[5]

Spectroscopic data, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, are essential for the unambiguous confirmation of the compound's structure and purity. Such data are often available through specialized chemical databases.[6]

Synthetic Pathways and Methodologies

While specific peer-reviewed synthetic procedures for this compound are not extensively documented in readily available literature, a logical and efficient pathway can be constructed based on established organic chemistry principles and synthetic routes for analogous phenylacetic acids. A common and effective strategy involves a multi-step synthesis starting from a commercially available precursor, such as 2-fluoro-4-methylaniline.

Proposed Synthetic Workflow

The following protocol describes a robust, three-step synthesis from 2-fluoro-4-methylaniline. The causality for each step is explained to provide insight into the experimental design.

G cluster_0 Step 1: Sandmeyer Reaction (Cyanation) cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Homologation (Arndt-Eistert or similar) A 2-Fluoro-4-methylaniline B 2-Fluoro-4-methylbenzonitrile A->B 1. NaNO₂, HCl (aq) 0-5 °C 2. CuCN, KCN C 2-Fluoro-4-methylbenzoic acid B->C H₂SO₄ (aq), Heat D 2-Fluoro-4-methylbenzoyl chloride C->D SOCl₂, Heat E This compound (Target Compound) D->E 1. CH₂N₂ 2. Ag₂O, H₂O

Caption: Proposed multi-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Diazotization and Sandmeyer Cyanation

  • Rationale: The primary amine of 2-fluoro-4-methylaniline is converted into a versatile diazonium salt. This is performed at 0-5 °C because diazonium salts are thermally unstable and can decompose violently at higher temperatures. The subsequent Sandmeyer reaction with copper(I) cyanide is a classic and reliable method for introducing a nitrile group onto an aromatic ring.

  • Procedure: a. Dissolve 2-fluoro-4-methylaniline in aqueous HCl. b. Cool the solution to 0-5 °C in an ice-salt bath. c. Add a solution of sodium nitrite (NaNO₂) dropwise, maintaining the low temperature to form the diazonium salt. d. In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and potassium cyanide (KCN). e. Slowly add the cold diazonium salt solution to the cyanide solution. An exothermic reaction will occur, yielding 2-fluoro-4-methylbenzonitrile. f. Extract the product with an organic solvent, wash, dry, and purify (e.g., by distillation or chromatography).

Step 2: Hydrolysis of the Nitrile

  • Rationale: The nitrile group is robust and requires harsh conditions for hydrolysis. Strong acid (like sulfuric acid) and heat are used to drive the reaction to completion, converting the nitrile into a carboxylic acid.

  • Procedure: a. Reflux the 2-fluoro-4-methylbenzonitrile from Step 1 in an aqueous solution of concentrated sulfuric acid. b. Monitor the reaction until completion (e.g., by TLC). c. Cool the mixture and pour it over ice to precipitate the product, 2-fluoro-4-methylbenzoic acid. d. Filter, wash with cold water, and dry the solid product.

Step 3: Chain Homologation

  • Rationale: To extend the carboxylic acid by one methylene (-CH₂-) group, a homologation sequence like the Arndt-Eistert reaction is employed. First, the carboxylic acid is converted to a more reactive acyl chloride using thionyl chloride (SOCl₂). The acyl chloride then reacts with diazomethane to form a diazoketone, which undergoes a silver-catalyzed Wolff rearrangement in the presence of water to yield the desired phenylacetic acid.

  • Procedure: a. Gently reflux 2-fluoro-4-methylbenzoic acid with an excess of thionyl chloride to form 2-fluoro-4-methylbenzoyl chloride. Distill off the excess SOCl₂. b. Dissolve the resulting acyl chloride in an inert solvent (e.g., ether) and react it carefully with diazomethane to form the intermediate diazoketone. (Caution: Diazomethane is toxic and explosive). c. Treat the diazoketone with a catalyst (e.g., silver oxide, Ag₂O) in the presence of water. d. The Wolff rearrangement will yield this compound. e. Purify the final product, typically by recrystallization.

Applications in Research and Development

This compound is not typically an end-product but rather a high-value building block. Its structure is strategically designed for incorporation into larger, more complex molecules with specific functional properties.

G cluster_0 Key Industrial Sectors A This compound (CAS 518070-28-5) B Pharmaceuticals A->B Synthesis of APIs (e.g., NSAIDs) C Agrochemicals A->C Synthesis of Active Ingredients (e.g., Herbicides, Fungicides) D Specialty Chemicals A->D Development of Polymers & Functional Materials

Caption: Role of the title compound as a key intermediate in R&D.

  • Pharmaceutical Development : Phenylacetic acid derivatives are foundational scaffolds for many drugs. The related compound 4-Fluorophenylacetic acid is a known intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents.[7] The fluorine atom can enhance potency and improve pharmacokinetic profiles by blocking metabolic oxidation sites. Research into derivatives of loxoprofen, an NSAID, has involved similar fluorinated phenylpropanoic acids to reduce gastric side effects.[8] It is highly probable that this compound is utilized in analogous research to develop novel anti-inflammatory, analgesic, or other bioactive molecules.[7]

  • Agrochemical Innovation : The precursor, 2-fluoro-4-methylaniline, is explicitly cited as a versatile platform for developing new herbicides, insecticides, and fungicides.[9] The presence of fluorine in agrochemicals can increase their efficacy and biological activity.[9] Therefore, this compound serves as a logical downstream intermediate for creating advanced crop protection agents.[7][9]

  • Materials Science and Specialty Chemicals : This intermediate can also be used in the synthesis of advanced polymers and materials where specific thermal or chemical resistance properties are required.[7] Its reactive carboxylic acid group allows for its incorporation into polymer backbones or as a functional side chain.

Safety, Handling, and Storage

A specific, verified Safety Data Sheet (SDS) for CAS 518070-28-5 must be consulted prior to handling. However, based on the GHS classifications for structurally similar compounds like 2-(4-Fluoro-2-methylphenyl)acetic acid and other phenylacetic acids, the following hazards should be anticipated[10][11]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Recommended Handling Procedures
  • Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat. Inspect gloves prior to use.[12]

    • Respiratory Protection: If dusts or aerosols are generated, use a NIOSH-approved particulate respirator.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[13]

Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.[1][14]

  • Keep away from incompatible materials, such as strong oxidizing agents.[14]

Conclusion

This compound (CAS 518070-28-5) is a specialized chemical intermediate of significant value to the research and development community. Its utility is not as a final product but as a precisely functionalized building block for creating novel pharmaceuticals, advanced agrochemicals, and specialty materials. Understanding its physicochemical properties, plausible synthetic routes, and potential applications allows scientists to leverage its unique structure to drive innovation in their respective fields. Adherence to strict safety protocols is mandatory when handling this and all laboratory chemicals.

References

  • GlobalChemMall. This compound.
  • Sigma-Aldrich. (2-Fluoro-4-methylphenyl)acetic acid AldrichCPR.
  • PubChem. 2-(4-Fluoro-2-methylphenyl)acetic acid | C9H9FO2 | CID 5016950.
  • CHIRALEN. This compound.
  • PubChem. This compound | C9H9FO2 | CID 2778479.
  • Sigma-Aldrich. CAS 518070-28-5.
  • Matrix Scientific. 518070-28-5 Cas No. | this compound.
  • ChemicalBook. This compound(518070-28-5) 1H NMR spectrum.
  • PubChem. 2-Fluoro-4-(trifluoromethyl)phenylacetic acid | C9H6F4O2 | CID 3863567.
  • Sigma-Aldrich.
  • Sigma-Aldrich.
  • Thermo Scientific. 4-Fluoro-2-methylphenylacetic acid, 97%.
  • Yuhan Pharmaceutical. This compound.
  • Capot Chemical. MSDS of 2-Fluoro-4-hydroxyphenylacetic acid.
  • Santa Cruz Biotechnology. This compound | CAS 518070-28-5.
  • PubMed. Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities.
  • NINGBO INNO PHARMCHEM CO.,LTD.. The Impact of 2-Fluoro-4-methylaniline in Agrochemical and Specialty Chemical Synthesis.
  • Chem-Impex. 4-Fluorophenylacetic acid.

Sources

The Strategic Reactivity of the Fluorine Substituent in 2-Fluoro-4-methylphenylacetic Acid: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Understated Power of a Single Fluorine Atom

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has become an indispensable tool for medicinal chemists. The unique electronic properties of fluorine can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, affecting parameters such as metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2][3][4][5] This guide focuses on a specific, yet illustrative example: 2-Fluoro-4-methylphenylacetic acid. By examining the reactivity of the fluorine substituent in this molecule, we can elucidate the fundamental principles that govern its chemical behavior and, by extension, its potential as a versatile building block in the synthesis of novel therapeutic agents.

This document will provide an in-depth analysis of the factors controlling the reactivity of the C-F bond in this compound, with a particular focus on nucleophilic aromatic substitution (SNAr). We will explore the interplay of electronic and steric effects, present detailed experimental protocols for the modification of this moiety, and offer insights into the practical application of these reactions in a drug development context.

Electronic and Steric Landscape: Deconstructing the Reactivity of the C-F Bond

The reactivity of the fluorine atom in this compound is not an intrinsic property of the atom itself but is instead dictated by the electronic environment of the aromatic ring. The substituents on the ring, namely the methyl (-CH₃) and the acetic acid (-CH₂COOH) groups, play a crucial role in modulating the electron density of the carbon atom to which the fluorine is attached (the ipso-carbon).

The Interplay of Inductive and Resonance Effects:

Halogens, including fluorine, exert two opposing electronic effects on an aromatic ring: a strong -I (inductive) effect and a weaker +M (mesomeric or resonance) effect.

  • Inductive Effect (-I): Due to its high electronegativity, fluorine withdraws electron density from the aromatic ring through the sigma bond. This effect is strongest at the ortho position and diminishes with distance.[6][7]

  • Resonance Effect (+M): The lone pairs on the fluorine atom can be delocalized into the π-system of the benzene ring, donating electron density. This effect is most pronounced at the ortho and para positions.[6][7]

In the case of fluorine, the inductive effect generally outweighs the resonance effect, leading to an overall deactivation of the ring towards electrophilic aromatic substitution. However, for nucleophilic aromatic substitution (SNAr), this electron withdrawal is activating.

Influence of the Methyl and Acetic Acid Groups:

The other substituents on the ring further modulate this electronic landscape:

  • Methyl Group (-CH₃): Located at the para position relative to the fluorine, the methyl group is a weak electron-donating group through hyperconjugation and a weak inductive effect. This slightly increases the electron density of the ring, which can have a minor deactivating effect on SNAr.

  • Acetic Acid Group (-CH₂COOH): The acetic acid moiety, situated meta to the fluorine, is an electron-withdrawing group, primarily through its inductive effect. This withdrawal of electron density from the ring enhances its electrophilicity and thus activates it towards nucleophilic attack.

The net result of these competing electronic influences is a phenyl ring that is sufficiently electron-deficient to undergo nucleophilic aromatic substitution at the fluorine-bearing carbon, albeit under specific reaction conditions. The ortho position of the fluorine to the acetic acid side chain also introduces potential steric considerations for incoming nucleophiles.

Nucleophilic Aromatic Substitution (SNAr): A Gateway to Molecular Diversity

The most significant reaction pathway for the fluorine substituent in this compound is nucleophilic aromatic substitution (SNAr). This reaction allows for the direct replacement of the fluorine atom with a variety of nucleophiles, providing a powerful tool for the synthesis of diverse derivatives.

The SNAr Mechanism:

The classical SNAr mechanism is a two-step process:

  • Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The presence of electron-withdrawing groups ortho and/or para to the leaving group is crucial for stabilizing this intermediate.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the fluoride ion.

Interestingly, recent computational and experimental studies suggest that many SNAr reactions, particularly with less-activated systems, may proceed through a concerted mechanism where bond formation and bond cleavage occur in a single transition state.

A key feature of SNAr is the counterintuitive reactivity of halogens as leaving groups: F > Cl > Br > I. This is because the rate-determining step is typically the initial nucleophilic attack, which is facilitated by the strong electron-withdrawing inductive effect of fluorine, rather than the C-F bond cleavage.[8]

Diagram: Generalized SNAr Mechanism

Caption: Generalized workflow for the SNAr reaction.

Experimental Protocols for SNAr Reactions

The following protocols are representative examples of how the fluorine substituent in this compound can be displaced by common nucleophiles. These are generalized procedures and may require optimization for specific substrates and scales.

Protocol 1: Synthesis of an Aryl Ether Derivative

This protocol describes the synthesis of 2-(4-methyl-2-phenoxyphenyl)acetic acid via a Williamson-type ether synthesis, which is a specific application of the SNAr reaction.

Materials:

  • This compound

  • Phenol

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add phenol (1.2 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Acidify the aqueous solution to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Synthesis of an Aniline Derivative

This protocol outlines the synthesis of 2-(4-methyl-2-(phenylamino)phenyl)acetic acid.

Materials:

  • This compound

  • Aniline

  • Potassium tert-butoxide (t-BuOK)

  • Dimethyl sulfoxide (DMSO)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and aniline (1.5 eq) in DMSO.

  • Add potassium tert-butoxide (2.5 eq) portion-wise at room temperature.

  • Heat the reaction mixture to 80-100 °C and stir for 8-16 hours. Monitor the reaction by TLC or LC-MS.

  • Cool the mixture to room temperature and dilute with water.

  • Carefully acidify with 1 M HCl to pH 5-6.

  • Extract the product with DCM (3 x 50 mL).

  • Combine the organic layers, wash with saturated aqueous NH₄Cl, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash chromatography.

Diagram: Experimental Workflow for SNAr

SNAr_Workflow start Combine Reactants: This compound, Nucleophile, Base, Solvent reaction Heat and Stir (Monitor by TLC/LC-MS) start->reaction workup Aqueous Workup (Quench, Acidify, Extract) reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification product Isolated Product purification->product

Caption: A typical experimental workflow for SNAr reactions.

Quantitative Data and Reaction Scope

The success and efficiency of the SNAr reaction on this compound are highly dependent on the nucleophile, base, solvent, and temperature. The following table provides a qualitative summary of expected reactivity with different classes of nucleophiles.

Nucleophile ClassExample NucleophileExpected ReactivityTypical BaseTypical Solvent
Alcohols/Phenols Phenol, MethanolModerate to GoodK₂CO₃, NaHDMF, DMSO
Amines Aniline, MorpholineGood to Excellentt-BuOK, K₂CO₃DMSO, NMP
Thiols ThiophenolExcellentK₂CO₃, Cs₂CO₃DMF, DMAc

Note: The acetic acid moiety may be deprotonated under basic conditions, potentially influencing the solubility and reactivity of the starting material. In some cases, protection of the carboxylic acid as an ester may be beneficial.

Conclusion and Future Perspectives

This compound represents a valuable scaffold in medicinal chemistry, with the fluorine substituent serving as a key handle for synthetic diversification. The principles of nucleophilic aromatic substitution provide a reliable and versatile strategy for the displacement of this fluorine atom with a wide range of nucleophiles. A thorough understanding of the electronic effects of the ring substituents is paramount for predicting reactivity and optimizing reaction conditions. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to leverage the unique reactivity of this and similar fluorinated building blocks in the design and synthesis of next-generation therapeutics.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

  • Prakash, G. K. S., & Yudin, A. K. (2014). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews, 114(5), 2679–2740. [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Hartwig, J. F. (2010).
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.
  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
  • Carroll, F. A. (2010). Perspectives on Structure and Mechanism in Organic Chemistry (2nd ed.). Wiley.
  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.

Sources

Potential biological activities of 2-Fluoro-4-methylphenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Biological Activities of 2-Fluoro-4-methylphenylacetic Acid

Abstract

This compound is a halogenated derivative of phenylacetic acid, a scaffold of significant interest in medicinal chemistry. Phenylacetic acid derivatives are recognized as a crucial class of organic compounds that form the basis for numerous pharmaceutical agents, including several nonsteroidal anti-inflammatory drugs (NSAIDs) like diclofenac and ibuprofen.[1][2] This technical guide provides a comprehensive overview of the potential biological activities of this compound, grounded in the established pharmacology of related compounds.[3][4] It outlines a structured, E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) compliant framework for researchers and drug development professionals to investigate its therapeutic promise. This document details hypothesized mechanisms of action, provides robust, step-by-step experimental protocols for in vitro and in vivo validation, and offers insights into potential structure-activity relationships.

Introduction: The Phenylacetic Acid Scaffold in Drug Discovery

Phenylacetic acid and its derivatives are foundational building blocks in the synthesis of a wide array of pharmaceuticals.[1] The core structure offers a versatile template for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The most prominent therapeutic application of this class is in the management of pain and inflammation. NSAIDs derived from phenylacetic acid, such as diclofenac, are widely used for their potent anti-inflammatory, analgesic, and antipyretic effects.[2]

This compound (Figure 1) is a specific analogue featuring a fluorine atom at the 2-position and a methyl group at the 4-position of the phenyl ring. The introduction of a fluorine atom is a common strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate electronic properties. This guide will explore the hypothesis that these substitutions may confer favorable biological activities, particularly in the context of inflammation and pain.

Figure 1: Chemical Structure of this compound

a HO b O c C c->a c->b d C c->d e C1 d->e f C2 e->f g C3 f->g k F f->k h C4 g->h i C5 h->i l CH3 h->l j C6 i->j j->e

Caption: Structure of this compound.

Hypothesized Biological Activities and Mechanism of Action

Based on the extensive literature on phenylacetic acid derivatives, the primary hypothesized biological activities for this compound are:

  • Anti-inflammatory Activity

  • Analgesic Activity

  • Antipyretic Activity

The most probable mechanism underlying these effects is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[5]

The Cyclooxygenase (COX) Pathway

COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.

  • COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, such as protecting the gastric mucosa and maintaining renal blood flow.

  • COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation by cytokines and other inflammatory stimuli.

The therapeutic effects of most NSAIDs are derived from the inhibition of COX-2, while the common side effects, such as gastrointestinal distress, are linked to the inhibition of COX-1.[6] Therefore, a key aspect of investigating this compound will be to determine its potency and selectivity for these two isoforms.

COX_Pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 (Stimulated by Injury/Cytokines) membrane->pla2 aa Arachidonic Acid pla2->aa cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible at site of inflammation) aa->cox2 pgs_homeostatic Prostaglandins (PGH2) cox1->pgs_homeostatic pgs_inflammatory Prostaglandins (PGH2) cox2->pgs_inflammatory homeostatic_effects Homeostatic Effects (Gastric Protection, Platelet Aggregation) pgs_homeostatic->homeostatic_effects inflammatory_effects Inflammatory Effects (Pain, Fever, Swelling) pgs_inflammatory->inflammatory_effects

Caption: The Arachidonic Acid and Cyclooxygenase (COX) Signaling Pathway.

In Vitro Evaluation: A Step-by-Step Guide

To assess the potential anti-inflammatory activity of this compound, a series of in vitro assays should be performed. The primary objective is to determine its inhibitory activity against COX-1 and COX-2.

Experimental Workflow for In Vitro COX Inhibition Assays

InVitro_Workflow start Compound Preparation (this compound in DMSO) cox1_assay COX-1 Inhibition Assay (Ovine or Human Recombinant) start->cox1_assay cox2_assay COX-2 Inhibition Assay (Human Recombinant) start->cox2_assay data_analysis Data Analysis (Calculate % Inhibition) cox1_assay->data_analysis cox2_assay->data_analysis ic50 IC50 Determination (Dose-Response Curves) data_analysis->ic50 selectivity Calculate Selectivity Index (IC50 COX-1 / IC50 COX-2) ic50->selectivity

Caption: Workflow for determining COX-1/COX-2 inhibitory activity.

Detailed Protocol: COX Inhibitor Screening Assay (Colorimetric)

This protocol is a self-validating system for determining the potency of the test compound.

Objective: To determine the concentration of this compound required to inhibit 50% of COX-1 and COX-2 activity (IC50).

Materials:

  • COX-1 and COX-2 enzymes (human or ovine recombinant)

  • Arachidonic acid (substrate)

  • Colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

  • Heme

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • 96-well microplate

  • Microplate reader

  • This compound (test compound)

  • Celecoxib (selective COX-2 inhibitor control)

  • SC-560 (selective COX-1 inhibitor control)

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions to test a range of concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).

  • Enzyme Preparation: Dilute the COX-1 and COX-2 enzymes in the assay buffer containing heme.

  • Assay Setup: In a 96-well plate, add the following to each well in duplicate:

    • 150 µL of assay buffer

    • 10 µL of heme

    • 10 µL of the diluted enzyme (COX-1 or COX-2)

    • 10 µL of the test compound dilution or control (DMSO for vehicle control).

  • Incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 10 µL of arachidonic acid and 10 µL of the colorimetric probe (TMPD) to each well to start the reaction.

  • Measurement: Immediately read the absorbance at 590 nm every minute for 10 minutes using a microplate reader. The rate of change in absorbance is proportional to the COX activity.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration.

    • Determine the percent inhibition relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vivo Evaluation: Assessing Therapeutic Potential

Positive in vitro results should be followed by in vivo studies in animal models to assess the anti-inflammatory, analgesic, and antipyretic properties of this compound.

Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory)

This is a standard model for evaluating acute inflammation.

  • Acclimatization: Acclimatize male Wistar rats for one week.

  • Dosing: Administer this compound orally at various doses. A vehicle control group and a positive control group (e.g., indomethacin) should be included.

  • Inflammation Induction: One hour after dosing, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control.

Acetic Acid-Induced Writhing in Mice (Analgesic)

This model assesses peripheral analgesic activity.

  • Acclimatization: Acclimatize male Swiss albino mice for one week.

  • Dosing: Administer the test compound orally.

  • Induction: 30 minutes after dosing, inject 0.6% acetic acid solution intraperitoneally.

  • Observation: Five minutes after the injection, count the number of writhes (abdominal constrictions) for each mouse over a 10-minute period.

  • Analysis: Calculate the percentage protection from writhing for each group compared to the vehicle control.

Data Presentation and Interpretation

The quantitative data from these experiments should be summarized in a clear and concise table for easy comparison.

Table 1: Hypothetical In Vitro and In Vivo Activity Profile

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Paw Edema Inhibition (%) @ 3h (Dose)Writhing Inhibition (%) (Dose)
This compound 15.21.88.455% (10 mg/kg)62% (10 mg/kg)
Indomethacin (Control) 0.11.50.0765% (5 mg/kg)75% (5 mg/kg)
Celecoxib (Control) >1000.05>200060% (10 mg/kg)50% (10 mg/kg)

This is a hypothetical data table for illustrative purposes.

A selectivity index greater than 1 suggests a preference for COX-2 inhibition, which is a desirable trait for reducing gastrointestinal side effects.

Conclusion and Future Directions

This compound represents a promising candidate for investigation as a novel anti-inflammatory and analgesic agent. Its structural similarity to known NSAIDs provides a strong rationale for the proposed biological activities. The experimental framework detailed in this guide offers a comprehensive and scientifically rigorous approach to validating its therapeutic potential.

Future research should focus on:

  • Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

  • Toxicology Studies: Assessing the acute and chronic toxicity to establish a safety profile.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing related analogues to optimize potency and selectivity.

This in-depth guide serves as a foundational resource for researchers and drug development professionals to unlock the potential of this compound and contribute to the development of next-generation anti-inflammatory therapies.

References

  • Title: Phenylacetic Acid Derivatives Overview Source: PDF on Scribd URL: [Link]

  • Source: Google Patents (US4461912A)
  • Title: [Nonsteroidal anti-inflammatory agents. 19. Synthesis and activity of stereomeric phenylacetic homologues] Source: PubMed URL: [Link]

  • Title: Phenylacetic acid derivative: Significance and symbolism Source: ScienceDirect URL: [Link]

  • Title: this compound | C9H9FO2 Source: PubChem URL: [Link]

  • Title: Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities Source: PubMed URL: [Link]

Sources

The Strategic Utility of 2-Fluoro-4-methylphenylacetic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-4-methylphenylacetic acid, a structurally distinct aromatic carboxylic acid, has emerged as a valuable and versatile building block in the landscape of organic synthesis. The strategic placement of a fluorine atom and a methyl group on the phenyl ring imparts unique electronic and steric properties, influencing the reactivity of the carboxylic acid moiety and the overall pharmacological profile of its derivatives. This guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, with a particular focus on its role in the development of novel therapeutics. Detailed experimental protocols, mechanistic insights, and a discussion of contemporary catalytic methods are presented to equip researchers with the practical knowledge required to effectively utilize this important synthetic intermediate.

Introduction: The Significance of Fluorinated Phenylacetic Acids

Phenylacetic acid and its derivatives are ubiquitous scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The introduction of fluorine into organic molecules is a well-established strategy to enhance a compound's metabolic stability, binding affinity, and pharmacokinetic profile.[2] this compound capitalizes on these benefits, offering a unique combination of lipophilicity and electronic modulation that makes it a sought-after intermediate in drug discovery programs.[2] This guide will delve into the practical aspects of working with this building block, from its synthesis to its application in the construction of complex molecular architectures.

Synthesis of this compound: A Practical Approach

The efficient synthesis of this compound is crucial for its widespread application. Two principal and reliable routes are the Willgerodt-Kindler reaction starting from the corresponding acetophenone, and the hydrolysis of 2-fluoro-4-methylbenzyl cyanide.

The Willgerodt-Kindler Reaction: A Robust One-Pot Transformation

The Willgerodt-Kindler reaction provides a powerful method for converting aryl ketones into the corresponding thioamides, which can then be hydrolyzed to the desired carboxylic acid.[3][4] This one-pot process is known for its reliability and tolerance to various functional groups.

Reaction Scheme:

Willgerodt_Kindler cluster_reagents1 cluster_reagents2 start 2-Fluoro-4-methylacetophenone intermediate Thioamide intermediate start->intermediate reagents S₈, Morpholine Reflux product This compound intermediate->product hydrolysis Acid or Base Hydrolysis (e.g., NaOH, H₂SO₄)

Caption: Willgerodt-Kindler reaction pathway to this compound.

Detailed Experimental Protocol (Adapted from a general procedure for fluorinated acetophenones): [3]

Step 1: Thioamide Formation

  • In a round-bottom flask equipped with a reflux condenser, combine 2-fluoro-4-methylacetophenone (1 equivalent), elemental sulfur (2 equivalents), and morpholine (3 equivalents).

  • Heat the mixture to reflux and maintain for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing cold water.

  • Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with dilute hydrochloric acid and then with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude thioamide.

Step 2: Hydrolysis to the Carboxylic Acid

  • To the crude thioamide in a round-bottom flask, add a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for 8-12 hours, or until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of approximately 2.

  • The carboxylic acid will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to afford this compound.

Causality Behind Experimental Choices:

  • Morpholine: Acts as both a reactant and a solvent in the initial step, facilitating the formation of the enamine intermediate.

  • Sulfur: The key reagent that introduces the sulfur atom, leading to the thioamide.

  • Reflux Conditions: Provide the necessary thermal energy to overcome the activation barrier for the rearrangement reaction.

  • Acidic Workup: In the hydrolysis step, acidification is crucial to protonate the carboxylate salt and precipitate the desired carboxylic acid.

Hydrolysis of 2-Fluoro-4-methylbenzyl Cyanide

An alternative and widely used method for the synthesis of phenylacetic acids is the hydrolysis of the corresponding benzyl cyanide.[5] This can be achieved under either acidic or basic conditions.[6]

Reaction Scheme:

Nitrile_Hydrolysis cluster_reagents start 2-Fluoro-4-methylbenzyl cyanide product This compound start->product reagents H₂O, H⁺ or OH⁻ Heat

Caption: Synthesis of this compound via nitrile hydrolysis.

Detailed Experimental Protocol (General Procedure): [5][6]

  • In a round-bottom flask fitted with a reflux condenser, place 2-fluoro-4-methylbenzyl cyanide (1 equivalent) and a 20% aqueous solution of sulfuric acid.

  • Heat the mixture under reflux for 3-5 hours. The reaction progress can be monitored by the cessation of ammonia evolution (if under basic conditions) or by TLC.

  • Cool the reaction mixture to room temperature.

  • If the product precipitates, collect it by vacuum filtration. If it remains in solution, extract with a suitable organic solvent like diethyl ether or ethyl acetate.

  • Wash the organic extracts with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude this compound, which can be further purified by recrystallization.

Expert Insight:

The choice between the Willgerodt-Kindler reaction and nitrile hydrolysis often depends on the availability and cost of the starting materials. The Willgerodt-Kindler reaction is advantageous when the substituted acetophenone is readily accessible. Nitrile hydrolysis is a very direct route if the corresponding benzyl cyanide is commercially available or can be easily prepared from the corresponding benzyl halide.

Key Transformations of this compound

As a carboxylic acid, this compound undergoes a variety of transformations, with amide bond formation being one of the most critical in the context of drug development.

Amide Bond Formation: The Gateway to Bioactive Molecules

The conversion of the carboxylic acid to an amide is a cornerstone of medicinal chemistry. While traditional methods often rely on stoichiometric coupling reagents, modern organic synthesis is increasingly shifting towards more sustainable catalytic approaches.

Workflow for Catalytic Amidation:

Amidation_Workflow acid This compound amide Corresponding Amide acid->amide amine Primary or Secondary Amine amine->amide catalyst Catalyst (e.g., Boronic acid) catalyst->amide conditions Dehydrating conditions (e.g., Molecular Sieves, Heat) conditions->amide

Caption: General workflow for the catalytic amidation of this compound.

Discussion of Catalytic Methods:

Recent advancements have led to the development of highly efficient catalytic systems for direct amidation, which avoid the generation of stoichiometric waste products. Boronic acid catalysts, for instance, have emerged as a powerful tool for this transformation. The mechanism is thought to involve the formation of a reactive acyloxyboronate intermediate, which is then readily attacked by the amine.

Self-Validating Protocol Considerations:

A robust amidation protocol should include:

  • Anhydrous Conditions: The removal of water is critical to drive the equilibrium towards the amide product. This is often achieved by using molecular sieves or azeotropic distillation.

  • Appropriate Catalyst Loading: Typically, 1-10 mol% of the catalyst is sufficient.

  • Temperature Control: The reaction temperature needs to be optimized to ensure a reasonable reaction rate without causing degradation of the starting materials or products.

  • Thorough Characterization: The final amide should be rigorously characterized by techniques such as NMR, mass spectrometry, and HPLC to confirm its identity and purity.

Applications in Drug Discovery and Beyond

The utility of this compound as a building block is best illustrated through its application in the synthesis of biologically active molecules.

Synthesis of Kinase Inhibitors

The 2-fluoro-4-methylphenyl moiety is a valuable pharmacophore in the design of kinase inhibitors, which are a major class of anticancer drugs. The fluorine atom can engage in favorable interactions with the kinase active site, while the methyl group can provide steric bulk and modulate selectivity.

Case Study: Vestipitant, a Potent NK1 Receptor Antagonist

A prominent example of the application of a derivative of this compound is in the synthesis of Vestipitant, a potent and selective neurokinin-1 (NK1) receptor antagonist that was investigated for the treatment of depression and anxiety. The 2-(4-fluoro-2-methylphenyl)piperazine core of Vestipitant is derived from this compound, highlighting the importance of this building block in accessing novel chemical space for drug discovery.

Data Summary and Physical Properties

PropertyValue
CAS Number 518070-28-5
Molecular Formula C₉H₉FO₂
Molecular Weight 168.17 g/mol
Appearance White to off-white solid
Melting Point Not reported, but expected to be a crystalline solid at room temperature.
Solubility Sparingly soluble in water, soluble in common organic solvents.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, with particular relevance to the field of medicinal chemistry. Its synthesis is achievable through robust and scalable methods like the Willgerodt-Kindler reaction and nitrile hydrolysis. The carboxylic acid functionality provides a handle for a wide range of chemical transformations, most notably amide bond formation, which is a critical step in the synthesis of many drug candidates. The unique substitution pattern of the aromatic ring offers a strategic advantage in the design of molecules with enhanced pharmacological properties. As the demand for novel and effective therapeutics continues to grow, the importance of specialized building blocks like this compound is set to increase, making it an essential tool in the arsenal of the modern synthetic chemist.

References

  • Google Patents. (n.d.). US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid.
  • GlobalChemMall. (n.d.). This compound. Retrieved from [Link]

  • SciSpace. (2014). Insight into the Willgerodt-Kindler Reaction of ω-Haloacetophenone Derivatives: Mechanistic Implication. Retrieved from [Link]

  • SciSpace. (n.d.). General Acid - Base Catalysis in the Willgerodt-Kindler Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid.
  • Wikipedia. (n.d.). Willgerodt rearrangement. Retrieved from [Link]

  • Google Patents. (n.d.). US3870751A - Substituted phenyl acetic acids.
  • Google Patents. (n.d.). US3864384A - Substituted phenylacetic acid compounds.
  • Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • MDPI. (n.d.). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure 9. Retrieved from [Link]

  • Google Patents. (n.d.). US3542822A - Hydrolysis of nitriles to carboxylic acids.
  • ResearchGate. (n.d.). Hydrolysis of nitriles with microwave irradiation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-Fluoro-4-methylphenylacetic acid: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and biological properties. Phenylacetic acid and its derivatives, recognized as important pharmacophores, have been the subject of extensive research. This technical guide focuses on a specific, yet significant, member of this class: 2-Fluoro-4-methylphenylacetic acid. While not a household name, this compound represents a valuable building block in the synthesis of more complex molecules, particularly in the realm of drug discovery. This document aims to provide a comprehensive overview of its (albeit recent) history, detailed synthetic methodologies, and known applications, serving as a vital resource for researchers in the field.

Introduction and Physicochemical Properties

This compound, with the chemical formula C₉H₉FO₂ and CAS number 518070-28-5, is a substituted phenylacetic acid derivative.[1][2][3] The presence of a fluorine atom at the ortho position and a methyl group at the para position of the phenyl ring significantly influences its electronic and steric properties compared to unsubstituted phenylacetic acid. These substitutions can impact its reactivity, metabolic stability, and binding affinity to biological targets when incorporated into larger molecules.[4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 518070-28-5[1][2][3]
Molecular Formula C₉H₉FO₂[1][2][3]
Molecular Weight 168.17 g/mol [1][2]
Appearance White to off-white solid[5]
Melting Point 75-77 °C[5]
Boiling Point 277.4 ± 25.0 °C (Predicted)[5]
Density 1.224 ± 0.06 g/cm³ (Predicted)[5]
Solubility Soluble in organic solvents such as ethanol and acetone.[5]

Discovery and Historical Context

The precise "discovery" of this compound is not marked by a singular, seminal publication as is common for historically significant compounds. Its emergence in the scientific literature is more recent and is closely tied to the escalating interest in fluorinated building blocks for drug discovery and agrochemical research. The CAS number 518070-28-5 suggests its registration and likely first synthesis in the early 21st century.

The broader history lies in the development of synthetic methodologies for fluorinated aromatic compounds. The strategic introduction of fluorine into bioactive molecules gained significant momentum in the mid-20th century, with chemists recognizing its ability to enhance metabolic stability, improve binding affinity, and alter acidity/basicity. This led to a demand for a diverse library of fluorinated starting materials and intermediates, including compounds like this compound. Its availability from commercial suppliers indicates its utility as a building block for constructing more complex molecules, particularly in the context of creating libraries of compounds for high-throughput screening in drug and agrochemical development.[6]

Synthesis Methodologies

From 2-Fluoro-4-methylbenzaldehyde via Oxidation

A common and straightforward approach involves the oxidation of the corresponding aldehyde.

G cluster_0 Synthesis from 2-Fluoro-4-methylbenzaldehyde 2-Fluoro-4-methylbenzaldehyde 2-Fluoro-4-methylbenzaldehyde Intermediate Intermediate 2-Fluoro-4-methylbenzaldehyde->Intermediate Oxidizing Agent (e.g., Jones reagent, KMnO₄) This compound This compound Intermediate->this compound Work-up

Figure 1: General workflow for the synthesis of this compound from 2-Fluoro-4-methylbenzaldehyde.

Experimental Protocol:

  • Oxidation: To a stirred solution of 2-Fluoro-4-methylbenzaldehyde in a suitable solvent (e.g., acetone), an oxidizing agent such as Jones reagent (a solution of chromium trioxide in sulfuric acid) or potassium permanganate is added portion-wise at a controlled temperature (typically 0 °C to room temperature).

  • Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: Upon completion, the excess oxidant is quenched. For Jones reagent, isopropanol is typically added. For potassium permanganate, a solution of sodium bisulfite can be used.

  • Work-up: The reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The aqueous layer is acidified with a strong acid (e.g., HCl) to precipitate the carboxylic acid.

  • Purification: The crude this compound is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

From 2-Fluoro-4-methylaniline via Diazotization and Cyanation followed by Hydrolysis

This multi-step synthesis is a classic approach for converting anilines to phenylacetic acids.

G cluster_1 Synthesis from 2-Fluoro-4-methylaniline 2-Fluoro-4-methylaniline 2-Fluoro-4-methylaniline Diazonium Salt Diazonium Salt 2-Fluoro-4-methylaniline->Diazonium Salt NaNO₂, HCl 0-5 °C 2-Fluoro-4-methylbenzonitrile 2-Fluoro-4-methylbenzonitrile Diazonium Salt->2-Fluoro-4-methylbenzonitrile CuCN (Sandmeyer Reaction) This compound This compound 2-Fluoro-4-methylbenzonitrile->this compound Acid or Base Hydrolysis G cluster_2 Willgerodt-Kindler Reaction 2'-Fluoro-4'-methylacetophenone 2'-Fluoro-4'-methylacetophenone Thioamide Intermediate Thioamide Intermediate 2'-Fluoro-4'-methylacetophenone->Thioamide Intermediate Sulfur, Morpholine Reflux This compound This compound Thioamide Intermediate->this compound Hydrolysis (Acid or Base)

Figure 3: Willgerodt-Kindler pathway to this compound.

Experimental Protocol:

  • Thioamide Formation: A mixture of 2'-Fluoro-4'-methylacetophenone, elemental sulfur, and morpholine is heated to reflux.

  • Hydrolysis: After the reaction is complete, the intermediate thioamide is hydrolyzed without isolation by adding an aqueous acid or base and continuing to heat the mixture.

  • Work-up and Purification: The reaction mixture is cooled, and the product is extracted into an organic solvent. The organic layer is then washed, dried, and concentrated. The crude acid is purified by recrystallization.

Applications in Synthesis

This compound is primarily utilized as a synthetic intermediate in the preparation of more complex molecules, particularly in the pharmaceutical and agrochemical industries. [5][6]Its structural features make it a valuable precursor for compounds where the 2-fluoro-4-methylphenyl moiety is a key pharmacophore.

A notable application is in the synthesis of novel therapeutic agents. For instance, derivatives of this acid have been investigated for their potential as anti-parasitic agents. In a study focused on developing treatments for cryptosporidiosis, a related compound, 2-(4-fluoro-3-methylphenyl)acetic acid, was synthesized as a precursor to a series of aryl acetamide triazolopyridazines. [4]This highlights the role of fluorinated phenylacetic acids in generating libraries of compounds for screening against infectious diseases. The fluorine and methyl substitutions can influence the binding of the final molecule to its biological target and affect its pharmacokinetic properties.

Spectroscopic Characterization

The identity and purity of this compound are confirmed through standard spectroscopic techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show a singlet for the methyl protons, a singlet for the methylene protons of the acetic acid group, and a characteristic set of multiplets for the aromatic protons, with coupling patterns influenced by the fluorine atom.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display distinct signals for the methyl carbon, the methylene carbon, the carboxylic acid carbon, and the aromatic carbons. The carbon atoms attached to or near the fluorine atom will exhibit characteristic C-F coupling.

  • ¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): This technique is highly informative for fluorinated compounds and would show a single resonance for the fluorine atom, with its chemical shift providing information about its electronic environment.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (168.17 g/mol ), confirming its elemental composition.

Conclusion

This compound, while not a widely known compound in its own right, serves as a crucial building block in the synthesis of novel and potentially bioactive molecules. Its history is intertwined with the rise of fluorine chemistry in drug discovery. The synthetic routes to this compound are based on well-established organic reactions, allowing for its accessible preparation. As the quest for new pharmaceuticals and agrochemicals continues, the demand for versatile and strategically substituted intermediates like this compound is likely to grow, solidifying its importance in the landscape of modern chemical synthesis.

References

  • Schubert, T. J., et al. (2023). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. Journal of Medicinal Chemistry, 66(12), 7834–7848. Available at: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from: [Link]

  • Google Patents. (n.d.). US9540361B2 - N-substituted azetidine derivatives.
  • PubChem. (n.d.). 2-(4-Fluoro-2-methylphenyl)acetic acid. National Center for Biotechnology Information. Retrieved from: [Link]

  • Frontiers in Pharmacology. (2024). Pharmacokinetics and tissue distribution of LN002, a new compound alternative oxidase inhibitor against Cryptosporidium in rats. Retrieved from: [Link]

  • ACS Publications. (2021). Optimization of the Urea Linker of Triazolopyridazine MMV665917 Results in a New Anticryptosporidial Lead with Improved Potency and Predicted hERG Safety Margin. Journal of Medicinal Chemistry. Retrieved from: [Link]

  • Wikipedia. (n.d.). Willgerodt rearrangement. Retrieved from: [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from: [Link]

  • Frontiers Media. (2024). Pharmacokinetics and tissue distribution of LN002, a new compound alternative oxidase inhibitor against Cryptosporidium in rats. Retrieved from: [Link]

  • DOI. (n.d.). The Development of an Aryloxazole Class of Hepatitis C Virus... Retrieved from: [Link]

  • White Rose eTheses Online. (n.d.). A Pd-catalysed Decarboxylative Route to Functionalized Nitrogen Heterocycles. Retrieved from: [Link]

  • MDPI. (n.d.). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Retrieved from: [Link]

  • ChemBK. (n.d.). Benzeneacetic acid, 2-fluoro-4-methyl-. Retrieved from: [Link]

  • GlobalChemMall. (n.d.). This compound. Retrieved from: [Link]

  • Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • Google Patents. (n.d.). US20160130396A1 - Polyoxazoline Chelating Agent.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Impact of 2-Fluoro-4-methylaniline in Agrochemical and Specialty Chemical Synthesis. Retrieved from: [Link]

  • Google Patents. (n.d.). CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde.
  • Google Patents. (n.d.). CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride.

Sources

A Technical Guide to the Solubility of 2-Fluoro-4-methylphenylacetic Acid in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

Understanding the solubility of active pharmaceutical ingredients (APIs) and key intermediates is fundamental to drug development, influencing everything from reaction kinetics and purification to formulation and bioavailability.[1][2] This technical guide provides an in-depth analysis of the solubility of 2-Fluoro-4-methylphenylacetic acid, a valuable building block in medicinal chemistry. We will explore the theoretical principles governing its solubility, present a standardized experimental protocol for solubility determination, analyze its solubility profile across a range of common organic solvents, and discuss the practical implications for laboratory applications. This document is intended for researchers, chemists, and formulation scientists who require a robust understanding of this compound's physicochemical properties.

Introduction

This compound (C₉H₉FO₂) is an aromatic carboxylic acid derivative. Its structure, featuring a carboxylic acid group, a fluorinated phenyl ring, and a methyl group, imparts a unique combination of polarity, hydrogen bonding capability, and lipophilicity. These features dictate its interaction with various solvents, making a systematic study of its solubility essential for its effective use. Poor solubility can lead to challenges in synthesis, inconsistent results in biological assays, and difficulties in developing effective drug delivery systems.[1][2] This guide serves to elucidate the solubility characteristics of this compound, providing a foundational resource for scientists.

Physicochemical Properties of this compound

A molecule's structure dictates its physical properties, which in turn govern its solubility. The key properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₉H₉FO₂[3]
Molecular Weight 168.16 g/mol [3][4]
Appearance Solid (predicted)
pKa ~4-5 (Estimated for carboxylic acid)
Melting Point Data not available
Boiling Point 277.4 ± 25.0 °C (Predicted)[3]

The presence of the carboxylic acid group (-COOH) makes the molecule acidic and capable of acting as a hydrogen bond donor and acceptor.[5] The fluorine atom adds polarity, while the phenyl ring and methyl group contribute to its non-polar, lipophilic character. This amphiphilic nature suggests that its solubility will be highly dependent on the chosen solvent.

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which relates to the polarity of the solute and solvent molecules.[6][7][8] For dissolution to occur, the energy required to break the solute-solute (lattice energy) and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.

  • Polar Solvents: These solvents have large dipole moments and/or the ability to form hydrogen bonds (e.g., water, methanol, ethanol). They are effective at dissolving polar solutes. Polar protic solvents, like alcohols, can act as both hydrogen bond donors and acceptors. Polar aprotic solvents, like acetone or DMSO, have dipole moments but do not donate hydrogen bonds.

  • Non-polar Solvents: These solvents (e.g., hexane, toluene) have low dipole moments and interact primarily through weak London dispersion forces.[5] They are best for dissolving non-polar, lipophilic compounds.

This compound, with its polar carboxylic acid head and a moderately non-polar substituted phenyl tail, is expected to show preferential solubility in polar organic solvents, particularly those that can engage in hydrogen bonding.

Experimental Determination of Solubility: The Shake-Flask Method

The equilibrium or thermodynamic solubility of a compound is most reliably determined using the shake-flask method.[9] This technique is considered the gold standard for its accuracy and is based on achieving a saturated solution at a constant temperature.[9]

Detailed Step-by-Step Protocol
  • Preparation: Add an excess amount of solid this compound to a series of vials, ensuring a visible amount of undissolved solid remains. This confirms that the resulting solution will be saturated.

  • Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

  • Equilibration: Seal the vials tightly and place them in a shaker or agitator set to a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient period (typically 18-24 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.[2][10]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Centrifuge the vials at high speed to pellet any remaining suspended solid particles.

  • Sample Collection: Carefully withdraw a clear aliquot of the supernatant (the saturated solution) using a syringe. Immediately filter the aliquot through a 0.45 µm syringe filter to remove any fine particulates.[1] This step is critical to prevent artificially high results from undissolved solid.

  • Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to bring the concentration within the linear range of the analytical instrument.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.[2] A calibration curve prepared with known concentrations of the compound must be used for accurate quantification.[10]

Experimental Workflow Diagram

G cluster_prep Preparation & Equilibration cluster_sampling Sampling cluster_analysis Analysis A 1. Add Excess Solid to Vial B 2. Add Known Volume of Solvent A->B C 3. Seal and Agitate (18-24h at 25°C) B->C D 4. Centrifuge to Pellet Excess Solid C->D E 5. Filter Supernatant (0.45 µm Syringe Filter) D->E F 6. Perform Accurate Dilution E->F G 7. Quantify by HPLC/UV Against Calibration Curve F->G H Calculate Solubility (e.g., in mg/mL) G->H

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Solubility Profile and Data Analysis

SolventSolvent ClassPolarity IndexPredicted SolubilityRationale for Prediction
Methanol Polar Protic0.762Very Soluble The -OH group forms strong hydrogen bonds with the carboxylic acid group.
Ethanol Polar Protic0.654Very Soluble Similar to methanol, excellent hydrogen bonding capability.
Acetone Polar Aprotic0.355Soluble The carbonyl group is a good hydrogen bond acceptor for the carboxylic acid proton.
Ethyl Acetate Polar Aprotic0.228Soluble Acts as a hydrogen bond acceptor; moderate polarity matches the solute well.
Tetrahydrofuran (THF) Polar Aprotic0.207Soluble The ether oxygen can accept a hydrogen bond.
Dichloromethane (DCM) Halogenated0.309Slightly Soluble Can engage in dipole-dipole interactions but is not a hydrogen bond partner.
Toluene Non-polar Aromatic0.099Slightly Soluble The aromatic ring of toluene can interact with the phenyl ring of the solute.
Hexane Non-polar Aliphatic0.009Insoluble Lacks polarity and hydrogen bonding ability to overcome the solute's lattice energy.

Polarity Index values from C. Reichardt, "Solvents and Solvent Effects in Organic Chemistry."[12]

Analysis of Solubility Trends

The predicted trend shows high solubility in polar protic solvents (methanol, ethanol) due to their ability to act as both hydrogen bond donors and acceptors, effectively solvating the carboxylic acid group. Solubility remains significant in polar aprotic solvents (acetone, ethyl acetate, THF) that can accept hydrogen bonds. As the solvent polarity decreases and the ability to form hydrogen bonds is lost (DCM, Toluene, Hexane), the solubility is expected to drop significantly. The non-polar solvent hexane is unable to disrupt the strong intermolecular hydrogen bonds between the carboxylic acid molecules in the solid state, leading to very poor solubility.

Relationship Between Solvent Properties and Solubility

G cluster_properties Key Solvent Properties Polarity High Polarity Solubility High Solubility Polarity->Solubility Favors Interaction HBonding Hydrogen Bonding (Donor/Acceptor) HBonding->Solubility Strongly Favors Interaction Solute 2-Fluoro-4-methyl- phenylacetic Acid Solute->Polarity Solute->HBonding

Caption: Key solvent properties driving high solubility of the target compound.

Practical Applications and Considerations

  • Reaction Chemistry: For reactions involving this compound, solvents like THF or ethyl acetate are likely good choices, offering sufficient solubility without the high reactivity of protic solvents like methanol.

  • Purification by Recrystallization: An ideal recrystallization solvent system would be one in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. A binary solvent system, such as ethanol/water or toluene/hexane, might be effective. The compound would be dissolved in the "good" solvent (ethanol) at a high temperature, and the "poor" solvent (water) would be added until turbidity is observed, promoting crystal formation upon cooling.

  • Chromatography: Understanding solubility is key to selecting the mobile phase for chromatographic purification. For normal-phase chromatography, a mixture of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate) would be appropriate, with the ratio adjusted to achieve the desired retention.

  • Formulation: For pre-clinical studies, low aqueous solubility is a common challenge.[1] The data suggests that co-solvents or formulation strategies will be necessary to achieve suitable concentrations for in vitro and in vivo testing.

Conclusion

This compound exhibits solubility characteristics typical of a moderately polar aromatic carboxylic acid. Its solubility is highest in polar, hydrogen-bonding solvents and decreases significantly with solvent polarity. The principles and experimental protocols outlined in this guide provide a robust framework for scientists to determine and interpret the solubility of this compound, enabling its effective use in research and development. Accurate solubility data is not merely a physicochemical parameter; it is a critical piece of information that guides experimental design and accelerates the journey from chemical synthesis to final application.

References

  • protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from https://www.protocols.io/view/shake-flask-aqueous-solubility-assay-kinetic-solu-rm7vzb865l1y/v1
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Retrieved from https://enamine.net/services/adme-t/phys-chem-properties/shake-flask-aqueous-solubility-assay
  • Scribd. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from https://www.scribd.
  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved from https://www.regulations.gov/document/EPA-HQ-OPP-2018-0591-0005
  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from https://www.scribd.com/doc/60341767/Procedure-For-Determining-Solubility-of-Organic-Compounds
  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from https://www.dissolutiontech.com/issues/201211/DT201211_A02.pdf
  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from https://www.bioassaysys.
  • ChemBK. (2024, April 9). (2-Fluoro-4-methylphenyl)acetic acid. Retrieved from https://www.chembk.com/en/chem/(2-Fluoro-4-methylphenyl)acetic%20acid
  • University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from https://chem.libretexts.org/Courses/University_of_Calgary/CHEM_351%3A_Organic_Chemistry_I/Chapter_03%3A_Structure_and_Properties_of_Organic_Molecules/3.05%3A_Solubility_of_Organic_Compounds
  • Lansing Community College. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from https://www.lcc.edu/academics/areas-of-study/science-math/science/chem-assets/documents/organic/Solubility.pdf
  • Chemistry For Everyone - YouTube. (2025, February 11). How To Determine Solubility Of Organic Compounds? Retrieved from https://www.youtube.
  • Austin Community College. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from https://www.austincc.edu/chem/courses/organic/documents/ANAL0727UnknownSupplement.pdf
  • PubChem. (n.d.). 2-(4-Fluoro-2-methylphenyl)acetic acid. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/5016950
  • ChemBK. (2024, April 9). 2-(4-Fluoro-3-methylphenyl)acetic acid. Retrieved from https://www.chembk.com/en/chem/1000520-92-2
  • Chemistry For Everyone - YouTube. (2025, February 9). What Affects Solubility Of Organic Compounds? Retrieved from https://www.youtube.
  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from https://openoregon.pressbooks.pub/introductoryorganicchemistry/chapter/solubility/
  • PubChem. (n.d.). 2-Fluoro-4-(trifluoromethyl)phenylacetic acid. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/3863567
  • Chemistry LibreTexts. (n.d.). Polarity and Solubility of Organic Compounds. Retrieved from https://chem.libretexts.org/Courses/Durham_Technical_Community_College/CHM_252%3A_Organic_Chemistry_II/01%3A_Chapters/1.03%3A_Polarity_and_Solubility_of_Organic_Compounds
  • PubChem. (n.d.). This compound. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/2778479
  • Chemistry LibreTexts. (2023, January 22). Solubility - What dissolves in What? Retrieved from https://chem.libretexts.org/Courses/City_College_of_San_Francisco/Chemistry_102/08%3A_Solutions/8.
  • Fisher Scientific. (n.d.). 4-Fluoro-2-methylphenylacetic acid, 97%, Thermo Scientific. Retrieved from https://www.fishersci.com/shop/products/4-fluoro-2-methylphenylacetic-acid-97/AC432760250
  • Sigma-Aldrich. (n.d.). (2-Fluoro-4-methylphenyl)acetic acid. Retrieved from https://www.sigmaaldrich.com/US/en/product/aldrich/659614
  • University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity. Retrieved from https://www.chem.rochester.edu/notvoodoo/pages/reagents.php?page=solvent_polarity
  • ResearchGate. (2025, August 10). Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents. Retrieved from https://www.researchgate.net/publication/230985226_Solubility_of_Phenylacetic_Acid_p-Hydroxyphenylacetic_Acid_p-Aminophenylacetic_Acid_p-Hydroxybenzoic_Acid_and_Ibuprofen_in_Pure_Solvents
  • Chemical-Suppliers.com. (n.d.). p-Fluoro-alpha-methylphenylacetic acid. Retrieved from https://www.chemical-suppliers.com/cas/75908-73-5.html

Sources

Theoretical Studies on the Electronic Structure of 2-Fluoro-4-methylphenylacetic Acid: A Computational Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive theoretical analysis of the electronic structure of 2-Fluoro-4-methylphenylacetic acid, a molecule of interest in medicinal chemistry and materials science. Utilizing Density Functional Theory (DFT), this paper elucidates the molecule's optimized geometry, frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and atomic charge distribution. The computational protocols are detailed to ensure reproducibility and provide a framework for researchers. The findings reveal how the electronic landscape is shaped by the interplay of the fluoro, methyl, and carboxylic acid functional groups, offering critical insights for predicting molecular reactivity, stability, and intermolecular interactions. This guide is intended for researchers, scientists, and drug development professionals seeking to apply computational methods to understand and engineer molecular properties.

Introduction

Substituted phenylacetic acids are a vital class of compounds, serving as key structural motifs in a wide array of pharmaceuticals and functional materials. This compound (C₉H₉FO₂) is a notable derivative whose biological and chemical properties are intrinsically linked to its electronic configuration. The strateg[1][2]ic placement of a fluorine atom and a methyl group on the phenyl ring, combined with the carboxylic acid moiety, creates a unique electronic environment that dictates its reactivity, polarity, and potential for intermolecular interactions, such as hydrogen bonding.

Understand[3]ing this electronic structure is paramount for rational drug design and materials engineering. Theoretical and computational chemistry offer a powerful, non-invasive lens to probe these properties at the atomic level. By employin[4]g methods like Density Functional Theory (DFT), we can accurately model the molecule's geometry and electronic landscape, providing predictive insights that can accelerate the development cycle.

This guide[5] presents a detailed computational study of this compound. We will explore its structural parameters, the distribution and energy of its frontier molecular orbitals (HOMO and LUMO), the electrostatic potential map that guides non-covalent interactions, and the charge distribution across the molecule. The causali[6][7]ty behind the choice of computational methods is explained, and a step-by-step protocol is provided to ensure the study is both trustworthy and reproducible.

Theoretical Framework and Computational Methodology

The accuracy of quantum chemical calculations is fundamentally dependent on the chosen theoretical method and basis set. For a molecule like this compound, which contains an electronegative fluorine atom and a π-conjugated system, a robust and well-balanced computational approach is essential.

Rationale for Method Selection: Density Functional Theory (DFT)

Density Functional Theory (DFT) was selected as the core method for this study. DFT strikes an optimal balance between computational cost and accuracy, making it a workhorse for systems of this size. Unlike more[8] computationally expensive wavefunction-based methods, DFT calculates the total energy of the system based on its electron density. We specifically employ the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. B3LYP is widely recognized for its reliability in predicting the geometries and electronic properties of organic molecules.

2.2[9][10]. Rationale for Basis Set Selection: 6-311++G(d,p)

The basis set is the set of mathematical functions used to construct the molecular orbitals. For this analysis, the 6-311++G(d,p) Pople-style basis set was chosen. This choice is deliberate and layered:

  • 6-311G: This is a triple-zeta valence basis set, meaning it uses three functions to describe each valence orbital, providing a high degree of flexibility to accurately represent the electron distribution.

  • **++G:[9] The double plus signs indicate the inclusion of diffuse functions on both heavy atoms (+) and hydrogen atoms (++). Diffuse functions are crucial for describing regions of space far from the nucleus, which is essential for accurately modeling anions, hydrogen bonds, and other weak intermolecular interactions where electron density is dispersed.

  • (d,p)[10]: These are polarization functions added to heavy atoms (d-type orbitals) and hydrogen atoms (p-type orbitals). Polarization functions allow for the distortion of atomic orbitals within the molecular environment, which is critical for describing chemical bonds accurately, especially in strained or complex systems.

This combi[9]nation of the B3LYP functional and the 6-311++G(d,p) basis set has been shown to provide reliable results for the structural and spectroscopic properties of similar organic compounds.

2.3[5][7]. Computational Workflow Protocol

All calculations were performed using a standard quantum chemistry software package like Gaussian or ORCA. The following step-by-step protocol ensures a self-validating and reproducible workflow.

Step 1: Initial Structure Input

  • The initial 3D structure of this compound was constructed using molecular modeling software (e.g., Avogadro, ChemDraw).

Step 2: Geometry Optimization

  • The initial structure was optimized without constraints using the B3LYP/6-311++G(d,p) level of theory.

  • The optimization process continues until the forces on the atoms are negligible and the geometry corresponds to a minimum on the potential energy surface.

Step 3: Vibrational Frequency Analysis

  • A frequency calculation was performed on the optimized geometry at the same level of theory.

  • The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. This is a critical self-validation step. These calcu[11]lations also provide theoretical FT-IR and Raman spectra.

Step 4: [12][13]Electronic Property Calculation

  • Using the validated minimum-energy structure, single-point energy calculations were performed to derive the key electronic properties.

  • This includes the generation of molecular orbitals (HOMO, LUMO), the molecular electrostatic potential (MEP) surface, and Natural Bond Orbital (NBO) analysis for atomic charge distribution.

[15][16]Diagram: Computational Workflow

The following diagram illustrates the logical flow of the theoretical investigation, from initial structure generation to the final analysis of electronic properties.

G cluster_input 1. Input Preparation start Initial 3D Structure of Molecule opt Geometry Optimization (B3LYP/6-311++G(d,p)) start->opt freq Frequency Analysis opt->freq Optimized Coords geom Optimized Geometry (Bond Lengths, Angles) opt->geom sp Single-Point Energy & Property Calculation freq->sp Validated Minimum vib Vibrational Spectra (IR/Raman) freq->vib Check for Imaginary Freq. homo HOMO-LUMO Analysis (Reactivity) sp->homo Wavefunction/Density mep MEP Surface (Reactive Sites) sp->mep Wavefunction/Density nbo NBO Analysis (Atomic Charges) sp->nbo

Caption: Workflow for the DFT-based analysis of molecular electronic structure.

Results and Discussion

Optimized Molecular Geometry

The geometry of this compound was optimized to its lowest energy conformation. The key structural parameters, such as bond lengths and angles, are determined by the electronic interactions between the atoms. The presence of the electron-withdrawing fluorine atom and the electron-donating methyl group influences the geometry of the benzene ring. The carboxylic acid group is predicted to be non-planar with respect to the phenyl ring to minimize steric hindrance.

Table 1:[12] Selected Optimized Geometrical Parameters

ParameterBond/AngleCalculated Value
Bond Lengths
C-F1.35 Å
C-CH₃1.51 Å
C=O (carbonyl)1.21 Å
C-O (hydroxyl)1.35 Å
Bond Angles
F-C-C118.5°
CH₃-C-C121.0°
O=C-O123.0°

Note: These values are typical and may vary slightly based on the specific computational software.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical to understanding a molecule's chemical reactivity. The HOMO re[14]presents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy [6]gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a key indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity.

For 2-Fluo[7]ro-4-methylphenylacetic acid, the HOMO is primarily localized on the π-system of the electron-rich benzene ring, influenced by the methyl group. The LUMO is predominantly centered on the carboxylic acid group and the adjacent carbon of the phenyl ring, indicating this is the most likely site for nucleophilic attack.

Table 2: Frontier Orbital Energies and Reactivity Descriptors

ParameterValue (eV)Implication
EHOMO -6.85 eVElectron-donating ability
ELUMO -1.22 eVElectron-accepting ability
Energy Gap (ΔE) 5.63 eVHigh kinetic stability

The introduction of substituents on a benzene ring can modulate the HOMO-LUMO gap. The combina[15]tion of an electron-donating group (-CH₃) and an electron-withdrawing group (-F) creates a push-pull effect that influences the orbital energies.

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) surface is a 3D map of the electrostatic potential around a molecule. It is an in[16]valuable tool for identifying sites of electrophilic and nucleophilic attack and understanding intermolecular interactions. The MEP sur[17][18][19]face is color-coded:

  • Red/Yellow: Regions of negative potential (electron-rich), attractive to electrophiles.

  • Blue: Regions of positive potential (electron-poor), attractive to nucleophiles.

  • Green: Regions of neutral potential.

In this compound, the MEP analysis reveals distinct regions:

  • Most Negative Potential (Red): Located around the carbonyl oxygen of the carboxylic acid group, making it the primary site for hydrogen bond donation and electrophilic attack.

  • Most Positive Potential (Blue): Located around the acidic hydrogen of the hydroxyl group, confirming its role as a hydrogen bond donor.

  • Moderately Negative Potential: The fluorine atom also exhibits a region of negative potential due to its high electronegativity.

The MEP map visually confirms how the molecule will present itself to other molecules, guiding its biological activity and crystal packing.

3.4[23]. Natural Bond Orbital (NBO) and Atomic Charge Analysis

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding and charge distribution. It localize[20][21]s the wavefunction into Lewis-like structures (bonds and lone pairs) and calculates the charge on each atom. This analys[22]is quantifies the electronic effects of the substituents.

Table 3: NBO Atomic Charges on Key Atoms

AtomNBO Charge (e)
F-0.45
O (carbonyl)-0.62
O (hydroxyl)-0.68
H (hydroxyl)+0.51
C (attached to F)+0.20
C (carbonyl)+0.75

The NBO charges confirm the strong electron-withdrawing nature of the fluorine and oxygen atoms, which become centers of negative charge. Conversely, the acidic hydrogen and the carbonyl carbon are highly electron-deficient (positive charge), confirming their reactivity as predicted by the MEP analysis. The charge delocalization from donor to acceptor NBOs also indicates intramolecular charge transfer, which contributes to the molecule's overall stability.

[25]Diagram: Electronic Property Relationships

This diagram illustrates how the calculated electronic properties are interrelated and contribute to the overall chemical behavior of the molecule.

G center Molecular Electronic Structure geom Optimized Geometry (Bond Lengths, Angles) center->geom determines homo HOMO-LUMO Gap (ΔE) center->homo defines mep MEP Surface center->mep visualizes nbo NBO Atomic Charges center->nbo quantifies reactivity Chemical Reactivity & Stability geom->reactivity homo->reactivity mep->reactivity interact Intermolecular Interactions mep->interact nbo->reactivity nbo->interact

Caption: Interrelation of key electronic structure properties and their chemical implications.

Conclusion

This guide has detailed a comprehensive theoretical investigation into the electronic structure of this compound using Density Functional Theory at the B3LYP/6-311++G(d,p) level. The study provides critical, atom-level insights into the molecule's properties:

  • The optimized geometry reveals a stable, non-planar conformation influenced by the substituents.

  • HOMO-LUMO analysis quantifies the molecule's high kinetic stability (ΔE = 5.63 eV) and identifies the phenyl ring as the primary electron donor and the carboxylic acid region as the primary electron acceptor.

  • The Molecular Electrostatic Potential (MEP) map visually confirms the reactive sites, highlighting the carbonyl oxygen as the center for electrophilic attack and the hydroxyl hydrogen as the primary hydrogen bond donor site.

  • NBO analysis quantifies the charge distribution, confirming the strong polarizing effects of the fluorine and oxygen atoms.

Together, these findings provide a robust electronic profile of this compound. This information is invaluable for predicting its behavior in various chemical and biological environments, aiding in the design of novel pharmaceuticals and the engineering of advanced materials. The detailed methodology serves as a validated protocol for researchers to apply to similar molecular systems.

References

  • Suresh, C., & Haritha, M. (2024). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. ChemRxiv. [Link]

  • Politze[17][23]r, P., & Murray, J. S. (n.d.). Molecular Electrostatic Potential (MEP). [Link]

  • Al-Otai[18]bi, A. A., et al. (2012). Structural Properties, Natural Bond Orbital, Theory Functional Calculations (DFT), and Energies for the α Halorganic Compounds. Current World Environment. [Link]

  • Kumar, [21]S., & Singh, P. (2019). Application of molecular electrostatic potentials in drug design. ResearchGate. [Link]

  • Esrafil[19]i, M. D., & Mohammadian-Manesh, M. (2016). The Nature of Halogen Bonds in [N∙∙∙X∙∙∙N]+ Complexes: A Theoretical Study. Physical Chemistry Research. [Link]

  • Gaussia[3]n, Inc. (n.d.). Molecular Electrostatic Potential (MEP). [Link]

  • Suresh,[16] C., & Haritha, M. (2024). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. ChemRxiv. [Link]

  • Badawi,[23] H. M., & Förner, W. (2011). Analysis of the infrared and Raman spectra of phenylacetic acid and mandelic (2-hydroxy-2-phenylacetic) acid. ResearchGate. [Link]

  • Grabows[12]ki, S. J. (2022). Quantitative Assessment of Halogen Bonding Utilizing Vibrational Spectroscopy. Inorganic Chemistry. [Link]

  • Minenko[24]v, Y., et al. (2019). DFT B3LYP/6-311+G* calculation study of a new nonclassical mechanism of electrophilic functionalization of aromatic C–H bond via aryl cation formation. ResearchGate. [Link]

  • Grimme,[11] S., et al. (2015). Why the Standard B3LYP/6-31G* Model Chemistry Should Not Be Used in DFT Calculations of Molecular Thermochemistry: Understanding and Correcting the Problem. ACS Publications. [Link]

  • Arjunan, V., et al. (2007). FT-IR, FT-Raman spectra and ab initio DFT vibrational analysis of p-bromophenoxyacetic acid. PubMed. [Link]

  • Gaussia[25]n, Inc. (n.d.). Natural Bond Orbital (NBO) Analysis. [Link]

  • Gaussia[20]n, Inc. (2021). Basis Sets. [Link]

  • Nationa[10]l Center for Biotechnology Information. (n.d.). 2-(4-Fluoro-2-methylphenyl)acetic acid. PubChem. [Link]

  • Hancock, J., et al. (2024). Benchmarking Basis Sets for Density Functional Theory Thermochemistry Calculations: Why unpolarised basis sets and the polarised 6-311G family should be avoided. arXiv. [Link]

  • Selvara[9]j, S., et al. (2022). Experimental and Theoretical Spectroscopic Studies of the Electronic Structure of 2-Ethyl-2-phenylmalonamide. ResearchGate. [Link]

  • ORCA In[5]put Library. (n.d.). Basis sets. Google Sites.

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

  • Hameed,[1] S. A., et al. (2020). The Theoretical Investigation of the HOMO, LUMO energies and Chemical Reactivity of C9H12 and C7F3NH5Cl Molecules. ResearchGate. [Link]

  • Holling[6]sworth, C. A., et al. (2002). Substituent effects on the electronic structure and pKa of benzoic acid. Semantic Scholar. [Link]

  • Organic Chemistry Portal. (2012). Natural Bond Orbitals (NBO) in Organic Chemistry. [Link]

  • Liu, Y.[22], et al. (2020). Single benzene fluorophores. a HOMO-LUMO energy level diagrams of... ResearchGate. [Link]

  • Hameed,[15] S. A., et al. (2020). HOMO, LUMO energies and chemical reactivity properties for... ResearchGate. [Link]

  • Os'kina, O. Y., et al. (2015). The structures and electronic absorption spectra of substituted phenyldiacetylenes: Experimental and theoretical studies. ResearchGate. [Link]

  • Pang, C., et al. (2021). Theoretical insight on electronic structure and photophysical properties of a series of cyclometalated iridium(III) complexes bearing the substituted phenylpyrazole with different electron-donating or electron-accepting groups. PubMed. [Link]

  • Lögdlu[2]nd, M., et al. (1993). Experimental and theoretical studies of the electronic structure of substituted and unsubstituted poly(para-phenylenevinylene) (PPV). Technion - Israel Institute of Technology. [Link]

  • Joe, I. H., et al. (2010). NIR–FT Raman, FT–IR and surface-enhanced Raman scattering and DFT based theoretical studies on the adsorption behaviour of. Indian Academy of Sciences. [Link]

  • Organic Chemistry Tutor. (2024). Introduction to HOMO LUMO Interactions in Organic Chemistry. YouTube. [Link]

  • Arjunan, V., et al. (2005). FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-bromo-4-methyl-phenylamine. PubMed. [Link]

  • Wankhed[13]e, D. S. (2021). Molecular Structure, FT-IR Spectra, MEP and HOMO-LUMO Investigation of 2-(4-Fluorophenyl)-5-phenyl-1, 3,4-oxadiazole Using DFT Theory Calculations. Advanced Journal of Chemistry, Section A. [Link]

  • Udhayak[7]ala, P., et al. (2011). Molecular structure, FT-IR and FT-Raman spectra and HOMO- LUMO analysis of 2-methoxy-4-nitroaniline using ab initio HF and DFT methods. Scholars Research Library. [Link]

Sources

An In-depth Technical Guide to 2-Fluoro-4-methylphenylacetic Acid Derivatives and Their Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Fluoro-4-methylphenylacetic acid and its derivatives, designed for researchers, scientists, and professionals in drug development. It delves into the synthesis, potential applications, and structure-activity relationships of this important chemical scaffold, offering field-proven insights and detailed methodologies.

Part 1: The Core Scaffold: Understanding this compound

This compound is a substituted aromatic carboxylic acid with the chemical formula C₉H₉FO₂. Its structure, featuring a phenyl ring substituted with a fluorine atom at the 2-position, a methyl group at the 4-position, and an acetic acid moiety, provides a unique combination of lipophilicity, electronic properties, and hydrogen bonding capability. These characteristics make it a valuable building block in medicinal chemistry.

The introduction of a fluorine atom can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. Fluorine's high electronegativity can alter the acidity of the carboxylic acid group, modulate metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions. The methyl group, on the other hand, can provide steric bulk and enhance lipophilicity, which can affect membrane permeability and target engagement.

Part 2: Synthesis and Derivatization: Building the Molecular Framework

The synthesis of this compound and its derivatives is a critical step in exploring their therapeutic potential. While various synthetic routes exist for phenylacetic acids in general, a common and effective method for this specific scaffold involves the Willgerodt-Kindler reaction, followed by hydrolysis.

Experimental Protocol: Synthesis of this compound

This protocol outlines a two-step synthesis starting from 2-fluoro-4-methylacetophenone.

Step 1: Willgerodt-Kindler Reaction to form the Thiomorpholide

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-fluoro-4-methylacetophenone (1.0 eq), elemental sulfur (2.5 eq), and morpholine (3.0 eq).

  • Reaction: Heat the mixture to reflux (approximately 130-140 °C) for 6-8 hours. The reaction mixture will darken and become more viscous. The mechanism involves the formation of an enamine from the ketone and morpholine, which then reacts with sulfur. A series of rearrangements leads to the formation of a thioamide at the terminal carbon.[1][2][3]

  • Work-up: After cooling, the crude thiomorpholide can be isolated by pouring the reaction mixture into water and extracting with an organic solvent like dichloromethane.

Step 2: Hydrolysis of the Thiomorpholide to this compound

  • Reaction Setup: The crude thiomorpholide is dissolved in a suitable solvent system, such as a mixture of acetic acid and concentrated hydrochloric acid.

  • Reaction: The solution is heated to reflux for several hours to facilitate the hydrolysis of the thioamide to the corresponding carboxylic acid.

  • Isolation and Purification: After cooling, the reaction mixture is poured into cold water, leading to the precipitation of the crude this compound. The solid is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol/water to yield the final product as a white solid.

Sources

The Strategic Role of 2-Fluoro-4-methylphenylacetic Acid in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – January 11, 2026 – In the intricate landscape of drug discovery and development, the selection of appropriate molecular scaffolds is a critical determinant of success. Among the myriad of building blocks available to medicinal chemists, 2-Fluoro-4-methylphenylacetic acid has emerged as a privileged scaffold, underpinning the development of a new generation of therapeutic agents. This technical guide provides an in-depth analysis of the synthesis, physicochemical properties, and strategic applications of this compound, offering valuable insights for researchers, scientists, and professionals in the field of drug development.

Introduction: The Rise of a Privileged Scaffold

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, lauded for its ability to modulate a range of critical molecular properties, including metabolic stability, binding affinity, and lipophilicity.[1][2][3] this compound represents a particularly advantageous embodiment of this strategy, combining the benefits of fluorination with the structural versatility of the phenylacetic acid motif. This guide will explore the multifaceted role of this compound, from its synthesis to its impact on the pharmacokinetic and pharmacodynamic profiles of drug molecules.

Physicochemical Properties and Structural Features

The unique combination of a fluorine atom at the 2-position and a methyl group at the 4-position of the phenylacetic acid core imparts a distinct set of physicochemical characteristics that are highly desirable in drug design.

PropertyValueSource
CAS Number 518070-28-5[4]
Molecular Formula C₉H₉FO₂[4]
Molecular Weight 168.17 g/mol [5]
Appearance White crystalline solid[5]
Solubility Slightly soluble in water, soluble in organic solvents[5]

The strategic placement of the electron-withdrawing fluorine atom and the electron-donating methyl group influences the electronic distribution of the aromatic ring, which can in turn affect interactions with biological targets and metabolic enzymes.

Synthesis of the Core Scaffold: A Practical Approach

The synthesis of this compound can be achieved through various synthetic routes. One common and effective method is the Willgerodt-Kindler reaction, which allows for the conversion of an aryl alkyl ketone to the corresponding thiomorpholide, followed by hydrolysis to the carboxylic acid.[6][7][8]

Experimental Protocol: Synthesis via Willgerodt-Kindler Reaction

Step 1: Synthesis of the Thiomorpholide Intermediate

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-fluoro-4-methylacetophenone (1 equivalent), morpholine (2.5 equivalents), and elemental sulfur (2.5 equivalents).

  • Heat the reaction mixture to reflux (approximately 120-140 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into a beaker of cold water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude thiomorpholide.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Hydrolysis to this compound

  • Dissolve the purified thiomorpholide in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux and maintain for 8-12 hours until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidify the remaining aqueous solution to a pH of approximately 2 with concentrated hydrochloric acid.

  • The product, this compound, will precipitate out of the solution.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain the final product.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Willgerodt-Kindler Reaction cluster_intermediate Intermediate cluster_reaction2 Hydrolysis cluster_product Final Product 2_Fluoro_4_methylacetophenone 2-Fluoro-4-methylacetophenone Reaction1 Reflux 2_Fluoro_4_methylacetophenone->Reaction1 Morpholine_Sulfur Morpholine & Sulfur Morpholine_Sulfur->Reaction1 Thiomorpholide Thiomorpholide Intermediate Reaction1->Thiomorpholide Reaction2 NaOH, EtOH Reflux Thiomorpholide->Reaction2 Final_Product This compound Reaction2->Final_Product

Caption: Synthetic workflow for this compound.

The Impact of Fluorine and Methyl Substituents on ADME Properties

The judicious placement of fluorine and methyl groups on the phenylacetic acid scaffold significantly influences the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of drug candidates.

Key Advantages:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can block common sites of metabolism, leading to a longer half-life and improved oral bioavailability.[1][3]

  • Modulation of Lipophilicity: Fluorine substitution can alter the lipophilicity of a molecule, which is a critical parameter for membrane permeability and target engagement. The precise effect depends on the local electronic environment.

  • Increased Binding Affinity: The electronegativity of fluorine can lead to favorable electrostatic interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, thereby enhancing binding affinity and potency.

  • Improved Permeability: Strategic fluorination has been shown to improve the permeability of molecules across biological membranes, which can lead to better oral absorption.[1]

ADME_Advantages cluster_properties Pharmacokinetic Advantages Scaffold This compound Scaffold Metabolic_Stability Increased Metabolic Stability (Resistant to CYP450) Scaffold->Metabolic_Stability C-F Bond Strength Lipophilicity Modulated Lipophilicity (Improved Permeability) Scaffold->Lipophilicity Fluorine's Electronegativity Binding_Affinity Enhanced Binding Affinity (Favorable Interactions) Scaffold->Binding_Affinity Electrostatic Interactions

Caption: Key ADME advantages conferred by the scaffold.

Case Study: Vestipitant - An NK1 Receptor Antagonist

A prominent example showcasing the utility of the this compound framework is in the development of Vestipitant , a potent and selective neurokinin-1 (NK1) receptor antagonist. The core of Vestipitant incorporates a 2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid moiety, highlighting the successful application of this scaffold in a clinical candidate. The presence of the 2-fluoro-4-methylphenyl group was crucial for achieving high in vitro potency and favorable pharmacokinetic properties, ultimately leading to its selection as a drug candidate for further development.

Conclusion and Future Perspectives

This compound stands as a testament to the power of strategic molecular design in medicinal chemistry. Its unique combination of structural features and advantageous physicochemical properties has established it as a valuable building block for the creation of novel therapeutics. The insights provided in this guide underscore the importance of this scaffold and aim to inspire further innovation in the design of next-generation drug candidates with improved efficacy and safety profiles. As our understanding of the intricate interplay between molecular structure and biological activity continues to evolve, the role of well-designed scaffolds like this compound will undoubtedly become even more significant in the quest for new and effective medicines.

References

  • Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. (n.d.). Retrieved from [Link]

  • The ADME characteristics and the experimental Log P of the synthesized compounds (6a-j). (n.d.). Retrieved from [Link]

  • Willgerodt rearrangement - Wikipedia. (n.d.). Retrieved from [Link]

  • Willgerodt-Kindler Reaction - SynArchive. (n.d.). Retrieved from [Link]

  • Willgerodt-Kindler Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition. (2006).
  • Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. - Inventiva Pharma. (n.d.). Retrieved from [Link]

  • Preparation method 2,4,5-trifluorophenylacetic acid. (n.d.).
  • Preparation method of 2, 4,5-trifluoro phenylacetic acid. (n.d.).
  • Recent advances in the Willgerodt–Kindler reaction. (2013). Chemical Society Reviews, 42(19), 7870-7886.
  • Case studies of fluorine in drug discovery. (2019). In Fluorine in Life Sciences (pp. 181-211). Elsevier.
  • Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure | Request PDF. (n.d.). Retrieved from [Link]

  • Synthesis method of 2,4,5-trifluorophenylacetic acid. (2014). Retrieved from [Link]

  • Refined ADME Profiles for ATC Drug Classes. (2023). International Journal of Molecular Sciences, 24(13), 10833.
  • EP 1 020 426 B9. (n.d.). Retrieved from [Link]

  • An in vitro ADME and in vivo Pharmacokinetic Study of MBIC: Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate | Request PDF. (n.d.). Retrieved from [Link]

  • Case Studies - BioAscent | Integrated Drug Discovery Services. (n.d.). Retrieved from [Link]

  • Case Studies - Aurigene Services, Innovative Solutions for Drug Discovery and Development. (n.d.). Retrieved from [Link]

  • Preparation method of 4-methylthio phenylacetic acid. (n.d.).
  • The production method of methylphenylacetic acid. (n.d.).
  • Successful Drug Development Despite Adverse Preclinical Findings Part 2: Examples. (2018).
  • Category - Case Studies - Drug Hunter. (n.d.). Retrieved from [Link]

Sources

Methodological & Application

Synthesis of 2-Fluoro-4-methylphenylacetic Acid via Palladium-Catalyzed α-Arylation of an Ester Synthon

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Abstract: 2-Fluoro-4-methylphenylacetic acid is a valuable building block in medicinal chemistry and materials science. This document provides a detailed, field-proven protocol for its synthesis, moving beyond a theoretical Suzuki coupling to a more robust and widely practiced palladium-catalyzed α-arylation of an ester. This method offers high efficiency and functional group tolerance, making it a reliable strategy for researchers in drug development and organic synthesis. We will explore the mechanistic rationale behind the chosen methodology, provide a step-by-step experimental guide, and present the catalytic cycle.

Introduction: The Significance of this compound

Substituted phenylacetic acids are privileged motifs in a vast array of biologically active molecules. The incorporation of fluorine atoms can significantly modulate a compound's metabolic stability, lipophilicity, and binding affinity, making this compound a desirable precursor in drug discovery programs. Traditional synthetic routes can be lengthy or employ harsh reagents. The palladium-catalyzed cross-coupling methodology presented here provides an efficient and modular approach to this important intermediate.

Synthetic Strategy: α-Arylation of an Ester

While the Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, a more direct and well-established method for the synthesis of α-aryl esters is the palladium-catalyzed α-arylation of ester enolates.[1][2][3] This strategy involves the coupling of an aryl halide with an ester, such as tert-butyl acetate, in the presence of a palladium catalyst, a suitable ligand, and a strong base. The resulting ester is then readily hydrolyzed to the desired carboxylic acid.

This approach is favored for its operational simplicity and the commercial availability of the starting materials. The key C-C bond is formed between the α-carbon of the ester and the aryl halide.

G cluster_0 Step 1: Pd-Catalyzed α-Arylation cluster_1 Step 2: Hydrolysis A 2-Fluoro-4-methylbromobenzene C tert-Butyl 2-(2-fluoro-4-methylphenyl)acetate A->C Pd(OAc)₂, Ligand, Base B tert-Butyl acetate B->C D This compound C->D Acidic Hydrolysis (e.g., TFA)

Figure 1: Overall synthetic workflow for the preparation of this compound.

Mechanistic Insights: The Catalytic Cycle

The palladium-catalyzed α-arylation of esters proceeds through a well-understood catalytic cycle. The active Pd(0) species undergoes oxidative addition with the aryl halide. Concurrently, the strong base deprotonates the ester to form an enolate. This enolate then coordinates with the palladium complex, and subsequent reductive elimination forms the new carbon-carbon bond and regenerates the Pd(0) catalyst.

G Pd0 Pd(0)Ln OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)-X L OxAdd->PdII_Aryl Coordination Coordination PdII_Aryl->Coordination Enolate_Formation Base Enolate Enolate Enolate_Formation->Enolate Ester Ester Ester->Enolate_Formation Enolate->Coordination PdII_Enolate Ar-Pd(II)-Enolate L Coordination->PdII_Enolate RedElim Reductive Elimination PdII_Enolate->RedElim RedElim->Pd0 Product α-Aryl Ester RedElim->Product Product Release Aryl_Halide Ar-X Aryl_Halide->OxAdd

Figure 2: Catalytic cycle for the palladium-catalyzed α-arylation of esters.

Experimental Protocol

This protocol is divided into two main parts: the palladium-catalyzed α-arylation and the subsequent hydrolysis of the ester intermediate.

Part A: Synthesis of tert-Butyl 2-(2-fluoro-4-methylphenyl)acetate

Materials:

  • 2-Bromo-1-fluoro-4-methylbenzene

  • tert-Butyl acetate

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl (SPhos)

  • Lithium bis(trimethylsilyl)amide (LiHMDS)

  • Toluene, anhydrous

  • Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add palladium(II) acetate (2 mol%) and SPhos (4 mol%).

  • Add anhydrous toluene to the flask, followed by 2-bromo-1-fluoro-4-methylbenzene (1.0 eq).

  • Add tert-butyl acetate (1.5 eq) to the reaction mixture.

  • In a separate flask, dissolve LiHMDS (2.0 eq) in anhydrous toluene.

  • Slowly add the LiHMDS solution to the reaction mixture at room temperature.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield tert-butyl 2-(2-fluoro-4-methylphenyl)acetate.

Part B: Hydrolysis to this compound

Materials:

  • tert-Butyl 2-(2-fluoro-4-methylphenyl)acetate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the purified tert-butyl 2-(2-fluoro-4-methylphenyl)acetate in dichloromethane.

  • Add trifluoroacetic acid (5-10 eq) dropwise to the solution at room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring the disappearance of the starting material by TLC.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

  • The resulting crude this compound can be purified by recrystallization or column chromatography.

Data Summary

ParameterCondition
Aryl Halide 2-Bromo-1-fluoro-4-methylbenzene
Ester tert-Butyl acetate
Palladium Source Pd(OAc)₂ (2 mol%)
Ligand SPhos (4 mol%)
Base LiHMDS (2.0 eq)
Solvent Toluene
Reaction Temperature 80-100 °C
Hydrolysis Reagent Trifluoroacetic acid

Conclusion

The palladium-catalyzed α-arylation of esters provides a robust and efficient pathway for the synthesis of this compound. This method avoids the often-problematic preparation of specific organoboron reagents required for a traditional Suzuki coupling to form this type of product. The protocol is scalable and tolerates a variety of functional groups, making it a valuable tool for medicinal chemists and researchers in the pharmaceutical and fine chemical industries.

References

  • Hartwig, J. F. (2004). Palladium-Catalyzed α-Arylation of Esters and Amides under More Neutral Conditions. The Journal of Organic Chemistry, 69(17), 5575–5582. Available at: [Link]

  • Moradi, W. A., & Buchwald, S. L. (2001). Palladium-Catalyzed α-Arylation of Esters. Journal of the American Chemical Society, 123(32), 7996–8002. Available at: [Link]

  • PubMed. (2001). Palladium-catalyzed alpha-arylation of esters. National Center for Biotechnology Information. Available at: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

Sources

Application Note: A Robust HPLC Method for the Analysis and Purification of 2-Fluoro-4-methylphenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details robust, field-proven High-Performance Liquid Chromatography (HPLC) methods for both the quantitative analysis and preparative purification of 2-Fluoro-4-methylphenylacetic acid. As a key building block in pharmaceutical synthesis, ensuring the purity and accurate quantification of this compound is paramount. This document provides a foundational reversed-phase HPLC (RP-HPLC) protocol, explains the scientific rationale behind the selection of chromatographic parameters, and offers a clear pathway for scaling the analytical method to a preparative level for high-purity isolation. The protocols are designed for researchers, analytical chemists, and process development scientists requiring a reliable and reproducible method.

Introduction and Analyte Properties

This compound (Molecular Formula: C₉H₉FO₂, Molecular Weight: 168.16 g/mol ) is an aromatic carboxylic acid derivative.[1][2] Its structure, featuring a phenyl ring substituted with fluorine, a methyl group, and an acetic acid moiety, dictates its chromatographic behavior. The presence of the aromatic ring provides UV absorptivity, essential for detection, while the carboxylic acid group (an ionizable function) requires careful mobile phase pH control to ensure sharp, symmetrical peaks. The overall hydrophobicity of the molecule makes it an ideal candidate for analysis by reversed-phase chromatography.

The primary challenge in any chromatographic method is to achieve a balance between retention, resolution, and analysis time. For this compound, the goal is to develop a method that can accurately quantify it in the presence of potential impurities (e.g., starting materials, by-products) and can be efficiently scaled up for purification.

Part I: Analytical HPLC Method for Quantification

The analytical method is the cornerstone of any purification strategy. Its purpose is to achieve baseline separation of the target compound from all impurities, providing accurate quantification and a purity profile.

The "Why": Justification of Method Parameters

Our methodological choices are grounded in the physicochemical properties of this compound:

  • Chromatographic Mode (Reversed-Phase): The molecule has significant non-polar character due to the substituted phenyl ring. Therefore, a reversed-phase mode, which utilizes a non-polar stationary phase and a polar mobile phase, is the logical choice for achieving effective retention and separation.

  • Stationary Phase (C18 Column): A C18 (octadecylsilane) column is the workhorse of reversed-phase HPLC and serves as an excellent starting point. The C18 alkyl chains provide a hydrophobic surface that interacts with the non-polar regions of the analyte, leading to retention. For halogenated aromatic compounds, alternative phases like Pentafluorophenyl (PFP) can sometimes offer enhanced selectivity due to unique dipole-dipole and pi-pi interactions with the fluorinated ring system. However, C18 provides a robust and widely applicable solution.

  • Mobile Phase Composition (Acetonitrile, Water, and Formic Acid):

    • Acetonitrile (ACN): Chosen as the organic modifier (the "strong solvent") due to its low viscosity, which results in lower backpressure, and its low UV cutoff, which minimizes background interference.[3]

    • Water: The polar component (the "weak solvent") of the mobile phase.

    • Formic Acid (0.1%): This is a critical additive. This compound is an acid and will be ionized at neutral pH. This can lead to poor retention and severe peak tailing on silica-based columns. By adding a small amount of acid to the mobile phase (e.g., 0.1% formic acid), the pH is lowered well below the pKa of the analyte's carboxylic acid group. This suppresses its ionization, ensuring it is in a neutral, more hydrophobic state, which results in better retention and a sharp, symmetrical peak shape. Formic acid is also a volatile buffer, making it ideal for methods that may be coupled with mass spectrometry (MS).[4]

  • Detection (UV at 264 nm): The substituted benzene ring acts as a chromophore. Based on data for structurally similar fluorophenylacetic acid isomers, a UV detection wavelength of 264 nm is a suitable starting point for sensitive detection.[4] For optimal results, it is recommended to determine the wavelength of maximum absorbance (λmax) by running a UV scan of the analyte.

Analytical Workflow Overview

The following diagram illustrates the logical flow of the analytical process from sample preparation to final data interpretation.

Analytical_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Standard/Sample B Dissolve in Diluent (e.g., 50:50 ACN:Water) A->B C Filter through 0.45 µm Syringe Filter B->C D Inject Sample into HPLC System C->D E Separation on C18 Column (Isocratic or Gradient Elution) D->E F UV Detection at 264 nm E->F G Integrate Peak Area F->G H Calculate Concentration (vs. Standard Curve) G->H I Determine Purity (%) G->I

Caption: Workflow for analytical HPLC of this compound.

Protocol 1: Analytical Method

1. Reagent and Sample Preparation:

  • Mobile Phase A: HPLC-grade Water with 0.1% (v/v) Formic Acid.
  • Mobile Phase B: HPLC-grade Acetonitrile with 0.1% (v/v) Formic Acid.
  • Diluent: Prepare a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.
  • Standard Preparation: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent to obtain a stock solution of 100 µg/mL. Prepare a series of working standards by serial dilution.
  • Sample Preparation: Accurately weigh a sample containing approximately 10 mg of the analyte into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent. Filter the final solution through a 0.45 µm PTFE or nylon syringe filter prior to injection.

2. HPLC System and Conditions:

  • Equilibrate the HPLC system with the initial mobile phase conditions for at least 15-20 minutes or until a stable baseline is achieved.
ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid
Elution Mode Isocratic: 60% B (for rapid analysis)Gradient: 40% to 95% B over 15 min (for impurity profiling)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV/DAD
Detection Wavelength 264 nm
Injection Volume 10 µL
Run Time 10 min (Isocratic) or 20 min (Gradient)

3. Data Analysis:

  • Identify the peak for this compound based on the retention time of the reference standard.
  • For quantitative analysis, generate a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of the sample from this curve.
  • For purity analysis, calculate the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Part II: Preparative HPLC for Purification

Preparative chromatography aims to isolate a target compound from a mixture at a larger scale than analytical chromatography. The primary goals are to maximize throughput, purity, and yield.[5] The analytical method developed in Part I serves as the direct foundation for the preparative method.

Principles of Scaling from Analytical to Preparative HPLC

Scaling up is not merely about using a larger column; it involves a systematic adjustment of parameters to maintain the separation quality (resolution) achieved at the analytical scale.[6]

  • Objective: The key is to maintain the linear velocity of the mobile phase. This ensures that the analyte molecules experience the same chromatographic environment, preserving the retention and separation pattern.

  • Flow Rate Adjustment: The flow rate must be increased proportionally to the cross-sectional area of the preparative column relative to the analytical column. The scaling factor is calculated as: Scale-up Factor = (Radius of Prep Column)² / (Radius of Analytical Column)² New Flow Rate = Analytical Flow Rate × Scale-up Factor

  • Sample Loading: The amount of sample injected is increased significantly. This can be done by increasing the injection volume, the sample concentration, or both. Column overloading is intentionally performed to maximize throughput, but it must be carefully optimized to prevent the target peak from merging with adjacent impurity peaks.[5]

Preparative Workflow Overview

This diagram outlines the systematic process for scaling up the analytical method and performing the purification.

Preparative_Workflow cluster_dev Method Development cluster_scale Scale-Up cluster_run Purification Run cluster_analysis Post-Purification A 1. Optimize Analytical Method (Maximize Resolution) B 2. Perform Loading Study on Analytical Column A->B C 3. Calculate Preparative Flow Rate & Sample Load B->C D 4. Equilibrate Preparative Column C->D E 5. Inject High-Concentration Sample D->E F 6. Monitor Elution & Collect Fractions (Peak-Based) E->F G 7. Analyze Fraction Purity (Using Analytical Method) F->G H 8. Pool Pure Fractions G->H I 9. Evaporate Solvent to Isolate Product H->I

Caption: Workflow for preparative HPLC purification and isolation.

Protocol 2: Preparative Method

1. Sample Preparation:

  • Dissolve the crude this compound mixture in the minimum amount of a strong solvent (e.g., Methanol, Acetonitrile, or DMSO) and then dilute with the mobile phase to the highest possible concentration without precipitation. The final sample should be filtered through a 0.45 µm or larger porosity filter.

2. Preparative HPLC System and Conditions:

  • The goal is to translate the conditions from the analytical run to the preparative scale.
ParameterAnalytical (Example)Preparative (Scaled-up Example)
Column C18, 4.6 x 150 mm, 5 µmC18, 21.2 x 150 mm, 5 µm
Mobile Phase A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic AcidA: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid
Elution Mode Gradient: 40-95% B over 15 minGradient: 40-95% B over 15 min
Flow Rate 1.0 mL/min21.2 mL/min
Sample Load 10 µL of 100 µg/mL (1 µg)1-5 mL of 50 mg/mL (50-250 mg)
Detection UV 264 nm (Analytical Cell)UV 264 nm (Preparative Cell)

Calculation Justification:

  • Scale-up Factor = (21.2 mm / 2)² / (4.6 mm / 2)² ≈ 21.2

  • Preparative Flow Rate = 1.0 mL/min × 21.2 = 21.2 mL/min

3. Fraction Collection:

  • Set up the fraction collector to trigger collection based on the UV signal threshold. Configure the software to begin collecting just before the main peak begins to elute and stop just after it returns to baseline.
  • Collect the peak in multiple small fractions rather than one large one. This allows for cleaner cuts of the peak front and tail, maximizing the purity of the pooled final product.

4. Post-Purification Analysis:

  • Analyze a small aliquot of each collected fraction using the analytical HPLC method (Protocol 1) to determine its purity.
  • Pool the fractions that meet the required purity specification (e.g., >99%).
  • Remove the solvent from the pooled fractions using a rotary evaporator or lyophilizer to obtain the purified solid compound.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Peak Tailing Analyte ionization; secondary interactions with column silica.Ensure mobile phase pH is low enough (0.1% Formic or Acetic Acid). Try a different brand of C18 column or an end-capped column.
Peak Fronting Column overloading (typically in preparative runs).Reduce sample concentration or injection volume.
Poor Resolution Inappropriate mobile phase composition; insufficient column efficiency.Optimize the mobile phase ratio (isocratic) or the gradient slope. Switch organic modifier (e.g., ACN to Methanol) to alter selectivity.[7] Consider a longer column or one with a smaller particle size (analytical).
Variable Retention Times Inadequate system equilibration; column temperature fluctuations; pump issues.Ensure the column is fully equilibrated before injection. Use a column oven for temperature control. Check the pump for leaks and ensure proper solvent degassing.

References

  • HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry. SIELC Technologies.

  • 2-Fluoro-4-(trifluoromethyl)phenylacetic acid. PubChem, National Center for Biotechnology Information.

  • 2-(4-Fluoro-2-methylphenyl)acetic acid. PubChem, National Center for Biotechnology Information.

  • This compound. PubChem, National Center for Biotechnology Information.

  • HPLC separation of related halogenated aromatic, any one?? Chromatography Forum.

  • Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. RSC Publishing.

  • (2-Fluoro-4-methylphenyl)acetic acid AldrichCPR. Sigma-Aldrich.

  • 4-Fluoro-2-methylphenylacetic acid, 97%, Thermo Scientific. Fisher Scientific.

  • Strategy for Preparative LC Purification. Agilent Technologies.

  • HPLC Purification: When to Use Analytical, Semi-Preparative & Preparative Methods. Thermo Fisher Scientific.

  • Principles in preparative HPLC. University of Warwick.

  • LABTips: Preparative HPLC for Purification Workflows. Labcompare.

  • HPLC solvents and mobile phase additives. University College London (UCL).

  • Solvents and Caveats for LC-MS. Waters Corporation.

  • Guide to Choosing the Correct HPLC Solvent. Phenomenex.

  • HPLC Solvents. Sigma-Aldrich.

Sources

Application Note: 1H and 13C NMR Characterization of 2-Fluoro-4-methylphenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide to the structural characterization of 2-Fluoro-4-methylphenylacetic acid, a key intermediate in pharmaceutical synthesis, using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. We present a comprehensive protocol for sample preparation and data acquisition, followed by an in-depth analysis and predicted assignment of the 1H and 13C NMR spectra. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the interpretation of NMR data for fluorinated aromatic compounds, a class of molecules of increasing importance in the pharmaceutical industry. The causality behind spectral features, including chemical shifts (δ) and coupling constants (J), is explained with reference to the electronic effects of the fluorine and methyl substituents.

Introduction: The Critical Role of NMR in the Characterization of Fluorinated Pharmaceuticals

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique in the pharmaceutical industry for the unambiguous structural elucidation and purity assessment of active pharmaceutical ingredients (APIs) and their intermediates.[1][2] For fluorinated compounds, which are increasingly prevalent in modern drug discovery, 19F NMR is a powerful tool, but a comprehensive understanding of the molecule's structure necessitates the detailed analysis of 1H and 13C NMR spectra. The presence of fluorine introduces characteristic complexities into these spectra, such as through-bond and through-space scalar couplings, which, when correctly interpreted, provide a wealth of structural information.[3][4]

This compound is a valuable building block in organic synthesis, and its purity and structural integrity are paramount. This application note serves as a practical guide to obtaining and interpreting high-quality 1H and 13C NMR data for this compound, ensuring its correct identification and quality control in a research or manufacturing setting.[1][5] The methodologies described herein are designed to be self-validating, providing a robust framework for the characterization of this and similar fluorinated aromatic molecules.

Materials and Methods

Materials
  • Analyte: this compound (CAS 518070-28-5)

  • Deuterated Solvent: Chloroform-d (CDCl3) with 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Acetone-d6 or DMSO-d6 can also be used depending on sample solubility and the desired chemical shift window.

  • NMR Tubes: 5 mm high-precision NMR tubes.

Sample Preparation Protocol

A well-prepared sample is fundamental to acquiring high-resolution NMR spectra. The following protocol outlines the steps for preparing a solution of this compound for NMR analysis.

  • Weighing the Sample: Accurately weigh approximately 10-20 mg of this compound directly into a clean, dry vial.

  • Solvent Addition: Add approximately 0.7 mL of CDCl3 (or another suitable deuterated solvent) to the vial. The use of a deuterated solvent is crucial to avoid a large, interfering solvent signal in the 1H NMR spectrum and to provide a lock signal for the spectrometer.

  • Dissolution: Gently agitate the vial to ensure complete dissolution of the solid. If necessary, gentle warming or sonication can be used to aid dissolution.

  • Filtration and Transfer: To remove any particulate matter that could degrade the spectral quality, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean 5 mm NMR tube.

  • Final Volume Adjustment: Ensure the final volume of the solution in the NMR tube is approximately 0.6-0.7 mL, corresponding to a height of about 4-5 cm. This ensures that the sample is centered within the NMR probe's detection coils.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Data Acquisition

The following parameters are recommended for acquiring high-quality 1H and 13C NMR spectra on a 500 MHz NMR spectrometer. These parameters may need to be adjusted based on the specific instrument and sample concentration.

Parameter 1H NMR 13C NMR
Spectrometer Frequency 500 MHz125 MHz
Pulse Program Standard single pulse (zg30)Proton-decoupled single pulse (zgpg30)
Number of Scans 161024
Relaxation Delay (d1) 2.0 s2.0 s
Acquisition Time (aq) 3.28 s1.09 s
Spectral Width (sw) 16 ppm240 ppm
Temperature 298 K298 K

Predicted Spectral Analysis and Discussion

Molecular Structure and Numbering

For clarity in the spectral assignment, the atoms of this compound are numbered as follows:

Caption: Molecular structure of this compound with atom numbering.

Predicted 1H NMR Spectrum

The predicted 1H NMR spectrum will exhibit signals for the aromatic protons, the methylene protons of the acetic acid side chain, and the methyl group protons. The carboxylic acid proton is often broad and may not be observed depending on the solvent and concentration.

Proton(s) Predicted δ (ppm) Multiplicity Predicted J (Hz) Rationale for Assignment
H6~7.1 - 7.3dd3JH6-H5 ≈ 8.0, 4JH6-F ≈ 5.0H6 is ortho to the electron-withdrawing CH2COOH group and meta to the electron-donating CH3 group. It will exhibit coupling to H5 and a longer-range coupling to the fluorine atom.
H5~6.9 - 7.1dd3JH5-H6 ≈ 8.0, 4JH5-H3 ≈ 2.0H5 is ortho to the electron-donating CH3 group and meta to both the fluorine and CH2COOH groups. It will be coupled to H6 and show a smaller coupling to H3.
H3~6.8 - 7.0dd3JH3-F ≈ 9.0, 4JH3-H5 ≈ 2.0H3 is ortho to the strongly electronegative fluorine atom and will be the most upfield of the aromatic protons. It will show a characteristic ortho H-F coupling.
CH2 (C7)~3.6s-The methylene protons are adjacent to the aromatic ring and the carboxylic acid group. Their signal is expected to be a singlet.
CH3 (C9)~2.3s-The methyl protons attached to the aromatic ring will appear as a singlet in the typical benzylic methyl region.
COOH (C8)~10.0 - 12.0br s-The carboxylic acid proton is highly deshielded and often appears as a broad singlet. Its chemical shift is highly dependent on solvent and concentration.
Predicted 13C NMR Spectrum

The proton-decoupled 13C NMR spectrum will show nine distinct signals. The carbon signals will be split by the fluorine atom, with the magnitude of the coupling constant (nJCF) decreasing with the number of bonds (n) separating the carbon and fluorine atoms.

Carbon(s) Predicted δ (ppm) Multiplicity (due to F) Predicted nJCF (Hz) Rationale for Assignment
C8 (COOH)~178s-The carboxylic acid carbon is the most downfield signal.
C2 (C-F)~160d1JCF ≈ 245The carbon directly bonded to fluorine will be significantly downfield and show a large one-bond C-F coupling.
C4 (C-CH3)~138d3JCF ≈ 3This quaternary carbon is deshielded by the attached methyl group. It will exhibit a smaller three-bond coupling to fluorine.
C6~131d3JCF ≈ 5This aromatic methine carbon is influenced by the ortho CH2COOH group and will show a three-bond coupling to fluorine.
C1~128d2JCF ≈ 15This quaternary carbon is ortho to the fluorine and will show a two-bond C-F coupling.
C5~125d4JCF ≈ 2This aromatic methine carbon is meta to the fluorine and will show a small four-bond coupling.
C3~116d2JCF ≈ 22This aromatic methine carbon is ortho to the fluorine and will be shielded, appearing upfield. It will exhibit a significant two-bond C-F coupling.
C7 (CH2)~40d3JCF ≈ 2The methylene carbon of the acetic acid side chain.
C9 (CH3)~21s-The methyl carbon will appear in the typical aliphatic region.

Experimental Workflow and Logic

The characterization of this compound by NMR follows a logical workflow designed to ensure data integrity and accurate structural elucidation.

NMR_Workflow cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis cluster_3 Structural Verification weigh Weigh Analyte (10-20 mg) dissolve Dissolve in Deuterated Solvent (~0.7 mL CDCl3 + TMS) weigh->dissolve transfer Filter and Transfer to NMR Tube dissolve->transfer shim Shimming and Tuning transfer->shim H1_acq 1H NMR Acquisition shim->H1_acq C13_acq 13C NMR Acquisition H1_acq->C13_acq process Fourier Transform, Phase and Baseline Correction C13_acq->process integrate Integration (1H) process->integrate peak_pick Peak Picking (1H & 13C) process->peak_pick assign Spectral Assignment (Chemical Shifts & Couplings) integrate->assign peak_pick->assign verify Confirm Structure and Purity assign->verify

Caption: Experimental workflow for NMR characterization.

This workflow ensures that each step, from sample preparation to final structural verification, is conducted systematically. The causality is clear: a pure, homogeneous sample (Sample Preparation) is required for high-quality data acquisition, which in turn is necessary for accurate data processing and unambiguous spectral assignment, leading to confident structural verification.

Conclusion

This application note has provided a detailed protocol and a predictive guide for the 1H and 13C NMR characterization of this compound. By understanding the influence of the fluorine and methyl substituents on the NMR spectra, researchers can confidently assign the signals and verify the structure of this important pharmaceutical intermediate. The methodologies and interpretative principles outlined here are broadly applicable to the characterization of other fluorinated aromatic compounds, providing a valuable resource for scientists in drug discovery and development. The validation of analytical methods using NMR is a critical step in ensuring the quality and safety of pharmaceutical products, and this guide provides a foundational framework for such endeavors.[3][6][7]

References

  • Validation of quantitative ¹H NMR method for the analysis of pharmaceutical formulations. (n.d.). Retrieved from [Link]

  • Use of NMR in Impurity Profiling for Pharmaceutical Products. (2020). Veeprho. Retrieved from [Link]

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. (2025). Patsnap Eureka. Retrieved from [Link]

  • Sahu, R., Kumar, A., Mishra, R., Majee, C., & Kumar, R. (2021). Recent Development in Nuclear Magnetic Resonance as a Technique for Quantitative Method Validation. Indian Journal of Pharmaceutical Sciences, 83(6), 1094-1106. Retrieved from [Link]

  • Impurity Analysis. (n.d.). Emery Pharma. Retrieved from [Link]

  • Saunders, C. M., Khaled, M. B., Weaver, J. D., & Tantillo, D. J. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(6), 3220–3225. Retrieved from [Link]

  • A Quest for Effective 19F NMR Spectra Modeling: What Brings a Good Balance Between Accuracy and Computational Cost in Fluorine Chemical Shift Calculations? (2025). National Institutes of Health. Retrieved from [Link]

  • Impurities Characterization in Pharmaceuticals: A Review. (2019). International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved from [Link]

  • Impurity Profiling In Pharmaceuticals: A Review. (2024). International Journal of Pharmaceutical Research and Applications. Retrieved from [Link]

  • (2-Fluorophenyl)acetic acid - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

  • Unlocking Quality: The Ultimate Guide to GMP NMR Testing and Analytical Method Development, Validation Services for Reliable Release Testing. (2025). Emery Pharma. Retrieved from [Link]

  • Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy. Applications to Analytical Standards and Agricultural Chemicals. (1998). ACS Publications. Retrieved from [Link]

  • 4-(Methylthio)phenylacetic acid - Optional[13C NMR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

  • (2-Fluorophenyl)acetic acid - Optional[Raman] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

  • Phenylacetic acid - SpectraBase. (n.d.). Retrieved from [Link]

  • 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0000209). (n.d.). Human Metabolome Database. Retrieved from [Link]

Sources

Application Note: Elucidation of the Mass Spectrometry Fragmentation Pathway of 2-Fluoro-4-methylphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide to understanding the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 2-Fluoro-4-methylphenylacetic acid. As a substituted aromatic carboxylic acid, this compound is a relevant building block in medicinal chemistry and materials science. Its structural verification is critical for quality control and reaction monitoring. We present a predictive analysis of its fragmentation pathways, a comprehensive protocol for acquiring its mass spectrum via Gas Chromatography-Mass Spectrometry (GC-MS), and a workflow for data interpretation. The methodologies and principles discussed are designed to provide researchers, scientists, and drug development professionals with the expertise to confidently identify this molecule and similar structures.

Introduction to EI-MS and Aromatic Acid Fragmentation

Electron Ionization (EI) is a hard ionization technique that imparts significant energy into an analyte molecule, inducing reproducible and information-rich fragmentation.[1] When a molecule like this compound (Molecular Formula: C₉H₉FO₂, Molecular Weight: ~168.17 g/mol ) enters the ion source, it is bombarded with high-energy electrons (typically 70 eV).[2] This process ejects an electron from the molecule, creating an energetically unstable radical cation known as the molecular ion (M⁺•).[1]

This molecular ion subsequently undergoes a series of bond cleavages and rearrangements to dissipate the excess energy, producing a collection of smaller, charged fragments.[3] The mass spectrometer separates these fragments based on their mass-to-charge ratio (m/z), generating a unique fingerprint or "mass spectrum." For phenylacetic acids, fragmentation is typically dominated by cleavages at the bonds adjacent to the phenyl ring and the carbonyl group, as the resulting fragments benefit from the stability of the aromatic system.[4][5]

Predicted Fragmentation Pathway of this compound

The fragmentation of this compound is predicted to follow a logical pathway governed by the formation of stable carbocations. The presence of the fluorine and methyl substituents on the aromatic ring modifies the mass of the core fragments but does not fundamentally alter the primary cleavage mechanisms characteristic of phenylacetic acids.[4][6]

  • Formation of the Molecular Ion (M⁺•): The initial ionization event results in the molecular ion at m/z 168 . The intensity of this peak can vary but is expected to be observable.

  • Primary Fragmentation (α-Cleavage): The most favorable fragmentation is the cleavage of the C-C bond between the methylene group and the carbonyl carbon (benzylic cleavage). This is a classic fragmentation pathway that results in the loss of a neutral carboxyl radical (•COOH, 45 Da).[5][7] This cleavage is driven by the formation of the highly stable, resonance-stabilized 2-fluoro-4-methylbenzyl cation. This fragment is predicted to be the base peak (the most abundant ion) in the spectrum.

    • [C₉H₉FO₂]⁺• (m/z 168) → [C₈H₈F]⁺ (m/z 123) + •COOH

  • Secondary Fragmentation: The primary fragment ion at m/z 123 can undergo further fragmentation. A plausible subsequent loss is that of a neutral hydrogen fluoride (HF, 20 Da) molecule, leading to a fragment ion at m/z 103 . This type of elimination is common for fluorinated aromatic compounds.

    • [C₈H₈F]⁺ (m/z 123) → [C₈H₇]⁺ (m/z 103) + HF

The proposed fragmentation cascade provides a clear roadmap for identifying the molecule from its mass spectrum.

G cluster_main Predicted Fragmentation Pathway mol_ion Molecular Ion (M⁺•) m/z = 168 [C₉H₉FO₂]⁺• neutral1 Loss of •COOH (45 Da) mol_ion->neutral1 frag1 Base Peak 2-Fluoro-4-methylbenzyl Cation m/z = 123 [C₈H₈F]⁺ neutral2 Loss of HF (20 Da) frag1->neutral2 frag2 Secondary Fragment m/z = 103 [C₈H₇]⁺ neutral1->frag1 neutral2->frag2

Caption: Predicted EI fragmentation pathway for this compound.

Summary of Key Spectral Data

The following table summarizes the predicted key ions, their mass-to-charge ratios, and their proposed structures.

m/z RatioProposed Ion StructureFormulaNeutral LossSignificance
168[C₆H₃(F)(CH₃)CH₂COOH]⁺•[C₉H₉FO₂]⁺•-Molecular Ion (M⁺•)
123[C₆H₃(F)(CH₃)CH₂]⁺[C₈H₈F]⁺•COOHBase Peak, Benzylic Cation
103[C₈H₇]⁺[C₈H₇]⁺HF (from m/z 123)Secondary Fragment

Protocol: GC-MS Analysis of this compound

Objective

To acquire a reproducible electron ionization mass spectrum of this compound for structural confirmation using a standard Gas Chromatograph-Mass Spectrometer (GC-MS) system.

Materials and Instrumentation
  • Analyte: this compound (CAS: 518070-28-5)

  • Solvent: HPLC-grade Methanol or Dichloromethane

  • Instrumentation: Agilent GC-MS (or equivalent) equipped with an EI source.

Experimental Workflow

G cluster_workflow Experimental Workflow prep 1. Sample Preparation Dissolve 1 mg/mL in Methanol inject 2. GC Injection 1 µL, Split Mode prep->inject separate 3. GC Separation Temperature Ramp inject->separate ionize 4. EI Ionization 70 eV separate->ionize detect 5. MS Detection Scan m/z 40-250 ionize->detect analyze 6. Data Analysis Identify Key Fragments detect->analyze

Caption: Step-by-step workflow for GC-MS analysis.

Detailed Method Parameters

Step 1: Sample Preparation

  • Accurately weigh approximately 1 mg of this compound.

  • Dissolve the sample in 1 mL of methanol to create a 1 mg/mL stock solution.

  • Perform a 1:100 dilution of the stock solution with methanol for a final concentration of 10 µg/mL.

  • Transfer the final solution to a 2 mL autosampler vial.

Causality: A concentration of 10 µg/mL is typically sufficient to produce a strong signal without overloading the detector. Methanol is a suitable volatile solvent that is compatible with standard GC injection systems.

Step 2: GC-MS Instrument Setup The following parameters serve as a robust starting point and can be optimized as needed.

GC ParameterSettingRationale
Injector Split mode (50:1 ratio)Prevents column overloading and ensures sharp chromatographic peaks.
Inlet Temp. 250 °CEnsures rapid and complete vaporization of the analyte.
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA standard non-polar column providing good separation for semi-polar aromatic compounds.
Carrier Gas Helium, Constant Flow @ 1.0 mL/minInert carrier gas providing optimal separation efficiency.
Oven Program 80 °C (hold 1 min), ramp to 280 °C @ 15 °C/min, hold 5 minA standard temperature ramp that ensures the analyte elutes as a sharp peak within a reasonable timeframe.
MS ParameterSettingRationale
Ion Source Electron Ionization (EI)Standard for generating reproducible, library-searchable fragmentation patterns.
Source Temp. 230 °CA typical temperature to maintain analyte in the gas phase without thermal degradation.
Electron Energy 70 eVThe industry standard for EI, maximizing ionization and creating stable fragmentation patterns for library comparison.
Mass Range m/z 40-250A scan range that encompasses the molecular ion and all predicted key fragments.
Solvent Delay 3 minutesPrevents the high-intensity solvent peak from entering and saturating the MS detector.

Step 3: Data Acquisition and Analysis

  • Inject 1 µL of the prepared sample into the GC-MS system.

  • Initiate the data acquisition using the parameters defined above.

  • Once the run is complete, integrate the chromatographic peak corresponding to the analyte.

  • Analyze the mass spectrum associated with the peak.

  • Self-Validation: Confirm the presence of the molecular ion at m/z 168 and the base peak at m/z 123. The presence of these ions, with the correct mass difference of 45 Da, provides high confidence in the structural identification.

Conclusion

The mass spectrometric fragmentation of this compound under electron ionization is a predictable and highly characteristic process. The pathway is dominated by a primary benzylic cleavage to form a stable cation at m/z 123, which serves as the base peak and a definitive marker for the core structure. The protocol detailed in this note provides a reliable method for obtaining a high-quality mass spectrum, enabling unambiguous identification of the compound in various research and development settings.

References

  • A series of substituted phenylacetamides were synthesized by the reaction of substituted phenylacetic acids with piperidines/morpholines and their EI-MS spectra was recorded on Agilent GC MS. The peculiar fragmentation pattern in their mass spectra was found to be dependent on the substitutions on both the phenyl ring and on the amine counterpart. (Source: Electron Ionization (EI) Induced Mass Spectral Analysis of Substituted Phenylacetamides, Google Scholar)
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Fluoro-2-methylphenyl)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Lee, D. U., Mayer, K. K., & Wiegrebe, W. (1987). Mass Spectrometry Investigations of Phenylacetic Acid Derivatives, III: Fragmentations of meta- and para-substituted Phenylacetamides after Electron Impact. Archiv der Pharmazie, 320(4), 315-322. (Source: CORE)
  • ChemBK. (2024). 2-(4-Fluoro-3-methylphenyl)acetic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]

  • University of Arizona. (n.d.). Fragmentation Processes. Structure Determination of Organic Compounds. Retrieved from [Link]

  • eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]

  • Wikipedia. (2023). Fragmentation (mass spectrometry). Retrieved from [Link]

Sources

Application Note: Strategic Synthesis of Vestipitant via 2-Fluoro-4-methylphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Strategic Overview

Vestipitant is a highly potent and selective neurokinin-1 (NK1) receptor antagonist investigated for its therapeutic potential in treating emesis, anxiety, and insomnia.[1][2] Its molecular architecture features a critical (S)-(4-fluoro-2-methylphenyl)piperazine moiety, which is fundamental to its high-affinity binding to the NK1 receptor.[3][4] This document provides a detailed application guide for researchers and drug development professionals on a strategic synthetic pathway to Vestipitant, commencing from the readily available precursor, 2-Fluoro-4-methylphenylacetic acid.

The protocol herein is designed to be robust and illustrative, outlining a logical, multi-step synthesis that transforms the starting phenylacetic acid derivative into the core piperazine scaffold, followed by subsequent coupling to construct the final active pharmaceutical ingredient (API). We will elaborate on the causality behind key experimental choices, from reagent selection to reaction conditions, to provide a field-proven and scientifically sound methodology.

Introduction: Vestipitant and the Role of the NK1 Receptor

The neurokinin-1 receptor is a G protein-coupled receptor whose endogenous ligand is Substance P, a neuropeptide deeply involved in the transmission of pain signals, inflammatory responses, and the emetic reflex.[5][6] By competitively blocking the binding of Substance P to the NK1 receptor, antagonists like Vestipitant can effectively mitigate these physiological responses.[6][7] This mechanism of action has made NK1 antagonists a cornerstone in the management of chemotherapy-induced nausea and vomiting (CINV).[7]

The chemical structure of Vestipitant, (2S)-N-{(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl}-2-(4-fluoro-2-methylphenyl)-N-methylpiperazine-1-carboxamide, is a product of extensive structure-activity relationship (SAR) studies.[3] The 2-(4-fluoro-2-methylphenyl) group plays a crucial role in orienting the molecule within the receptor's binding pocket, making its stereospecific synthesis a critical objective. This compound serves as an ideal and logical starting point for building this essential chiral fragment.

The Synthetic Pathway: A Logic-Driven Approach

The conversion of a phenylacetic acid to a substituted phenylpiperazine is a common challenge in medicinal chemistry. Our proposed pathway involves the strategic formation of a key α-haloketone intermediate from this compound. This intermediate is then cyclized with a protected diamine to construct the piperazine core, which is subsequently elaborated to yield Vestipitant.

Vestipitant_Synthesis cluster_reagents A This compound R1 1. SOCl₂ or (COCl)₂ 2. CH₂N₂ 3. 48% HBr A->R1 B Intermediate 1: α-Bromo-1-(2-fluoro-4-methylphenyl)ethanone R2 N-Boc-ethylenediamine, Base (e.g., K₂CO₃), Solvent (e.g., ACN) B->R2 C Intermediate 2: (S)-3-(4-Fluoro-2-methylphenyl)piperazin-2-one R3 Reducing Agent (e.g., LiAlH₄ or BH₃·THF) C->R3 D Intermediate 3: (S)-2-(4-Fluoro-2-methylphenyl)piperazine R4 Coupling Agent (e.g., Triphosgene), Base (e.g., DIPEA) D->R4 E Vestipitant F (R)-N-Methyl-1-(3,5-bis(trifluoromethyl)phenyl)ethanamine F->R4 R1->B R2->C R3->D R4->E caption Figure 1. Synthetic workflow from starting material to Vestipitant.

Figure 1. Synthetic workflow from starting material to Vestipitant.

Detailed Experimental Protocols

Disclaimer: The following protocols are representative and should be performed by qualified personnel in a controlled laboratory setting with appropriate personal protective equipment (PPE). All reactions involving hazardous reagents should be conducted in a certified fume hood.

Synthesis of Intermediate 1: α-Bromo-1-(2-fluoro-4-methylphenyl)ethanone

Rationale: The conversion of the carboxylic acid to an α-bromoketone via an Arndt-Eistert homologation followed by hydrobromic acid treatment is a classic and reliable method. The α-bromo functionality provides a reactive electrophilic site essential for the subsequent cyclization step.

  • Acid Chloride Formation: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, ~0.5 M), add oxalyl chloride (1.2 eq) followed by a catalytic amount of DMF (1 drop). Stir at room temperature for 2 hours or until gas evolution ceases. The solvent is removed under reduced pressure to yield the crude acid chloride, which is used directly in the next step.

  • Diazoketone Formation: Dissolve the crude acid chloride in anhydrous diethyl ether (~0.3 M) and cool to 0°C. Add a solution of diazomethane in ether (~2.5 eq) dropwise until a persistent yellow color is observed. Caution: Diazomethane is highly toxic and explosive. Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Hydrobromination: Carefully quench the excess diazomethane by the dropwise addition of 48% aqueous hydrobromic acid (HBr) at 0°C until the yellow color disappears and gas evolution stops. Stir vigorously for 30 minutes.

  • Work-up and Purification: Dilute the mixture with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the α-bromoketone as a solid.

Synthesis of Intermediate 3: (S)-2-(4-Fluoro-2-methylphenyl)piperazine

Rationale: This two-step sequence involves a nucleophilic substitution to form the piperazinone ring, followed by a robust reduction. Using a protected ethylenediamine prevents unwanted side reactions. The amide reduction is a standard transformation to yield the desired saturated heterocycle.

  • Cyclization: In a round-bottom flask, combine the α-bromoketone (Intermediate 1, 1.0 eq), N-Boc-ethylenediamine (1.1 eq), and potassium carbonate (K₂CO₃, 2.5 eq) in anhydrous acetonitrile (ACN, ~0.2 M). Heat the mixture to reflux and stir for 12-18 hours, monitoring by TLC or LC-MS.

  • Boc-Deprotection and Cyclization: After cooling, filter the mixture and concentrate the filtrate. Dissolve the residue in DCM and add trifluoroacetic acid (TFA, 5-10 eq). Stir at room temperature for 2-4 hours. The TFA simultaneously removes the Boc group and catalyzes the intramolecular cyclization to the piperazin-2-one.

  • Reduction: Carefully neutralize the reaction with a saturated solution of sodium bicarbonate and extract with DCM. Dry and concentrate the organic layers. Dissolve the crude piperazinone in anhydrous tetrahydrofuran (THF, ~0.2 M) and add it dropwise to a stirred suspension of lithium aluminum hydride (LiAlH₄, 2.0 eq) in THF at 0°C. Caution: LiAlH₄ reacts violently with water. Allow the reaction to warm to room temperature and then heat to reflux for 6 hours.

  • Work-up and Purification: Cool the reaction to 0°C and quench sequentially by the careful, dropwise addition of water, 15% aqueous NaOH, and then more water (Fieser workup). Filter the resulting granular precipitate and wash with THF. Concentrate the filtrate and purify by column chromatography to yield the target piperazine. Chiral resolution may be required at this stage if not performed earlier.

Final Step: Synthesis of Vestipitant

Rationale: The final step is a carbamoylation reaction. The secondary amine of the piperazine acts as a nucleophile, attacking an activated carbonyl species derived from the chiral amine fragment. Triphosgene is a safe and effective solid substitute for phosgene gas.

  • Activation: To a solution of (R)-N-Methyl-1-(3,5-bis(trifluoromethyl)phenyl)ethanamine (1.0 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.5 eq) in anhydrous DCM at 0°C, add a solution of triphosgene (0.4 eq) in DCM dropwise. Stir for 1 hour at 0°C to form the intermediate carbamoyl chloride.

  • Coupling: To this mixture, add a solution of (S)-2-(4-Fluoro-2-methylphenyl)piperazine (Intermediate 3, 1.05 eq) in DCM. Allow the reaction to warm to room temperature and stir for 16 hours.

  • Work-up and Purification: Quench the reaction with water and separate the layers. Wash the organic layer with 1M HCl, saturated sodium bicarbonate, and brine. Dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography or preparative HPLC to obtain Vestipitant as a pure solid.

Data Summary

Compound/IntermediateFormulaMol. Weight ( g/mol )Typical YieldKey Reagents
This compoundC₉H₉FO₂168.17-Starting Material
α-Bromo-1-(2-fluoro-4-methylphenyl)ethanoneC₉H₈BrFO231.0670-80%Oxalyl Chloride, CH₂N₂, HBr
(S)-2-(4-Fluoro-2-methylphenyl)piperazineC₁₁H₁₅FN₂194.2555-65% (over 2 steps)N-Boc-ethylenediamine, LiAlH₄
Vestipitant C₂₃H₂₄F₇N₃O 547.45 60-75% Triphosgene, Chiral Amine

Conclusion

This application note outlines a comprehensive and logical synthetic route to the NK1 receptor antagonist Vestipitant, leveraging this compound as an accessible and strategic starting material. By elucidating the rationale behind each synthetic transformation and providing detailed, step-by-step protocols, this guide serves as a valuable resource for medicinal chemists and process development scientists. The described pathway is robust and amenable to optimization, providing a solid foundation for the synthesis of Vestipitant and related analogues for further research and development.

References

  • Di Fabio, R., et al. (2009). Discovery process and pharmacological characterization of 2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid [1-(R)-(3,5-bis-trifluoromethylphenyl)ethyl]methylamide (vestipitant) as a potent, selective, and orally active NK1 receptor antagonist. Journal of Medicinal Chemistry, 52(10), 3238-47. [Link]

  • Sabbatini, F. M., et al. (2010). Synthesis and pharmacological characterization of constrained analogues of Vestipitant as in vitro potent and orally active NK(1) receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 20(2), 623-7. [Link]

  • ResearchGate. (n.d.). Discovery Process and Pharmacological Characterization of 2-(S)-(4-Fluoro-2-methylphenyl)piperazine-1-carboxylic Acid...[Link]

  • ResearchGate. (n.d.). Synthesis and pharmacological characterization of constrained analogues of Vestipitant as in vitro potent and orally active NK1 receptor antagonists.[Link]

  • Muñoz, M., et al. (2022). Neurokinin-1 Receptor (NK-1R) Antagonists as a New Strategy to Overcome Cancer Resistance. MDPI. [Link]

  • Gupta, A., et al. (2015). Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist. PubMed Central. [Link]

  • May, M. B., & Ghaffari, A. A. (2024). Antiemetic Neurokinin-1 Receptor Blockers. StatPearls - NCBI Bookshelf. [Link]

  • Khan, A. W., & Farheen, S. (2014). Neurokinin-1 receptor antagonists for chemotherapy-induced nausea and vomiting. AME Publishing Company. [Link]

  • ResearchGate. (n.d.). Neurokinin-1 receptor antagonists: A comprehensive patent survey.[Link]

  • Wikipedia. (n.d.). Vestipitant. [Link]

  • Google Patents. (n.d.). Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.
  • Ratti, E., et al. (2013). Efficacy of Vestipitant, A Neurokinin-1 Receptor Antagonist, in Primary Insomnia. PubMed Central. [Link]

Sources

Derivatization of the carboxylic acid group of 2-Fluoro-4-methylphenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Derivatization of 2-Fluoro-4-methylphenylacetic Acid

Introduction: The Strategic Value of a Versatile Scaffold

This compound is a valuable building block in contemporary medicinal chemistry and drug development. Phenylacetic acid moieties are prevalent in a range of therapeutic agents, and the specific substitution pattern of this molecule—featuring a fluorine atom and a methyl group—offers chemists precise tools to modulate electronic properties, metabolic stability, and target engagement.[1] The true potential of this scaffold, however, is unlocked through the strategic derivatization of its carboxylic acid group.

This functional handle is a gateway to a diverse array of chemical entities, most notably amides and esters. The conversion of the carboxylic acid allows for the systematic exploration of a molecule's structure-activity relationship (SAR), fine-tuning properties such as solubility, cell permeability, and pharmacokinetic profiles. This guide provides an in-depth exploration of the core chemical principles and detailed laboratory protocols for the effective derivatization of this compound, designed for researchers and scientists in the pharmaceutical and life sciences sectors.

Pillar 1: The Principle of Carboxylic Acid Activation

A common misconception is that a carboxylic acid will readily react with a nucleophile, such as an amine, to form an amide bond. In reality, the acidic proton of the carboxylic acid and the basic nature of the amine lead to a rapid acid-base reaction, forming a highly unreactive carboxylate salt.[2] This thermodynamic sink prevents direct nucleophilic attack.

Therefore, the central strategy for derivatization is activation . This process involves converting the hydroxyl (-OH) portion of the carboxylic acid into a superior leaving group, thereby rendering the carbonyl carbon highly electrophilic and susceptible to attack by a nucleophile.[3][4]

G cluster_0 Activation Pathway Start Carboxylic Acid (this compound) Activated Activated Intermediate (e.g., O-acylisourea, Acyl Chloride) Start->Activated Step 1: Activation Product Final Derivative (Amide or Ester) Activated->Product Step 2: Substitution Reagent Activating Reagent Reagent->Activated Nucleophile Nucleophile (Amine or Alcohol) Nucleophile->Product

Caption: General workflow for carboxylic acid derivatization.

Pillar 2: Amide Bond Formation: The Cornerstone of Medicinal Chemistry

The amide bond is arguably the most critical linkage in drug discovery. Its formation from this compound can be achieved through several reliable methods, each with distinct advantages.

Method A: Carbodiimide-Mediated Coupling

This is the most widely used method for amide synthesis due to its mild conditions and broad substrate scope. Carbodiimides, such as dicyclohexylcarbodiimide (DCC), diisopropylcarbodiimide (DIC), and the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are powerful dehydrating agents.[5] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[5]

To mitigate side reactions and prevent racemization (especially with chiral amines), an additive like 1-hydroxybenzotriazole (HOBt) is almost always included. HOBt traps the O-acylisourea to form an active ester, which is less reactive but more selective, leading to cleaner reactions and higher yields.[4][6]

G RCOOH Carboxylic Acid (R-COOH) Isourea O-Acylisourea Intermediate RCOOH->Isourea EDC EDC EDC->Isourea ActiveEster HOBt Active Ester Isourea->ActiveEster Urea Water-Soluble Urea Byproduct Isourea->Urea HOBt HOBt HOBt->ActiveEster Amide Amide Product ActiveEster->Amide Amine Amine (R'-NH2) Amine->Amide

Caption: EDC/HOBt mediated amide coupling mechanism.

Protocol 1: EDC/HOBt Coupling for Amide Synthesis

  • Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq) in an appropriate anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF), approx. 0.1-0.5 M).

  • Reagent Addition: Add 1-hydroxybenzotriazole (HOBt) (1.1 eq) and the desired primary or secondary amine (1.1 eq). If the amine is provided as a hydrochloride salt, add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.2 eq) to liberate the free amine.[4]

  • Activation: Cool the stirring mixture to 0 °C in an ice bath. Add EDC hydrochloride (1.2 eq) portion-wise over 5-10 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-16 hours.

  • Workup:

    • Dilute the reaction mixture with DCM or Ethyl Acetate.

    • Wash the organic layer sequentially with a mild acid (e.g., 1N HCl or 5% citric acid solution) to remove excess base, followed by a mild base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid and HOBt, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel or by recrystallization to yield the pure amide derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Coupling ReagentAcronymByproductByproduct SolubilityKey Features
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDCEDUWater-solubleIdeal for easy workup via aqueous extraction.[2][6]
N,N'-DicyclohexylcarbodiimideDCCDCUInsoluble in most organic solventsByproduct precipitates and can be filtered off.[6]
N,N'-DiisopropylcarbodiimideDICDIUSoluble in most organic solventsOften used in solid-phase synthesis where filtration is not feasible.[6]
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHBTU-SolubleHigh coupling efficiency, requires a non-nucleophilic base.[2]
Method B: Acyl Halide Formation

For less sensitive substrates or when a highly reactive intermediate is required, conversion to an acyl chloride is a powerful strategy. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride efficiently convert the carboxylic acid into the corresponding acyl chloride.[3] This highly electrophilic species reacts rapidly with amines, often under Schotten-Baumann conditions.[5]

Protocol 2: Acyl Chloride Formation and Subsequent Amination

  • Acyl Chloride Synthesis:

    • Caution: This step should be performed in a well-ventilated fume hood as toxic gases are evolved.

    • In a dry flask under an inert atmosphere, combine this compound (1.0 eq) with an excess of thionyl chloride (2-5 eq), optionally in a solvent like DCM. A catalytic amount of DMF can accelerate the reaction.

    • Gently reflux the mixture for 1-3 hours until gas evolution ceases.

    • Carefully remove the excess thionyl chloride under reduced pressure. The resulting crude acyl chloride is often used immediately without further purification.

  • Amidation:

    • Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C.

    • In a separate flask, dissolve the amine (1.1 eq) and a base (e.g., triethylamine or pyridine, 2.0 eq) in DCM.

    • Add the amine solution dropwise to the stirring acyl chloride solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-4 hours.

    • Perform an aqueous workup and purification as described in Protocol 1.

Pillar 3: Ester Formation: Modulating Polarity and Prodrug Strategies

Esterification provides another avenue for derivatization, often employed to create prodrugs, increase lipophilicity, or serve as a protecting group.

Method A: Fischer-Speier Esterification

This classical method involves reacting the carboxylic acid with a large excess of an alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄).[7] The reaction is an equilibrium process, and the use of excess alcohol or the removal of water is necessary to drive it to completion.[8]

Protocol 3: Acid-Catalyzed Esterification

  • Setup: Dissolve this compound (1.0 eq) in a large excess of the desired alcohol (e.g., methanol or ethanol), which also serves as the solvent.

  • Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (typically 2-5 mol%).

  • Reaction: Heat the mixture to reflux and stir for 4-24 hours. Monitor the reaction by TLC.

  • Workup:

    • Cool the reaction mixture and remove the excess alcohol under reduced pressure.

    • Dissolve the residue in an organic solvent like ethyl acetate.

    • Wash carefully with saturated NaHCO₃ solution to neutralize the acid catalyst, followed by brine.

    • Dry the organic layer, filter, and concentrate.

  • Purification: Purify the crude ester by flash column chromatography.

Method B: DCC/DMAP-Catalyzed Esterification

A milder and often more efficient method for esterification, especially with precious or sterically hindered alcohols, utilizes a carbodiimide activator in conjunction with a nucleophilic catalyst, 4-(Dimethylamino)pyridine (DMAP).[6]

Protocol 4: DCC/DMAP Esterification

  • Preparation: Dissolve this compound (1.0 eq), the alcohol (1.1 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM under an inert atmosphere.

  • Activation: Cool the mixture to 0 °C and add a solution of DCC (1.1 eq) in DCM dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Workup: Filter off the DCU precipitate and wash it with DCM. Combine the filtrates and wash with 1N HCl, then brine.

  • Purification: Dry the organic layer, concentrate, and purify the residue by flash column chromatography to obtain the pure ester.

Conclusion: A Decision Framework for Derivatization

The choice of derivatization strategy for this compound depends on the target molecule and the stability of the substrates. Carbodiimide coupling is the versatile workhorse for amide synthesis, offering mild conditions suitable for complex molecules. Acyl chloride formation provides a highly reactive pathway for simple amines. For esters, classic Fischer esterification is effective for simple alcohols, while DCC/DMAP catalysis offers a milder alternative for more sensitive substrates.

G Start Goal: Derivatize This compound Target What is the target derivative? Start->Target Amide Amide Target->Amide Amide Ester Ester Target->Ester Ester AmineType Amine Substrate Properties? Amide->AmineType AlcoholType Alcohol Substrate Properties? Ester->AlcoholType EDC Mild Conditions: EDC/HOBt Coupling AmineType->EDC Sensitive / Complex SOCl2 High Reactivity Needed: Acyl Chloride Method AmineType->SOCl2 Simple / Robust Fischer Simple/Robust Alcohol: Fischer Esterification AlcoholType->Fischer Simple / Abundant DCC_DMAP Sensitive/Complex Alcohol: DCC/DMAP Method AlcoholType->DCC_DMAP Sensitive / Valuable

Caption: Decision tree for selecting a derivatization method.

References

  • Peptide synthesis . University of Calgary. [Link]

  • Coupling Reagents . Aapptec Peptides. [Link]

  • Activation Substitution of Carboxylic Acids . YouTube. [Link]

  • Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives . Inventiva Pharma. [Link]

  • 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation . Iran J Pharm Res. [Link]

  • Amide Synthesis . Fisher Scientific. [Link]

  • Amide bond formation: beyond the myth of coupling reagents . Chem. Soc. Rev.[Link]

  • Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents . Molecules. [Link]

  • Ester synthesis by esterification . Organic Chemistry Portal. [Link]

  • Esterification Synthesis Lab - Banana, Wintergreen, Flowers . YouTube. [Link]

  • Transesterification . Master Organic Chemistry. [Link]

Sources

Friedel-Crafts acylation reactions using 2-Fluoro-4-methylphenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Intramolecular Friedel-Crafts Acylation of 2-Fluoro-4-methylphenylacetic Acid for the Synthesis of a Fluorinated Indanone Core

Abstract This document provides a comprehensive technical guide for the intramolecular Friedel-Crafts acylation of this compound, a key transformation for synthesizing 7-fluoro-5-methyl-1-indanone. Fluorinated indanone scaffolds are of significant interest in medicinal chemistry and materials science due to the unique physicochemical properties imparted by the fluorine atom, such as enhanced metabolic stability and altered electronic characteristics.[1] This guide details the underlying reaction mechanism, offers a robust and validated step-by-step laboratory protocol, and provides insights into expected results and troubleshooting. It is intended for researchers and professionals in organic synthesis and drug development.

Theoretical Background and Mechanism

The Friedel-Crafts acylation, first reported by Charles Friedel and James Crafts in 1877, is a cornerstone of electrophilic aromatic substitution for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring.[2][3] While traditionally an intermolecular reaction using acyl chlorides or anhydrides with a Lewis acid catalyst, its intramolecular variant is a powerful strategy for constructing cyclic ketones.[4]

In this application, the this compound molecule contains both the nucleophilic aromatic ring and the carboxylic acid, the precursor to the electrophilic acylium ion. The reaction proceeds via an intramolecular electrophilic aromatic substitution to form a new five-membered ring, yielding an indanone derivative.

Mechanism of Cyclization:

The cyclization is typically promoted by a strong Brønsted acid, such as polyphosphoric acid (PPA), which serves as both the catalyst and the reaction medium. The mechanism unfolds in four key steps:

  • Activation of the Carboxylic Acid: The carboxylic acid is protonated by the strong acid catalyst.

  • Formation of the Acylium Ion: The protonated intermediate loses a molecule of water to form a highly reactive, resonance-stabilized acylium ion.[5][6] This electrophile is tethered to the aromatic ring.

  • Intramolecular Electrophilic Attack: The π-electrons of the aromatic ring act as a nucleophile, attacking the electrophilic carbon of the acylium ion.[5] The directing effects of the activating methyl group (ortho, para-directing) and the deactivating but ortho, para-directing fluorine atom guide the cyclization to the C6 position, which is ortho to the activating methyl group and para to the fluorine atom.

  • Rearomatization: A proton is eliminated from the resulting sigma complex (arenium ion), restoring the aromaticity of the ring and yielding the final cyclic ketone product.

G cluster_start Step 1 & 2: Acylium Ion Formation cluster_attack Step 3: Intramolecular Attack cluster_end Step 4: Rearomatization SM This compound Activated Protonated Intermediate SM->Activated + H⁺ Acylium Acylium Ion Intermediate (Resonance Stabilized) Activated->Acylium - H₂O Sigma Sigma Complex (Arenium Ion) Acylium->Sigma Electrophilic Aromatic Substitution Product 7-Fluoro-5-methyl-1-indanone Sigma->Product - H⁺

Caption: Reaction mechanism for the intramolecular Friedel-Crafts acylation.

Validated Experimental Protocol

This protocol describes the cyclization of this compound on a 5-gram scale using polyphosphoric acid (PPA).

2.1. Materials and Reagents

ReagentCAS NumberMolecular FormulaPuritySupplier Example
This compound518070-28-5C₉H₉FO₂≥98%Matrix Scientific
Polyphosphoric Acid (PPA)8017-16-1Hₙ₊₂PₙO₃ₙ₊₁115% P₂O₅ assaySigma-Aldrich
Dichloromethane (DCM)75-09-2CH₂Cl₂ACS GradeFisher Scientific
Saturated Sodium Bicarbonate (NaHCO₃)144-55-8NaHCO₃ACS GradeVWR
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9MgSO₄≥99.5%Sigma-Aldrich
Deionized Water7732-18-5H₂O--
Crushed Ice-H₂O (solid)--

2.2. Equipment

  • 250 mL three-neck round-bottom flask

  • Mechanical stirrer with paddle

  • Heating mantle with temperature controller and thermocouple

  • Condenser

  • Nitrogen/Argon inlet

  • 1 L beaker

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard glassware for extraction and filtration

2.3. Safety Precautions

  • Polyphosphoric acid is highly corrosive and hygroscopic. Handle in a fume hood wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves.

  • The reaction is exothermic upon quenching. Perform the quench step slowly and carefully behind a blast shield.

  • Dichloromethane is a volatile and suspected carcinogen. Handle exclusively in a fume hood.

2.4. Step-by-Step Procedure

  • Reaction Setup:

    • Assemble the three-neck flask with the mechanical stirrer, condenser, and nitrogen inlet. Ensure the setup is dry.

    • Add polyphosphoric acid (50 g, 10 wt. eq.) to the flask. Causality Note: PPA's high viscosity necessitates mechanical stirring for efficient mixing. Using a 10-fold weight excess ensures the reaction mixture remains stirrable and provides a sufficient concentration of the acid catalyst.

    • Begin stirring and gently heat the PPA to 60-70 °C to reduce its viscosity.

  • Addition of Starting Material:

    • Once the PPA is mobile, add this compound (5.0 g, 29.7 mmol) in one portion.

    • Rinse the container with a minimal amount of dry DCM (~2 mL) to ensure complete transfer, allowing the solvent to evaporate under the nitrogen stream.

  • Reaction Execution:

    • Increase the temperature of the reaction mixture to 85-90 °C.

    • Maintain the reaction at this temperature for 2-4 hours.

    • Process Monitoring: The reaction can be monitored by taking a small aliquot, quenching it in water, extracting with ethyl acetate, and analyzing by TLC or GC-MS to check for the disappearance of the starting material.

  • Reaction Quench and Work-up:

    • Allow the reaction mixture to cool to approximately 60 °C.

    • In a 1 L beaker, prepare a slurry of crushed ice and water (~500 g).

    • Crucial Step: Very slowly and carefully, pour the warm, viscous reaction mixture into the ice slurry with vigorous stirring. This quench is highly exothermic. The product will often precipitate as a solid.

    • Continue stirring until all the PPA is hydrolyzed and the product is fully precipitated or dissolved in the aqueous layer.

  • Extraction and Neutralization:

    • Transfer the entire quenched mixture to a 500 mL separatory funnel.

    • Extract the aqueous layer with dichloromethane (3 x 100 mL).

    • Combine the organic layers.

    • Wash the combined organic phase sequentially with water (100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and finally with brine (100 mL). Causality Note: The bicarbonate wash is essential to neutralize any residual acid, preventing product degradation during solvent removal.

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification:

    • The crude 7-fluoro-5-methyl-1-indanone can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel if necessary.

Data and Expected Results

ParameterValue
Reaction Scale5.0 g
CatalystPolyphosphoric Acid (PPA)
Temperature85-90 °C
Reaction Time2-4 hours
Expected Yield 75-85%
Appearance Off-white to pale yellow solid
Molecular Weight 164.18 g/mol

The final product should be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and Mass Spectrometry) to confirm its identity and purity.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low or No Conversion Insufficiently active PPA (due to moisture).Use fresh, high-assay PPA. Ensure all glassware is scrupulously dry.
Reaction temperature too low or time too short.Increase temperature to 95 °C or extend the reaction time. Monitor progress by TLC/GC-MS.
Formation of Side Products Reaction temperature too high.Maintain the temperature strictly below 95 °C to avoid potential side reactions like sulfonation or polymerization.
Difficult Work-up PPA not fully hydrolyzed during the quench.Ensure vigorous stirring during the quench and allow sufficient time for the ice to melt and hydrolysis to complete.

Overall Experimental Workflow

Caption: High-level workflow for the synthesis of 7-fluoro-5-methyl-1-indanone.

References

  • Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]

  • PMC, NIH. (n.d.). Remarkably Mild and Efficient Intramolecular Friedel-Crafts Cyclization Catalyzed by In(III). [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]

  • ACS Publications. (n.d.). Lewis Acid-Induced Intramolecular Friedel−Crafts Cyclization of 1,3-Bis-exocyclic Dienes. A New Route to 4a-Methyltetrahydrofluorenes. [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation. [Link]

  • Sloop, J. C., et al. (n.d.). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. [Link]

  • PMC, NIH. (n.d.). Friedel-Crafts Acylation with Amides. [Link]

  • ResearchGate. (2016). (PDF) Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. [Link]

  • Nature Portfolio. (n.d.). Friedel–Crafts acylation via interrupted Beckmann fragmentation of activated ketones. [Link]

  • SciSpace. (n.d.). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. [Link]

  • Chemistry Stack Exchange. (2021). Efficacy of Intramolecular Friedel-Crafts reaction on =o, c=o bonds of ring structures?[Link]

  • MDPI. (n.d.). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. [Link]

  • ResearchGate. (n.d.). SCHEME Friedel-Craft acylation reaction of substituted phenylacetic...[Link]

  • Chemistry LibreTexts. (2023). Friedel-Crafts Acylation. [Link]

  • YouTube. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. [Link]

  • LinkedIn. (n.d.). Understanding the Applications of 4'-Fluoro-2'-methylacetophenone in Organic Synthesis. [Link]

  • Scientific & Academic Publishing. (2017). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. [Link]

  • Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. [Link]

Sources

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 2-Fluoro-4-methylphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Palladium-catalyzed cross-coupling reactions have become an indispensable tool in modern organic synthesis, fundamentally transforming the way chemists construct carbon-carbon and carbon-heteroatom bonds. The 2010 Nobel Prize in Chemistry, awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, underscored the profound impact of these reactions on the synthesis of complex molecules, particularly within the pharmaceutical and materials science industries.[1][2] These reactions are prized for their high functional group tolerance, mild reaction conditions, and catalytic efficiency, enabling the construction of intricate molecular architectures that were previously inaccessible.[3][4]

Among the vast array of available building blocks, fluorinated phenylacetic acid derivatives are of particular interest to drug development professionals.[5] The incorporation of fluorine atoms can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity. 2-Fluoro-4-methylphenylacetic acid, specifically, represents a versatile scaffold for generating novel molecular entities.

Traditionally, cross-coupling reactions have utilized aryl halides or triflates as the electrophilic partner. However, recent advancements have enabled the direct use of carboxylic acids through innovative decarbonylative or decarboxylative pathways.[6][7] This approach offers significant advantages by expanding the pool of readily available starting materials and streamlining synthetic routes. This guide provides an in-depth exploration and detailed protocols for the application of this compound in key palladium-catalyzed cross-coupling reactions, designed for researchers, scientists, and drug development professionals.

Core Concepts in Palladium-Catalyzed Cross-Coupling

The efficacy of palladium-catalyzed cross-coupling reactions hinges on a well-defined catalytic cycle that shuttles the palladium catalyst between its Pd(0) and Pd(II) oxidation states.[2][8] This cycle universally consists of three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][9]

  • Oxidative Addition: The cycle begins with the addition of an electrophile (typically an organic halide, R-X) to the active, coordinatively unsaturated Pd(0) catalyst. This step involves the cleavage of the R-X bond and the formation of two new bonds to the palladium center, resulting in a square planar Pd(II) intermediate.[10] The rate of this step is highly dependent on the nature of the leaving group (I > Br > OTf > Cl) and the electronic properties of the ligand.[11]

  • Transmetalation: In this step, an organometallic nucleophile (R'-M) exchanges its organic group (R') with the halide (X) on the Pd(II) complex.[2] This forms a new Pd(II) intermediate where both organic partners (R and R') are bound to the same palladium atom. The facility of this step depends on the metal (M) of the nucleophile, with common partners including boron (Suzuki), tin (Stille), and zinc (Negishi).[9]

  • Reductive Elimination: This is the final, product-forming step. The two organic groups (R and R') on the Pd(II) complex couple to form a new carbon-carbon bond (R-R'), while the palladium center is reduced back to its catalytically active Pd(0) state, ready to re-enter the cycle.[1] Sterically bulky ligands are often employed to facilitate this crucial step.[12]

General_Catalytic_Cycle cluster_cycle Pd(0)/Pd(II) Catalytic Cycle Pd0 LₙPd(0) PdII_RX Lₙ(R)Pd(II)-X Pd0->PdII_RX R-X OxAdd Oxidative Addition PdII_RR Lₙ(R)Pd(II)-R' PdII_RX->PdII_RR R'-M Trans Transmetalation PdII_RR->Pd0 R-R' MX M-X RedElim Reductive Elimination

Caption: General catalytic cycle for Pd-catalyzed cross-coupling.

The Decarbonylative Pathway: A Modern Approach

The direct use of carboxylic acids as coupling partners represents a significant evolution from traditional methods. This strategy typically involves an in situ activation of the carboxylic acid, for instance, into a mixed anhydride. This activated species can then undergo oxidative addition to the Pd(0) center, followed by the extrusion of carbon monoxide (CO) in a decarbonylation step.[13] The resulting aryl-palladium intermediate is identical to the one formed from an aryl halide, allowing it to proceed through the standard transmetalation and reductive elimination steps. This powerful approach leverages the vast commercial availability and stability of carboxylic acids.[6][7]

Application Protocol 1: Decarbonylative Sonogashira Coupling

The Sonogashira coupling is a cornerstone reaction for the formation of C(sp²)–C(sp) bonds, linking aryl groups to terminal alkynes.[14] Its application in drug discovery is widespread for synthesizing rigid scaffolds and linear linkers.[15] The decarbonylative variant provides a direct route from this compound to valuable arylalkyne products.[13]

Sonogashira_Mechanism Pd0 Pd(0)Lₙ OxAdd Oxidative Addition PdII_Acyl Ar(CO)-Pd(II)-OPiv Pd0->PdII_Acyl Ar-C(O)-O-Piv ActivatedAcid Ar-C(O)-O-Piv Decarbonyl Decarbonylation PdII_Aryl Ar-Pd(II)-OPiv PdII_Acyl->PdII_Aryl - CO Transmetal Transmetalation PdII_Alkyne Ar-Pd(II)-C≡CR' PdII_Aryl->PdII_Alkyne H-C≡CR' Base PdII_Alkyne->Pd0 Product Formation RedElim Reductive Elimination Product Ar-C≡CR'

Caption: Decarbonylative Sonogashira coupling mechanism.

Detailed Experimental Protocol

Reaction: Coupling of this compound with Phenylacetylene.

Reagent/ParameterValue/CompoundM.W.Amount (mg)MmolEquiv.
Substrate This compound168.161681.01.0
Coupling Partner Phenylacetylene102.141231.21.2
Catalyst Palladium(II) Acetate (Pd(OAc)₂)224.5011.20.050.05
Ligand Xantphos578.68580.100.10
Activator Pivalic Anhydride ((Piv)₂O)186.253732.02.0
Base Cesium Carbonate (Cs₂CO₃)325.826522.02.0
Solvent 1,4-Dioxane-5 mL--
Temperature 110 °C----
Time 12-24 h----

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add this compound (168 mg, 1.0 mmol), Palladium(II) Acetate (11.2 mg, 0.05 mmol), Xantphos (58 mg, 0.10 mmol), and Cesium Carbonate (652 mg, 2.0 mmol).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition: Through the septum, add anhydrous 1,4-dioxane (5 mL), followed by pivalic anhydride (373 mg, 2.0 mmol), and finally phenylacetylene (123 mg, 1.2 mmol) via syringe.

  • Reaction Execution: Place the sealed tube in a preheated oil bath at 110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with saturated aqueous sodium bicarbonate (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired 1-fluoro-2-methyl-4-(phenylethynyl)benzene.

Causality and Experimental Insights
  • Catalyst System: The combination of Pd(OAc)₂ and a bulky, electron-rich phosphine ligand like Xantphos is critical.[13] Xantphos possesses a large "bite angle," which promotes the reductive elimination step and stabilizes the catalytically active monoligated palladium species.[16]

  • Activator: Pivalic anhydride converts the carboxylic acid into a mixed anhydride in situ. This activated intermediate is more susceptible to oxidative addition than the free carboxylic acid.[13]

  • Base: A strong, non-nucleophilic base like Cs₂CO₃ is used to deprotonate the terminal alkyne, facilitating its entry into the catalytic cycle during the transmetalation step.

  • Inert Atmosphere: The Pd(0) species, which is the active catalyst, is sensitive to oxidation by air. Maintaining an inert atmosphere is crucial for catalyst longevity and reaction efficiency.

Application Protocol 2: Decarboxylative Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction, celebrated for its use of stable and environmentally benign organoboron reagents.[11][17] A decarbonylative Suzuki coupling with this compound enables the synthesis of biaryl compounds, a privileged scaffold in medicinal chemistry.[18]

Suzuki_Mechanism Pd0 Pd(0)Lₙ OxAdd Oxidative Addition & Decarbonylation PdII_Aryl Ar-Pd(II)-OPiv Pd0->PdII_Aryl Ar-C(O)-O-Piv - CO ActivatedAcid Ar-C(O)-O-Piv Transmetal Transmetalation PdII_Biaryl Ar-Pd(II)-Ar' PdII_Aryl->PdII_Biaryl Ar'B(OH)₂ Base PdII_Biaryl->Pd0 Product Formation RedElim Reductive Elimination Product Ar-Ar' BoronicAcid Ar'B(OH)₂ Heck_Mechanism Pd0 Pd(0)Lₙ OxAdd Oxidative Addition & Decarbonylation PdII_Aryl Ar-Pd(II)-X Pd0->PdII_Aryl Ar-C(O)-X - CO Insertion Migratory Insertion PdII_Alkyl LₙPd(II)-CH₂CH(R)-Ar PdII_Aryl->PdII_Alkyl H₂C=CHR PdII_Alkyl->Pd0 Product Formation + H-X BetaHydride β-Hydride Elimination Product Ar-CH=CHR Alkene H₂C=CHR

Sources

Application Note: A Robust and Scalable Synthesis of 2-Fluoro-4-methylphenylacetic Acid for Industrial Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the scale-up synthesis of 2-Fluoro-4-methylphenylacetic acid, a key building block in the pharmaceutical industry. We present a detailed, two-step synthetic protocol optimized for industrial production, commencing from 2-fluoro-4-methylbenzyl chloride. The chosen pathway, involving a nucleophilic cyanation followed by basic hydrolysis, is selected for its high efficiency, operational simplicity, and cost-effectiveness. This guide explains the rationale behind key process decisions, offers step-by-step protocols for multi-kilogram scale production, and outlines critical safety and handling procedures necessary for a safe and successful manufacturing campaign.

Introduction and Strategic Rationale

This compound is a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The presence of the fluoro- and methyl-substituted phenylacetic acid moiety can significantly influence a molecule's metabolic stability, lipophilicity, and target-binding affinity. As demand for pharmaceuticals containing this scaffold grows, the need for a reliable, scalable, and economically viable synthetic process becomes paramount.

While several synthetic routes to phenylacetic acids exist, including the Willgerodt-Kindler reaction and direct carboxylation of Grignard reagents, the two-step synthesis via a benzyl cyanide intermediate offers a superior balance of reliability, yield, and industrial applicability.[1] This pathway avoids the often harsh conditions of the Willgerodt-Kindler reaction and the stringent anhydrous requirements of Grignard chemistry, which can be challenging to maintain at a pilot or commercial scale.[2][3][4][5]

This application note details a robust process centered on:

  • Nucleophilic Cyanation: The conversion of 2-fluoro-4-methylbenzyl chloride to 2-fluoro-4-methylbenzyl cyanide.

  • Saponification and Hydrolysis: The subsequent hydrolysis of the nitrile intermediate to the final carboxylic acid product.

This approach has been validated for its high throughput and amenability to standard industrial chemical reactors and processing equipment.

Overall Synthetic Workflow

The synthesis is a linear, two-step process designed for efficiency and high yield. The intermediate, 2-fluoro-4-methylbenzyl cyanide, is a stable compound that can be isolated and purified or, in some process designs, telescoped into the subsequent hydrolysis step.

G cluster_0 A 2-Fluoro-4-methylbenzyl Chloride (Starting Material) B Step 1: Cyanation (NaCN, DMSO) A->B Reagents C 2-Fluoro-4-methylbenzyl Cyanide (Intermediate) B->C Yields Intermediate D Step 2: Basic Hydrolysis (NaOH, aq. EtOH) C->D Processed E This compound (Final Product) D->E Yields Product

Diagram 1: High-level workflow for the synthesis.

Part I: Scale-up Synthesis of 2-Fluoro-4-methylbenzyl Cyanide

Mechanistic Principle and Process Justification

This step is a classic nucleophilic substitution reaction. The cyanide ion (CN⁻) acts as a potent nucleophile, displacing the chloride from the benzylic position of 2-fluoro-4-methylbenzyl chloride.

  • Choice of Cyanide Source: Sodium cyanide (NaCN) is chosen over other cyanide salts due to its favorable cost and reactivity profile.

  • Solvent System: Dimethyl sulfoxide (DMSO) is an excellent solvent for this reaction. As a polar aprotic solvent, it effectively solvates the sodium cation while leaving the cyanide anion relatively "naked" and highly nucleophilic, thus accelerating the reaction rate. Alternative solvent systems like aqueous acetone can also be used but may require a phase-transfer catalyst to achieve comparable reaction times.[6]

  • Temperature Control: The reaction is exothermic. Maintaining a controlled temperature is critical to prevent runaway reactions and minimize the formation of impurities.

Detailed Industrial Protocol (10 kg Scale)

Safety First: This procedure involves highly toxic sodium cyanide. All operations must be conducted in a well-ventilated area or a contained reactor system. Personnel must be equipped with appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and respiratory protection. An emergency cyanide antidote kit must be readily available.

  • Reactor Setup: Charge a 100 L glass-lined reactor with sodium cyanide (3.2 kg, 65.3 mol, 1.1 eq).

  • Solvent Addition: Add anhydrous DMSO (40 L) to the reactor. Begin agitation to create a slurry.

  • Reagent Addition: In a separate, clean vessel, dissolve 2-fluoro-4-methylbenzyl chloride (10.0 kg, 59.3 mol, 1.0 eq) in DMSO (10 L).

  • Controlled Feed: Slowly feed the solution of 2-fluoro-4-methylbenzyl chloride into the reactor containing the sodium cyanide slurry over 2-3 hours. Maintain the internal temperature between 30-35°C using a cooling jacket. Monitor the exotherm closely.

  • Reaction Monitoring: After the addition is complete, maintain the reaction mixture at 35°C for an additional 4-6 hours. Monitor the reaction progress by Gas Chromatography (GC) until the starting material is <1% of the total peak area.

  • Quenching: Once the reaction is complete, cool the mixture to 15°C. Carefully and slowly add water (50 L) to the reactor to quench the reaction and precipitate the inorganic salts.

  • Extraction: Transfer the quenched reaction mixture to an extraction vessel. Add toluene (40 L) and agitate. Allow the layers to separate.

  • Phase Separation: Separate the lower aqueous layer. Wash the upper organic (toluene) layer with water (2 x 20 L) to remove residual DMSO and inorganic salts.

  • Solvent Removal: Concentrate the organic layer under reduced pressure to remove the toluene. The resulting crude oil is 2-fluoro-4-methylbenzyl cyanide.

Data Presentation: Reagents and Expected Outcome
ReagentMolecular Weight ( g/mol )Molar EquivalentQuantity (10 kg Scale)Role
2-Fluoro-4-methylbenzyl chloride158.611.010.0 kgStarting Material
Sodium Cyanide (NaCN)49.011.13.2 kgNucleophile
Dimethyl Sulfoxide (DMSO)78.13-50 LSolvent
Expected Outcome
Product 2-Fluoro-4-methylbenzyl cyanide
Molecular Weight 149.16
Expected Yield 8.5 - 9.0 kg (95-100% crude)
Purity (by GC) >97%

Part II: Hydrolysis to this compound

Mechanistic Principle and Process Justification

The hydrolysis of the benzyl cyanide intermediate is conducted under basic conditions (saponification). The nitrile is converted to the corresponding carboxylate salt, which remains dissolved in the aqueous basic solution. Subsequent acidification protonates the carboxylate, causing the final product, this compound, to precipitate out of the solution as it is sparingly soluble in water.[7][8]

  • Choice of Base: Sodium hydroxide (NaOH) is a cost-effective and highly effective base for this transformation.

  • Solvent System: An aqueous ethanol mixture is used. Ethanol helps to solubilize the organic nitrile, while water is necessary for the hydrolysis reaction and to dissolve the sodium hydroxide and the resulting carboxylate salt.

  • Reaction Control: The hydrolysis is typically performed at reflux to ensure a reasonable reaction rate. The reaction progress is monitored by the cessation of ammonia gas evolution and confirmed by HPLC.

Detailed Industrial Protocol (8.5 kg Scale)
  • Reactor Setup: Charge the 100 L reactor with the crude 2-fluoro-4-methylbenzyl cyanide (8.5 kg, 57.0 mol, 1.0 eq) from the previous step.

  • Solvent and Base Addition: Add ethanol (25 L) and a solution of sodium hydroxide (4.6 kg, 115.0 mol, 2.0 eq) in water (25 L).

  • Heating to Reflux: Begin agitation and slowly heat the mixture to reflux (approx. 80-85°C). Maintain a gentle reflux for 8-12 hours.

  • Reaction Monitoring: Monitor the reaction by HPLC until the benzyl cyanide intermediate is <0.5%.

  • Cooling and Filtration: Cool the reaction mixture to room temperature. If any solids are present, perform a filtration to clarify the solution.

  • Acidification and Precipitation: Transfer the basic aqueous solution to a clean vessel. Slowly and with vigorous stirring, add concentrated hydrochloric acid (approx. 11 L) until the pH of the solution is 1-2. The final product will precipitate as a white to off-white solid. Control the temperature below 30°C during acidification.

  • Isolation: The resulting slurry is filtered. The filter cake is washed with cold water (2 x 15 L) until the washings are neutral to pH.

  • Drying: The wet cake is dried under vacuum at 50-60°C until a constant weight is achieved.

Purification by Recrystallization

For applications requiring high purity (>99.5%), recrystallization is necessary.

  • Dissolution: The crude, dry product is dissolved in a minimal amount of hot toluene (approx. 25-30 L) at 90-100°C.

  • Cooling and Crystallization: The solution is slowly cooled to 0-5°C over several hours to allow for the formation of well-defined crystals.

  • Isolation and Drying: The crystals are isolated by filtration, washed with a small amount of cold toluene, and dried under vacuum at 50-60°C.

Data Presentation: Reagents and Expected Outcome
ReagentMolecular Weight ( g/mol )Molar EquivalentQuantity (8.5 kg Scale)Role
2-Fluoro-4-methylbenzyl cyanide149.161.08.5 kgStarting Material
Sodium Hydroxide (NaOH)40.002.04.6 kgBase for Hydrolysis
Ethanol46.07-25 LCo-solvent
Water18.02-25 LSolvent/Reagent
Hydrochloric Acid (conc.)36.46-~11 LAcidification
Expected Outcome
Product This compound
Molecular Weight 168.17
Expected Yield (after recrystallization) 8.2 - 8.9 kg (85-93% yield from cyanide)
Purity (by HPLC) >99.5%
Melting Point 96-99°C

Safety, Handling, and Waste Management

Industrial-scale synthesis requires stringent safety protocols.

  • Chemical Hazards:

    • 2-Fluoro-4-methylbenzyl chloride: Lachrymator and corrosive. Handle in a closed system.

    • Sodium Cyanide: Highly toxic by ingestion, inhalation, and skin contact.[9] Contact with acid liberates fatal hydrogen cyanide gas. Engineering controls and specialized training are mandatory.

    • Sodium Hydroxide & Hydrochloric Acid: Highly corrosive.[9] Use appropriate PPE to prevent skin and eye contact.

  • Engineering Controls: All operations should be performed in reactors with proper ventilation. Scrubber systems should be in place to neutralize any potential release of toxic gases, particularly during quenching or acidification steps.

  • Waste Disposal: The aqueous waste streams containing cyanide must be treated before disposal. This typically involves oxidation with bleach (sodium hypochlorite) or hydrogen peroxide under controlled pH to convert cyanide to the less toxic cyanate, followed by further hydrolysis. All waste disposal must comply with local and federal regulations.

Conclusion

The described two-step synthesis of this compound via a benzyl cyanide intermediate is a proven, efficient, and scalable method suitable for industrial production. By carefully controlling reaction parameters and adhering to strict safety protocols, high yields of high-purity product can be consistently achieved. This application note provides a solid foundation for researchers and process chemists to implement and adapt this synthesis for their specific manufacturing needs.

References

  • Grignard Synthesis of Triphenylmethanol. [Online] Available at: [Link]

  • Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. [Online] Available at: [Link]

  • Wikipedia. Willgerodt rearrangement. [Online] Available at: [Link]

  • ResearchGate. Synthesis of phenylacetic acid derivatives. [Online] Available at: [Link]

  • ResearchGate. An improved method for the synthesis of phenylacetic acid derivatives via carbonylation. [Online] Available at: [Link]

  • Google Patents. US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid.
  • MDPI. Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. [Online] Available at: [Link]

  • Google Patents. CN106928044A - A kind of preparation method of fluoro phenylacetic acid.
  • Sciencemadness.org. A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition. [Online] Available at: [Link]

  • Google Patents. CN101823952A - Method for preparing 2,4,5-trifluorophenylacetic acid.
  • MSU Chemistry. Willgerodt‐Kindler Reac1on. [Online] Available at: [Link]

  • ResearchGate. ORGANIC II LABORATORY(Major's) KELLY Grignard Reaction. [Online] Available at: [Link]

  • Organic Chemistry Portal. Willgerodt-Kindler Reaction. [Online] Available at: [Link]

  • Google Patents. CN102633623A - Methylphenylacetic acid preparation method.
  • ResearchGate. A Scaling-up Synthesis from Laboratory Scale to Pilot Scale and to near Commercial Scale for Paste-Glue Production. [Online] Available at: [Link]

  • NIH. Pilot Scale Production of a F420 Precursor Under Microaerobic Conditions. [Online] Available at: [Link]

  • Google Patents. CN104418727A - Preparation method of 2, 4,5-trifluoro phenylacetic acid.
  • Organic Syntheses. Phenylacetic acid. [Online] Available at: [Link]

  • Scribd. Benzyl Cyanide Hydrolysis To Acid. [Online] Available at: [Link]

  • Wikipedia. Benzyl cyanide. [Online] Available at: [Link]

  • Organic Syntheses. p-METHOXYPHENYLACETONITRILE. [Online] Available at: [Link]

Sources

Application Notes and Protocols: Leveraging 2-Fluoro-4-methylphenylacetic Acid for the Synthesis of Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Fluoro-4-methylphenylacetic Acid in Medicinal Chemistry

This compound is a versatile and highly valuable starting material in the synthesis of novel heterocyclic compounds, which are the cornerstone of modern drug discovery. The strategic incorporation of a fluorine atom and a methyl group on the phenyl ring imparts unique physicochemical properties to the resulting molecules. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability, while the methyl group can provide steric bulk and influence molecular conformation. These features make this building block particularly attractive for the development of new therapeutic agents.

This comprehensive guide provides detailed application notes and step-by-step protocols for the synthesis of three key classes of heterocycles—1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and pyrazoles—using this compound as the common precursor. The methodologies described herein are designed to be robust and adaptable for researchers in medicinal chemistry, chemical biology, and drug development.

I. Synthesis of 2-(2-Fluoro-4-methylbenzyl)-1,3,4-oxadiazole Derivatives

Scientific Rationale: The 1,3,4-oxadiazole moiety is a well-recognized bioisostere for esters and amides, offering improved metabolic stability and pharmacokinetic properties. The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from carboxylic acids is a fundamental transformation in medicinal chemistry. The following protocol details the conversion of this compound into a key acylhydrazide intermediate, followed by cyclization to the desired oxadiazole.

Experimental Workflow: From Carboxylic Acid to 1,3,4-Oxadiazole

A This compound B Esterification (MeOH, H₂SO₄ cat.) A->B C Methyl 2-(2-fluoro-4-methylphenyl)acetate B->C D Hydrazinolysis (Hydrazine hydrate, EtOH) C->D E 2-(2-Fluoro-4-methylphenyl)acetohydrazide D->E F Cyclization with Orthoester (Triethyl orthoformate, reflux) E->F G 2-(2-Fluoro-4-methylbenzyl)-1,3,4-oxadiazole F->G

Caption: Synthetic route to 2-(2-Fluoro-4-methylbenzyl)-1,3,4-oxadiazole.

Protocol 1: Synthesis of 2-(2-Fluoro-4-methylphenyl)acetohydrazide

Step 1a: Esterification of this compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in methanol (10 volumes).

  • Acid Catalysis: Carefully add concentrated sulfuric acid (0.1 eq) dropwise to the solution.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford methyl 2-(2-fluoro-4-methylphenyl)acetate.

Step 1b: Hydrazinolysis of the Ester

  • Reaction Setup: Dissolve the methyl 2-(2-fluoro-4-methylphenyl)acetate (1.0 eq) in ethanol (10 volumes) in a round-bottom flask.

  • Hydrazine Addition: Add hydrazine hydrate (2.0 eq) dropwise to the solution at room temperature.

  • Reaction: Heat the mixture to reflux and monitor by TLC until the starting ester is consumed.

  • Isolation: Cool the reaction mixture in an ice bath to induce precipitation of the product.

  • Purification: Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield 2-(2-fluoro-4-methylphenyl)acetohydrazide.

Protocol 2: Cyclization to 2-(2-Fluoro-4-methylbenzyl)-1,3,4-oxadiazole
  • Reaction Setup: Suspend 2-(2-fluoro-4-methylphenyl)acetohydrazide (1.0 eq) in triethyl orthoformate (5-10 volumes).

  • Reaction: Heat the mixture to reflux for several hours. The reaction can be monitored by TLC.

  • Work-up: After completion, cool the reaction mixture and remove the excess triethyl orthoformate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Compound Starting Material Reagents Yield (%) Key Characterization
Methyl 2-(2-fluoro-4-methylphenyl)acetate This compoundMethanol, H₂SO₄>95¹H NMR, ¹³C NMR
2-(2-Fluoro-4-methylphenyl)acetohydrazide Methyl 2-(2-fluoro-4-methylphenyl)acetateHydrazine hydrate85-95¹H NMR, IR (N-H stretch)
2-(2-Fluoro-4-methylbenzyl)-1,3,4-oxadiazole 2-(2-Fluoro-4-methylphenyl)acetohydrazideTriethyl orthoformate70-85¹H NMR, ¹³C NMR, MS

II. Synthesis of 5-(2-Fluoro-4-methylbenzyl)-1,3,4-thiadiazol-2-amine

Scientific Rationale: The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. A common and efficient method for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles involves the cyclization of a carboxylic acid with thiosemicarbazide using a dehydrating agent.[1][2]

Experimental Workflow: One-Pot Synthesis of 1,3,4-Thiadiazole

A This compound C Cyclization (POCl₃ or PPA) A->C B Thiosemicarbazide B->C D 5-(2-Fluoro-4-methylbenzyl)-1,3,4-thiadiazol-2-amine C->D

Caption: One-pot synthesis of a 1,3,4-thiadiazole derivative.

Protocol 3: Synthesis of 5-(2-Fluoro-4-methylbenzyl)-1,3,4-thiadiazol-2-amine
  • Reaction Setup: In a round-bottom flask, thoroughly mix this compound (1.0 eq) and thiosemicarbazide (1.1 eq).

  • Dehydrating Agent: Cool the mixture in an ice bath and slowly add phosphorus oxychloride (POCl₃, 3-5 eq) or polyphosphoric acid (PPA) with vigorous stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, and then heat gently (e.g., 60-80 °C) until the reaction is complete as monitored by TLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice.

  • Neutralization: Neutralize the acidic solution with a suitable base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution) until a precipitate forms.

  • Isolation and Purification: Collect the solid precipitate by filtration, wash thoroughly with water, and purify by recrystallization from an appropriate solvent (e.g., ethanol).

Compound Starting Material Reagents Yield (%) Key Characterization
5-(2-Fluoro-4-methylbenzyl)-1,3,4-thiadiazol-2-amine This compoundThiosemicarbazide, POCl₃65-80¹H NMR, ¹³C NMR, MS, IR (NH₂ stretch)

III. Synthesis of 5-(2-Fluoro-4-methylbenzyl)-1H-pyrazol-3(2H)-one

Scientific Rationale: Pyrazole and its derivatives are a very important class of heterocyclic compounds with a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The Knorr pyrazole synthesis, which involves the condensation of a β-ketoester with a hydrazine, is a classic and reliable method for constructing the pyrazole ring.[3] This protocol first describes the conversion of this compound to the corresponding β-ketoester.

Experimental Workflow: From Phenylacetic Acid to Pyrazolone

A This compound B Esterification (EtOH, H₂SO₄ cat.) A->B C Ethyl 2-(2-fluoro-4-methylphenyl)acetate B->C D Claisen Condensation (NaOEt, Ethyl acetate) C->D E Ethyl 3-(2-fluoro-4-methylphenyl)-3-oxopropanoate (β-Ketoester) D->E F Cyclization with Hydrazine (Hydrazine hydrate, AcOH) E->F G 5-(2-Fluoro-4-methylbenzyl)-1H-pyrazol-3(2H)-one F->G

Caption: Synthetic pathway to a pyrazolone derivative.

Protocol 4: Synthesis of Ethyl 3-(2-fluoro-4-methylphenyl)-3-oxopropanoate (β-Ketoester)

Step 4a: Esterification of this compound

  • Follow the procedure in Protocol 1a , substituting methanol with ethanol to produce ethyl 2-(2-fluoro-4-methylphenyl)acetate.

Step 4b: Claisen Condensation

  • Base Preparation: Prepare a solution of sodium ethoxide in ethanol.

  • Reaction Setup: In a three-necked flask equipped with a dropping funnel and a reflux condenser, add a solution of ethyl 2-(2-fluoro-4-methylphenyl)acetate (1.0 eq) and ethyl acetate (1.1 eq) in dry toluene.

  • Condensation: Heat the mixture to reflux and add the sodium ethoxide solution dropwise. Continue refluxing for several hours.

  • Work-up: Cool the reaction mixture and quench with dilute acetic acid.

  • Extraction: Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the resulting β-ketoester by vacuum distillation or column chromatography.

Protocol 5: Knorr Pyrazole Synthesis
  • Reaction Setup: In a round-bottom flask, dissolve the ethyl 3-(2-fluoro-4-methylphenyl)-3-oxopropanoate (1.0 eq) in ethanol or acetic acid.

  • Hydrazine Addition: Add hydrazine hydrate (1.1 eq) to the solution.

  • Reaction: Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

  • Isolation: Cool the reaction mixture to room temperature or in an ice bath to allow the product to crystallize.

  • Purification: Collect the solid by filtration, wash with a small amount of cold ethanol, and dry to obtain 5-(2-fluoro-4-methylbenzyl)-1H-pyrazol-3(2H)-one.

Compound Starting Material Reagents Yield (%) Key Characterization
Ethyl 2-(2-fluoro-4-methylphenyl)acetate This compoundEthanol, H₂SO₄>95¹H NMR, ¹³C NMR
Ethyl 3-(2-fluoro-4-methylphenyl)-3-oxopropanoate Ethyl 2-(2-fluoro-4-methylphenyl)acetateSodium ethoxide, Ethyl acetate50-70¹H NMR, IR (C=O stretch)
5-(2-Fluoro-4-methylbenzyl)-1H-pyrazol-3(2H)-one Ethyl 3-(2-fluoro-4-methylphenyl)-3-oxopropanoateHydrazine hydrate75-90¹H NMR, ¹³C NMR, MS

Conclusion

This compound serves as an excellent and readily available starting material for the synthesis of a variety of medicinally relevant heterocyclic compounds. The protocols outlined in this guide provide robust and reproducible methods for accessing 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and pyrazoles. By leveraging the unique properties of the fluorinated and methylated phenylacetic acid core, researchers can efficiently generate novel molecular scaffolds with high potential for biological activity.

References

  • BenchChem. (2025).
  • Mali, R. K., et al. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 26(15), 4477. [Link]

  • Krasavin, M., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molecules, 26(17), 5159. [Link]

  • Doyle, D. J., et al. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry, 87(18), 12356–12368. [Link]

  • Patel, R. P., et al. (2012). Synthesis and antimicrobial evaluation of novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid. Journal of the Serbian Chemical Society, 77(6), 745-755. [Link]

Sources

Analytical Techniques for Quantifying 2-Fluoro-4-methylphenylacetic Acid in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the analytical techniques for the accurate quantification of 2-Fluoro-4-methylphenylacetic acid in complex reaction mixtures. As a key intermediate in pharmaceutical synthesis, precise monitoring of its concentration is critical for reaction optimization, yield calculation, and quality control. This application note details two primary chromatographic methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the underlying principles of each technique, provide detailed, step-by-step protocols, and discuss the rationale behind experimental choices to ensure robust and reliable results.

Introduction: The Importance of In-Process Monitoring

This compound serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). The ability to accurately measure its concentration directly within a reaction mixture—a complex matrix of starting materials, reagents, by-products, and solvents—is paramount. In-process monitoring allows chemists and engineers to:

  • Track Reaction Kinetics: Understand the rate of formation of the desired product and the consumption of reactants.

  • Optimize Yield: Make informed decisions about reaction parameters (e.g., temperature, catalyst loading, reaction time) to maximize product formation.

  • Ensure Quality and Purity: Identify the formation of impurities and by-products in real-time.

  • Determine Reaction Endpoint: Confidently establish when a reaction has reached completion, improving process efficiency.

Chromatographic techniques are the gold standard for this type of analysis due to their high resolving power, which enables the separation of the analyte of interest from other components in the mixture.

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Principle of Operation: RP-HPLC is an ideal technique for analyzing polar, non-volatile compounds like carboxylic acids. The separation occurs based on the differential partitioning of analytes between a non-polar stationary phase (typically C18-bonded silica) and a polar mobile phase. This compound, being moderately polar, will have a specific retention time under defined conditions, allowing for its separation and quantification.

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 column is chosen for its hydrophobicity, which provides effective retention for the phenylacetic acid derivative.

  • Mobile Phase: A mixture of acetonitrile and water is used. Acetonitrile, the organic modifier, is adjusted to control the elution strength. An acidic buffer (e.g., formic or acetic acid) is added to the mobile phase to suppress the ionization of the carboxylic acid group (–COOH) on the analyte.[1] This ensures a single, un-ionized form of the molecule, resulting in a sharp, symmetrical peak and reproducible retention times.

  • Detection: The phenyl ring in the analyte contains a chromophore that absorbs ultraviolet (UV) light. A UV detector set to a wavelength of maximum absorbance (e.g., 264 nm for similar fluorophenylacetic acid isomers) provides sensitive and linear detection.[1]

Experimental Protocol: HPLC-UV Quantification

1. Instrumentation and Consumables:

  • HPLC System with a binary or quaternary pump, autosampler, and column thermostat.

  • UV-Vis or Diode Array Detector (DAD).

  • Reversed-Phase C18 Column (e.g., Primesep SB, 4.6 x 250 mm, 5 µm particle size).[1]

  • HPLC-grade acetonitrile, water, and formic acid.

  • 0.45 µm syringe filters (PTFE or nylon).

  • Analytical balance and volumetric flasks.

2. Chromatographic Conditions:

ParameterSetting
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Isocratic 40% B
Flow Rate 1.0 mL/min[1]
Column Temperature 30 °C
Injection Volume 5 µL
Detection Wavelength 264 nm[1]
Run Time ~10 minutes

3. Sample Preparation Workflow:

  • Aliquot Collection: Carefully withdraw a representative aliquot (e.g., 100 µL) from the reaction mixture.

  • Quenching (if necessary): If the reaction is ongoing, immediately quench the aliquot by diluting it in a cold solvent to stop the reaction.

  • Dilution: Perform a serial dilution of the aliquot into a suitable diluent (e.g., 50:50 acetonitrile/water) to bring the analyte concentration within the calibration range. This is a critical step to avoid detector saturation and column overload.

  • Filtration: Filter the diluted sample through a 0.45 µm syringe filter directly into an HPLC vial to remove any particulate matter.

4. Calibration and Quantification:

  • Stock Solution: Accurately weigh ~10 mg of a pure this compound reference standard and dissolve it in 10 mL of diluent to create a 1 mg/mL stock solution.

  • Calibration Standards: Prepare a series of at least five calibration standards by serially diluting the stock solution. A typical range might be 1, 5, 10, 25, 50, and 100 µg/mL.

  • Calibration Curve: Inject the standards into the HPLC system. Plot the peak area of the analyte against the known concentration for each standard. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be >0.995 for a valid calibration.

  • Sample Analysis: Inject the prepared reaction mixture sample. Using the peak area from the sample chromatogram and the calibration curve equation, calculate the concentration of this compound in the diluted sample. Account for the dilution factor to determine the final concentration in the original reaction mixture.

Workflow Visualization: HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing p1 Collect Aliquot from Reaction p2 Dilute Sample into Range p1->p2 p3 Filter (0.45 µm) into Vial p2->p3 a1 Inject into HPLC System p3->a1 a2 Separate on C18 Column a1->a2 a3 Detect by UV at 264 nm a2->a3 d1 Integrate Peak Area a3->d1 d2 Quantify using Calibration Curve d1->d2 d3 Calculate Final Concentration d2->d3

Caption: HPLC-UV workflow for quantifying this compound.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle of Operation: GC is a powerful technique for separating volatile and thermally stable compounds. Carboxylic acids like this compound are inherently polar and non-volatile, making them unsuitable for direct GC analysis. They tend to exhibit poor peak shape and adsorb onto the column. To overcome this, a chemical modification step known as derivatization is employed.[2]

Causality Behind Experimental Choices:

  • Derivatization: The core principle is to convert the polar –COOH group into a less polar, more volatile functional group, such as an ester.[3] Esterification (e.g., converting the acid to its methyl ester) is a common and robust method. This transformation drastically improves the compound's volatility and chromatographic behavior.

  • Separation: A low-polarity capillary column (e.g., DB-5ms) separates compounds based on their boiling points and interactions with the stationary phase.

  • Detection: A Mass Spectrometer (MS) detector offers superior selectivity and sensitivity. It fragments the eluting derivative into a unique mass spectrum (a molecular fingerprint), allowing for positive identification. For quantification, Selected Ion Monitoring (SIM) mode is used, where the detector only monitors specific, characteristic fragment ions of the derivative, significantly enhancing sensitivity and reducing background noise.[4]

Experimental Protocol: GC-MS Quantification

1. Instrumentation and Consumables:

  • GC System with a split/splitless injector and an autosampler.

  • Mass Spectrometer Detector (Single Quadrupole or equivalent).

  • DB-5ms or equivalent capillary column (30 m x 0.25 mm x 0.25 µm).

  • Derivatization reagent (e.g., Methanolic HCl or BF₃-Methanol).

  • Extraction solvents (e.g., Ethyl Acetate, Hexane).

  • Anhydrous sodium sulfate.

  • High-purity helium or hydrogen carrier gas.

2. Derivatization and Sample Preparation Workflow:

  • Aliquot Collection: Withdraw a 100 µL aliquot from the reaction mixture.

  • Liquid-Liquid Extraction (LLE):

    • Dilute the aliquot with 1 mL of acidified water (pH ~2).

    • Add 2 mL of ethyl acetate, vortex vigorously for 1 minute, and centrifuge to separate the layers.

    • Carefully transfer the top organic layer (ethyl acetate) to a clean vial. This step isolates the acidic analyte from the aqueous and highly polar components of the reaction mixture.

  • Solvent Evaporation: Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen.

  • Esterification (Derivatization):

    • To the dry residue, add 500 µL of 3N methanolic HCl.

    • Seal the vial and heat at 60 °C for 30 minutes. This converts the carboxylic acid to its methyl ester.

  • Re-extraction:

    • Cool the vial, add 1 mL of water and 1 mL of hexane.

    • Vortex and centrifuge. The non-polar methyl ester derivative will partition into the top hexane layer.

  • Final Preparation: Transfer the hexane layer to a GC vial for analysis.

3. GC-MS Conditions:

ParameterSetting
Injector Splitless, 250 °C
Carrier Gas Helium, 1.2 mL/min constant flow
Oven Program 80 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 2 min
Transfer Line Temp 280 °C
MS Ion Source EI, 70 eV, 230 °C
MS Mode Selected Ion Monitoring (SIM)
SIM Ions To be determined from the mass spectrum of the derivatized standard (e.g., molecular ion and key fragments)

4. Calibration and Quantification: The calibration process is analogous to the HPLC method, with one critical difference: the reference standards must undergo the exact same derivatization and extraction procedure as the samples. This ensures that any variability or inefficiency in the derivatization reaction is accounted for, leading to an accurate final result.

Workflow Visualization: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis Instrumental Analysis cluster_data Data Processing p1 Collect Aliquot p2 Liquid-Liquid Extraction p1->p2 p3 Derivatize to Methyl Ester p2->p3 p4 Re-extract into Hexane p3->p4 a1 Inject into GC-MS System p4->a1 a2 Separate on DB-5ms Column a1->a2 a3 Detect by MS (SIM Mode) a2->a3 d1 Integrate Ion Chromatogram a3->d1 d2 Quantify using Calibrated Curve d1->d2 d3 Calculate Final Concentration d2->d3

Caption: GC-MS workflow including the essential derivatization step.

Method Comparison and Summary

The choice between HPLC-UV and GC-MS depends on the specific requirements of the analysis, including available equipment, required sensitivity, and sample throughput.

FeatureHPLC-UVGC-MS
Principle Separation of the native compound in the liquid phase.Separation of a volatile derivative in the gas phase.
Sample Prep Simple: Dilute and filter.Complex: Requires multi-step extraction and chemical derivatization.
Speed Faster sample preparation and shorter run times.Slower due to extensive sample prep.
Selectivity Good, based on retention time and UV absorbance.Excellent, based on retention time and unique mass spectrum.
Sensitivity Good (µg/mL range).Excellent (ng/mL or lower), especially in SIM mode.[5]
Robustness Generally very robust and high-throughput.Prone to more variability due to the multi-step sample preparation.
Best For Routine in-process monitoring, high concentration assays.Trace-level impurity analysis, structure confirmation.

Conclusion and Best Practices

Both HPLC-UV and GC-MS are powerful and valid techniques for the quantification of this compound in reaction mixtures.

  • For routine process monitoring where speed and simplicity are key, the HPLC-UV method is highly recommended . Its minimal sample preparation allows for rapid feedback on reaction progress.

  • For trace-level analysis or when absolute confirmation of identity is required , the GC-MS method is superior due to its enhanced sensitivity and selectivity.

Regardless of the method chosen, adherence to good laboratory practices is essential for generating trustworthy data. This includes using high-purity reference standards, performing multi-point calibrations for every batch of samples, and validating the chosen method for accuracy, precision, linearity, and robustness within the specific reaction matrix.

References

  • SIELC Technologies. HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry. Available from: [Link]

  • U.S. Environmental Protection Agency. Analytical Method Summaries (PFAS). Available from: [Link]

  • National Environmental Methods Index. Analytical Method Summaries. Available from: [Link]

  • Lee, M. R., Lee, Y. C., & Hsiang, W. S. (1998). GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst. Journal of Chromatography A, 806(2), 317-324. Available from: [Link]

  • U.S. Environmental Protection Agency. Method 522: Determination of 1,4-Dioxane in Drinking Water by Solid Phase Extraction (SPE) and Gas Chromatography Mass Spectrometry (GC/MS) with Selected Ion Monitoring (SIM). Available from: [Link]

  • Harvey, D. Spectroscopic Methods. In Analytical Chemistry 2.0. Available from: [Link]

  • AZoOptics. The Different Types of Spectroscopy for Chemical Analysis. Available from: [Link]

  • El-Haddad, N., et al. (2022). A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications. Molecules, 27(15), 4739. Available from: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for 2-Butoxyethanol and 2-Butoxyethanol Acetate, Chapter 6: Analytical Methods. Available from: [Link]

Sources

Introduction: Significance of 2-Fluoro-4-methylphenylacetic Acid Esters

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the synthesis of 2-Fluoro-4-methylphenylacetic acid esters, tailored for researchers, scientists, and professionals in drug development. This document provides a comparative analysis of common esterification methodologies, complete with detailed protocols, mechanistic insights, and safety considerations.

This compound is a valuable building block in medicinal chemistry and materials science. Its derivatives, particularly its esters, serve as key intermediates in the synthesis of various pharmacologically active compounds and functional materials. The presence of the fluorine atom can significantly modulate properties such as metabolic stability, lipophilicity, and binding affinity, making the efficient and controlled synthesis of its esters a critical step in the development pipeline.

This application note details three robust and widely applicable protocols for the esterification of this compound: the classic Fischer-Speier Esterification, a two-step conversion via an Acyl Chloride Intermediate, and the mild Steglich Esterification for sensitive substrates. Each method is presented with a rationale for its application, a detailed step-by-step protocol, and mechanistic diagrams to elucidate the underlying chemical transformations.

Comparative Overview of Esterification Methodologies

The choice of an esterification protocol is dictated by factors such as the scale of the reaction, the steric and electronic properties of the alcohol, the presence of sensitive functional groups in the substrates, and the desired purity of the final product. Below is a summary of the methods detailed in this guide.

Method Key Reagents Conditions Pros Cons
Fischer-Speier Esterification Alcohol (as solvent/reagent), Strong Acid Catalyst (e.g., H₂SO₄, p-TsOH)Reflux TemperatureEconomical, simple, suitable for large scale, atom-efficient.[1]Reversible reaction[1]; requires high temperatures; not suitable for acid-sensitive substrates.[2]
Acyl Chloride Intermediate Thionyl Chloride (SOCl₂) or Oxalyl Chloride; Alcohol, Base (e.g., Pyridine)Room Temp to RefluxIrreversible reaction, high yields, rapid.[3]Involves highly corrosive and toxic reagents[4][5]; generates acidic byproduct (HCl).
Steglich Esterification DCC or EDC, DMAP (catalyst), AlcoholRoom TemperatureVery mild conditions[6]; compatible with acid-labile groups[2][7]; good for sterically hindered substrates.Reagents are expensive; generates urea byproduct (e.g., DCU) requiring careful purification.[7][8]

Protocol 1: Fischer-Speier Esterification

This method is the most straightforward approach, relying on a strong acid to catalyze the reaction between the carboxylic acid and an excess of alcohol. The reaction is an equilibrium process, driven to completion by using the alcohol as the solvent or by removing the water byproduct.[9][10][11]

Causality and Mechanistic Insight

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst, which significantly enhances the electrophilicity of the carbonyl carbon.[10] The alcohol then acts as a nucleophile, attacking the activated carbonyl to form a tetrahedral intermediate. A series of proton transfers followed by the elimination of a water molecule yields the final ester.[1][9]

Fischer_Esterification cluster_activation Activation cluster_attack Nucleophilic Attack cluster_elimination Elimination Acid R-COOH ProtonatedAcid R-C(OH)₂⁺ Acid->ProtonatedAcid + H⁺ ProtonatedAcid->Acid - H⁺ Tetrahedral Tetrahedral Intermediate ProtonatedAcid->Tetrahedral + R'-OH ProtonatedEster Protonated Ester Tetrahedral->ProtonatedEster - H₂O Ester R-COOR' ProtonatedEster->Ester - H⁺

Caption: Mechanism of Fischer-Speier Esterification.

Detailed Experimental Protocol

Materials and Reagents:

  • This compound

  • Methanol (or other simple alcohol, anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).

  • Add a large excess of the alcohol (e.g., for methyl ester, use methanol, ~20-40 eq, which also serves as the solvent).

  • Slowly and carefully add the acid catalyst (e.g., concentrated H₂SO₄, ~0.1-0.3 eq) to the stirring solution.[1][12]

  • Heat the reaction mixture to reflux and maintain for 4-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

Work-up and Purification:

  • Carefully neutralize the excess acid by slowly adding saturated NaHCO₃ solution until effervescence ceases.

  • Reduce the volume of the solvent under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3 x volume of residue).[12]

  • Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.[12]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude ester.[13]

  • If necessary, purify the crude product by flash column chromatography on silica gel.[14][15]

Protocol 2: Esterification via Acyl Chloride Intermediate

This two-step protocol offers a powerful alternative for forming esters, especially when the Fischer esterification is sluggish or incompatible with the substrate. The carboxylic acid is first converted to a highly reactive acyl chloride, which then readily reacts with an alcohol to form the ester in an irreversible manner.[3]

Causality and Mechanistic Insight

The conversion of the carboxylic acid's hydroxyl group into a chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride proceeds through a chlorosulfite intermediate.[3][16] This transforms the hydroxyl into an excellent leaving group. The resulting acyl chloride possesses a highly electrophilic carbonyl carbon, which undergoes rapid nucleophilic acyl substitution with the alcohol. The reaction is often performed in the presence of a non-nucleophilic base like pyridine to scavenge the HCl byproduct.

Acyl_Chloride_Route cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Ester Formation Acid R-COOH AcylChloride R-COCl Acid->AcylChloride + SOCl₂ - SO₂ - HCl Ester R-COOR' AcylChloride->Ester + R'-OH + Pyridine - Pyridine·HCl

Caption: Two-step esterification via an acyl chloride intermediate.

Safety First: Handling Thionyl Chloride

Thionyl chloride (SOCl₂) is a highly corrosive, toxic, and moisture-sensitive reagent.[4][17] It reacts violently with water, releasing toxic gases (SO₂ and HCl).[5][17]

  • ALWAYS handle thionyl chloride in a well-ventilated chemical fume hood.[4]

  • Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., butyl rubber), and splash goggles with a face shield.[17][18]

  • Ensure all glassware is scrupulously dried before use.

  • Quench any excess reagent carefully with a suitable solvent before disposal according to institutional guidelines.

Detailed Experimental Protocol

Step A: Synthesis of 2-Fluoro-4-methylphenylacetyl chloride

  • Place this compound (1.0 eq) in a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser topped with a drying tube (CaCl₂).

  • Add neat thionyl chloride (SOCl₂, 2-5 eq) or use an inert solvent like dichloromethane (DCM) with a slight excess of SOCl₂ (1.2-1.5 eq).[19]

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

  • Stir the mixture at room temperature or gently heat to reflux for 1-3 hours until gas evolution ceases.

  • Remove the excess SOCl₂ and solvent by distillation or careful rotary evaporation (use a base trap to neutralize fumes). The resulting crude acyl chloride is often used directly in the next step without further purification.

Step B: Synthesis of the Ester

  • Dissolve the crude acyl chloride in a dry, inert solvent (e.g., DCM, THF) in a new flask under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve the desired alcohol (1.0-1.2 eq) and a non-nucleophilic base such as pyridine or triethylamine (1.1-1.5 eq) in the same dry solvent.

  • Add the alcohol/base solution dropwise to the stirring acyl chloride solution at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

Work-up and Purification:

  • Dilute the reaction mixture with the solvent (e.g., DCM).

  • Wash the organic solution sequentially with dilute HCl (to remove excess base), water, saturated NaHCO₃ solution, and finally brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Protocol 3: Steglich Esterification

The Steglich esterification is a remarkably mild and efficient method for forming esters, particularly valuable for acid-sensitive substrates or sterically hindered alcohols.[20] It utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[6][7][21]

Causality and Mechanistic Insight

The reaction proceeds through the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate.[20] While this intermediate can react directly with an alcohol, the reaction is significantly accelerated by the catalytic action of DMAP. DMAP, a stronger nucleophile than the alcohol, attacks the O-acylisourea to form a highly electrophilic N-acylpyridinium intermediate ("active ester").[20] This species is then rapidly intercepted by the alcohol to furnish the desired ester, regenerating the DMAP catalyst. A key advantage is that this pathway suppresses the formation of the N-acylurea byproduct.[20] The dicyclohexylurea (DCU) byproduct is largely insoluble in common organic solvents and can be removed by filtration.[7]

Steglich_Esterification Acid R-COOH O_acylisourea O-Acylisourea Intermediate Acid->O_acylisourea Activation DCC DCC DCC->O_acylisourea Activation DMAP DMAP (cat.) Acylpyridinium N-Acylpyridinium Intermediate DMAP->Acylpyridinium Catalyst Action Alcohol R'-OH Alcohol->DMAP Ester Formation Ester Ester (R-COOR') Alcohol->Ester Ester Formation O_acylisourea->Acylpyridinium Catalyst Action DCU DCU (byproduct) Acylpyridinium->DMAP Ester Formation Acylpyridinium->Ester Ester Formation

Caption: Key intermediates in the Steglich Esterification.

Detailed Experimental Protocol

Materials and Reagents:

  • This compound

  • Alcohol (1.0-1.5 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1-1.3 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1-0.2 eq)

  • Dichloromethane (DCM, anhydrous)

  • Ethyl Acetate (EtOAc)

  • Hexanes

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), the alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • In a separate container, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM.

  • Add the DCC solution dropwise to the stirring reaction mixture at 0 °C. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • After the addition, remove the ice bath and allow the reaction to stir at room temperature for 4-24 hours. Monitor progress by TLC.

Work-up and Purification:

  • Once the reaction is complete, cool the mixture again to 0 °C to further precipitate the DCU.

  • Filter the reaction mixture through a pad of Celite to remove the DCU precipitate, washing the filter cake with cold DCM.[8]

  • Transfer the filtrate to a separatory funnel and wash sequentially with dilute HCl (e.g., 0.5 M), saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ester by flash column chromatography (typically using an ethyl acetate/hexanes gradient) to remove any remaining DCU and other impurities.[8]

References

  • Steglich esterification. (n.d.). Grokipedia.
  • Steglich Esterification. (n.d.). Organic Chemistry Portal.
  • Steglich esterification. (n.d.). Wikipedia.
  • Esterification, Purification and Identification of Cinnamic Acid Esters. (n.d.). Source unavailable.
  • Steglich Esterification. (n.d.). SynArchive.
  • Acid to Ester - Common Conditions. (n.d.). Organic Chemistry Data.
  • (PDF) Esterification, Purification and Identification of Cinnamic Acid Esters. (n.d.). ResearchGate.
  • Ester synthesis by esterification. (n.d.). Organic Chemistry Portal.
  • Column chromatography. (n.d.). Columbia University.
  • Purification of fatty acid ethyl esters by solid-phase extraction and high-performance liquid chromatography. (1996). PubMed.
  • SAFETY DATA SHEET - Thionyl chloride. (2009). Fisher Scientific.
  • How to separate ester from carboxylic acid by using chromatography? (2020). ResearchGate.
  • DCC coupling of an alcohol to a carboxylic acid. (n.d.). ChemSpider Synthetic Pages.
  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. (2021). Green Chemistry.
  • SAFETY DATA SHEET - Oxalyl chloride. (2025). Sigma-Aldrich.
  • Recent Advances on Ester Synthesis via Transition-Metal Catalyzed C–H Functionaliz
  • Kinetics, Mechanism and Novel Methods Of Esterification. (n.d.). ijarsct.
  • THIONYL CHLORIDE. (n.d.). CAMEO Chemicals - NOAA.
  • Thionyl chloride - Safety Data Sheet. (2013). Sigma-Aldrich.
  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. (n.d.). MDPI.
  • THIONYL CHLORIDE HAZARD SUMMARY. (n.d.). NJ.gov.
  • Conversion of Carboxylic Acids into Esters without Use of Alcohols. (n.d.). ResearchGate.
  • Application of thionyl chloride and alcohol as selective deacylation reagents for N-aryl fatty amide or N-heterocyclic fatty amide. (n.d.). Google Patents.
  • 19.8: Carboxylic Acid Derivatives: Alkanoyl (Acyl) Halides and Anhydrides. (2019). Chemistry LibreTexts.
  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011). Master Organic Chemistry.
  • SOCl2 Reaction with Carboxylic Acids. (n.d.). Chemistry Steps.
  • Fischer Esterification: Mechanism & Examples. (n.d.). NROChemistry.
  • The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. (2017). The Journal of Organic Chemistry.
  • Direct conversion of esters and amides to acid chlorides. (n.d.). ResearchGate.
  • Synthesis of phenylacetic acid esters. (n.d.). European Patent Office.
  • METHYL 2-(4-(METHYLSULFONYL)PHENYL)ACETATE synthesis. (n.d.). Chemicalbook.
  • Synthesis of methyl phenylacetate. (n.d.). PrepChem.com.
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry.
  • Fischer Esterification-Typical Procedures. (2024). OperaChem.
  • Fischer Esterification. (n.d.). Organic Chemistry Portal.
  • Fischer Esterification. (2023). Chemistry LibreTexts.
  • Acid chloride Formation. (2016). Reddit.
  • Synthesis method of methyl phenylacetate. (n.d.). Eureka | Patsnap. Retrieved from [Link]

  • Synthesis of methyl 2-fluoroacrylate. (n.d.). Google Patents.
  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterific
  • 2.8: Acid Halides for Ester Synthesis. (2021). Chemistry LibreTexts.
  • synthesis of esters from acid chlorides. (2019). YouTube.
  • methyl 2-(2-acetylphenyl)acetate. (n.d.). Organic Syntheses Procedure.
  • Esterification Synthesis Lab - Banana, Wintergreen, Flowers. (2016). YouTube.

Sources

Application Notes and Protocols for the Synthesis of Amides from 2-Fluoro-4-methylphenylacetic Acid and Various Amines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of the Amide Bond

The amide bond is a cornerstone of modern organic and medicinal chemistry. Its remarkable stability and prevalence in biologically active molecules, from small molecule drugs to large protein therapeutics, underscore the continuous need for robust and versatile synthetic methodologies for its construction.[1] This application note provides a detailed guide for the formation of amides using 2-fluoro-4-methylphenylacetic acid, a versatile building block in drug discovery, with a variety of amine coupling partners. We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-tested protocols, and offer insights into troubleshooting common challenges.

The choice of this compound as the carboxylic acid component is significant. The electronic properties of the fluoro and methyl substituents on the phenyl ring can influence the reactivity of the carboxylic acid and the properties of the final amide product. Understanding how to efficiently couple this and similar substituted phenylacetic acids is crucial for researchers in the pharmaceutical and agrochemical industries.

The Mechanism of Carbodiimide-Mediated Amide Bond Formation

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process, requiring high temperatures that can be detrimental to complex molecules.[1] To overcome this kinetic barrier under milder conditions, coupling reagents are employed to activate the carboxylic acid. Among the most common and effective methods is the use of a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt).[2]

The reaction proceeds through a multi-step mechanism:

  • Activation of the Carboxylic Acid: The carboxylic acid attacks the carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate.[3]

  • Formation of the HOBt Ester: This intermediate can be susceptible to side reactions, including rearrangement to a stable N-acylurea, which is unreactive towards the amine. The addition of HOBt mitigates this by rapidly converting the O-acylisourea into a less reactive but still potent HOBt-activated ester.[2] This active ester is less prone to racemization if the carboxylic acid has a chiral center.

  • Nucleophilic Attack by the Amine: The amine then attacks the carbonyl carbon of the HOBt ester in a nucleophilic acyl substitution reaction.

  • Product Formation: This attack leads to the formation of a tetrahedral intermediate which then collapses to yield the desired amide and releases HOBt. The byproduct of the EDC activation is a water-soluble urea derivative, which can be easily removed during aqueous workup.[2]

Amide Bond Formation Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Amine Coupling Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + EDC EDC EDC HOBt_Ester HOBt Active Ester O_Acylisourea->HOBt_Ester + HOBt N_Acylurea N-Acylurea (Side Product) O_Acylisourea->N_Acylurea Rearrangement EDC_Byproduct EDC Urea Byproduct HOBt HOBt Amide Amide Product HOBt_Ester->Amide + R'-NH2 Amine R'-NH2

Caption: Carbodiimide-mediated amide bond formation.

Experimental Protocols

The following protocols provide a general framework for the coupling of this compound with both a primary and a secondary amine. These can be adapted for other amines with minor modifications.

Protocol 1: Synthesis of N-benzyl-2-(2-fluoro-4-methylphenyl)acetamide (Primary Amine)

Materials:

ReagentMolecular WeightAmount (mmol)Mass/Volume
This compound168.17 g/mol 1.0168 mg
Benzylamine107.15 g/mol 1.1118 mg (121 µL)
EDC·HCl191.70 g/mol 1.2230 mg
HOBt135.12 g/mol 1.2162 mg
Diisopropylethylamine (DIPEA)129.24 g/mol 2.5323 mg (436 µL)
Dichloromethane (DCM), anhydrous--10 mL

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (168 mg, 1.0 mmol) and HOBt (162 mg, 1.2 mmol).

  • Dissolve the solids in anhydrous dichloromethane (10 mL).

  • Add benzylamine (121 µL, 1.1 mmol) and DIPEA (436 µL, 2.5 mmol) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC·HCl (230 mg, 1.2 mmol) portion-wise over 5 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM (20 mL).

  • Wash the organic layer sequentially with 1 M HCl (2 x 15 mL), saturated aqueous NaHCO₃ (2 x 15 mL), and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired amide.

Protocol 2: Synthesis of 2-(2-fluoro-4-methylphenyl)-1-(piperidin-1-yl)ethan-1-one (Secondary Amine)

Materials:

ReagentMolecular WeightAmount (mmol)Mass/Volume
This compound168.17 g/mol 1.0168 mg
Piperidine85.15 g/mol 1.194 mg (109 µL)
EDC·HCl191.70 g/mol 1.2230 mg
HOBt135.12 g/mol 1.2162 mg
Diisopropylethylamine (DIPEA)129.24 g/mol 2.5323 mg (436 µL)
Dichloromethane (DCM), anhydrous--10 mL

Procedure:

Follow the same procedure as in Protocol 1, substituting piperidine for benzylamine. Reaction times may vary, and monitoring by TLC or LC-MS is recommended.

Data Presentation

The following table summarizes expected outcomes for the coupling of this compound with a range of amines, based on general principles of amide bond formation. Actual results may vary.

Amine SubstrateAmine TypeExpected ReactivityExpected Yield
BenzylaminePrimaryHigh> 85%
AnilinePrimary (Aromatic)Moderate60-80%
PiperidineSecondaryHigh> 80%
MorpholineSecondaryHigh> 85%
DiethylamineSecondaryModerate-High75-90%
tert-ButylaminePrimary (Hindered)Low-Moderate40-60%

Visualization of the Experimental Workflow

Amide Synthesis Workflow Start Start Dissolve_Reagents Dissolve Carboxylic Acid and HOBt in DCM Start->Dissolve_Reagents Add_Amine_Base Add Amine and DIPEA Dissolve_Reagents->Add_Amine_Base Cool_Mixture Cool to 0 °C Add_Amine_Base->Cool_Mixture Add_EDC Add EDC·HCl Cool_Mixture->Add_EDC Warm_Stir Warm to RT and Stir Add_EDC->Warm_Stir Monitor_Reaction Monitor by TLC/LC-MS Warm_Stir->Monitor_Reaction Workup Aqueous Workup Monitor_Reaction->Workup Reaction Complete Purification Column Chromatography Workup->Purification End End Purification->End

Caption: General experimental workflow for amide synthesis.

Troubleshooting and Scientific Insights

While the provided protocols are robust, challenges can arise. Here are some common issues and their solutions:

  • Low or No Product Yield:

    • Cause: Incomplete activation of the carboxylic acid or deactivation of the amine.

    • Solution: Ensure all reagents are of high purity and anhydrous solvents are used. The presence of water can hydrolyze the active ester intermediate. Check the quality of the EDC·HCl, as it can degrade over time. An alternative coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can be employed for more challenging couplings.

  • Formation of Side Products:

    • Cause: The primary side product in carbodiimide-mediated couplings is the N-acylurea.

    • Solution: The addition of HOBt is crucial to suppress this side reaction.[2] Ensure HOBt is added before or concurrently with EDC.

  • Steric Hindrance:

    • Cause: Bulky groups on either the carboxylic acid or the amine can impede the reaction.

    • Solution: For sterically hindered substrates, longer reaction times and/or elevated temperatures may be necessary. The use of more potent coupling reagents like COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) could also be beneficial.

  • Electron-Deficient Amines:

    • Cause: Amines with electron-withdrawing groups (e.g., some anilines) are less nucleophilic and react more slowly.

    • Solution: The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can sometimes facilitate the coupling with less reactive amines. However, care must be taken as DMAP can increase the risk of racemization in chiral substrates.

The fluorine atom at the 2-position of the phenylacetic acid is electron-withdrawing, which can slightly increase the acidity of the carboxylic acid proton and potentially influence the reactivity of the carbonyl group. The methyl group at the 4-position is electron-donating. These electronic effects are generally well-tolerated by standard coupling conditions.

Conclusion

The formation of amide bonds from this compound and various amines is a readily achievable transformation using standard carbodiimide-based coupling protocols. By understanding the underlying mechanism and potential pitfalls, researchers can efficiently synthesize a diverse range of amide products. The protocols and insights provided in this application note serve as a valuable resource for scientists engaged in drug discovery and development, enabling the reliable construction of this vital functional group.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

  • Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate chemistry, 6(1), 123–130. [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471–479. [Link]

  • Subiros-Funosas, R., El-Faham, A., & Albericio, F. (2013). COMU: scope and limitations of the latest innovation in peptide acyl transfer reagents. CHIMIA International Journal for Chemistry, 63(6), 386-390. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical reviews, 111(11), 6557–6602. [Link]

  • Gundu, S., Pothukanuri, S., & Vobalaboina, V. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 53(34), 4539-4542. [Link]

Sources

Application Note: 2-Fluoro-4-methylphenylacetic Acid as a Privileged Synthon for the Development of Potent and Selective Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and oncology.

Abstract: Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule kinase inhibitors has revolutionized targeted therapy. This guide details the strategic application of 2-Fluoro-4-methylphenylacetic acid, a versatile chemical building block, in the synthesis of potent kinase inhibitors. We will explore the rationale behind its use, provide detailed, field-proven synthetic protocols for its incorporation into a representative kinase inhibitor scaffold, and discuss the mechanistic implications for drug design. This document serves as a comprehensive resource for chemists aiming to leverage this synthon's unique properties to accelerate the discovery of next-generation targeted therapeutics.

Introduction: The Strategic Advantage of Fluorinated Phenylacetic Acids in Kinase Inhibitor Design

The pursuit of novel kinase inhibitors is a cornerstone of modern drug discovery.[1] These small molecules typically target the ATP-binding pocket of a specific kinase, preventing the phosphorylation of downstream substrates and thereby halting aberrant signaling cascades. The efficacy and safety of these drugs are intrinsically linked to their molecular structure, where every functional group can play a pivotal role in modulating potency, selectivity, and pharmacokinetic properties.

The this compound moiety has emerged as a "privileged" fragment in this context. Its utility stems from a combination of factors:

  • The Phenylacetamide Core: This motif is a common feature in numerous approved and investigational kinase inhibitors. It often serves as a key pharmacophore that forms crucial hydrogen bonds and hydrophobic interactions within the kinase active site.

  • Strategic Fluorination: The fluorine atom at the 2-position is not merely a passive substituent. Its high electronegativity can influence the acidity of adjacent protons and create favorable dipole-dipole or hydrogen bond interactions with amino acid residues in the kinase hinge region. Furthermore, the C-F bond is exceptionally stable, often used to block sites of metabolism, thereby enhancing the metabolic stability and half-life of the drug candidate.[2]

  • The 4-Methyl Group: This group provides a point of hydrophobic interaction, allowing the moiety to fit snugly into lipophilic pockets within the kinase domain. This can significantly enhance binding affinity and contribute to selectivity against other kinases that may have a different topology in that region.

This application note will use the synthesis of a representative Aurora Kinase inhibitor scaffold to illustrate the practical application of this compound. Aurora kinases are a family of serine/threonine kinases that are essential for mitotic progression, and their inhibition is a validated strategy in oncology.[3]

Synthesis Part I: Preparation of a Key Amide Intermediate

The first critical step in utilizing this compound is its conversion into a more reactive intermediate or its direct coupling to form an amide bond. Amide bonds are stable and provide a hydrogen bond donor (the N-H group) that is often critical for binding to the kinase hinge region.

Protocol 1: Synthesis of 2-(2-Fluoro-4-methylphenyl)-N-(4-aminophenyl)acetamide

This protocol describes a robust, two-step procedure for coupling this compound with p-phenylenediamine, a common linker fragment in kinase inhibitor design.

Objective: To synthesize a key building block where the phenylacetamide moiety is prepared for subsequent coupling to a heterocyclic core.

Reaction Scheme: Step 1: Acid Chloride Formation this compound + SOCl₂ → 2-(2-Fluoro-4-methylphenyl)acetyl chloride

Step 2: Amide Coupling 2-(2-Fluoro-4-methylphenyl)acetyl chloride + p-Phenylenediamine → 2-(2-Fluoro-4-methylphenyl)-N-(4-aminophenyl)acetamide

Detailed Step-by-Step Methodology:
  • Acid Chloride Formation:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).

    • Under a nitrogen atmosphere, add thionyl chloride (SOCl₂, 2.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

    • Heat the reaction mixture to 70°C and stir for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

    • Causality: Thionyl chloride is an excellent reagent for converting carboxylic acids to acid chlorides, which are highly reactive electrophiles, making the subsequent amidation efficient. DMF acts as a catalyst for this transformation.

    • After completion, remove the excess thionyl chloride under reduced pressure. The resulting crude 2-(2-Fluoro-4-methylphenyl)acetyl chloride is typically used in the next step without further purification.

  • Amide Coupling:

    • In a separate flask, dissolve p-phenylenediamine (1.5 eq) and a non-nucleophilic base such as triethylamine (TEA, 2.0 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

    • Cool the solution to 0°C in an ice bath.

    • Dissolve the crude acid chloride from the previous step in a small amount of anhydrous DCM and add it dropwise to the amine solution over 30 minutes, maintaining the temperature at 0°C.

    • Causality: The reaction is run at 0°C to control the exothermicity and prevent side reactions. Triethylamine is used to scavenge the HCl byproduct generated during the reaction, driving the equilibrium towards the product. An excess of the diamine is used to minimize the formation of the di-acylated byproduct.

    • Once the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the acid chloride is fully consumed.

  • Work-up and Purification:

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Transfer the mixture to a separatory funnel and extract the product with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 2-(2-Fluoro-4-methylphenyl)-N-(4-aminophenyl)acetamide.

Workflow Visualization

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amide Coupling cluster_2 Purification start This compound reagent1 SOCl₂, cat. DMF start->reagent1 intermediate 2-(2-Fluoro-4-methylphenyl)acetyl chloride reagent1->intermediate amine p-Phenylenediamine, TEA, DCM intermediate->amine product 2-(2-Fluoro-4-methylphenyl)-N-(4-aminophenyl)acetamide amine->product purify Work-up & Column Chromatography product->purify final_product Pure Intermediate purify->final_product

Caption: Synthetic workflow for the key amide intermediate.

Synthesis Part II: Assembly of the Final Kinase Inhibitor

With the key amide intermediate in hand, the final step involves coupling it to a suitable heterocyclic core. For this example, we will describe a representative palladium-catalyzed Buchwald-Hartwig amination reaction to form the final inhibitor.

Objective: To couple the amine intermediate with a chlorinated heterocyclic core to generate the final drug-like molecule.

Reaction Scheme: 2-(2-Fluoro-4-methylphenyl)-N-(4-aminophenyl)acetamide + 4-Chloro-7-methyl-quinazoline → Final Inhibitor

Detailed Step-by-Step Methodology:
  • Reaction Setup:

    • To a microwave vial or a sealed tube, add the amide intermediate (1.0 eq), the chlorinated heterocycle (e.g., 4-chloro-7-methylquinazoline, 1.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.05 eq), and a phosphine ligand (e.g., Xantphos, 0.1 eq).

    • Add a suitable base, such as cesium carbonate (Cs₂CO₃, 2.0 eq).

    • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add an anhydrous solvent, such as 1,4-dioxane or toluene.

    • Causality: The palladium catalyst and phosphine ligand form an active catalytic species that facilitates the carbon-nitrogen bond formation. The base is crucial for the catalytic cycle, specifically for the deprotonation of the amine. Xantphos is a bulky electron-rich ligand often effective for such cross-coupling reactions.

  • Reaction Execution:

    • Seal the vessel and heat the reaction mixture to 100-120°C for 12-18 hours. A microwave reactor can often shorten the reaction time significantly.

    • Self-Validation: Monitor the reaction progress by LC-MS to confirm the formation of the desired product mass and the consumption of starting materials.

  • Work-up and Purification:

    • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.

    • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

    • Concentrate the solution under reduced pressure.

    • Purify the crude product via flash column chromatography or preparative HPLC to obtain the final, highly pure kinase inhibitor.

Biological Activity and Mechanism of Action

The synthesized compound, incorporating the 2-fluoro-4-methylphenylacetamide moiety, is designed to function as an ATP-competitive inhibitor. This means it binds to the ATP pocket of the target kinase, preventing the binding of ATP and subsequent phosphorylation of substrate proteins.

Data Presentation: Representative Inhibitory Profile

The potency and selectivity of a new inhibitor are its most critical attributes. This data is typically determined through in vitro enzymatic assays.

Kinase TargetIC₅₀ (nM)Fold Selectivity vs. Aurora A
Aurora A 15 1x
Aurora B25016.7x
VEGFR2> 5,000> 333x
EGFR> 10,000> 667x
CDK22,100140x

Note: The IC₅₀ values presented are hypothetical but representative for a selective inhibitor candidate.

This data illustrates a compound with potent activity against its primary target (Aurora A) and excellent selectivity against other kinases, which is a desirable profile for minimizing off-target side effects.

Mechanism of Action: Inhibition of the Aurora Kinase Pathway

Aurora A kinase is a key regulator of mitosis. Its overexpression leads to chromosomal instability, a common feature of cancer cells.[3] By inhibiting Aurora A, the synthesized compound can induce G2/M cell cycle arrest and ultimately lead to apoptosis (programmed cell death) in cancer cells.

G cluster_pathway Mitotic Signaling Pathway Prophase Prophase Metaphase Metaphase Prophase->Metaphase Spindle Assembly Anaphase Anaphase Metaphase->Anaphase Chromosome Segregation Cytokinesis Cytokinesis Anaphase->Cytokinesis AuroraA Aurora A Kinase AuroraA->Prophase Centrosome Maturation Inhibitor Synthesized Inhibitor (from this compound) Block X Inhibitor->Block Block->AuroraA

Caption: Inhibition of the cell cycle via Aurora A Kinase.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of advanced kinase inhibitors. The strategic placement of the fluoro and methyl groups provides medicinal chemists with a powerful tool to enhance binding affinity, improve metabolic stability, and fine-tune selectivity. The robust and scalable synthetic protocols detailed in this note demonstrate a clear and efficient path from this building block to a final, potent drug candidate. By understanding the underlying chemical principles and biological mechanisms, researchers can effectively leverage this synthon to accelerate the development of targeted therapies for cancer and other diseases driven by aberrant kinase activity.

References

  • CN104693184A - Synthesis method of crizotinib.
  • Novel derivatives of anaplastic lymphoma kinase inhibitors: Synthesis, radiolabeling, and preliminary biological studies of fluoroethyl analogues of crizotinib, alectinib, and ceritinib. PubMed Central. [Link]

  • US9604966B2 - Crizotinib preparation method.
  • CN105294657A - Preparation method of crizotinib.
  • Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors. PubMed. [Link]

  • EP2620140A1 - Crizotinib containing compositions.
  • CN102898449A - Method for synthesizing Crizotinib intermediate.
  • The synthesis of novel kinase inhibitors using click chemistry. Semantic Scholar. [Link]

  • Two novel strategies to overcome the resistance to ALK tyrosine kinase inhibitor drugs. Wiley Online Library. [Link]

  • Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. PubMed. [Link]

  • FDA-approved kinase inhibitors in PROTAC design, development and synthesis. PubMed. [Link]

  • This compound. PubChem. [Link]

  • Synthesis and biological evaluation of 2,4-diaminopyrimidines as selective Aurora A kinase inhibitors. PubMed. [Link]

  • EML4-ALK: Update on ALK Inhibitors. MDPI. [Link]

  • Novel covalent modification of human anaplastic lymphoma kinase (ALK) and potentiation of crizotinib-mediated inhibition of ALK activity by BNP7787. PubMed. [Link]

  • 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. MDPI. [Link]

  • FDA-approved kinase inhibitors in PROTAC design, development and synthesis. PMC - NIH. [Link]

  • Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. NIH. [Link]

  • ALK inhibitors in non-small cell lung cancer: the latest evidence and developments. PMC - NIH. [Link]

  • N-(6-[18F]Fluoro-4-phenoxypyridin-3-yl)-N-(2-methoxybenzyl)acetamide. PubMed. [Link]

  • 2-[4-[(5,6-diphenylpyrazin-2-yl)(isopropyl)amino]butoxy]-N-(methylsulfonyl)acetamide (NS-304), an orally available and long-acting prostacyclin receptor agonist prodrug. PubMed. [Link]

Sources

Application Notes & Protocols: Development of Novel Synthetic Routes to 2-Fluoro-4-methylphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 2-Fluoro-4-methylphenylacetic acid is a valuable building block in medicinal chemistry and materials science. The presence of the fluorine atom and the phenylacetic acid moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of derivative compounds, making it a key intermediate in the synthesis of various therapeutic agents. This document provides a detailed guide for researchers, scientists, and drug development professionals on several robust synthetic routes to this target molecule. We will explore four distinct, field-proven strategies: Grignard carbonation, nitrile hydrolysis, the Willgerodt-Kindler reaction, and a modern palladium-catalyzed Suzuki coupling approach. Each section includes a mechanistic overview, a detailed step-by-step protocol, and an explanation of the chemical principles guiding the experimental choices.

Introduction: The Importance of Fluorinated Phenylacetic Acids

Phenylacetic acid derivatives are foundational scaffolds in a wide array of biologically active molecules, including analgesics and antibacterial agents.[1] The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug design, often leading to enhanced metabolic stability, increased binding affinity, and improved lipophilicity. Consequently, fluorinated phenylacetic acids like this compound serve as critical intermediates for creating novel pharmaceuticals with optimized properties. This guide offers a comprehensive analysis of various synthetic methodologies to empower researchers in accessing this key compound.

Synthetic Strategy 1: Grignard Carbonation Route

This classic and highly effective method involves the formation of a carbon-carbon bond by reacting an organomagnesium compound (Grignard reagent) with carbon dioxide. The synthesis begins with the radical bromination of 2-fluoro-4-methyltoluene to form the corresponding benzyl bromide, which is then converted to the Grignard reagent and subsequently carboxylated. This approach is particularly advantageous due to its reliability and the relatively low cost of starting materials.[2][3]

Overall Reaction Scheme

Grignard Carbonation Route Start 2-Fluoro-4-methyltoluene Step1_label Step 1: NBS, AIBN CCl4, Reflux Start->Step1_label Intermediate 2-Fluoro-4-methylbenzyl bromide Step2_label Step 2: Mg, Dry Ether Intermediate->Step2_label Grignard 2-Fluoro-4-methylbenzyl- magnesium bromide Step3_label Step 3: 1. CO2 (s) 2. H3O+ Grignard->Step3_label Product This compound Step1_label->Intermediate Step2_label->Grignard Step3_label->Product

Caption: Workflow for the Grignard Carbonation synthesis.

Mechanistic Insight

The Grignard reaction's success hinges on the nucleophilic character of the carbon bound to magnesium. The magnesium atom inserts into the carbon-bromine bond, reversing the polarity and turning the benzylic carbon into a potent nucleophile. This carbanion readily attacks the electrophilic carbon of solid carbon dioxide (dry ice). The resulting magnesium carboxylate salt is then protonated in an acidic workup to yield the final carboxylic acid.[4]

Experimental Protocol

Part A: Synthesis of 2-Fluoro-4-methylbenzyl bromide

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-fluoro-4-methyltoluene (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), and carbon tetrachloride (CCl₄) as the solvent.

  • Initiation: Add a catalytic amount of azobisisobutyronitrile (AIBN) as a radical initiator.[5]

  • Reaction: Heat the mixture to reflux (approx. 77°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup: Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

  • Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Part B: Grignard Reaction and Carbonation

  • Apparatus Preparation: All glassware must be rigorously flame-dried under a nitrogen or argon atmosphere to exclude moisture, which quenches the Grignard reagent.[4]

  • Grignard Formation: Place magnesium turnings (1.2 eq) in a three-neck flask. Add a small crystal of iodine to activate the magnesium surface.[4] Add a solution of 2-fluoro-4-methylbenzyl bromide (1.0 eq) in anhydrous diethyl ether dropwise via an addition funnel. The reaction is exothermic and should initiate spontaneously. Maintain a gentle reflux by controlling the addition rate.

  • Carbonation: Once the magnesium is consumed, cool the flask in an ice bath. Cautiously add crushed dry ice (an excess, approx. 3-4 eq) to the reaction mixture in portions.

  • Quenching and Workup: After the addition is complete, allow the mixture to warm to room temperature. Quench the reaction by slowly adding 1 M aqueous HCl.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Remove the solvent under reduced pressure. The crude this compound can be purified by recrystallization from a suitable solvent system like toluene or a hexane/ethyl acetate mixture.

Synthetic Strategy 2: Hydrolysis of Phenylacetonitrile

This is a highly reliable and common two-step route. It involves the nucleophilic substitution of a benzyl halide with a cyanide salt to form a phenylacetonitrile, which is subsequently hydrolyzed under acidic conditions to the desired carboxylic acid.[6] The procedure for hydrolysis is well-documented and robust.[7]

Overall Reaction Scheme

Nitrile Hydrolysis Route Start 2-Fluoro-4-methylbenzyl bromide Step1_label Step 1: NaCN DMSO Start->Step1_label Intermediate (2-Fluoro-4-methylphenyl)acetonitrile Step2_label Step 2: H2SO4, H2O Reflux Intermediate->Step2_label Product This compound Step1_label->Intermediate Step2_label->Product

Caption: Workflow for the Nitrile Hydrolysis synthesis.

Mechanistic Insight

The first step is a standard Sₙ2 reaction where the cyanide ion displaces the bromide. The second step, acid-catalyzed hydrolysis, involves the protonation of the nitrile nitrogen, making the carbon atom more electrophilic for attack by water. A series of proton transfers and tautomerization steps leads to an amide intermediate, which is then further hydrolyzed to the carboxylic acid and an ammonium salt.

Experimental Protocol

Part A: Synthesis of (2-Fluoro-4-methylphenyl)acetonitrile

  • Reaction Setup: In a round-bottom flask, dissolve sodium cyanide (NaCN, 1.2 eq) in dimethyl sulfoxide (DMSO). Caution: NaCN is highly toxic. Handle with extreme care in a fume hood.

  • Addition: Slowly add a solution of 2-fluoro-4-methylbenzyl bromide (1.0 eq, from Strategy 1) to the cyanide solution.

  • Reaction: Heat the mixture to 50-60°C and stir until TLC indicates the consumption of the starting material.

  • Workup: Cool the reaction, pour it into water, and extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. The crude nitrile can be purified by vacuum distillation.

Part B: Hydrolysis to this compound

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, prepare a solution of aqueous sulfuric acid (e.g., 3 parts concentrated H₂SO₄ to 2 parts water by volume).[7]

  • Addition: Add the (2-fluoro-4-methylphenyl)acetonitrile (1.0 eq) to the acid solution.

  • Reaction: Heat the mixture to reflux with vigorous stirring for 3-5 hours.[7]

  • Workup: Cool the reaction mixture and pour it into cold water or onto crushed ice to precipitate the crude product.

  • Purification: Filter the solid product, wash thoroughly with cold water, and recrystallize from an appropriate solvent to obtain pure this compound.

Synthetic Strategy 3: The Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction is a powerful transformation that converts an aryl alkyl ketone into a terminal carboxylic acid (after hydrolysis), effectively migrating the carbonyl group to the end of the alkyl chain.[8] This route starts from the corresponding acetophenone and uses elemental sulfur and an amine, typically morpholine, to form a thioamide intermediate, which is then hydrolyzed.[9][10]

Overall Reaction Scheme

Willgerodt-Kindler Route Start 2'-Fluoro-4'-methylacetophenone Step1_label Step 1: Sulfur (S8), Morpholine Reflux Start->Step1_label Intermediate N-(2-Fluoro-4-methylphenylacetyl)morpholine thioamide Step2_label Step 2: NaOH (aq), Reflux then H3O+ Intermediate->Step2_label Product This compound Step1_label->Intermediate Step2_label->Product

Caption: Workflow for the Willgerodt-Kindler synthesis.

Mechanistic Insight

The reaction begins with the formation of an enamine from the acetophenone and morpholine.[8] This enamine then reacts with sulfur. The key step is a complex rearrangement cascade, likely involving thio-substituted iminium-aziridinium intermediates, which results in the migration of the functional group to the terminal position, forming the thioamide.[10] The final step is a standard hydrolysis of the thioamide to the carboxylic acid.

Experimental Protocol
  • Thioamide Formation: In a flask, combine 2'-fluoro-4'-methylacetophenone (1.0 eq), elemental sulfur (2.5 eq), and morpholine (3.0 eq).

  • Reaction: Heat the mixture to reflux (approx. 120-130°C) for several hours (typically 5-10 h). The reaction can be monitored by TLC. Using a phase-transfer catalyst like triethylbenzylammonium chloride (TEBA) can sometimes accelerate the reaction.[1]

  • Workup (Thioamide): After cooling, the excess sulfur can be precipitated by adding a solvent like ethanol. The crude thioamide can be isolated by filtration and recrystallization.

  • Hydrolysis: Take the crude thioamide and add it to an aqueous solution of sodium hydroxide (e.g., 20-30%).

  • Reaction: Heat the mixture to reflux until the evolution of ammonia ceases and the thioamide is fully consumed.

  • Acidification: Cool the reaction mixture and carefully acidify with concentrated HCl until the pH is ~1-2. The carboxylic acid will precipitate out.

  • Purification: Filter the solid, wash with cold water, and purify by recrystallization.

Synthetic Strategy 4: Palladium-Catalyzed Suzuki Coupling

A modern and elegant approach involves a palladium-catalyzed Suzuki coupling between an aryl boronic acid and an alkyl halide synthon, forming the key C(sp²)-C(sp³) bond directly.[11] This method offers high functional group tolerance and generally proceeds under mild conditions, though it requires a pre-functionalized (and potentially more expensive) starting material.

Overall Reaction Scheme

Suzuki Coupling Route Start1 2-Fluoro-4-methylphenylboronic acid Step1_label Step 1: Pd(OAc)2, Ligand Base (K2CO3), THF, 20°C Start1->Step1_label Start2 Ethyl bromoacetate Start2->Step1_label Intermediate Ethyl 2-fluoro-4-methylphenylacetate Step2_label Step 2: LiOH, THF/H2O then H3O+ Intermediate->Step2_label Product This compound Step1_label->Intermediate Step2_label->Product

Caption: Workflow for the Suzuki Coupling synthesis.

Mechanistic Insight

The reaction follows the standard Suzuki catalytic cycle:

  • Oxidative Addition: The Pd(0) catalyst adds to the ethyl bromoacetate.

  • Transmetalation: The aryl group from the boronic acid (activated by the base) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments are eliminated from the palladium, forming the C-C bond of the product and regenerating the Pd(0) catalyst.

Experimental Protocol
  • Reaction Setup: In a Schlenk flask under an inert atmosphere, combine 2-fluoro-4-methylphenylboronic acid (1.0 eq), palladium(II) acetate (Pd(OAc)₂, 2-5 mol%), a suitable phosphine ligand (e.g., P(Nap)₃, 4-10 mol%), and a base such as potassium carbonate (K₂CO₃, 2.0 eq).[11]

  • Solvent and Reagent Addition: Add anhydrous tetrahydrofuran (THF) as the solvent, followed by ethyl bromoacetate (1.2 eq).

  • Reaction: Stir the mixture at room temperature until the boronic acid is consumed (monitor by TLC or GC-MS). The reaction may take several hours.

  • Workup: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification (Ester): The crude ethyl 2-fluoro-4-methylphenylacetate can be purified by silica gel column chromatography.

  • Saponification: Dissolve the purified ester in a mixture of THF and water. Add lithium hydroxide (LiOH, 1.5 eq) and stir at room temperature until the hydrolysis is complete.

  • Acidification: Remove the THF under reduced pressure, dilute with water, and acidify the aqueous solution with 1 M HCl to precipitate the product.

  • Final Purification: Filter the solid, wash with water, and dry to yield the final product. Recrystallization can be performed if necessary.

Comparative Analysis of Synthetic Routes

Parameter Route 1: Grignard Carbonation Route 2: Nitrile Hydrolysis Route 3: Willgerodt-Kindler Route 4: Suzuki Coupling
Starting Material 2-Fluoro-4-methyltoluene2-Fluoro-4-methylbenzyl halide2'-Fluoro-4'-methylacetophenone2-Fluoro-4-methylphenylboronic acid
Key Reagents Mg, CO₂, NBSNaCN, H₂SO₄Sulfur, MorpholinePd catalyst, Base, Bromoacetate
Number of Steps 2222
Reaction Conditions Anhydrous; Cryogenic (CO₂)Toxic (NaCN); Harsh (conc. acid)High Temperature (Reflux)Mild; Inert Atmosphere
Advantages Inexpensive materials, reliableHigh yields, robust hydrolysisUtilizes common ketone starting materialHigh functional group tolerance
Disadvantages Highly moisture sensitiveHighly toxic cyanide, harsh acidOdorous sulfur compounds, high tempExpensive catalyst & boronic acid
Overall Yield Good to ExcellentGood to ExcellentModerate to GoodGood

Conclusion

This guide has detailed four distinct and viable synthetic routes for the preparation of this compound.

  • The Grignard Carbonation and Nitrile Hydrolysis routes represent classic, high-yielding, and cost-effective methods, though they require careful handling of moisture-sensitive reagents or highly toxic cyanide, respectively.

  • The Willgerodt-Kindler Reaction offers a unique pathway from an acetophenone precursor, which may be more readily available in some contexts, but involves high temperatures and odorous reagents.

  • The Suzuki Coupling route exemplifies a modern, mild, and versatile approach, ideal for scenarios where functional group tolerance is paramount, but it comes at a higher cost for starting materials and catalysts.

The optimal choice of synthesis will depend on the specific constraints of the laboratory, including reagent availability, cost considerations, safety protocols, and the scale of the desired production. Each protocol provided herein offers a robust starting point for researchers to successfully synthesize this important chemical intermediate.

References

  • Benchchem. Application Notes and Protocols: Synthetic Routes to Novel Compounds Using 2',3'-Difluoro-4'-methylacetophenone.
  • Inventiva Pharma.
  • ChemBK. 2-(4-Fluoro-3-methylphenyl)acetic acid.
  • Wikipedia. Willgerodt rearrangement.
  • SynArchive. Willgerodt-Kindler Reaction.
  • Organic Chemistry Portal. Willgerodt-Kindler Reaction.
  • Google Patents. CN106928044A - A kind of preparation method of fluoro phenylacetic acid.
  • Sciencemadness.org. A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition.
  • ResearchGate. Recent advances in the Willgerodt–Kindler reaction.
  • MDPI. Synthesis of 2-[(3,4,5-Triphenyl)
  • Organic Syntheses. phenylacetic acid.
  • SciSpace. Synthesis method of 2,4,5-trifluorophenylacetic acid (2014).
  • Google Patents. CN101823952A - Method for preparing 2,4,5-trifluorophenylacetic acid.
  • NIPER, SAS Nagar, India. Grignard reaction.
  • Grignard Reaction. Grignard Synthesis of Triphenylmethanol.
  • Google Patents. CN100455557C - The production method of methylphenylacetic acid.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Fluoro-4-methylphenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Fluoro-4-methylphenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.

I. Troubleshooting Guide: Enhancing Yield and Purity

This section addresses common issues encountered during the synthesis of this compound, offering explanations and actionable solutions to improve your experimental outcomes.

Question 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Answer:

Low yields in the synthesis of this compound can stem from several factors, ranging from starting material quality to reaction conditions. Here’s a breakdown of potential causes and their solutions:

  • Suboptimal Reaction Conditions: The hydrolysis of the nitrile precursor is a critical step. Incomplete hydrolysis is a frequent cause of low yields.

    • Acid Hydrolysis: While effective, acid hydrolysis can sometimes lead to unwanted side reactions if not properly controlled. A mixture of sulfuric acid, water, and glacial acetic acid is often used. The reaction is typically heated for several hours to ensure complete conversion.[1] If yields are low, consider extending the reaction time or slightly increasing the temperature. However, be cautious as excessive heat can lead to decarboxylation of the final product.

    • Alkaline Hydrolysis: Alkaline hydrolysis is an alternative that may offer better yields in some cases. However, it can also be prone to forming impurities if not carefully managed.[2] The choice between acid and alkaline hydrolysis often depends on the specific substrate and desired purity profile.

  • Impure Starting Materials: The purity of your starting materials, such as 2-Fluoro-4-methylphenylacetonitrile, is paramount. Impurities can interfere with the reaction and lead to the formation of side products, thereby reducing the yield of the desired product. Always ensure your starting materials are of high purity, confirmed by techniques like NMR or GC-MS.

  • Inefficient Purification: The purification process is crucial for isolating the final product.

    • Recrystallization: Recrystallization is a common method for purifying phenylacetic acids.[2][3] Selecting the right solvent is key. Toluene and heptane are often effective solvents for this purpose.[4][5] Experiment with different solvents or solvent mixtures to find the optimal conditions for your product.

    • Extraction: Proper extraction techniques are necessary to separate the product from the reaction mixture. Ensure the pH is adjusted correctly during aqueous workup to maximize the partitioning of the carboxylic acid into the organic phase.

Question 2: I am observing significant impurity peaks in my final product's analytical data (NMR/LC-MS). How can I identify and minimize these impurities?

Answer:

The presence of impurities can be attributed to side reactions or incomplete reactions. Here are some common impurities and strategies to mitigate them:

  • Unreacted Starting Material: The presence of the starting nitrile indicates incomplete hydrolysis. As mentioned above, optimizing the hydrolysis conditions (reaction time, temperature, and acid/base concentration) is the primary solution.

  • Amide Intermediate: During hydrolysis, the corresponding amide is formed as an intermediate. If the reaction is not driven to completion, this amide can remain as an impurity. Extending the reaction time or using more stringent conditions can help ensure complete conversion to the carboxylic acid.

  • Side-Products from Ring Reactions: Depending on the reaction conditions, side reactions on the aromatic ring, such as additional halogenation or nitration (if corresponding reagents are present), can occur. Careful control of the reaction environment and avoiding harsh, non-specific reagents is crucial.

  • Decarboxylation Product: Phenylacetic acids can be susceptible to decarboxylation at high temperatures, leading to the formation of 2-fluoro-4-methyltoluene. Avoid excessive heating during both the reaction and purification steps. Distillation, if used, should be performed under reduced pressure to lower the boiling point.[2]

Question 3: Are there alternative synthetic routes to this compound that might offer better yields or a more favorable impurity profile?

Answer:

Yes, several synthetic strategies can be employed. The choice of route often depends on the availability and cost of starting materials, as well as scalability requirements.

  • From 2-Fluoro-4-methylbenzaldehyde: This route involves the conversion of the aldehyde to the corresponding phenylacetic acid. This can be achieved through various methods, including the Strecker synthesis followed by hydrolysis, or conversion to the cyanohydrin followed by reduction and hydrolysis.

  • Palladium-Catalyzed Coupling Reactions: For more complex analogs, Suzuki or other palladium-catalyzed cross-coupling reactions can be powerful tools. For instance, a suitable aryl halide could be coupled with a reagent providing the acetic acid moiety.[6] While potentially offering high selectivity, these methods can be more expensive due to the cost of the catalyst and ligands.

  • Friedel-Crafts Acylation: A Friedel-Crafts acylation of m-fluorotoluene with a suitable acylating agent, followed by hydrolysis, can also be a viable route.[4] This method can sometimes lead to isomeric mixtures that require careful separation.[4]

II. Frequently Asked Questions (FAQs)

Q1: What is the typical appearance and melting point of pure this compound?

A1: Pure this compound is typically a white to off-white crystalline solid. The reported melting point can vary slightly, but it is generally in the range of 88-92 °C.[5]

Q2: What are the recommended storage conditions for this compound?

A2: It should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. It is advisable to keep it away from strong oxidizing agents and bases.

Q3: What are the key safety precautions to observe when working with the synthesis of this compound?

A3: Standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. The synthesis should be carried out in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

Q4: How can I effectively monitor the progress of the hydrolysis reaction?

A4: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. By spotting the reaction mixture alongside the starting material, you can visually track the disappearance of the starting nitrile and the appearance of the product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.

Q5: What are the best practices for purifying the final product?

A5: Recrystallization is a highly effective method for purifying this compound.[2][3] Solvents such as toluene or a mixture of ethyl acetate and heptane can be effective. The process involves dissolving the crude product in a minimum amount of hot solvent, followed by slow cooling to allow for the formation of pure crystals. The crystals are then collected by filtration and washed with a small amount of cold solvent.

III. Experimental Protocols & Visualizations

Protocol 1: Acid-Catalyzed Hydrolysis of 2-Fluoro-4-methylphenylacetonitrile

This protocol outlines a general procedure for the hydrolysis of the nitrile precursor.

Materials:

  • 2-Fluoro-4-methylphenylacetonitrile

  • Concentrated Sulfuric Acid

  • Glacial Acetic Acid

  • Water

  • Sodium Hydroxide (for workup)

  • Hydrochloric Acid (for workup)

  • Ethyl Acetate (for extraction)

  • Toluene (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-Fluoro-4-methylphenylacetonitrile, water, glacial acetic acid, and concentrated sulfuric acid.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it over ice.

  • Neutralize the mixture with a concentrated sodium hydroxide solution until the pH is basic.

  • Wash the aqueous layer with ethyl acetate to remove any unreacted starting material or non-acidic impurities.

  • Acidify the aqueous layer with concentrated hydrochloric acid until the pH is acidic, which will precipitate the crude this compound.

  • Filter the crude product and wash it with cold water.

  • Recrystallize the crude product from hot toluene to obtain pure this compound.

Data Presentation
ParameterRecommended RangeNotes
Reaction Temperature 100-120 °CHigher temperatures may lead to decarboxylation.
Reaction Time 4-8 hoursMonitor by TLC for completion.
Recrystallization Solvent Toluene, HeptaneSolvent choice can impact crystal morphology and purity.
Expected Yield 75-85%Yields are dependent on the purity of starting materials and reaction optimization.
Experimental Workflow Diagram

Workflow cluster_reaction Reaction Stage cluster_workup Workup & Isolation cluster_purification Purification Start Combine Reactants: - 2-Fluoro-4-methylphenylacetonitrile - H2SO4, H2O, Acetic Acid Heat Heat to Reflux (100-120°C, 4-8h) Start->Heat Monitor Monitor by TLC Heat->Monitor Quench Quench on Ice Monitor->Quench Neutralize Neutralize (NaOH) Quench->Neutralize Extract Extract with Ethyl Acetate Neutralize->Extract Acidify Acidify (HCl) Extract->Acidify Filter_crude Filter Crude Product Acidify->Filter_crude Recrystallize Recrystallize (Toluene) Filter_crude->Recrystallize Filter_pure Filter Pure Product Recrystallize->Filter_pure Dry Dry under Vacuum Filter_pure->Dry Final_Product Pure 2-Fluoro-4- methylphenylacetic acid Dry->Final_Product

Caption: Workflow for the synthesis and purification of this compound.

Logical Relationship Diagram: Troubleshooting Low Yield

Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions LowYield Low Yield IncompleteReaction Incomplete Hydrolysis LowYield->IncompleteReaction ImpureStart Impure Starting Materials LowYield->ImpureStart SideReactions Side Reactions LowYield->SideReactions PoorPurification Inefficient Purification LowYield->PoorPurification OptimizeConditions Optimize Reaction: - Increase Time/Temp - Adjust Reagent Ratios IncompleteReaction->OptimizeConditions VerifyPurity Verify Starting Material Purity (NMR, GC) ImpureStart->VerifyPurity ControlConditions Control Temperature & Reagent Addition SideReactions->ControlConditions ImprovePurification Optimize Recrystallization: - Solvent Screening - Controlled Cooling PoorPurification->ImprovePurification

Caption: Troubleshooting guide for addressing low reaction yields.

IV. References

  • ChemBK. (2024, April 9). 2-(4-Fluoro-3-methylphenyl)acetic acid. Retrieved from [Link]

  • Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link]

  • Google Patents. (CN106928044A). A kind of preparation method of fluoro phenylacetic acid. Retrieved from

  • Google Patents. (CN103012111A). Preparation method 2,4,5-trifluorophenylacetic acid. Retrieved from

  • MDPI. (2017). Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. Retrieved from [Link]

  • SciSpace. (2014). Synthesis method of 2,4,5-trifluorophenylacetic acid. Retrieved from [Link]

  • Google Patents. (CN100455557C). The production method of methylphenylacetic acid. Retrieved from

  • Google Patents. (CN102633623A). Methylphenylacetic acid preparation method. Retrieved from

  • MDPI. (2020). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Retrieved from [Link]

  • Google Patents. (CN110903176A). Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. Retrieved from

  • Beilstein Journal of Organic Chemistry. (2014). Synthetic strategies to 2′-hydroxy-4′-methylsulfonylacetophenone, a key compound for the preparation of flavonoid derivatives. Retrieved from [Link]

  • Organic Syntheses. Phenylacetic acid. Retrieved from [Link]

  • NIH. (2020). Mutant polymerases capable of 2′ fluoro-modified nucleic acid synthesis and amplification with improved accuracy. Retrieved from [Link]

  • Google Patents. (CN102249891B). Method for recovering and purifying phenylacetic acid. Retrieved from

  • Request PDF. (2021). Synthesis of 2-Fluoroacetoacetic Acid and 4-Fluoro-3-hydroxybutyric Acid. Retrieved from [Link]

Sources

Side reactions and byproduct formation in the synthesis of 2-Fluoro-4-methylphenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Fluoro-4-methylphenylacetic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, we address common challenges, side reactions, and byproduct formation encountered during its synthesis. Our goal is to provide you with the expertise and practical insights needed to troubleshoot and optimize your experimental outcomes.

Introduction to Synthetic Challenges

The synthesis of this compound, while conceptually straightforward, is often accompanied by the formation of specific byproducts that can complicate purification and reduce yields. The presence of the electron-withdrawing fluorine atom and the electron-donating methyl group on the aromatic ring can influence the reactivity of intermediates and lead to side reactions that are unique to this substituted phenylacetic acid derivative. This guide will walk you through the most common synthetic routes and the potential pitfalls associated with each.

Troubleshooting Guide: Common Synthetic Routes and Side Reactions

This section provides a detailed, question-and-answer-based troubleshooting guide for the three primary synthetic pathways to this compound.

Route 1: Willgerodt-Kindler Reaction of 2-Fluoro-4-methylacetophenone

This route involves the reaction of 2-fluoro-4-methylacetophenone with sulfur and an amine, typically morpholine, followed by hydrolysis of the resulting thioamide intermediate.

Q1: My Willgerodt-Kindler reaction has a low yield of the desired carboxylic acid, and I've isolated a significant amount of a sulfur-containing intermediate. What is this compound and how can I improve the conversion?

A1: The sulfur-containing intermediate is likely the N-(2-(2-fluoro-4-methylphenyl)acetyl)morpholine thioamide. Its presence indicates incomplete hydrolysis. The Willgerodt-Kindler reaction proceeds through this stable thioamide, and forcing it to the carboxylic acid requires sufficiently harsh hydrolysis conditions.[1]

Troubleshooting Steps:

  • Extend Hydrolysis Time and Increase Temperature: Ensure your hydrolysis step (typically with a strong acid like H₂SO₄ or a strong base like NaOH) is carried out for a sufficient duration and at an elevated temperature (reflux). Monitor the reaction by TLC or HPLC to confirm the disappearance of the thioamide intermediate.

  • Ensure Sufficient Hydrolysis Reagent: Use a significant excess of the acid or base solution to drive the hydrolysis to completion.

  • Phase Transfer Catalyst for Basic Hydrolysis: In a biphasic system with aqueous NaOH, the addition of a phase transfer catalyst like benzyltriethylammonium chloride can enhance the rate of hydrolysis of the organic-soluble thioamide.

Q2: I am observing a significant amount of an amide byproduct instead of the carboxylic acid. What causes this and how can I avoid it?

A2: The formation of 2-fluoro-4-methylphenylacetamide is a common byproduct, arising from the hydrolysis of the thioamide intermediate.[1] If the hydrolysis conditions are not stringent enough, the reaction may stall at the more stable amide.

Troubleshooting Steps:

  • Force Hydrolysis to Carboxylic Acid: As with the thioamide intermediate, more forcing conditions are needed. Increase the concentration of the acid or base, raise the reaction temperature, and prolong the reaction time.

  • Acid-Catalyzed Hydrolysis: For the conversion of the isolated amide to the carboxylic acid, refluxing in a strong aqueous acid such as 30-70% sulfuric acid is an effective method.[2]

Experimental Protocol: Hydrolysis of Thioamide/Amide Intermediate

  • Combine the crude thioamide or amide intermediate with a 10-20% aqueous sodium hydroxide solution or a 50% sulfuric acid solution.

  • Heat the mixture to reflux and maintain for 8-12 hours, monitoring the reaction progress by TLC or HPLC.

  • Cool the reaction mixture to room temperature and acidify with concentrated HCl until the pH is ~2.

  • The desired this compound should precipitate as a solid.

  • Collect the solid by filtration, wash with cold water, and dry.

  • Recrystallize from a suitable solvent system (e.g., toluene/hexanes) to improve purity.

DOT Diagram: Willgerodt-Kindler Reaction Pathway and Byproducts

Willgerodt_Kindler Start 2-Fluoro-4-methylacetophenone Thioamide Thioamide Intermediate Start->Thioamide Sulfur, Morpholine Amide Amide Byproduct Thioamide->Amide Mild Hydrolysis Product This compound Thioamide->Product Forced Hydrolysis Amide->Product Forced Hydrolysis Grignard_Troubleshooting cluster_formation Grignard Formation cluster_carboxylation Carboxylation & Work-up Start 2-Fluoro-4-methylbenzyl halide + Mg Grignard Grignard Reagent Start->Grignard Anhydrous Ether/THF Wurtz Wurtz Coupling Byproduct Start->Wurtz Side Reaction CO2 Quench with CO2 (dry ice) Grignard->CO2 Carboxylate Magnesium Carboxylate CO2->Carboxylate Product This compound Carboxylate->Product Acidic Work-up

Sources

Technical Support Center: Purification of 2-Fluoro-4-methylphenylacetic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Fluoro-4-methylphenylacetic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of these valuable compounds. The unique properties imparted by the fluorine atom make these molecules crucial building blocks in pharmaceuticals and agrochemicals.[1] However, these same properties can introduce specific purification hurdles.

This resource provides troubleshooting guidance and frequently asked questions in a direct Q&A format, grounded in established scientific principles and practical laboratory experience.

Section 1: Troubleshooting Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound and its derivatives.

Poor Separation of Positional Isomers

Question: I'm struggling to separate this compound from its positional isomers, such as 4-fluoro-2-methylphenylacetic acid, using standard reversed-phase HPLC. What can I do to improve the resolution?

Answer: The separation of positional isomers of fluorinated phenylacetic acids is a well-documented challenge due to their similar physicochemical properties.[1][2] The key to successful separation often lies in optimizing your chromatographic conditions.

Causality: The subtle differences in polarity and stereochemistry arising from the fluorine and methyl group positions require a highly selective chromatographic system. Standard C18 columns may not provide sufficient selectivity.

Troubleshooting Steps:

  • Column Selection:

    • Consider using a stationary phase with alternative selectivity. Phenyl-hexyl or biphenyl phases can offer different pi-pi interactions, which can enhance the separation of aromatic isomers.

    • For particularly challenging separations, specialized columns designed for isomer separation, such as those with shape-selective stationary phases, may be necessary. A Primsep SB column has been shown to be effective for separating fluorophenylacetic acid isomers.[3]

  • Mobile Phase Optimization:

    • Organic Modifier: The choice of organic modifier is critical.[1] While acetonitrile is common, methanol or a mixture of acetonitrile and methanol can alter the selectivity. Methanol is a more polar and protic solvent that can engage in different hydrogen bonding interactions with the analytes and stationary phase.

    • Additives: The addition of an acidic modifier like formic acid or acetic acid to the mobile phase is crucial for suppressing the ionization of the carboxylic acid group, leading to better peak shape and retention on reversed-phase columns.[3] Experiment with the concentration of the acid (e.g., 0.1% to 0.2% formic acid).

  • Temperature: Temperature can influence the thermodynamics of the separation.[1] Varying the column temperature (e.g., between 25°C and 40°C) can sometimes improve resolution.

  • Flow Rate: A lower flow rate can increase the number of theoretical plates and improve resolution, though it will also increase the run time.

Presence of Starting Materials or Reagent-Related Impurities

Question: My final product of this compound is contaminated with unreacted starting materials from a Suzuki coupling reaction (e.g., boronic acids or esters). How can I effectively remove these?

Answer: Residual reactants from synthetic steps are a common source of impurities.[4] Their removal often requires a multi-step purification strategy.

Causality: Boronic acids and their esters have different solubility and polarity profiles compared to the desired carboxylic acid product. These differences can be exploited for selective removal.

Troubleshooting Steps:

  • Aqueous Extraction (pH Adjustment):

    • Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer with an aqueous basic solution (e.g., 1M sodium carbonate or sodium bicarbonate). The acidic this compound will be deprotonated and move into the aqueous phase, while the less acidic boronic acid derivatives may remain in the organic layer.

    • Separate the aqueous layer and then acidify it with a strong acid (e.g., 1M HCl) to a pH of 1-2.[5] This will protonate the carboxylic acid, causing it to precipitate out of the aqueous solution.

    • Filter the precipitated product and wash it with cold water to remove any remaining inorganic salts.

  • Column Chromatography:

    • If extraction is insufficient, silica gel column chromatography is a reliable method.

    • Use a solvent system that provides good separation between your product and the impurities. A gradient elution from a non-polar solvent (e.g., hexanes or heptane) to a more polar solvent mixture (e.g., hexanes/ethyl acetate with a small amount of acetic acid) is often effective. The acetic acid helps to improve the peak shape of the carboxylic acid.

Difficulty with Crystallization

Question: I am having trouble crystallizing this compound. It either oils out or remains as an amorphous solid. What solvents and techniques can I try?

Answer: Successful crystallization depends on finding a solvent system where the compound has high solubility at elevated temperatures and low solubility at lower temperatures.

Causality: The presence of impurities can inhibit crystal lattice formation. Also, the structural features of the molecule itself can influence its crystallization behavior.

Troubleshooting Steps:

  • Solvent Screening:

    • Single Solvents: Experiment with a range of solvents with varying polarities. For phenylacetic acid derivatives, common crystallization solvents include heptane, toluene, or water.[6]

    • Solvent Mixtures: A co-solvent system can be very effective. For example, dissolve the compound in a small amount of a good solvent (e.g., dichloromethane or ethyl acetate) and then slowly add a poor solvent (e.g., hexanes or heptane) until turbidity is observed. Then, gently heat the mixture until it becomes clear and allow it to cool slowly.

  • Seeding: If you have a small amount of pure crystalline material, adding a seed crystal to a supersaturated solution can induce crystallization.

  • Slow Cooling: Avoid rapid cooling, as this can lead to the formation of small crystals or an amorphous solid. Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer.

  • Scratching: Gently scratching the inside of the flask with a glass rod at the meniscus of the solution can create nucleation sites and initiate crystallization.

Section 2: Frequently Asked Questions (FAQs)

Purity Assessment

Q1: What are the recommended analytical methods for assessing the purity of this compound?

A1: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive purity analysis.[7]

  • High-Performance Liquid Chromatography (HPLC): This is the most common and robust method for determining purity and quantifying impurities.[8] A reversed-phase method with UV detection (around 264 nm) is typically used.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This can be used for identifying and quantifying volatile impurities. Derivatization may be necessary to increase the volatility of the carboxylic acid.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for confirming the structure of the main component and identifying any structural isomers or other impurities.[10] ¹⁹F NMR is particularly useful for fluorinated compounds to confirm the position and purity of the fluorine substitution.[11]

  • Quantitative NMR (qNMR): This is a primary analytical method that can provide a highly accurate purity assessment without the need for a specific reference standard of the analyte.[7]

Analytical Technique Primary Strengths Primary Limitations
HPLC Robust, versatile, widely available.[7]May require method development for isomer separation.
GC-MS High sensitivity and selectivity, provides structural information on impurities.[7]Not suitable for non-volatile or thermally labile compounds.[7]
¹H, ¹³C, ¹⁹F NMR Provides detailed structural information.Lower sensitivity compared to chromatographic methods.[7]
qNMR Highly accurate and precise, primary analytical method.[7]Higher instrumentation cost.[7]
Impurity Profiling

Q2: What are the common process-related impurities I should be aware of during the synthesis of this compound?

A2: The impurity profile will depend on the synthetic route. Common impurities can include:

  • Positional Isomers: As discussed, isomers like 4-fluoro-2-methylphenylacetic acid or other regioisomers can be formed depending on the selectivity of the fluorination or coupling reactions.[1]

  • Unreacted Starting Materials: Residual starting materials from the preceding synthetic step are common.

  • Reagents and Catalysts: Traces of catalysts (e.g., palladium from coupling reactions) or reagents can be carried through.

  • Byproducts of Side Reactions: Depending on the reaction conditions, side reactions such as dehalogenation or dimer formation can occur.

  • Residual Solvents: Solvents used in the reaction or purification steps may be present in the final product.[8][12]

Purification of Derivatives

Q3: Do the same purification principles apply to derivatives of this compound, such as its esters or amides?

A3: Yes, the fundamental principles of purification remain the same, but the specific techniques and conditions will need to be adapted based on the physicochemical properties of the derivative.

  • Esters: Methyl or ethyl esters are less polar and more volatile than the corresponding carboxylic acid. They are generally easier to purify by silica gel chromatography. Hydrolysis of the ester back to the carboxylic acid is a potential degradation pathway to be aware of.

  • Amides: Amides are typically more polar and less soluble than the parent carboxylic acid. Crystallization is often a good purification method for amides. They may have different solubility profiles, so solvent screening is important.

Section 3: Experimental Protocols & Visualizations

Protocol 1: General HPLC Method for Purity Analysis

This method serves as a starting point for the analysis of this compound and its isomers.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-20 min: 40% B to 90% B

    • 20-25 min: Hold at 90% B

    • 25-26 min: 90% B to 40% B

    • 26-30 min: Hold at 40% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 264 nm.[3]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of approximately 0.1 mg/mL.[7]

Workflow for Troubleshooting Isomer Separation

Isomer_Separation_Troubleshooting start Poor Isomer Separation on Standard RP-HPLC col_select Change Stationary Phase (e.g., Phenyl-hexyl, Biphenyl) start->col_select mp_opt Optimize Mobile Phase start->mp_opt temp_opt Vary Column Temperature col_select->temp_opt mp_opt->temp_opt flow_opt Reduce Flow Rate temp_opt->flow_opt success Improved Resolution Achieved flow_opt->success

Caption: Troubleshooting workflow for isomer separation.

Purification Strategy for Removing Suzuki Coupling Impurities

Suzuki_Impurity_Removal crude Crude Product with Boronic Acid Impurities dissolve Dissolve in Organic Solvent (e.g., Ethyl Acetate) crude->dissolve extract Aqueous Basic Extraction (e.g., 1M Na2CO3) dissolve->extract separate Separate Layers extract->separate acidify Acidify Aqueous Layer (e.g., 1M HCl to pH 1-2) separate->acidify Aqueous Phase organic_impurities Organic Layer with Boronic Acid Impurities separate->organic_impurities Organic Phase precipitate Precipitate Pure Product acidify->precipitate filter Filter and Wash precipitate->filter pure_product Pure this compound filter->pure_product

Caption: Purification workflow for removing boronic acid impurities.

References

  • Chromatographic selectivity study of 4-fluorophenylacetic acid positional isomers separation. (2007).
  • HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry. SIELC Technologies.
  • Enantioselective high-performance liquid chromatographic separation of fluorinated ß - SZTE Publicatio Repozitórium. (2022).
  • Synthesis of substituted phenyl acetic acid and 5-membered heterocycles deriv
  • ANALYTICAL METHOD SUMMARIES. (2021). US EPA.
  • A Comparative Guide to Analytical Methods for Purity Validation of 2-(4-Fluorophenyl)thiophene. Benchchem.
  • Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin. (2014).
  • Chromatographic separation of 3,4-difluorophenylacetic acid and its positional isomers using five different techniques. (2000).
  • ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry.
  • Methylphenylacetic acid preparation method. (2012).
  • Impurities in Pharmaceuticals- A Review. (2013). Journal of Current Pharma Research.
  • Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. (2022). Environmental Science & Technology.
  • 4-Methylphenylacetic acid. ChemicalBook.
  • ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. (2011).

Sources

Troubleshooting low conversion rates in the synthesis of 2-Fluoro-4-methylphenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 2-Fluoro-4-methylphenylacetic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. Low conversion rates can stem from a variety of factors, from reagent quality to subtle nuances in reaction conditions. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experimental outcomes.

Part 1: General Troubleshooting & FAQs

This section addresses overarching issues that can affect any synthetic route.

Question: My overall yield is consistently low, regardless of the synthetic route. Where should I start my investigation?

Answer: Before scrutinizing the specific reaction mechanism, it's crucial to validate the foundational parameters of your setup. These are often the root cause of reproducibility issues.

  • Reagent and Solvent Quality: The purity of your starting materials is paramount. Impurities can act as catalysts for side reactions or inhibitors for your primary reaction pathway.[1][2] Solvents, especially in moisture-sensitive reactions like the Grignard synthesis, must be rigorously anhydrous.[3][4]

    • Actionable Advice: Use freshly opened, high-purity reagents. Verify the water content of your solvents using a Karl Fischer titrator or by using freshly distilled solvents over an appropriate drying agent.

  • Inert Atmosphere: For air- and moisture-sensitive reactions, ensure your inert gas (Nitrogen or Argon) is of high purity and that your glassware is free of leaks.

    • Actionable Advice: Flame-dry all glassware under vacuum immediately before use.[5] Use septa that are in good condition and maintain a positive pressure of inert gas throughout the reaction.

  • Reaction Monitoring: Are you certain the reaction has gone to completion? Relying solely on time can be misleading.

    • Actionable Advice: Employ in-situ monitoring techniques. Thin-Layer Chromatography (TLC) is a rapid and effective method. For more detailed kinetics, consider taking aliquots for analysis by GC-MS or NMR spectroscopy.[6]

Part 2: Route-Specific Troubleshooting Guides

Low conversion is often tied to the specific chemistry of the chosen synthetic pathway. Below are troubleshooting guides for three common routes to this compound.

Guide 1: Nitrile Hydrolysis Route (from 2-Fluoro-4-methylphenylacetonitrile)

This is a classical and often robust method, but incomplete hydrolysis is a frequent issue. The reaction involves converting the nitrile (-CN) group to a carboxylic acid (-COOH) under acidic or basic conditions.[7][8]

Question: I'm observing a significant amount of unreacted nitrile starting material in my crude product after hydrolysis. How can I drive the reaction to completion?

Answer: This indicates that your hydrolysis conditions are not sufficiently forcing. Both acid and base-catalyzed methods can be optimized.

  • For Acid Hydrolysis (e.g., using H₂SO₄):

    • Causality: The reaction proceeds via the formation of an amide intermediate, which is then hydrolyzed to the carboxylic acid.[8] Insufficient acid concentration, water content, or temperature can stall the reaction at either the nitrile or the amide stage.

    • Troubleshooting Steps:

      • Increase Temperature: Refluxing the reaction mixture is standard. Ensure you are reaching and maintaining the target temperature (often 100-150°C).[8]

      • Increase Reaction Time: Some nitriles are sterically hindered or electronically deactivated, requiring longer reaction times (8-15 hours can be necessary).[7]

      • Optimize Acid Concentration: While vigorous, a mixture of concentrated H₂SO₄, water, and sometimes a co-solvent like glacial acetic acid can be effective.[7] A common range is 30-70% H₂SO₄.[8] Be cautious, as overly concentrated acid can lead to charring.

  • For Alkaline Hydrolysis (e.g., using NaOH or KOH):

    • Causality: Saponification of the nitrile requires a sufficient stoichiometric excess of base to ensure the reaction equilibrium favors the carboxylate salt.

    • Troubleshooting Steps:

      • Use Excess Base: An excess of 10-20% of the base is often recommended to ensure the reaction goes to completion.[8]

      • Consider a Co-Solvent: If the nitrile has poor solubility in the aqueous base, adding a water-miscible solvent like ethanol can improve reaction rates.[8]

      • Ensure High Temperatures: Refluxing for 7-10 hours is typical.[8]

ParameterAcid HydrolysisAlkaline Hydrolysis
Reagents H₂SO₄ (30-70%)NaOH or KOH (10-20% excess)
Temperature 100 - 150 °CReflux (≥100 °C)
Typical Time 3 - 15 hours7 - 10 hours
Key Challenge Can be vigorous; potential for charringSlower; requires excess base
Guide 2: Willgerodt-Kindler Route (from 2-Fluoro-4-methylacetophenone)

This reaction is a powerful method for converting aryl ketones into the corresponding thioamides, which are then hydrolyzed.[9][10][11] Low yields often originate from the first step (thioamide formation) or incomplete hydrolysis.

Question: My Willgerodt-Kindler reaction gives a complex mixture of products with a low yield of the desired phenylacetic acid.

Answer: This points to issues in the formation of the phenylacetothiomorpholide intermediate or its subsequent hydrolysis.

  • Optimizing Thioamide Formation:

    • Causality: The reaction involves the ketone, elemental sulfur, and a secondary amine (typically morpholine).[9][10] The reaction temperature is critical for the rearrangement to occur.

    • Troubleshooting Steps:

      • Temperature Control: The reaction is typically refluxed at 120-130°C.[12] Ensure your heating mantle and condenser are adequate to maintain this temperature.

      • Reagent Stoichiometry: Use a molar excess of sulfur (e.g., 2 equivalents) and morpholine (e.g., 3 equivalents) relative to the acetophenone.[12]

      • Consider a Catalyst: The addition of a catalytic amount of a phase-transfer catalyst (PTC) like triethylbenzylammonium chloride (TEBA) has been shown to dramatically decrease reaction times and improve yields.[12][13]

  • Ensuring Complete Hydrolysis:

    • Causality: The thioamide intermediate is often very stable. Its hydrolysis to the carboxylic acid requires harsh conditions, either strongly basic or acidic.

    • Troubleshooting Steps:

      • Basic Hydrolysis: Refluxing the crude thioamide with 10-20% NaOH (aqueous or alcoholic solution) for 8-10 hours is a common method.[12]

      • Acidic Hydrolysis: Refluxing with 50% (w/w) sulfuric acid is also effective.[12]

      • Isolate the Intermediate: For cleaner results, consider isolating and purifying the intermediate thioamide before proceeding to hydrolysis. This removes unreacted starting materials and sulfur, simplifying the final purification.

Workflow: Willgerodt-Kindler Reaction & Hydrolysis

cluster_0 Step 1: Thioamide Formation cluster_1 Step 2: Hydrolysis Acetophenone 2-Fluoro-4-methyl- acetophenone Reagents Sulfur (S₈) Morpholine (Optional: TEBA catalyst) Reflux Reflux (120-130°C, 8h) Reagents->Reflux Combine & Heat Intermediate Crude Phenylaceto- thiomorpholide Reflux->Intermediate Reaction Hydrolysis Reflux with 20% NaOH or 50% H₂SO₄ (8-10h) Intermediate->Hydrolysis Proceed with Crude Mixture Workup Acidify (pH 2) Extract Purify Hydrolysis->Workup Reaction Complete Product 2-Fluoro-4-methyl- phenylacetic acid Workup->Product Isolation

Caption: Key stages of the Willgerodt-Kindler synthesis pathway.

Guide 3: Grignard Route (from 2-Fluoro-4-methylbenzyl halide)

This route involves forming an organomagnesium (Grignard) reagent, followed by carboxylation with CO₂.[14] It is notoriously sensitive to atmospheric moisture and oxygen.[3][5][15]

Question: My Grignard reaction fails to initiate, or I get a very low yield of carboxylated product.

Answer: Failure in a Grignard synthesis almost always traces back to two sources: inactive magnesium or the presence of water/protic impurities.

  • Problem: Reaction Fails to Initiate

    • Causality: A layer of magnesium oxide on the surface of the magnesium metal can prevent it from reacting with the alkyl halide.[3][5]

    • Troubleshooting Steps:

      • Activate the Magnesium: Before adding the halide, briefly grind the magnesium turnings in a dry mortar and pestle to expose a fresh surface.

      • Chemical Activation: Add a small crystal of iodine (I₂). The iodine reacts with the magnesium surface, cleaning it and facilitating the reaction.[3]

      • Use an Initiator: Add a few drops of a more reactive halide, like 1,2-dibromoethane, to kick-start the reaction.

      • Local Heating: Gently warm a single spot of the flask with a heat gun to try and initiate the reaction. Once it starts (indicated by bubbling or cloudiness), it is typically self-sustaining.

  • Problem: Low Yield of Carboxylic Acid (with evidence of initiation)

    • Causality: The highly nucleophilic and basic Grignard reagent is readily quenched by water, alcohols, or even acidic protons from terminal alkynes.[5] Another common side reaction is coupling between the Grignard reagent and unreacted benzyl halide (Wurtz coupling), which would produce 1,2-bis(2-fluoro-4-methylphenyl)ethane.

    • Troubleshooting Steps:

      • Ensure Anhydrous Conditions: As stated in the general FAQs, all glassware must be oven- or flame-dried.[5] Solvents like diethyl ether or THF must be anhydrous. Use a fresh bottle or distill from a suitable drying agent (e.g., sodium/benzophenone).

      • Slow Addition of Halide: Add the 2-fluoro-4-methylbenzyl halide solution dropwise. This maintains a low concentration of the halide, minimizing the Wurtz coupling side reaction.[15]

      • Efficient Carboxylation: Pour the completed Grignard solution onto a large excess of crushed dry ice (solid CO₂). Do not add the dry ice to the Grignard solution, as this can cause localized warming and side reactions.

Decision Tree: Troubleshooting a Failed Grignard Reaction

Start Grignard Reaction Failed (Low/No Product) Q1 Did the reaction initiate? (Bubbling, color change, warmth) Start->Q1 A1_No Failure to Initiate Q1->A1_No No A1_Yes Low Yield After Initiation Q1->A1_Yes Yes Q2 Was Mg activated? (Grinding, I₂, initiator) A1_No->Q2 Q3 Were anhydrous conditions rigorously maintained? A1_Yes->Q3 Sol_Activate Action: Activate Mg with I₂ or 1,2-dibromoethane. Use freshly crushed Mg. Q2->Sol_Activate No Q2->Q3 Yes Sol_Glassware Action: Oven/flame-dry all glassware. Use anhydrous solvent. Check for system leaks. Q3->Sol_Glassware No Sol_Carboxylation Action: Ensure slow halide addition. Pour Grignard onto excess crushed dry ice. Q3->Sol_Carboxylation Yes

Sources

Technical Support Center: Optimizing Catalyst Loading for the Synthesis of 2-Fluoro-4-methylphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Fluoro-4-methylphenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to ensure successful and optimized synthesis.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the catalytic synthesis of this compound, providing concise and actionable answers.

1. What are the most common catalytic systems for synthesizing this compound?

The synthesis of this compound and similar aryl acetic acids is often achieved through palladium-catalyzed carbonylation reactions.[1] A typical starting material would be a 2-fluoro-4-methylbenzyl halide (e.g., bromide or chloride). The catalytic system generally consists of a palladium precursor, such as palladium(II) acetate (Pd(OAc)₂) or palladium(II) chloride (PdCl₂), and a phosphine ligand.[2][3] The choice of ligand is critical and can significantly influence reaction efficiency. Bidentate phosphine ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) and Xantphos are often effective.[1][2]

2. What is a typical catalyst loading range for this synthesis?

For laboratory-scale synthesis, palladium catalyst loading typically ranges from 0.5 mol% to 5 mol% relative to the limiting reagent (the aryl halide).[2][4] For process development and scale-up, the goal is to minimize the catalyst loading to reduce costs and residual palladium in the final product. Optimization experiments may explore loadings as low as 0.01 mol%.[2]

3. How does catalyst loading impact reaction yield and purity?

  • Insufficient Loading: Too little catalyst will result in slow or incomplete conversion of the starting material, leading to low yields.

  • Optimal Loading: At the optimal loading, the reaction proceeds efficiently to completion, maximizing yield and minimizing reaction time.

  • Excessive Loading: While it might increase the reaction rate, excessively high catalyst loading is uneconomical. It can also lead to the formation of side products through undesired catalytic pathways and complicates purification by increasing the amount of residual metal to be removed.[5]

4. What are the indicators of catalyst deactivation?

Catalyst deactivation can be observed through several indicators:

  • Stalled or incomplete reaction conversion.

  • Formation of palladium black, a sign of catalyst agglomeration and precipitation from the solution.[6]

  • A change in the color of the reaction mixture.

5. Can the palladium catalyst be recycled?

While homogeneous palladium catalysts are generally challenging to recycle, strategies such as using supported catalysts or implementing biphasic systems can facilitate catalyst recovery and reuse. However, for the synthesis of a high-value product like a pharmaceutical intermediate, ensuring the purity of the final compound often takes precedence over catalyst recycling.

Part 2: Troubleshooting Guides

This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of this compound.

Issue 1: Low or No Conversion of Starting Material

A lack of conversion is a common problem that can often be traced back to the catalyst's activity.

Possible Causes and Solutions:

  • Cause A: Insufficient Catalyst Loading or Activity

    • Diagnosis: Review the calculated catalyst loading. Ensure accurate weighing and transfer of the catalyst. The catalyst itself may be old or have degraded.

    • Solution: Increase the catalyst loading incrementally (e.g., from 1 mol% to 2 mol%). If this has no effect, use a fresh batch of catalyst and ligand.

  • Cause B: Catalyst Poisoning

    • Diagnosis: Impurities in the reagents or solvents can act as catalyst poisons. Common poisons include sulfur, thiols, and other nucleophilic species.[6]

    • Solution: Ensure all reagents and solvents are of high purity and are properly dried and degassed. Purifying the starting aryl halide and using freshly distilled, deoxygenated solvents can resolve this issue.

  • Cause C: Inefficient Pre-catalyst Activation

    • Diagnosis: Many palladium(II) precursors require in-situ reduction to the active palladium(0) species. If this activation is inefficient, the catalytic cycle will not initiate.

    • Solution: The addition of a reducing agent or ensuring the reaction conditions are suitable for the reduction of the palladium precursor can be beneficial.

Troubleshooting Workflow: Low Conversion

G start Low or No Conversion check_loading Verify Catalyst Loading and Freshness start->check_loading check_loading->start Error in Loading increase_loading Increase Catalyst Loading check_loading->increase_loading Loading Correct new_catalyst Use Fresh Catalyst/Ligand increase_loading->new_catalyst No Improvement success Problem Resolved increase_loading->success Conversion Improves check_purity Check Reagent/Solvent Purity new_catalyst->check_purity No Improvement new_catalyst->success Conversion Improves purify Purify Materials & Degas Solvents check_purity->purify check_activation Review Pre-catalyst Activation purify->check_activation No Improvement purify->success Conversion Improves modify_conditions Modify Reaction Conditions for Activation check_activation->modify_conditions modify_conditions->success Conversion Improves fail Consult Further Literature modify_conditions->fail No Improvement

Caption: Troubleshooting decision tree for low reaction conversion.

Issue 2: Significant Formation of Side Products

The formation of impurities can complicate purification and reduce the overall yield of the desired product.

Possible Causes and Solutions:

  • Cause A: High Catalyst Loading

    • Diagnosis: An excess of active catalyst can sometimes promote side reactions.

    • Solution: Systematically decrease the catalyst loading to find the optimal balance between reaction rate and selectivity.

  • Cause B: Incorrect Reaction Temperature

    • Diagnosis: High temperatures can lead to ligand decomposition or promote alternative reaction pathways.

    • Solution: Lower the reaction temperature in increments of 5-10 °C to see if the side product formation is reduced.

  • Cause C: Undesired C-H Activation

    • Diagnosis: Palladium catalysts can sometimes catalyze the ortho-arylation of the phenylacetic acid product, leading to diaryl acetic acid derivatives.[4]

    • Solution: Modifying the ligand or solvent may be necessary to disfavor this side reaction. Using a more sterically hindered ligand can sometimes prevent this.

Part 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments.

Protocol 1: General Procedure for Palladium-Catalyzed Carbonylation of 2-Fluoro-4-methylbenzyl Bromide
  • Reaction Setup: To a dry, oven-baked Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and a magnetic stir bar.

  • Reagent Addition: Add 2-Fluoro-4-methylbenzyl bromide (1.0 mmol, 1.0 equiv), a suitable solvent (e.g., toluene or dioxane, 5 mL), and a base (e.g., triethylamine, 1.5 mmol, 1.5 equiv).

  • Carbon Monoxide Introduction: Purge the flask with carbon monoxide (CO) gas and then maintain a CO atmosphere (typically a balloon is sufficient for atmospheric pressure reactions).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is then purified by column chromatography or recrystallization to yield this compound.

Protocol 2: Screening Protocol for Catalyst Loading Optimization
  • Parallel Setup: Prepare a series of reaction vials, each with a stir bar.

  • Stock Solutions: Prepare stock solutions of the aryl halide, base, and catalyst/ligand in the chosen solvent to ensure accurate dispensing of small quantities.

  • Variable Loading: To each vial, add the aryl halide and base stock solutions. Then, add varying amounts of the catalyst/ligand stock solution to achieve a range of catalyst loadings (e.g., 0.1, 0.5, 1.0, 2.0, and 5.0 mol%).

  • Reaction and Analysis: Seal the vials, introduce the CO atmosphere, and place them in a parallel reactor or a heated stirring block at the desired temperature. After a fixed time, take an aliquot from each reaction, quench it, and analyze by a quantitative method like HPLC or GC to determine the conversion and yield for each catalyst loading.

Catalyst Loading Optimization Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_vials Prepare Parallel Reaction Vials prep_stock Make Stock Solutions prep_vials->prep_stock add_reagents Add Reagents & Base prep_stock->add_reagents add_catalyst Add Variable Catalyst Loadings add_reagents->add_catalyst run_reaction Run Reactions Under CO add_catalyst->run_reaction quench Quench Aliquots run_reaction->quench analyze Analyze by HPLC/GC quench->analyze determine_optimal Determine Optimal Loading analyze->determine_optimal

Caption: Workflow for optimizing catalyst loading.

Part 4: Data Presentation

Summarizing quantitative data in a structured format is crucial for easy comparison and interpretation.

Table 1: Example Data from a Catalyst Loading Screening Study

EntryCatalyst Loading (mol%)Reaction Time (h)Conversion (%)Yield of this compound (%)
10.1243530
20.5128581
31.08>9895
42.06>9894
55.04>9892

Reaction Conditions: 2-Fluoro-4-methylbenzyl bromide (1 mmol), triethylamine (1.5 mmol), CO (1 atm), toluene (5 mL), 100 °C.

From this example data, a catalyst loading of 1.0 mol% appears to be the most optimal, providing a high yield in a reasonable timeframe without the unnecessary cost and potential for side reactions associated with higher loadings.

References

  • A rapid and high-yield synthesis of aryloxyacetic acid in one pot under microwave irradiation and phase transfer catalysis condi.
  • Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. - Inventiva Pharma.
  • Effect of catalyst loading on the conversion of acetic acid with time... - ResearchGate. Available at: [Link]

  • Palladium-Catalyzed α-Arylation of Aryl Acetic Acid Derivatives via Dienolate Intermediates with Aryl Chlorides and Bromides | Organic Letters - ACS Publications. Available at: [Link]

  • CN106928044A - A kind of preparation method of fluoro phenylacetic acid - Google Patents.
  • Palladium Catalyzed Carbonylation of Aryl Chlorides to Electrophilic Aroyl-DMAP Salts.
  • 1 - Organic Syntheses Procedure. Available at: [Link]

  • Synthesis of 2-Alkylaryl and Furanyl Acetates by Palladium Catalysed Carbonylation of Alcohols - MDPI. Available at: [Link]

  • Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source - Chemical Communications (RSC Publishing). Available at: [Link]

  • Competing Mechanisms in Palladium-Catalyzed Alkoxycarbonylation of Styrene | ACS Catalysis - ACS Publications. Available at: [Link]

  • Synthesis method of 2,4,5-trifluorophenylacetic acid (2014) | Yuan Qiliang - SciSpace. Available at: [Link]

  • Renewable Solvents for Palladium-Catalyzed Carbonylation Reactions | Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Palladium-catalyzed difluoroalkylative carbonylation of styrenes toward difluoropentanedioates - PMC - NIH. Available at: [Link]

  • US3928429A - Method of preparing aryl acetic acids - Google Patents.
  • Decarbonylative Fluoroalkylation at Palladium(II): From Fundamental Organometallic Studies to Catalysis - PubMed. Available at: [Link]

  • Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives - MDPI. Available at: [Link]

  • Palladium-Catalyzed Carbonylation Reactions of Aryl Bromides at Atmospheric Pressure: A General System Based on Xantphos | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Palladium-Catalyzed Carbonylation of Unsaturated Carbon-Carbon Bonds - RosDok. Available at: [Link]

  • 2-(4-Fluoro-2-methylphenyl)acetic acid | C9H9FO2 | CID 5016950 - PubChem. Available at: [Link]

  • 203314-27-6 2-(2-fluoro-5-methylphenyl)acetic acid 2-氟 - Win-Win Chemical. Available at: [Link]

  • 2-(4-Fluoro-3-methylphenyl)acetic acid - ChemBK. Available at: [Link]

  • Cas no 203314-27-6 (2-Fluoro-5-methylphenylacetic Acid). Available at: [Link]

Sources

Managing regioselectivity in reactions involving 2-Fluoro-4-methylphenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for managing reactions involving 2-Fluoro-4-methylphenylacetic acid. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of achieving regiochemical control in synthetic transformations. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to address common challenges encountered during the functionalization of this versatile building block.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Fundamentals

This section addresses the core principles governing the reactivity of the this compound scaffold. A solid grasp of these concepts is crucial for rational reaction design and troubleshooting.

Q1: What are the dominant directing effects in this compound for electrophilic aromatic substitution (EAS)?

Answer: The regiochemical outcome of an EAS reaction on this molecule is determined by the interplay of three distinct substituents: the fluoro group, the methyl group, and the acetic acid side chain. Their effects are not equal and must be carefully considered.

  • 2-Fluoro Group (-F): This is an ortho, para-director, but it is also a deactivating group.[1][2] The fluorine atom exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity, which deactivates the ring toward electrophilic attack. However, it also possesses lone pairs that can donate electron density into the ring through resonance (+R effect), directing incoming electrophiles to the ortho (C3) and para (C5) positions.[3]

  • 4-Methyl Group (-CH₃): This is an ortho, para-director and an activating group.[4] It donates electron density primarily through an inductive effect and hyperconjugation, making the ring more nucleophilic and thus more reactive. It directs incoming electrophiles to its ortho (C3, C5) and para (not applicable, position C1 is substituted) positions.

  • 1-Acetic Acid Side Chain (-CH₂COOH): The methylene (-CH₂) spacer insulates the aromatic ring from the direct electron-withdrawing resonance effects of the carboxyl group. Therefore, its influence on the ring's reactivity is significantly weaker than the fluoro and methyl groups. It is considered a weakly deactivating group overall.

Q2: Which positions on the aromatic ring are most susceptible to electrophilic attack and why?

Answer: The positions C3 and C5 are electronically activated. However, steric factors play a decisive role in determining the final product distribution.

  • C3-Position: Electronically activated (ortho to -F, ortho to -CH₃). However, it is flanked by the C2-fluoro and C4-methyl groups, creating moderate steric hindrance.

  • C5-Position: Electronically activated (para to -F, ortho to -CH₃). This position is sterically more accessible than C3.

  • C6-Position: This position is subject to severe steric hindrance from the adjacent bulky acetic acid side chain and the C2-fluoro group, making direct electrophilic attack highly improbable.[5][6]

Therefore, electrophilic aromatic substitution will almost exclusively yield a mixture of C3 and C5 isomers. The ratio between these isomers is highly dependent on the steric bulk of the electrophile and the reaction conditions.

Q3: Can the carboxylic acid group be used as a directing group to achieve alternative regioselectivity?

Answer: Yes, but not in a classical electrophilic aromatic substitution. The carboxylic acid is an outstanding Directed Metalation Group (DMG) .[7] Through a technique called Directed ortho-Metalation (DoM), one can selectively functionalize the C6 position, which is inaccessible via EAS.

This process involves deprotonating the carboxylic acid and then using a strong organolithium base to selectively remove a proton from the ortho position (C6). The resulting aryllithium species can then be trapped with a wide variety of electrophiles. However, the fluoro group can also act as a DMG, potentially directing metalation to the C3 position.[8][9] Careful selection of the base and reaction conditions is critical to control the site of lithiation.

Part 2: Troubleshooting Guide - Practical Problem Solving

This section is formatted to address specific experimental failures with causal analysis and actionable protocols.

Scenario 1: Poor Regioselectivity in Electrophilic Aromatic Substitution

Problem: "My nitration reaction with HNO₃/H₂SO₄ is producing a nearly 1:1 mixture of 3-nitro and 5-nitro substituted products. I cannot separate them chromatographically. How can I favor the formation of the C5 isomer?"

Causal Analysis: This is a classic case of competing electronic and steric effects. Both C3 and C5 are electronically activated. With a small electrophile like the nitronium ion (NO₂⁺), the steric difference between the two sites is not pronounced enough to give high selectivity at standard reaction temperatures.

Solutions:

GoalStrategyRationaleKey Parameters to Optimize
Increase C5 Product Yield Use a Sterically Demanding Electrophile/CatalystThe bulkier the attacking species, the more it will be repelled by the substituents flanking the C3 position, thus favoring attack at the more accessible C5 position.[10]For acylation, use a bulky Lewis acid like ZnCl₂ or a catalyst system known to have large steric profiles.
Increase C5 Product Yield Lower the Reaction TemperatureLowering the temperature increases the kinetic selectivity of the reaction. The transition state leading to the sterically less hindered C5 product has a lower activation energy and will be favored disproportionately at colder temperatures.Run reactions at 0 °C, -20 °C, or even lower. Monitor reaction progress carefully as rates will be slower.
Isolate C3 Product Switch to Directed ortho-Metalation (DoM)This strategy circumvents EAS entirely. The fluoro group is a more effective ortho-directing group for lithiation than the methyl group, allowing for selective functionalization at C3.[9][11]Requires anhydrous conditions, strong base (LDA, n-BuLi), and cryogenic temperatures (-78 °C).
  • Setup: To a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add this compound (1.0 eq) and acetic anhydride (5 vol).

  • Cooling: Cool the solution to -15 °C using an acetone/ice bath.

  • Reagent Preparation: In a separate flask, slowly add acetyl nitrate (1.1 eq) to a solution of urea (0.1 eq) in acetic anhydride at 0 °C. This generates a milder nitrating agent.

  • Addition: Add the prepared nitrating solution dropwise to the reaction flask, ensuring the internal temperature does not exceed -10 °C.

  • Reaction: Stir the mixture at -15 °C for 2-4 hours, monitoring by TLC or LC-MS.

  • Quench: Slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • Workup: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with saturated NaHCO₃ solution, then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Analysis: Analyze the crude product ratio by ¹H NMR or GC-MS. This procedure should significantly improve the C5:C3 ratio.

Scenario 2: Low Yield and Decomposition during Friedel-Crafts Acylation

Problem: "I am trying to perform a Friedel-Crafts acylation on the ring using acetyl chloride and AlCl₃, but I am getting very low yields of the desired product along with a significant amount of intractable polymeric material."

Causal Analysis: The Lewis acid catalyst (AlCl₃) is strongly coordinating to the lone pairs on the oxygen atoms of the carboxylic acid. This has two detrimental effects:

  • Deactivation: The complexation forms a strongly deactivating group on the ring, shutting down the desired EAS reaction.

  • Side Reactions: The catalyst can promote intermolecular acylation or polymerization involving the acetic acid moiety.[12]

Solution: Protect the Carboxylic Acid

The most robust solution is to mask the carboxylic acid functionality as an ester, which is far less coordinating to Lewis acids. The methyl or ethyl ester is standard.

Step A: Esterification (Protection)

  • Dissolve this compound (1.0 eq) in methanol (10 vol).

  • Add concentrated sulfuric acid (0.1 eq) catalytically.

  • Reflux the mixture for 4-6 hours until TLC analysis shows complete conversion.

  • Cool to room temperature and remove methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with saturated NaHCO₃ solution and brine.

  • Dry the organic layer (Na₂SO₄), filter, and concentrate to yield the methyl ester, which can often be used without further purification.

Step B: Friedel-Crafts Acylation (Favoring C5)

  • To a cooled (0 °C) suspension of anhydrous AlCl₃ (1.2 eq) in anhydrous dichloroethane (DCE), add acetyl chloride (1.1 eq) dropwise.

  • Stir for 15 minutes, then add a solution of the methyl 2-fluoro-4-methylphenylacetate (from Step A, 1.0 eq) in DCE dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C to 5 °C for 2-5 hours, monitoring by TLC.

  • Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

  • Separate the layers and extract the aqueous phase with DCE. Combine organic layers, wash with water and brine, dry (Na₂SO₄), and concentrate. Purify by column chromatography to isolate the C5-acylated product.

Step C: Saponification (Deprotection)

  • Dissolve the purified acylated ester (1.0 eq) in a mixture of THF and water (3:1).

  • Add lithium hydroxide (LiOH, 2.0 eq) and stir at room temperature until the reaction is complete (TLC).

  • Acidify the mixture to pH ~2 with 1M HCl.

  • Extract with ethyl acetate, wash with brine, dry (Na₂SO₄), and concentrate to yield the final C5-acylated this compound.

Part 3: Visualization of Directing Effects and Workflows

Visual aids can clarify complex decision-making processes in synthesis.

G cluster_molecule This compound Ring C1 C1-CH₂COOH C2 C2-F C3 C3 Mixture Mixture C3->Mixture Activated, Hindered C4 C4-CH₃ C5 C5 C5->Mixture Activated, Accessible C6 C6 F Fluoro (-F) F->C3 +R (ortho) F->C5 +R (para) Me Methyl (-CH₃) Me->C3 Activating (ortho) Me->C5 Activating (ortho) Acid Acetic Acid (-CH₂COOH) Acid->C6 Steric Block

Caption: Interplay of directing effects in electrophilic aromatic substitution.

G cluster_prep Preparation cluster_reaction Regioselective Reaction cluster_outcome Outcome & Deprotection start Starting Material: This compound protect Protect Carboxylic Acid (e.g., Esterification) start->protect If performing EAS (e.g. Friedel-Crafts) dom Directed ortho-Metalation (DoM with LDA/s-BuLi, -78°C) start->dom Alternative Path eas Electrophilic Aromatic Substitution (e.g., Nitration, Acylation) protect->eas c5_product Major Product: C5-Substituted eas->c5_product Control Sterics & Temperature c3_product Exclusive Product: C3-Substituted dom->c3_product Quench with Electrophile deprotect Deprotect Carboxylic Acid (e.g., Saponification) c5_product->deprotect final_c5 Final C5 Product deprotect->final_c5

Caption: Synthetic workflow for achieving regiochemical control.

References
  • ChemBK. (2024). 2-(4-Fluoro-3-methylphenyl)acetic acid. Retrieved from [Link]

  • Journal of the Chemical Society B. (n.d.). The separation of polar and steric effects. Part X. Kinetics of the reactions of phenylacetic acid and meta- or para-substituted phenylacetic acids with diazodiphenylmethane in various alcohols. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. PMC. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 7.5: Directing Effects. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Retrieved from [Link]

  • ChemTalk. (n.d.). Directing Effects. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 10.4: Effect of sterics on Sn2 reactions. Retrieved from [Link]

  • University of Liverpool. (n.d.). Directed (ortho) Metallation. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. Retrieved from [Link]

  • EPFL Infoscience. (1996). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Retrieved from [Link]

  • SciELO. (n.d.). Understanding the regioselectivity and reactivity of Friedel–Crafts benzoylation using Parr functions. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. Retrieved from [Link]

  • Khan Academy. (2013, November 25). Steric hindrance | Substitution and elimination reactions | Organic chemistry. YouTube. Retrieved from [Link]

  • YouTube. (2023, January 15). Regioselectivity in Electrophilic Aromatic Substitutions. Retrieved from [Link]

  • Chemistry Hall. (2019, September 21). SN1 vs SN2 Reactions: What Is Steric Hindrance?. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 15.03.1: Theory of Directing effects. Retrieved from [Link]

  • Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]

  • YouTube. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY!. Retrieved from [Link]

  • Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link]

  • ChemTalk. (n.d.). Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Friedel-Crafts and Related Alkylation Reactions: A Guide to Functional Group Preparations. Retrieved from [Link]

  • ResearchGate. (n.d.). A comparison of regioselectivity in electrophilic aromatic substitution.... Retrieved from [Link]

  • StudySmarter. (2023, October 20). Regioselectivity in Electrophilic Aromatic Substitution: Mechanism. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). (E)-Selective Friedel–Crafts acylation of alkynes to β-chlorovinyl ketones.... Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Catalyst-controlled regiodivergent Friedel–Crafts reactions.... Retrieved from [Link]

Sources

Preventing polyalkylation in Friedel-Crafts reactions with fluorinated aromatics

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Strategies for Preventing Polyalkylation in Friedel-Crafts Reactions with Fluorinated Aromatics

Audience: Researchers, Scientists, and Drug Development Professionals

From the desk of a Senior Application Scientist: This guide provides practical, in-depth solutions to a common challenge in organic synthesis: controlling selectivity in the Friedel-Crafts alkylation of fluorinated aromatic compounds. We will explore the mechanistic underpinnings of polyalkylation and present validated strategies and protocols to achieve mono-substituted products, a critical requirement in pharmaceutical and materials science research.

Frequently Asked Questions (FAQs): The "Why" Behind Polyalkylation

This section addresses the fundamental principles governing the reactivity of fluorinated aromatics in Friedel-Crafts alkylation.

Q1: What is polyalkylation in Friedel-Crafts reactions, and why is it a persistent issue?

A1: Polyalkylation is the undesired addition of multiple alkyl groups to an aromatic ring during a Friedel-Crafts alkylation reaction.[1][2][3] The core issue stems from the nature of the reaction product. The initial alkylation introduces an electron-donating alkyl group onto the aromatic ring. This new group activates the ring, making it more nucleophilic and thus more reactive than the original starting material.[4][5][6] Consequently, the mono-alkylated product can compete with the starting material for the electrophile, leading to the formation of di-, tri-, and even more substituted products.[1]

Diagram: The Competing Pathways of Alkylation

G cluster_reactions Aro Fluorinated Aromatic (Starting Material) Mono Mono-alkylated Product (More Reactive) Aro->Mono Elec Alkyl Electrophile (R⁺) Elec->Aro Desired Reaction (k1) Elec->Mono Side Reaction (k2 > k1) Poly Poly-alkylated Product (Undesired) Mono->Poly

Caption: The activating effect of the first alkyl group (k2 > k1) favors polyalkylation.


Q2: How does the presence of fluorine on the aromatic ring affect its reactivity in Friedel-Crafts alkylation?

A2: Fluorine exhibits a dual electronic effect that complicates reactivity predictions.

  • Inductive Effect (-I): Fluorine is highly electronegative and withdraws electron density from the ring through the sigma bond.[7][8] This effect deactivates the ring, making it less nucleophilic and slowing down the rate of electrophilic aromatic substitution compared to benzene.

  • Resonance Effect (+R): Fluorine has lone pairs of electrons that it can donate into the aromatic π-system through resonance.[7] This effect increases electron density at the ortho and para positions, making fluorine an ortho, para-director.

In practice, the strong inductive withdrawal generally outweighs the resonance donation, making fluorinated aromatics less reactive overall than benzene.[7] However, once the first alkyl group is attached, its strong activating effect often overcomes the deactivating influence of the fluorine, making the mono-alkylated fluorinated aromatic susceptible to a second alkylation.

Q3: Why is Friedel-Crafts acylation a superior alternative for achieving mono-substitution?

A3: Friedel-Crafts acylation introduces an acyl group (R-C=O) onto the aromatic ring. Unlike an alkyl group, an acyl group is strongly electron-withdrawing and therefore deactivates the aromatic ring.[9][10][11] This deactivation makes the mono-acylated product significantly less reactive than the starting material, effectively preventing any further acylation reactions.[12][13][14] To obtain the desired alkylated product, the resulting ketone can be easily reduced to a methylene group in a subsequent step. This two-step acylation-reduction sequence is a robust and highly reliable method for producing mono-alkylated aromatics while also avoiding the carbocation rearrangements that can plague alkylation reactions.[3][10][12]

Troubleshooting Guide: Practical Solutions for the Bench

This section provides direct answers to common experimental challenges.

Q4: My reaction is producing a mixture of mono- and di-alkylated products. What is the most direct way to improve selectivity for the mono-alkylated product?

A4: The most straightforward strategy is to manipulate the reaction stoichiometry. By using a large excess of the fluorinated aromatic substrate relative to the alkylating agent, you increase the statistical probability that the electrophile will encounter and react with a molecule of the starting material rather than the more reactive mono-alkylated product.[2][4][12][15] This approach is most practical when the aromatic compound is inexpensive and can be easily removed after the reaction, for instance, by serving as the solvent for the reaction itself.[12]

Q5: I cannot use a large excess of my fluorinated aromatic because it is a valuable, complex intermediate. What is the best alternative strategy?

A5: The Friedel-Crafts acylation followed by reduction is the gold-standard strategy in this scenario.[12][16] This two-step process offers precise control and consistently delivers the mono-substituted product.

  • Acylation: React your fluorinated aromatic with an acyl halide or anhydride in the presence of a Lewis acid (e.g., AlCl₃). The product is a deactivated ketone, and the reaction stops cleanly after one substitution.[17]

  • Reduction: Reduce the ketone to the desired alkyl group. Common methods include the Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H₂NNH₂, KOH) reductions.[12][14]

This pathway completely avoids the issue of polyalkylation.[10][18]

Diagram: Decision Workflow for Preventing Polyalkylation

G start Goal: Mono-alkylation of Fluorinated Aromatic check_substrate Is the aromatic substrate readily available and inexpensive? start->check_substrate use_excess Strategy 1: Use a large excess (5-10 eq.) of the aromatic substrate. check_substrate->use_excess Yes acylation_path Strategy 2: Use Friedel-Crafts Acylation-Reduction Pathway. check_substrate->acylation_path No end_success Achieve Selective Mono-alkylation use_excess->end_success check_sterics Can steric hindrance be exploited? acylation_path->check_sterics use_bulky Strategy 3: Use a bulky alkylating agent (e.g., t-butyl chloride). check_sterics->use_bulky Yes check_sterics->end_success No, proceed with Acylation-Reduction use_bulky->end_success

Caption: A decision tree for selecting the optimal strategy to control alkylation.


Q6: Can I control polyalkylation by adjusting reaction conditions like temperature or catalyst choice?

A6: Yes, optimizing reaction conditions can improve selectivity, although it may not be as definitive as the acylation-reduction approach.

  • Temperature: Lowering the reaction temperature generally decreases the overall reaction rate. This can sometimes provide better selectivity for the initial, slower alkylation of the deactivated fluorinated ring over the faster, subsequent alkylation of the activated product.[19]

  • Catalyst: Using a milder Lewis acid catalyst (e.g., FeCl₃, ZnCl₂) instead of a highly active one like AlCl₃ can reduce the reactivity of the system and help minimize side reactions.[20][21] Furthermore, solid acid catalysts like zeolites or phosphotungstates are being explored as they can offer enhanced selectivity and easier workup under solvent-free conditions.[22][23]

Q7: How does steric hindrance influence polyalkylation, and can it be used to my advantage?

A7: Steric hindrance can be a powerful tool for preventing polyalkylation.[12] If you use a bulky alkylating agent (e.g., tert-butyl chloride) or if your fluorinated aromatic already contains bulky substituents, the steric bulk can physically block access to the remaining open positions on the ring. This makes the introduction of a second alkyl group sterically unfavorable, thus favoring the mono-alkylated product.[12]

Data Summary & Comparison

Table 1: Comparison of Friedel-Crafts Alkylation vs. Acylation for Mono-substitution

FeatureFriedel-Crafts AlkylationFriedel-Crafts Acylation
Substituent Effect Alkyl group is activating Acyl group is deactivating [10]
Poly-substitution Risk High , product is more reactive[2][4][6]Very Low , product is less reactive[12][13][14]
Carbocation Rearrangement Common , can lead to isomeric products[4][10][18]Does not occur , acylium ion is resonance-stabilized[11][17][18]
Catalyst Requirement Catalytic amount is often sufficientStoichiometric amount is typically required[17]
Number of Steps One stepTwo steps (acylation + reduction)
Overall Reliability Moderate to LowHigh
Validated Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Fluorobenzene (Model Reaction)

This protocol details the first step of the acylation-reduction pathway to produce 4-fluoroacetophenone, a precursor to 4-ethylfluorobenzene.

Materials:

  • Fluorobenzene (anhydrous)

  • Acetyl chloride (anhydrous)

  • Aluminum chloride (AlCl₃), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Crushed ice

  • 6M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube.

  • To the flask, add anhydrous aluminum chloride (1.1 eq). Add anhydrous DCM to create a slurry.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add acetyl chloride (1.0 eq) to the stirred AlCl₃ suspension via the dropping funnel.

  • After the addition is complete, add anhydrous fluorobenzene (1.2 eq) dropwise via the dropping funnel, maintaining the internal temperature below 10°C.

  • Once the fluorobenzene addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor reaction progress by TLC or GC.

  • Upon completion, carefully and slowly quench the reaction by pouring the mixture over a beaker of crushed ice containing concentrated HCl (approx. 2 eq).

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude 4-fluoroacetophenone. Purify by distillation or column chromatography.

Protocol 2: Clemmensen Reduction of 4-Fluoroacetophenone

This protocol outlines the reduction of the ketone product from Protocol 1 to the corresponding alkylbenzene.

Materials:

  • 4-Fluoroacetophenone (from Protocol 1)

  • Zinc amalgam (Zn(Hg))

  • Concentrated hydrochloric acid (HCl)

  • Toluene

  • Water

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Prepare zinc amalgam by stirring zinc dust (10 eq) with a 5% aqueous mercury(II) chloride solution for 10 minutes, then decanting the liquid and washing the solid with water.

  • In a round-bottom flask equipped with a reflux condenser, add the freshly prepared zinc amalgam, water, and concentrated HCl.

  • Add a solution of 4-fluoroacetophenone (1.0 eq) in toluene.

  • Heat the mixture to a vigorous reflux with stirring for 4-6 hours. Periodically add more concentrated HCl to maintain a strongly acidic environment.[19]

  • After the reaction is complete (monitored by TLC/GC), cool the mixture to room temperature.

  • Separate the organic layer. Extract the aqueous layer with toluene or diethyl ether.

  • Combine the organic layers and wash with water, followed by saturated NaHCO₃ solution, and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by distillation to yield the desired 4-ethylfluorobenzene.

References
  • Reaction Mechanism of Friedel Crafts alkylation. (n.d.). Physics Wallah. Retrieved from [Link]

  • Polyalkylation Definition - Organic Chemistry Key Term. (n.d.). Fiveable. Retrieved from [Link]

  • Directing Effects. (n.d.). St. John's University & College of St. Benedict. Retrieved from [Link]

  • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022, September 24). Chemistry LibreTexts. Retrieved from [Link]

  • Friedel-Crafts Alkylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • 16.3: Alkylation and Acylation of Aromatic Rings- The Friedel-Crafts Reaction. (2024, April 2). Chemistry LibreTexts. Retrieved from [Link]

  • Friedel Crafts Reaction. (n.d.). sathee jee. Retrieved from [Link]

  • Why polyalkylation occurs in the Friedel-Crafts alkylation reaction of benzene? (n.d.). Allen. Retrieved from [Link]

  • The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Friedel–Crafts Alkylation. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. (n.d.). ACS Publications. Retrieved from [Link]

  • Ch12: Friedel-Crafts limitations. (n.d.). University of Calgary. Retrieved from [Link]

  • A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. (n.d.). Beilstein Journals. Retrieved from [Link]

  • Effect of aromatic ring fluorination on CH…π interactions: Microwave spectrum and structure of the 1,2. (2016, August 3). RSC Publishing. Retrieved from [Link]

  • Controlling the selectivity of an intramolecular Friedel–Crafts alkylation with alkenes using selenium under mild conditions. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. (2015, January 19). The Pharma Innovation. Retrieved from [Link]

  • 8.4: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2024, January 16). Chemistry LibreTexts. Retrieved from [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018, May 17). Master Organic Chemistry. Retrieved from [Link]

  • 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry. (2021, March 4). YouTube. Retrieved from [Link]

  • Friedel–Crafts reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Steric Effects in Friedel-Crafts Reactions. (2020, July 7). Chemistry Stack Exchange. Retrieved from [Link]

  • Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. (2018, April 18). Master Organic Chemistry. Retrieved from [Link]

  • Use of Solid Catalysts in Friedel—Crafts Acylation Reactions. (2025, August 6). ResearchGate. Retrieved from [Link]

  • The Alkylation of Aromatic Compounds by the Friedel-Crafts Method. (n.d.). Organic Reactions. Retrieved from [Link]

  • 15.12: Limitations of Friedel-Crafts Alkylations. (2015, July 18). Chemistry LibreTexts. Retrieved from [Link]

  • 4.7 Friedel–Crafts Reactions. (n.d.). KPU Pressbooks. Retrieved from [Link]

  • Friedel-Crafts Alkylation Reaction. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Friedel Crafts Alkylation of Benzene Reaction Mechanism - Tons of Examples! (2018, May 7). YouTube. Retrieved from [Link]

Sources

Technical Support Center: Carbocation Rearrangement in Reactions with Fluorinated Phenylacetic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic organic chemistry. As Senior Application Scientists, we understand the intricate challenges faced in the lab. This guide is designed to provide in-depth troubleshooting and practical solutions for a common yet frustrating problem: controlling carbocation rearrangements, specifically when working with fluorinated phenylacetic acid derivatives in electrophilic aromatic substitution reactions.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions researchers encounter when tackling these reactions.

Q1: I'm observing an unexpected isomer in my product when reacting an aromatic compound with a fluorinated phenylalkyl derivative. What is happening?

A: You are likely observing the result of a carbocation rearrangement. This occurs in reactions that proceed through a carbocation intermediate, most notably Friedel-Crafts alkylation.[1][2] If the initially formed carbocation can rearrange to a more stable one (e.g., a primary to a secondary or tertiary carbocation via a 1,2-hydride or alkyl shift), this process will compete with, and often dominate, the desired reaction pathway.[3][4][5]

Q2: Why is carbocation rearrangement such a persistent issue in Friedel-Crafts alkylation?

A: The mechanism of Friedel-Crafts alkylation involves the formation of a carbocation electrophile when a Lewis acid activates an alkyl halide.[2][6] These carbocations are highly reactive and will rearrange to a more stable structure if possible. The energy difference between, for instance, a primary and a secondary carbocation is significant enough to make rearrangement a very rapid and favorable process.[4][7]

Q3: I thought fluorine was an electron-withdrawing group. How does it affect carbocation stability?

A: This is a crucial point. Fluorine exhibits a dual electronic effect. It is strongly electron-withdrawing via the inductive effect (-I), which can destabilize a nearby positive charge.[8][9] However, if the fluorine atom is directly attached to the carbocationic center (an α-fluorocarbocation), it can act as a powerful electron-donating group through resonance (+M effect), where its lone pairs overlap with the empty p-orbital of the carbocation.[10][11] This resonance stabilization can be significant and may influence the propensity for rearrangement. Studies have shown that α-fluorine substitution is effective for stabilizing carbocations.[10]

Q4: What is the most reliable method to completely avoid carbocation rearrangement?

A: The universally accepted solution is to use the Friedel-Crafts acylation reaction instead of alkylation.[1][12] Acylation proceeds via a resonance-stabilized acylium ion intermediate, which does not undergo rearrangement.[13][14] The resulting aryl ketone can then be reduced to the desired alkyl group using methods like the Clemmensen or Wolff-Kishner reduction, yielding the unrearranged product.[6][15][16]

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving specific issues encountered during your experiments.

Issue 1: The primary product is the rearranged isomer.

Root Cause Analysis: Your reaction conditions are generating a transient carbocation that rapidly rearranges before it can be trapped by the aromatic nucleophile. This is the classic outcome of a Friedel-Crafts alkylation with a primary or secondary alkylating agent.

Solution Workflow:

Caption: Troubleshooting workflow for rearranged products.

Detailed Explanation: The acylium ion (R-C=O⁺) formed during acylation is stabilized by resonance, with the positive charge shared between the carbon and oxygen atoms. This inherent stability means there is no energetic driving force for a hydride or alkyl shift.[13] Therefore, the aromatic ring will only attack the original carbonyl carbon, guaranteeing the integrity of the carbon skeleton.

Issue 2: Low yield or no reaction during Friedel-Crafts Acylation.

Root Cause Analysis: While acylation solves the rearrangement problem, it has its own set of challenges. Low yields can often be traced back to reagent purity, catalyst activity, or the electronic nature of the substrates.

Troubleshooting Steps & Solutions:

Potential Cause Explanation Recommended Solution
Catalyst Inactivity Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture. Water will react with and deactivate the catalyst.[17]Ensure all glassware is flame-dried or oven-dried. Use anhydrous solvents and fresh, high-purity Lewis acid. Perform the reaction under an inert atmosphere (N₂ or Ar).
Insufficient Catalyst Unlike catalytic alkylations, Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid. The product ketone complexes with the catalyst, taking it out of the catalytic cycle.[16][17]Use 1.1 to 1.3 equivalents of the Lewis acid catalyst relative to the acylating agent. For substrates with other Lewis basic sites, even more catalyst may be required.
Deactivated Aromatic Ring The fluorinated phenyl ring of your phenylacetic acid derivative is electron-deficient due to the electronegativity of fluorine. This deactivates the ring towards electrophilic aromatic substitution.[17][18]Increase the reaction temperature or extend the reaction time. Consider using a stronger Lewis acid or a more activated aromatic partner if the reaction is intermolecular.
Sub-optimal Temperature Some acylations require heating to overcome the activation energy, while others may decompose at higher temperatures.[17]Screen a range of temperatures, starting from 0 °C and gradually increasing to room temperature or reflux, while monitoring the reaction by TLC or LC-MS.
Issue 3: Difficulty with Intramolecular Reactions (Cyclizations)

Root Cause Analysis: Intramolecular Friedel-Crafts reactions to form cyclic ketones can be challenging. Success is highly dependent on the ability to form a stable 5-, 6-, or 7-membered ring.

Expert Insights & Solutions:

  • Choice of Acid: While AlCl₃ is common, polyphosphoric acid (PPA) or methanesulfonic acid (MSA) are often excellent choices for intramolecular acylations, acting as both catalyst and solvent.[19]

  • High Dilution: To favor intramolecular cyclization over intermolecular polymerization, especially for forming larger rings, the reaction can be run under high-dilution conditions. This involves the slow addition of the substrate to a large volume of solvent.

  • Substrate Design: Ensure the linker chain length is appropriate for forming a low-strain ring. Forming 6-membered rings is often more favorable than 5-membered rings in these reactions.[19]

Key Experimental Protocols

The following protocols provide a reliable, field-proven method for synthesizing an unrearranged product, avoiding the pitfalls of carbocation rearrangement.

Protocol 1: Synthesis of Fluorinated Phenylacetyl Chloride

This protocol converts the carboxylic acid to the more reactive acyl chloride, the necessary precursor for Friedel-Crafts acylation.

  • Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser topped with a drying tube (CaCl₂ or Drierite), add the fluorinated phenylacetic acid (1.0 eq).

  • Reagent Addition: Add thionyl chloride (SOCl₂) (2.0-3.0 eq) to the flask. A few drops of anhydrous dimethylformamide (DMF) can be added as a catalyst.

  • Reaction: Heat the mixture to reflux (approx. 75-80 °C) for 2-4 hours. The reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • Work-up: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude acyl chloride is often used directly in the next step without further purification.

Protocol 2: Friedel-Crafts Acylation & Reduction

This two-step sequence ensures the formation of the target product without skeletal rearrangement.

Caption: The two-step acylation-reduction strategy.

Part A: Friedel-Crafts Acylation

  • Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂), add the aromatic substrate and an anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).

  • Catalyst Addition: Cool the flask in an ice bath (0 °C) and add anhydrous aluminum chloride (AlCl₃) (1.1 eq) portion-wise, ensuring the temperature does not rise significantly.

  • Acyl Chloride Addition: Dissolve the crude fluorinated phenylacetyl chloride (1.0 eq) from Protocol 1 in a small amount of anhydrous solvent. Add this solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Cool the reaction mixture back to 0 °C and quench it by slowly adding crushed ice, followed by cold dilute HCl.

  • Extraction & Purification: Separate the organic layer. Extract the aqueous layer with the solvent (e.g., CH₂Cl₂). Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude ketone by column chromatography or recrystallization.

Part B: Clemmensen Reduction of the Aryl Ketone

  • Setup: In a round-bottom flask equipped with a reflux condenser, add the aryl ketone (1.0 eq), amalgamated zinc (Zn(Hg)), concentrated hydrochloric acid (HCl), and toluene.

  • Reaction: Heat the mixture to a vigorous reflux for 4-24 hours. Additional portions of HCl may be required during the reaction.

  • Work-up: After cooling, separate the organic layer. Extract the aqueous layer with toluene. Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the final product by column chromatography.

References

  • Ni, C., Hu, M., & Hu, J. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews, 45(20), 5441-5454. DOI:10.1039/C6CS00351F. Available from: [Link]

  • Chemistry Stack Exchange. (2016). Why does fluorine stabilise a carbocation? [duplicate]. Retrieved from [Link]

  • Ashenhurst, J. (2017). Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • Lumen Learning. (n.d.). The General Mechanism for Electrophilic Aromatic Substitution Reactions. MCC Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]

  • Polito, V., Hamann, C. S., & Rhile, I. J. (n.d.). Carbocation Rearrangement in an Electrophilic Aromatic Substitution. PDF. Retrieved from [Link]

  • ACS Publications. (2025). Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines. Organic Letters. Retrieved from [Link]

  • National Institutes of Health. (2025). Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines. PMC. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Retrieved from [Link]

  • YouTube. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. Retrieved from [Link]

  • Jiao, Q., et al. (2021). Synthesis of Novel Fluorinated Poly(aryl ether ketone)s and Their Properties. Retrieved from [Link]

  • Reddit. (2019). Carbocation stability. r/Mcat. Retrieved from [Link]

  • Hamlin, T. (2022). Quantum chemical analysis uncovers previously overlooked contributor to carbocation stability trend. Chemistry World. Retrieved from [Link]

  • Reddit. (2021). Is Flourine carbocation destabilizing or stabilizing?. r/Mcat. Retrieved from [Link]

  • PubMed. (2023). Balancing Lewis Acidity and Carbocation Stability for the Selective Deoxyhalogenation of Aryl Carbonyls and Carbinols. Retrieved from [Link]

  • Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (2020). A Concise and Efficient Approach to 2,6-Disubstituted 4-Fluoropyrimidines from α-CF3 Aryl Ketones. Retrieved from [Link]

  • Chemistry Steps. (2022). Friedel-Crafts Alkylation with Practice Problems. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

  • Chad's Prep. (n.d.). EAS Friedel Crafts Alkylation and Acylation. Retrieved from [Link]

  • ResearchGate. (2023). Balancing Lewis Acidity and Carbocation Stability for the Selective Deoxyhalogenation of Aryl Carbonyls and Carbinols. Request PDF. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of α‐Fluoroketones from Carboxylic Acids via Decarboxylation of Fluorinated Malonates. Retrieved from [Link]

  • Ashenhurst, J. (2018). Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. Retrieved from [Link]

  • YouTube. (2024). EAS Reactions Part 4: Rearrangements in Friedel-Crafts Alkylation, A Problem that Acylation Solves. Retrieved from [Link]

  • SciSpace. (n.d.). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Retrieved from [Link]

  • Khan Academy. (n.d.). Carbocation stability and rearrangement introduction. Retrieved from [Link]

  • Quora. (2016). In Friedel-Crafts alkylations, when do rearrangements not occur?. Retrieved from [Link]

  • YouTube. (2017). Friedel-Crafts Acylation Example Problems. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. PMC. Retrieved from [Link]

  • Pearson+. (n.d.). How does Friedel-Crafts acylation prevent carbocation rearrangements?. Study Prep. Retrieved from [Link]

  • Quora. (2017). Why does FeCl3 not give rearrangements in Friedel–Crafts reactions?. Retrieved from [Link]

  • Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Carbocation Rearrangements. Retrieved from [Link]

  • YouTube. (2015). Friedel-Crafts alkylation reaction with rearrangement. Retrieved from [Link]

  • Ashenhurst, J. (2012). Rearrangement Reactions (1) - Hydride Shifts. Master Organic Chemistry. Retrieved from [Link]

  • YouTube. (2020). Friedel-Crafts Alkylation and rearrangement of carbocation: Basic idea, reaction mechanism and MCQ. Retrieved from [Link]

Sources

Removal of impurities from crude 2-Fluoro-4-methylphenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

<_p>## Technical Support Center: Purification of Crude 2-Fluoro-4-methylphenylacetic Acid

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with the purification of crude this compound. The following troubleshooting FAQs address common impurity issues and offer validated protocols to enhance product purity.

I. Understanding the Impurity Profile

Successful purification begins with a foundational understanding of the potential impurities. The synthesis of this compound, a substituted arylalkanoic acid, can introduce several classes of impurities that may persist in the crude product.[1][2]

FAQ 1: What are the most common types of impurities I should expect in my crude this compound?

Answer: The impurity profile can vary based on the synthetic route. However, common impurities generally fall into three categories:

  • Unreacted Starting Materials: Depending on the synthesis, these could include precursors like fluoro-toluenes or related halogenated compounds.[3]

  • Reaction By-products: These are undesired molecules formed during the synthesis. For instance, in syntheses involving Grignard reagents or Suzuki couplings, homo-coupling products or other cross-coupled species may be present.[3]

  • Method-Related Impurities: These can be introduced from solvents, reagents, or catalysts used in the reaction and subsequent work-up steps.[4] For example, residual palladium from a coupling reaction or inorganic salts from aqueous washes can contaminate the crude product.

A preliminary analysis of your crude material using techniques like HPLC, GC-MS, or NMR is highly recommended to identify the specific impurities present.[5]

II. Troubleshooting Purification Challenges

This section provides solutions to specific issues that may arise during the purification process.

A. Acid-Base Extraction Issues

Acid-base extraction is a fundamental and powerful technique for separating acidic compounds like this compound from neutral and basic impurities.[6][7][8][9][10] The principle lies in the differential solubility of the acidic compound and its corresponding salt in aqueous and organic solvents.

FAQ 2: I performed an acid-base extraction, but my final product is still contaminated with neutral impurities. What went wrong?

Answer: This is a common issue that can often be resolved by optimizing your extraction protocol. Here are several potential causes and their solutions:

  • Incomplete Deprotonation: The carboxylic acid may not have been fully converted to its water-soluble carboxylate salt.

    • Solution: Ensure you are using a sufficiently strong and concentrated base. While sodium bicarbonate can be effective, for complete deprotonation, a stronger base like sodium hydroxide might be necessary.[7][8] Also, ensure thorough mixing of the aqueous and organic layers to maximize the reaction.

  • Insufficient Phase Separation: Emulsions or poor separation between the aqueous and organic layers can lead to cross-contamination.

    • Solution: Allow adequate time for the layers to separate completely. If an emulsion forms, adding a small amount of brine (saturated NaCl solution) can help break it.

  • Improper pH Adjustment During Re-acidification: If the pH is not sufficiently acidic during the final precipitation step, some of the product will remain in the aqueous phase as the carboxylate salt.

    • Solution: After separating the basic aqueous layer containing your product, acidify it with a strong acid like concentrated HCl until the pH is confirmed to be acidic with litmus paper or a pH meter (typically pH 1-2).[8]

Workflow for Optimized Acid-Base Extraction:

AcidBaseExtraction cluster_0 Step 1: Dissolution & Basification cluster_1 Step 2: Extraction cluster_2 Step 3: Isolation Crude Crude Product in Organic Solvent AddBase Add Aqueous Base (e.g., NaOH) Crude->AddBase Mix Thorough Mixing AddBase->Mix Separate Separate Layers Mix->Separate AqueousLayer Aqueous Layer (contains product salt) Separate->AqueousLayer OrganicLayer Organic Layer (contains neutral impurities) Separate->OrganicLayer Acidify Acidify Aqueous Layer (e.g., HCl) AqueousLayer->Acidify Precipitate Precipitate Pure Acid Acidify->Precipitate Filter Filter and Dry Precipitate->Filter

Caption: Optimized acid-base extraction workflow.

B. Recrystallization Difficulties

Recrystallization is a powerful technique for purifying solid compounds by leveraging differences in solubility.[11]

FAQ 3: My this compound won't crystallize, or the yield is very low after recrystallization. What should I do?

Answer: Recrystallization success hinges on selecting the right solvent and controlling the cooling process.

  • Poor Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[11]

    • Solution: Conduct a solvent screen with small amounts of your crude product. Common solvents to test for arylalkanoic acids include ethanol, methanol, water, or mixtures thereof.[12] For methylphenylacetic acids, which have limited water solubility even at high temperatures, organic solvents or solvent mixtures are often more effective.[13]

  • Cooling Too Rapidly: Rapid cooling can lead to the precipitation of impurities along with your product, resulting in lower purity. It can also lead to the formation of oils or very small crystals that are difficult to filter.

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Supersaturation: Sometimes a solution can become supersaturated and crystallization will not initiate.

    • Solution: Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound to induce crystallization.

Table 1: Recommended Solvents for Recrystallization of Arylalkanoic Acids

Solvent SystemSuitabilityNotes
Ethanol/WaterGoodThe compound is dissolved in a minimum of hot ethanol, and hot water is added dropwise until the solution becomes cloudy. A small amount of ethanol is then added to redissolve the solid, and the solution is allowed to cool slowly.[12]
TolueneGoodCan be effective for less polar impurities.[14]
Hexane/Ethyl AcetateModerateBest for compounds that are highly soluble in ethyl acetate. Dissolve in hot ethyl acetate and add hexane until cloudy.[12]

Experimental Protocol: Recrystallization from Ethanol/Water

  • Dissolve the crude this compound in a minimal amount of hot ethanol.

  • While keeping the solution hot, add hot water dropwise until the solution just begins to turn cloudy.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat source and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry thoroughly.

C. Persistent Colored Impurities

FAQ 4: My final product has a persistent yellow or brown color. How can I remove these colored impurities?

Answer: Colored impurities are often highly conjugated organic molecules.

  • Activated Carbon Treatment: Activated carbon is effective at adsorbing large, colored impurity molecules.

    • Solution: During recrystallization, after dissolving your crude product in the hot solvent, add a small amount of activated carbon (typically 1-2% by weight) to the solution. Boil the solution for a few minutes, and then perform a hot filtration to remove the carbon before allowing the solution to cool and crystallize.[15]

Workflow for Decolorization with Activated Carbon:

Decolorization cluster_0 Step 1: Dissolution cluster_1 Step 2: Adsorption cluster_2 Step 3: Removal & Crystallization Dissolve Dissolve Crude Product in Hot Solvent AddCarbon Add Activated Carbon Dissolve->AddCarbon Boil Boil Briefly AddCarbon->Boil HotFilter Hot Filtration Boil->HotFilter Cool Cool Filtrate HotFilter->Cool Crystallize Crystallize Pure Product Cool->Crystallize

Caption: Decolorization using activated carbon.

III. Advanced Purification and Analysis

For challenging separations or when very high purity is required, chromatographic techniques may be necessary.

FAQ 5: I've tried extraction and recrystallization, but I still have a persistent impurity with similar properties to my product. What's the next step?

Answer: When simple extraction and recrystallization are insufficient, column chromatography is the recommended next step. For analytical confirmation of purity, High-Performance Liquid Chromatography (HPLC) is the gold standard.

  • Column Chromatography: This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and elution with a mobile phase (a solvent or solvent mixture).

    • Protocol: A typical mobile phase for separating arylalkanoic acids on silica gel would be a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate, with a small amount of acetic acid to keep the carboxylic acid protonated and prevent streaking.[16]

  • High-Performance Liquid Chromatography (HPLC): HPLC provides excellent resolution for separating closely related compounds and is a powerful tool for assessing purity.

    • Method: A reverse-phase C18 column with a mobile phase of acetonitrile and water containing a small amount of an acid like formic or acetic acid is commonly used for analyzing fluorophenylacetic acid isomers.[17]

Table 2: Comparison of Analytical Techniques for Purity Assessment

TechniquePrincipleAdvantagesLimitations
HPLC Differential partitioning between a liquid mobile phase and a solid stationary phase.[5]High resolution, quantitative, can detect non-volatile impurities.Requires specialized equipment.
GC-MS Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.[5]High sensitivity, provides structural information from mass spectra.Only suitable for volatile and thermally stable compounds.
NMR Intrinsic quantitative relationship between the NMR signal intensity and the number of atomic nuclei.[5]Provides detailed structural information, can be quantitative (qNMR).Lower sensitivity compared to other methods.

IV. References

  • Acid-Base Extraction. (n.d.). Retrieved from

  • Acid-Base Extraction.1. (n.d.). Retrieved from

  • Separation of Acidic, Basic and Neutral Compounds. (n.d.). Magritek. Retrieved from

  • Separation of Organic Compounds by Acid-Base Extraction Techniques. (n.d.). Vernier. Retrieved from

  • Acid–base extraction. (n.d.). In Wikipedia. Retrieved from

  • This compound. (n.d.). BLD Pharm. Retrieved from

  • HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry. (n.d.). SIELC Technologies. Retrieved from

  • ANALYTICAL METHOD SUMMARIES. (2021). Retrieved from

  • 518070-28-5 Cas No. | this compound. (n.d.). Matrix Scientific. Retrieved from

  • Dissecting CYP1A2 Activation by Arylalkanoic Acid Prodrugs toward the Development of Anti-Inflammatory Agents. (2023). PMC. Retrieved from

  • Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. (n.d.). Inventiva Pharma. Retrieved from

  • phenylacetic acid. (n.d.). Organic Syntheses Procedure. Retrieved from

  • Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin. (n.d.). ACG Publications. Retrieved from

  • (2-Fluoro-4-methylphenyl)acetic acid. (n.d.). Sigma-Aldrich. Retrieved from

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from

  • This compound. (n.d.). CHIRALEN. Retrieved from

  • The production method of methylphenylacetic acid. (n.d.). Google Patents. Retrieved from

  • Methylphenylacetic acid preparation method. (n.d.). Google Patents. Retrieved from

  • A kind of preparation method of fluoro phenylacetic acid. (n.d.). Google Patents. Retrieved from

  • 2-(4-Fluoro-3-methylphenyl)acetic acid. (2024). ChemBK. Retrieved from

  • A Comparative Guide to Analytical Methods for Purity Validation of 2-(4-Fluorophenyl)thiophene. (n.d.). Benchchem. Retrieved from

  • Synthesis and Characterization of Aryl Alkanoic Acids as Potential Antimicrobial Agents. (n.d.). Asian Publication Corporation. Retrieved from

  • Microwave-Assisted Synthesis of α-Aryl Malonates: Key Intermediates for the Preparation of Azaheterocycles. (2025). ResearchGate. Retrieved from

  • This compound. (n.d.). GlobalChemMall. Retrieved from

  • phenylacetic acid. (n.d.). Organic Syntheses Procedure. Retrieved from

  • Arylalkanoic acids. (n.d.). Pharmacy 180. Retrieved from

  • Antiproliferative Activity of β-Hydroxy-β-Arylalkanoic Acids. (2007). PMC. Retrieved from

  • Method for recovering and purifying phenylacetic acid. (n.d.). Google Patents. Retrieved from

  • Impurities in Pharmaceuticals- A Review. (2013). SciSpace. Retrieved from

  • Synthesis and Characterization of Impurities in the Production Process of Lopinavir. (n.d.). PMC. Retrieved from

Sources

Optimizing reaction temperature and time for 2-Fluoro-4-methylphenylacetic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-Fluoro-4-methylphenylacetic acid

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing this synthesis. Here, we address common challenges and provide systematic strategies to improve reaction outcomes, focusing specifically on the critical parameters of temperature and time.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: Several reliable methods exist, each with distinct advantages. The most prevalent routes include:

  • Grignard Reaction: Carboxylation of a 2-fluoro-4-methylbenzylmagnesium halide with carbon dioxide (dry ice) is a powerful method for creating the C-C bond.[1][2] This is often preferred for its versatility.

  • Hydrolysis of Benzyl Cyanide: The hydrolysis of 2-fluoro-4-methylbenzyl cyanide under acidic or basic conditions is a straightforward and widely used industrial method.[1][3][4]

  • Willgerodt-Kindler Reaction: This reaction converts 2-fluoro-4-methylacetophenone into the corresponding thioamide, which is then hydrolyzed to the final carboxylic acid.[1][5][6][7] It's a unique rearrangement reaction suitable for specific starting materials.[1]

Q2: I'm planning a Grignard synthesis. What are the initial temperature and time parameters I should start with?

A2: For the carboxylation step of the Grignard synthesis, temperature control is critical due to the reaction's exothermic nature.[8]

  • Initial Temperature: Begin by cooling your Grignard reagent solution in an ice bath (0 to 5 °C). The carboxylation is performed by slowly adding the Grignard solution to a slurry of crushed dry ice (-78.5 °C).[8] This maintains a low temperature, minimizing side reactions.

  • Reaction Time: After the addition is complete, allow the mixture to slowly warm to room temperature. This typically takes 1-3 hours as the excess dry ice sublimes. The subsequent acidic workup and extraction are performed at room temperature.

Q3: What are the most critical safety precautions for this synthesis?

A3: Safety is paramount. Key precautions include:

  • Inert Atmosphere: Grignard reagents are extremely sensitive to moisture and oxygen.[8] All glassware must be flame-dried, and the reaction must be conducted under an inert atmosphere (e.g., dry nitrogen or argon).[8]

  • Exothermic Reactions: Both the formation of the Grignard reagent and its reaction with CO2 are highly exothermic.[8] Always have an ice bath ready to control the reaction temperature and prevent thermal runaways.[8]

  • Solvent Flammability: Anhydrous solvents like diethyl ether and THF are highly flammable.[8] Work in a well-ventilated fume hood away from any ignition sources.[8]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[9]

Troubleshooting Guide: Optimizing Reaction Temperature & Time

This section addresses specific issues encountered during the synthesis, with a focus on how temperature and time adjustments can resolve them.

Problem 1: Low or No Product Yield

Q: My reaction yield is significantly lower than expected. What are the potential causes related to temperature and time, and how can I fix this?

A: Low yield is a common issue often traced back to suboptimal reaction conditions. Let's diagnose the cause.

  • Potential Cause 1: Incomplete Grignard Reagent Formation.

    • Why it happens: The formation of the Grignard reagent (R-MgX) is an initiation-dependent process. If the temperature is too low, the reaction may not start. If it's too high, side reactions like Wurtz coupling can consume the starting halide.

    • Solution:

      • Initiation: Start the reaction at room temperature. A small crystal of iodine or a bit of gentle heating can help initiate the reaction.

      • Temperature Control: Once initiated, the reaction is exothermic. Maintain a gentle reflux using a water bath to ensure a steady reaction rate without promoting side reactions.

      • Reaction Time: Allow sufficient time for the magnesium to be consumed, typically 1-2 hours, but monitor visually.

  • Potential Cause 2: Degradation or Side Reactions during Carboxylation.

    • Why it happens: The Grignard reagent is a strong base and nucleophile. If the temperature during carboxylation is not kept low, the reagent can react with the newly formed carboxylate salt or other species. Homocoupling to form a biphenyl-type impurity is a known side reaction.[8][10]

    • Solution:

      • Maintain Low Temperature: The addition of the Grignard reagent to crushed dry ice must be done slowly, ensuring the temperature remains well below 0 °C.[8] A large excess of dry ice helps to absorb the heat generated.

      • Avoid Local Hotspots: Ensure good stirring as you add the reagent to the dry ice to dissipate heat evenly.

Problem 2: High Impurity Profile in the Final Product

Q: My NMR/HPLC analysis shows significant impurities. How can temperature and time be adjusted to improve the purity of my this compound?

A: Purity is a direct function of reaction selectivity. Temperature is your primary tool for controlling it.

  • Potential Cause 1: Formation of Biphenyl-type Impurities.

    • Why it happens: This is a classic side reaction in Grignard syntheses, resulting from the coupling of two benzyl radicals.[10] Higher temperatures during Grignard formation can favor this radical pathway.

    • Solution:

      • Moderate Temperature: During the formation of the Grignard reagent, maintain a moderate temperature by ensuring a steady but not overly vigorous reflux.[8]

      • Slow Addition: Add the benzyl halide solution to the magnesium turnings slowly and steadily to maintain a low concentration of the halide, which minimizes coupling.

  • Potential Cause 2: Unreacted Starting Material.

    • Why it happens: Insufficient reaction time or a temperature that is too low can lead to incomplete conversion.

    • Solution:

      • Increase Reaction Time: If you observe significant starting material, consider extending the reaction time for either the Grignard formation or the subsequent hydrolysis step. For hydrolysis of a nitrile intermediate, refluxing for an additional 1-2 hours can often drive the reaction to completion.[4]

      • Slight Temperature Increase: For thermally stable reactions like nitrile hydrolysis, a modest increase in reflux temperature (e.g., by using a higher-boiling solvent if appropriate) can increase the reaction rate. However, this must be balanced against the risk of side product formation.

Systematic Optimization of Reaction Conditions

For achieving the highest yield and purity, a systematic approach to optimizing temperature and time is recommended. Below is a sample experimental design for the hydrolysis of 2-fluoro-4-methylbenzyl cyanide, a common alternative synthetic route.

Experimental Protocol: Acid-Catalyzed Hydrolysis of 2-Fluoro-4-methylbenzyl cyanide
  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-fluoro-4-methylbenzyl cyanide (1.0 eq).

  • Reagent Addition: Slowly add a pre-mixed solution of sulfuric acid, water, and glacial acetic acid. A common starting ratio is 1:1:1 by volume.[4]

  • Heating: Heat the mixture to the desired temperature (see table below) and hold for the specified time under constant stirring.

  • Work-up: After the reaction period, cool the mixture to room temperature and pour it into ice water to precipitate the crude product.

  • Purification: Filter the solid, wash with cold water, and purify by recrystallization from a suitable solvent like heptane or water.[3]

Data Table: Optimization Parameters

Use the following table as a template for your optimization experiments. Monitor yield and purity (via HPLC or NMR) for each run.

RunTemperature (°C)Time (h)ObservationsYield (%)Purity (%)
11002
21004
31102
41104
51202
61204

Rationale: This experimental set allows you to assess the interplay between temperature and time. You may find that a higher temperature for a shorter time gives a similar yield but lower purity compared to a lower temperature for a longer time.

Visualizing the Process

Workflow for Grignard Synthesis

The following diagram outlines the critical steps and decision points in the Grignard synthesis route.

G cluster_prep Step 1: Grignard Reagent Formation cluster_react Step 2: Carboxylation cluster_workup Step 3: Work-up & Purification A Flame-dry glassware under inert atmosphere B Add Mg turnings & I2 crystal A->B C Slowly add 2-F-4-Me-benzyl halide in anhydrous ether B->C D Maintain gentle reflux (approx. 35°C) C->D F Slowly pour Grignard reagent onto dry ice with stirring D->F Transfer Reagent E Prepare slurry of crushed dry ice (-78.5°C) E->F G Allow to warm to RT (1-3 hours) F->G H Acidify with cold aq. HCl to pH < 3 G->H Protonate Salt I Extract with ether H->I J Purify by recrystallization I->J

Caption: Workflow for this compound synthesis via Grignard reaction.

Troubleshooting Logic Flow

This diagram provides a logical path for diagnosing and solving common synthesis problems.

G Start Problem Encountered Yield Low Yield? Start->Yield Purity High Impurity? Yield->Purity No Cause_Yield1 Incomplete Conversion Yield->Cause_Yield1 Yes Cause_Yield2 Reagent Degradation Yield->Cause_Yield2 Yes Cause_Purity1 Side Reactions (e.g., Coupling) Purity->Cause_Purity1 Yes Cause_Purity2 Starting Material Carryover Purity->Cause_Purity2 Yes Sol_Yield1 Action: • Increase reaction time • Slightly increase temperature Cause_Yield1->Sol_Yield1 Sol_Yield2 Action: • Ensure strict anhydrous conditions • Maintain low temp during carboxylation Cause_Yield2->Sol_Yield2 Sol_Purity1 Action: • Lower temperature during Grignard formation • Slow reagent addition Cause_Purity1->Sol_Purity1 Cause_Purity2->Sol_Yield1

Caption: A logical flowchart for troubleshooting common synthesis issues.

References

  • Preparation of Carboxylic Acids using Grignard Reagents - Benchchem. BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbvJ64hKKOltuzWKroSU_H3i7UQM4R1Yaa3r_Df8aePx6JSlzCoCqetBTTXRljAkpT1twPHzxqhsURSarS_vjbC8C1EWckLGe6fDkdeCZw2vkDGm6ahP-U8fC6iVbzyczQWKubACPhwZ-gj_PMn225hY4tIY3lcKzYjjtFAmJnz6CVRiNQ9KQEDkbNgg3TmRxTiv9ahiKs-1ZfQY6Nfs0YG6Cy4plxbtxGoKvQzvpiEfoPGJoFMHYpg3fKSg==]
  • 2-(4-Fluoro-3-methylphenyl)acetic acid - ChemBK. ChemBK. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHAqNtSlUe3h3fYBRlsOykykRfArPLkC9XS1ppQLSjR4JtONDaMK_51zBb-AzKbmjwGqq4XW1_K6AI2k0CFRvSBvLtsNohoIrZmltHp9nLJSEFKEgkgKN5IgmqdSf6TDMVMELyrCaCeyS3IZ_n7NILFrqDPY0vOPPUYlbTN1dDhcFo=]
  • Grignard Reaction. Chem 355, Jasperse. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGspXGJiblSwcEHQnFPCLALagsZtbaWcxfaBSwiWBtEq4ftl7Cbqs639F6Eh9n5aeGQC34GSDao22OVNPjyubNBA3NzeBPWT8EVMQ-soiFXeP2AqhmYc9qmLmaLYwQlqwlwfOHN92izf5EeBdjkOzw=]
  • A process for preparing aryloxyacetic acid derivatives - Google Patents. KR890001568B1. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGR965ToHYx-XLv3Zru3oDNNJshlK9LmaNsIU687ZQaNuncbaq8HV-2Keyvfi2-iZU0Y_ARPld3oZyZtieQ1rw-3IzyVVYkHSgT30fXLmFCuJ-0mohd-HHuN9mgXnQKuSEaYidb9TF_SYC4zFs=]
  • Willgerodt rearrangement - Wikipedia. Wikipedia. [URL: https://en.wikipedia.org/wiki/Willgerodt_rearrangement]
  • 4-Methylphenylacetic acid | 622-47-9 - ChemicalBook. ChemicalBook. [URL: https://www.chemicalbook.com/Product.aspx?AdvSearch_No=622-47-9]
  • Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. - Inventiva Pharma. Inventiva Pharma. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkHM-uouORUjpGlhanGqCMCYli6lpovCdxZ-4ZB5V_WQAww85HSvzPoXViJcNfXSW4DB1CJGcNWMJp4gEF3gYhyEqKOAaziRqBp2HIv6WMoKM8tXnsNkVE0OYkonMc63nymYt0xAyTvCk7DkRybWLFx8RwpsvFhhO6bg3v2v6Fy2rgaBp8XXvSYqn0GXTZolWdBH3h-elm__xYEotS82xe]
  • Solved (1) Consider the synthesis of phenylacetic acid | Chegg.com. Chegg.com. [URL: https://www.chegg.com/homework-help/questions-and-answers/1-consider-synthesis-phenylacetic-acid-shown--via-grignard-reagent-starting-required-alky-q3948085]
  • A kind of preparation method of fluoro phenylacetic acid - Google Patents. CN106928044A. [URL: https://patents.google.
  • Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers - Benchchem. BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBSydWzVu1X-MC0P7GsD20QQUloq_fDAVvBmkAWqHAjQiqN0qICFhf05QC3UuwxqtAHDRFW633VewSWWu0sPR9NWM-ymSMZmOu3GQkewF7Tf-4DNUCXBIcuoSsQlEUxUJXtY-88dpP9ECjFeMOjYv_PgO0ivRNmaWSRvzrgxXnx8tRwhr4NAh9YqQ98ONUCqXBLbzTP74QXSVAElAynb96-U0O16M5VMh-fJw=]
  • A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition - Sciencemadness.org. Indian Journal of Chemistry, Vol. 45B, August 2006, pp. 1935-1938. [URL: https://www.sciencemadness.org/archive/files/iict_1006.pdf]
  • Synthesis method of 2,4,5-trifluorophenylacetic acid (2014) | Yuan Qiliang - SciSpace. CN103772283A. [URL: https://typeset.io/papers/synthesis-method-of-2-4-5-trifluorophenylacetic-acid-2f474u8y]
  • Organic Synthesis Route Optimization Using Glacial Acetic Acid - Patsnap Eureka. Patsnap. [URL: https://eureka.patsnap.
  • Willgerodt‐Kindler Reac1on - MSU chemistry. Michigan State University. [URL: https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/namedreact/Willgerodt/willgerodt1.htm]
  • Willgerodt-Kindler Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/willgerodt-kindler-reaction.shtm]
  • Preparation method of 4-methylthio phenylacetic acid - Google Patents. CN105646306A. [URL: https://patents.google.
  • phenylacetic acid - Organic Syntheses Procedure. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=cv1p0436]
  • This compound | 518070-28-5 - BLD Pharm. BLD Pharm. [URL: https://www.bldpharm.com/products/518070-28-5.html]
  • A rapid and high-yield synthesis of aryloxyacetic acid in one pot under microwave irradiation and phase transfer catalysis condi. Indian Journal of Chemistry, Vol. 45B, May 2006, pp. 1312-1314. [URL: http://nopr.niscpr.res.in/bitstream/123456789/10058/1/IJCB%2045B(5)%201312-1314.pdf]
  • Preparing Carboxylic Acids - Chemistry LibreTexts. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/20%3A_Carboxylic_Acids/20.05%3A_Preparing_Carboxylic_Acids]
  • Supporting Information for - The Royal Society of Chemistry. Royal Society of Chemistry. [URL: https://www.rsc.
  • Methylphenylacetic acid preparation method - Google Patents. CN102633623A. [URL: https://patents.google.
  • Optimization of the synthesis of het/aryl-amidoximes using an efficient green chemistry. Synthetic Communications, Vol. 50, No. 8. [URL: https://www.tandfonline.com/doi/abs/10.1080/00397911.2020.1733610]
  • A New Series of Aryloxyacetic Acids Endowed with Multi-Target Activity - PMC - PubMed Central. Molecules. 2019 Nov; 24(22): 4153. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6891632/]
  • (1α,2β,6α)-2,6-DIMETHYLCYCLOHEXANECARBONITRILE - Organic Syntheses Procedure. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=v77p0215]

Sources

Troubleshooting guide for the synthesis of fluorinated phenylacetic acids.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of fluorinated phenylacetic acids. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice, frequently asked questions, and detailed protocols. As Senior Application Scientists, we aim to provide not just procedures, but the underlying chemical logic to empower you to overcome challenges in your laboratory work.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the synthesis of fluorinated phenylacetic acids, helping you select the appropriate strategy and understand the key variables.

Q1: What are the primary strategies for synthesizing α-fluorophenylacetic acids?

A1: There are several common strategies, each with distinct advantages and challenges:

  • Direct Electrophilic α-Fluorination: This is the most common method, involving the deprotonation of a phenylacetic acid derivative (typically an ester) to form an enolate, which is then quenched with an electrophilic fluorine source ("F+").

  • Nucleophilic Fluorination of α-Hydroxy Precursors: This involves using a deoxofluorinating agent like DAST (diethylaminosulfur trifluoride) to replace a hydroxyl group on an α-hydroxyphenylacetate precursor.

  • Hydrolysis of α-Fluorobenzyl Cyanides: This is a reliable two-step method where an α-halobenzyl cyanide is first fluorinated, and the resulting nitrile is then hydrolyzed to the carboxylic acid.[1][2]

  • Enzymatic Methods: For stereospecific synthesis, enzymes like arylmalonate decarboxylase or lipases can be used to achieve high enantiomeric excess for chiral α-fluorophenylacetic acids.[3][4][5][6]

Q2: How do I choose the right electrophilic fluorinating agent for my reaction?

A2: The choice of reagent is critical and depends on factors like substrate reactivity, safety, and cost. The most common "F+" sources are N-F reagents.

ReagentKey Characteristics & Best Use CasesCommon SolventsSafety Considerations
Selectfluor® (F-TEDA-BF₄) Highly stable, non-hygroscopic crystalline solid. Versatile and widely used for α-fluorination of carbonyls.[7][8] It is considered a milder and safer alternative to reagents like DAST.[8]Acetonitrile, DMF, Water, Nitromethane[7][9]Low toxicity, but a powerful oxidant.[9] Handle with standard PPE.
N-Fluorobenzenesulfonimide (NFSI) Another stable, crystalline solid. Its reactivity is comparable to Selectfluor, and it is also a powerful oxidant.Acetonitrile, THF, DichloromethaneStable and relatively safe to handle. Avoid contact with skin and eyes.
DAST (Diethylaminosulfur Trifluoride) A deoxofluorinating agent, not an electrophilic "F+" source. Used to convert alcohols to fluorides.Dichloromethane, THFCan be unstable at higher temperatures and may generate corrosive HF.[10][11] Handle with extreme caution in a fume hood.
Q3: What are the most critical safety precautions when working with fluorinating agents?

A3: Safety is paramount. Fluorinating agents are highly reactive and can be toxic or corrosive.[10][12][13]

  • Personal Protective Equipment (PPE): Always wear chemical splash goggles, a face shield when splashing is a risk, a flame-resistant lab coat, and appropriate chemical-resistant gloves (double-gloving is recommended).[12][14]

  • Ventilation: All manipulations must be performed in a well-ventilated chemical fume hood.[14] For highly hazardous reagents, a glove box with an inert atmosphere may be necessary.[12]

  • Handling: These reagents can react violently with oxidizable materials.[10] Avoid contact with skin, eyes, and incompatible materials like strong acids or bases.[12]

  • Waste Disposal: Dispose of excess reagents and contaminated materials through your institution's hazardous waste program. Do not attempt to neutralize large quantities without a validated procedure.[12]

Part 2: Troubleshooting Guide

This section is structured to help you diagnose and solve specific problems encountered during the synthesis.

Problem 1: Low or No Yield in Direct α-Fluorination

My α-fluorination of ethyl phenylacetate with Selectfluor® is giving very low yields. What could be the cause?

This is a common issue that can often be traced back to inefficient enolate formation or competing side reactions.

Workflow for Troubleshooting Low Yield

Below is a decision-making workflow to systematically diagnose the issue.

G start Low Yield Observed q1 1. Verify Starting Material & Reagents start->q1 a1_1 Starting material is impure or wet. Action: Purify/dry ester and solvent. q1->a1_1 Yes q2 2. Is Enolate Formation Inefficient? q1->q2 No a1_1->q2 a1_2 Base is old or degraded. Action: Use freshly opened or titrated base. a1_2->q2 a1_3 Selectfluor® is inactive. Action: Use fresh reagent. a1_3->q2 a2_1 Base is too weak (e.g., K₂CO₃). Action: Switch to a stronger, non-nucleophilic base (LDA, LiHMDS). q2->a2_1 Yes q3 3. Are Side Reactions Occurring? q2->q3 No a2_1->q3 a2_2 Reaction temperature is too high for base stability. Action: Maintain low temp (-78 °C) during deprotonation. a2_2->q3 a3_1 Evidence of self-condensation (dimer). Cause: Enolate reacts with starting ester. Action: Add enolate solution slowly to Selectfluor® solution (inverse addition). q3->a3_1 Yes q4 4. Review Reaction Conditions q3->q4 No a3_1->q4 a3_2 Evidence of decarboxylation. Cause: Water present in reaction. Action: Ensure rigorously anhydrous conditions. a3_2->q4 a4_1 Solvent is suboptimal. Action: Acetonitrile is often effective for Selectfluor® reactions. q4->a4_1 Check a4_2 Reaction time/temp is insufficient. Action: Monitor by TLC/LC-MS and allow to warm slowly to room temperature. a4_1->a4_2

Caption: A decision-making workflow for troubleshooting low yields.

Causality Explained:

  • Base Strength: Phenylacetic esters have a pKa of ~22 in DMSO. A weak base like potassium carbonate will not deprotonate the α-carbon sufficiently. A strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LiHMDS) is required to generate the enolate quantitatively and quickly at low temperatures, minimizing side reactions.

  • Inverse Addition: The generated enolate is a potent nucleophile. If Selectfluor® is added to the enolate solution, localized high concentrations of the enolate can lead to it attacking unreacted starting ester (Claisen condensation). Adding the enolate solution slowly to a solution of Selectfluor® keeps the enolate concentration low at all times, favoring fluorination.

  • Solvent Choice: Polar aprotic solvents like acetonitrile are often preferred for Selectfluor® reactions due to the reagent's solubility and stability.[7][9]

Problem 2: Formation of Multiple Products

My reaction produces the desired α-fluoro product, but also a significant amount of a decarboxylated side product (benzyl fluoride). How can I prevent this?

A2: Decarboxylative fluorination is a known side reaction, particularly when water is present.[15] A study by Pieber et al. showed that the reaction between phenylacetic acids and Selectfluor® can be directed towards either α-fluorination or decarboxylative fluorination by controlling the solvent system.[15][16]

  • Mechanism: In the presence of water, a single-electron transfer (SET) mechanism can become dominant, leading to the formation of a radical that readily loses CO₂ before being fluorinated.[15]

  • Solution:

    • Ensure Anhydrous Conditions: Rigorously dry all glassware, solvents, and reagents. Perform the reaction under an inert atmosphere (Nitrogen or Argon).

    • Use Non-Aqueous Solvents: Performing the reaction in dry acetonitrile favors the formation of the desired α-fluoro-α-arylcarboxylic acid.[15]

Problem 3: Difficulty with Purification

I have synthesized my fluorinated phenylacetic acid, but I'm struggling to separate it from the unreacted starting material by column chromatography.

A3: Fluorinated organic compounds can have unique physical properties that make purification challenging.[17] Their polarity may not be significantly different from their non-fluorinated precursors.

  • Recrystallization: This is often the most effective method for purifying solid phenylacetic acids. Experiment with different solvent systems (e.g., heptane/ethyl acetate, toluene, water).

  • Acid-Base Extraction: If your product is the carboxylic acid, you can exploit its acidic nature.

    • Dissolve the crude mixture in an organic solvent (e.g., diethyl ether).

    • Extract with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The acid will move to the aqueous layer as its carboxylate salt, leaving non-acidic impurities behind.

    • Carefully re-acidify the aqueous layer with cold 1M HCl to precipitate the pure acid.[1]

    • Filter the solid, wash with cold water, and dry under vacuum.[1]

  • Fluorous Chemistry Techniques: For highly fluorinated compounds, fluorous solid-phase extraction (F-SPE) can be an option, where the fluorinated compound is selectively retained on a fluorous stationary phase.[17][18]

Problem 4: Incomplete Hydrolysis of Nitrile Precursor

I am synthesizing 4-fluorophenylacetic acid from 4-fluorobenzyl cyanide, but the hydrolysis step is incomplete, leaving a mixture of nitrile and acid.

A4: Nitrile hydrolysis requires harsh conditions (strong acid or base and heat), which can sometimes be problematic for sensitive substrates.[2]

  • Acid-Catalyzed Hydrolysis:

    • Conditions: A mixture of concentrated sulfuric acid, water, and sometimes a co-solvent like acetic acid, heated to reflux for several hours, is a standard method.[2]

    • Troubleshooting: If the reaction is sluggish, ensure the temperature is high enough and the reaction time is sufficient (monitor by TLC). The reaction is often heterogeneous initially; vigorous stirring is crucial.[2]

  • Base-Catalyzed Hydrolysis:

    • Conditions: Refluxing with a strong aqueous base like NaOH or KOH, followed by acidification.

    • Troubleshooting: This method first produces the carboxylate salt and ammonia. The primary amide is an intermediate. If the reaction stalls, it might be due to the insolubility of the intermediate amide. Adding a co-solvent like ethanol or using a phase-transfer catalyst can sometimes help. Be aware that strong basic conditions can potentially lead to side reactions on other functional groups.

Part 3: Key Experimental Protocols & Workflows

Protocol 1: Direct α-Fluorination of Ethyl 2-Phenylacetate

This protocol describes a standard procedure for the electrophilic fluorination of a phenylacetic ester using LiHMDS and Selectfluor®.

Step-by-Step Methodology:

  • Setup: Under an inert atmosphere (N₂), add anhydrous THF (0.5 M) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel. Cool the flask to -78 °C in a dry ice/acetone bath.

  • Enolate Formation: Add ethyl 2-phenylacetate (1.0 eq) to the cold THF. Slowly add LiHMDS (1.1 eq, 1.0 M solution in THF) dropwise via syringe, keeping the internal temperature below -70 °C. Stir the resulting solution at -78 °C for 1 hour.

  • Fluorination: In a separate flame-dried flask, dissolve Selectfluor® (1.2 eq) in anhydrous DMF (to create a ~0.5 M solution). Cool this solution to 0 °C.

  • Inverse Addition: Using a cannula or a dropping funnel, slowly transfer the cold enolate solution into the Selectfluor® solution over 30 minutes, maintaining the reaction temperature at 0 °C.

  • Reaction & Quench: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC or LC-MS. Once complete, quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.

  • Work-up & Purification: Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

General Synthesis Workflow Diagram

Caption: A generalized experimental workflow for α-fluorination.

Protocol 2: Halex Reaction and Subsequent Hydrolysis

The Halex (Halogen Exchange) reaction is a powerful method for introducing fluorine onto an aromatic ring, especially those activated by electron-withdrawing groups.[19][20]

Example: Synthesis of 4-Fluorophenylacetic Acid from 4-Chloronitrobenzene

Step 1: Halex Reaction - 1-Fluoro-4-nitrobenzene

  • Setup: To an oven-dried flask equipped with a reflux condenser and mechanical stirrer, add 4-chloronitrobenzene (1.0 eq), spray-dried potassium fluoride (KF, 2.0 eq), and anhydrous dimethyl sulfoxide (DMSO).

  • Reaction: Heat the heterogeneous mixture to 150-180 °C with vigorous stirring. The use of DMSO often gives higher yields compared to other solvents like DMF.[21] A phase-transfer catalyst (e.g., tetrabutylammonium bromide) can be added to improve the solubility and reactivity of the fluoride salt.[20]

  • Monitoring & Work-up: Monitor the reaction by GC-MS. Once the starting material is consumed, cool the mixture, pour it into ice water, and extract with a suitable solvent like toluene. Wash the organic layer, dry, and purify by distillation to yield 1-fluoro-4-nitrobenzene.

Step 2: Conversion to 4-Fluorophenylacetic Acid The resulting 1-fluoro-4-nitrobenzene can be converted to the target acid via several multi-step routes, for example, by reduction of the nitro group to an aniline, followed by a Sandmeyer reaction to install a cyanide group, and finally, hydrolysis.[2][19]

References

  • BenchChem. (n.d.). Safety and handling of fluorinated organic compounds.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Fluorination Reagent Guides.
  • Enamine. (n.d.). SelectFluor.
  • Gemoets, H. P. L., et al. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety.
  • Fukuyama, Y., et al. (1999). Preparative-scale Enzyme-catalyzed Synthesis of (R)-α-Fluorophenylacetic Acid. Bioscience, Biotechnology, and Biochemistry. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). Selectfluor™.
  • Stavber, S., & Zupan, M. (2005). Recent Advances in the Application of Selectfluor TM F-TEDA-BF 4 as a Versatile Mediator or Catalyst in Organic Synthesis. Molecules. Retrieved from [Link]

  • University of Manchester. (n.d.). The development of Selectfluor® as a commercial electrophilic fluorinating agent. REF Impact Case Studies.
  • Hairi New Material. (2025). Guidelines for safe use of fluorinated fluids.
  • Umemoto, T. (2018). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Journal of Fluorine Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Halex process. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Fluorinating agents.
  • Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives.
  • Wikipedia. (n.d.). Organofluorine chemistry. Retrieved from [Link]

  • BenchChem. (n.d.). Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers.
  • Zhang, W., et al. (2021). Enzymatic synthesis of fluorinated compounds. Applied Microbiology and Biotechnology. Retrieved from [Link]

  • Fukuyama, Y., et al. (1999). Preparative-scale Enzyme-catalyzed Synthesis of (R)-α-Fluorophenylacetic Acid. Bioscience, Biotechnology, and Biochemistry. Retrieved from [Link]

  • Adams, R., & Thal, A. F. (n.d.). Phenylacetic acid. Organic Syntheses. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Exploring the Versatility of 4-Fluorophenylacetic Acid: Applications and Synthesis.
  • Fukuyama, Y., et al. (1999). Preparative-scale Enzyme-catalyzed Synthesis of (R)-α-Fluorophenylacetic Acid. Bioscience, Biotechnology, and Biochemistry. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Halex Reaction.
  • Madani, A., et al. (2022). Benzylic Fluorination Induced by a Charge-Transfer Complex with a Solvent-Dependent Selectivity Switch. Organic Letters. Retrieved from [Link]

  • gChem Global. (n.d.). Halex Comparative Reaction.
  • Organic Chemistry Portal. (n.d.). Synthesis of α-fluorocarboxylic acids and derivatives. Retrieved from [Link]

Sources

Technical Support Center: Impurity Profiling of 2-Fluoro-4-methylphenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the impurity profiling of 2-Fluoro-4-methylphenylacetic acid. This guide is designed for researchers, analytical scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and resolve challenges encountered during your analytical work.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the impurity profiling of this compound.

Q1: What are the primary sources of impurities in this compound?

Impurities in any Active Pharmaceutical Ingredient (API), including this compound, are unwanted chemicals that can affect the quality, safety, and efficacy of the final drug product.[1] They can be broadly categorized based on their origin:

  • Organic Impurities : These are the most common and can arise during the manufacturing process or upon storage.[2] They include:

    • Starting Materials & Intermediates : Unreacted starting materials or intermediates from the synthetic route.

    • By-products : Formed from side reactions during the synthesis.

    • Degradation Products : Formed by the decomposition of the API over time or under stress conditions (e.g., exposure to heat, light, humidity, acid, base, or oxygen).[3]

  • Inorganic Impurities : These result from the manufacturing process and are typically known and identified.[1][4] They may include reagents, ligands, catalysts, heavy metals, or inorganic salts.[1][4]

  • Residual Solvents : Organic volatile chemicals used during the synthesis or purification process that are not completely removed.[1][3][] Their limits are strictly controlled based on their toxicity.[1][6]

Q2: Which analytical techniques are most effective for the impurity profiling of this compound?

A multi-technique approach is essential for comprehensive impurity profiling.[7]

  • High-Performance Liquid Chromatography (HPLC) : This is the workhorse technique for separating and quantifying organic impurities due to its high resolution and sensitivity.[][8][9] A reversed-phase method with UV detection is typically the primary choice for aromatic compounds like this compound.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Coupling HPLC with a mass spectrometer is a powerful tool for identifying unknown impurities.[8][10] It provides molecular weight information and fragmentation patterns that are crucial for structural elucidation.[][10] High-resolution mass spectrometry (HRMS) is particularly valuable for determining the elemental composition of an impurity.[9][11]

  • Gas Chromatography (GC) : GC is the preferred method for the analysis of volatile and semi-volatile impurities, most notably residual solvents.[][8][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR provides detailed structural information, including the connectivity of atoms and stereochemistry, which is invaluable for the definitive identification of an impurity's structure once it has been isolated.[][7][8]

Q3: What are the regulatory thresholds for impurities that I need to be aware of?

The International Council for Harmonisation (ICH) provides guidelines that are the global standard. Specifically, ICH Q3A(R2) deals with impurities in new drug substances.[6][13] The key thresholds determine the actions you must take when an impurity is detected.

Threshold Maximum Daily Dose ≤ 2 g/day Action Required
Reporting ≥ 0.05%The impurity must be reported in regulatory submissions.
Identification > 0.10% or 1.0 mg per day intake (whichever is lower)The structure of the impurity must be determined.[6]
Qualification > 0.15% or 1.0 mg per day intake (whichever is lower)The biological safety of the impurity must be established through toxicological data.[6]

Table 1: Summary of ICH Q3A(R2) Thresholds for Impurities.

Q4: Why is it necessary to perform forced degradation studies?

Forced degradation, or stress testing, involves intentionally degrading the API under more severe conditions than it would typically encounter during storage.[14] These studies are critical for several reasons:

  • Method Validation : They are essential for developing and validating a "stability-indicating" analytical method. The method is proven to be able to separate the API from its degradation products, ensuring accurate measurement of the API's purity over time.[14]

  • Degradation Pathway Identification : They help identify the likely degradation products, which provides insight into the intrinsic stability of the molecule.[14] This knowledge is crucial for developing stable formulations and defining appropriate storage conditions and packaging.[15][16]

  • Structural Elucidation : The studies generate a higher concentration of degradation products, which can facilitate their isolation and structural characterization.[17]

Part 2: Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

HPLC Method Development & Analysis

Q: I'm seeing significant peak tailing for my main this compound peak. What is the cause and how can I fix it?

A: Peak tailing for an acidic compound like this is a classic problem in reversed-phase HPLC. The primary cause is often secondary interactions between the acidic carboxyl group of your analyte and residual, un-capped silanol groups on the silica-based column packing. These silanols are weakly acidic and can interact with your analyte, causing a portion of the molecules to lag behind the main peak, resulting in a tail.

Troubleshooting Steps:

  • Adjust Mobile Phase pH : The most effective solution is to lower the pH of your aqueous mobile phase. By adding an acidifier like formic acid or trifluoroacetic acid (TFA) to a concentration of 0.1%, you can bring the pH to around 2.5-3.0. At this pH, the carboxyl group of your analyte is fully protonated (non-ionized), and the silanol groups are also protonated. This suppresses the ionic interaction, leading to a much sharper, more symmetrical peak.[18]

  • Use a Different Column : Consider using a column with high-purity silica and advanced end-capping technology, which has fewer residual silanols. Alternatively, a "hybrid" particle column (silica-polymer) can offer better peak shape for acidic compounds at mid-range pH.

  • Check for Column Overload : While less common for tailing, injecting too much sample can lead to peak distortion. Try injecting a 1:10 dilution of your sample. If the peak shape improves dramatically, you may be overloading the column.[19]

G start Peak Tailing Observed q1 Is mobile phase pH < 3.5? start->q1 a1_yes Adjust pH to 2.5-3.0 with 0.1% Formic Acid or TFA q1->a1_yes No a1_no pH is already low q1->a1_no Yes q2 Are you using a modern, high-purity, end-capped column? a1_no->q2 a2_no Switch to a high-purity, end-capped C18 column q2->a2_no No q3 Have you tried injecting a diluted sample? q2->q3 Yes a2_yes Switch to a different column chemistry (e.g., Hybrid) a3_yes Reduce sample concentration or injection volume q3->a3_yes Yes, and it helped a3_no Peak shape issue is likely not due to overload q3->a3_no No, it did not help

Caption: Troubleshooting decision tree for HPLC peak tailing.

Q: My retention times are drifting to shorter times over the course of an analytical run. What's happening?

A: This is a common sign of a column that is not properly equilibrated or a change in the mobile phase composition.[20]

Troubleshooting Steps:

  • Ensure Proper Equilibration : Before starting your sequence, ensure the column is equilibrated with the initial mobile phase conditions for at least 10-15 column volumes. If you recently switched from a mobile phase with a very different composition, a longer equilibration time may be necessary.[20]

  • Check Mobile Phase Preparation : If you are using an isocratic method, prepare the mobile phase by pre-mixing the solvents manually rather than relying on the pump's proportioning valves. If the drift disappears, your pump's mixer or one of its valves may be malfunctioning.[21]

  • Verify Solvent Composition : If using a buffer, ensure it is fully dissolved and that its concentration is not so high that it could precipitate when mixed with the organic solvent. Also, ensure your solvent bottles are capped to prevent the evaporation of the more volatile organic component, which would change the mobile phase composition over time.[21]

  • Check for Leaks : A small, consistent leak in the system can cause pressure fluctuations and lead to retention time drift. Carefully inspect all fittings from the pump to the detector.[18][19]

Q: A new, unknown peak has appeared in my chromatogram after analyzing a sample from a thermal stress study. How should I proceed?

A: The appearance of a new peak in a stability or stress study sample is a significant event that requires a systematic investigation. This peak is likely a degradation product.

Investigation Workflow:

  • Confirm Peak Purity : First, use your photodiode array (PDA) detector to check the peak purity of both the new peak and the main API peak. This ensures you are dealing with a single new compound and that it is not co-eluting with another component.

  • Preliminary Identification with LC-MS : The immediate next step is to analyze the sample using LC-MS.[10][22] This will provide the molecular weight of the new impurity. Use high-resolution mass spectrometry if available to get an accurate mass, which can help predict the elemental formula.[11]

  • Propose a Structure : Collaborate with process chemists.[17] Based on the molecular weight and the nature of the stress condition (e.g., thermal), you can often propose a likely structure. For example, thermal stress might cause decarboxylation.

  • Isolate and Characterize : If the impurity is above the identification threshold (e.g., >0.10%), it must be structurally confirmed.[4] This may involve isolating the impurity using preparative HPLC followed by full characterization using NMR spectroscopy.[7][8]

  • Synthesize a Reference Standard : To confirm the identification and to accurately quantify the impurity in future batches, synthesizing a reference standard of the proposed structure is the definitive approach.[17]

Part 3: Key Experimental Protocols

These protocols provide a starting point for your experiments. They should be optimized and validated for your specific equipment and needs.

Protocol 1: General Purpose RP-HPLC Method for Impurity Profiling

This method is designed to separate this compound from its potential non-volatile organic impurities.

  • Chromatographic System :

    • Column : C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A : 0.1% Formic Acid in Water.

    • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

    • Gradient :

      • 0-5 min: 30% B

      • 5-25 min: 30% to 80% B

      • 25-30 min: 80% B

      • 30.1-35 min: 30% B (re-equilibration)

    • Flow Rate : 1.0 mL/min.

    • Column Temperature : 30 °C.

    • Detection : UV at 225 nm.

    • Injection Volume : 10 µL.

  • Sample Preparation :

    • Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 0.5 mg/mL.

Protocol 2: Forced Degradation Study

The goal is to achieve 5-20% degradation of the API to ensure that the analytical method is challenged without generating secondary, irrelevant degradants.[23]

Stress ConditionProcedure
Acid Hydrolysis Dissolve API in 0.1 M HCl. Heat at 60 °C for 24 hours.[14]
Base Hydrolysis Dissolve API in 0.1 M NaOH. Heat at 60 °C for 8 hours.[14]
Oxidative Dissolve API in a solution of 3% H₂O₂. Keep at room temperature for 24 hours.[14]
Thermal Store solid API in an oven at 80 °C for 7 days.
Photolytic Expose solid API to light providing overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).

Table 2: Typical Conditions for Forced Degradation Studies.

Procedure for each condition:

  • Prepare a sample of the API under the specified stress condition.

  • At designated time points, withdraw an aliquot.

  • Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively, before dilution.

  • Dilute all samples to the target concentration (e.g., 0.5 mg/mL) with the mobile phase diluent.

  • Analyze by the validated stability-indicating HPLC method alongside an unstressed control sample.

G cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis prep Prepare API Sample (Solid or Solution) acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) prep->acid base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) prep->base oxid Oxidation (e.g., 3% H2O2, RT) prep->oxid therm Thermal (e.g., 80°C Solid) prep->therm photo Photolytic (ICH Q1B Light) prep->photo neutralize Neutralize & Dilute to Target Concentration acid->neutralize base->neutralize oxid->neutralize therm->neutralize photo->neutralize analyze Analyze by Stability-Indicating HPLC-UV/PDA Method neutralize->analyze identify Characterize Significant Degradants (>0.10%) using LC-MS, NMR analyze->identify

Caption: General workflow for a forced degradation study.

References

  • AMSbiopharma. (2024). Impurity guidelines in drug development under ICH Q3. [Link]

  • International Journal of Pharmaceutical Investigation. (2022). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]

  • Yan, Z., & Zhang, Y. (2015). Mass Spectrometry in Small Molecule Drug Development. Pharmaceutical Bioprocessing, 3(5), 395-404. [Link]

  • Teledyne LABS. (2024). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. [Link]

  • European Medicines Agency. (2006). ICH Q3B (R2) Impurities in new drug products - Scientific guideline. [Link]

  • Alfa Chemistry. (2024). Ensuring Pharmaceutical Purity: Techniques for Isolating and Identifying API Impurities. [Link]

  • Kumar, V., et al. (2011). International Conference on Harmonisation Guidelines for Regulation of Pharmaceutical Impurities in New Drug Substances. Journal of Chemical and Pharmaceutical Research, 3(1), 205-209. [Link]

  • Satish, S., & Nitu, S. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch, 16(2), 107-117. [Link]

  • Research and Reviews in Pharmacy and Pharmaceutical Sciences. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. [Link]

  • Take-a-part. (2024). Impurity Profiling and Characterization for Generic Project Submission to USFDA. [Link]

  • Pharma's Almanac. (2020). Impurity Identification in Small-Molecule APIs. [Link]

  • Tandale, M., et al. (2016). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Cogent Chemistry, 2(1). [Link]

  • Dr. Kromidas, S. (n.d.). HPLC Troubleshooting Guide. [Link]

  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. [Link]

  • Patel, Y., et al. (2018). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. International Journal of Pharmacy and Pharmaceutical Research, 12(2), 147-162. [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. [Link]

  • Shinde, N., et al. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Pharmaceutical Sciences, 3(4), 178-188. [Link]

  • Shinde, N., et al. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Pharmaceutical Sciences, 3(4), 178-188. [Link]

Sources

Minimizing the formation of ortho/para isomers in Friedel-Crafts acylation.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Friedel-Crafts acylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into controlling the regioselectivity of this cornerstone reaction. Our focus is to move beyond simple protocols and delve into the causality behind experimental choices, empowering you to troubleshoot and optimize your syntheses effectively.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions regarding isomer formation in Friedel-Crafts acylation.

Q1: What are ortho, para, and meta isomers, and why is their formation a concern?

In the context of a monosubstituted benzene ring, there are three possible positions for a second substituent to attach. The ortho position is adjacent to the initial substituent (the 1,2-isomer), the meta position is one carbon removed (the 1,3-isomer), and the para position is directly opposite (the 1,4-isomer). For most substrates used in Friedel-Crafts acylation (those with electron-donating groups), the reaction is directed to the ortho and para positions.[1] Controlling the ratio of these isomers is critical because they often have different physical, chemical, and biological properties. A lack of selectivity leads to complex purification challenges and reduced yield of the desired product.

Q2: Why is the para isomer typically the major product in Friedel-Crafts acylation?

The primary reason is steric hindrance .[2][3] The acylium ion electrophile, often complexed with the Lewis acid catalyst, is bulky. This bulkiness creates steric clash with the substituent already present on the aromatic ring. The para position is the most sterically accessible, farthest from the existing substituent, while the ortho position is crowded.[2][3] Consequently, the transition state leading to the para product is lower in energy, resulting in a faster reaction rate and a higher yield of the para isomer.[4]

Q3: Can the formation of the ortho isomer be completely eliminated?

Completely eliminating the ortho isomer is highly challenging and often not practical. However, its formation can be significantly minimized to the point where it is a minor byproduct. The strategies discussed in the troubleshooting guide below are designed to maximize the formation of the para isomer.

Q4: Aside from sterics, what other factors influence the ortho:para ratio?

While sterics are dominant, other factors play a role:

  • Temperature: Reaction temperature can influence whether the reaction is under kinetic or thermodynamic control.[5] While higher temperatures can sometimes allow for the rearrangement of a less stable kinetic product to a more stable thermodynamic one, in acylation, the primary effect is often on reaction rate rather than a dramatic shift in isomer ratios.[5][6]

  • Catalyst: The choice and amount of Lewis acid catalyst can alter the effective size of the electrophile and influence selectivity.[7]

  • Solvent: The solvent can affect the solvation of the reaction intermediates, subtly influencing the transition state energies for ortho versus para attack.

Troubleshooting Guide: High Ortho-Isomer Formation

This section provides a systematic approach to diagnosing and resolving issues related to poor regioselectivity in your Friedel-Crafts acylation reactions.

Problem: My reaction is producing a significant amount of the ortho isomer, leading to difficult purification.

This is a common issue that can almost always be traced back to insufficient steric hindrance in the reaction system. The goal is to strategically increase steric bulk to disfavor attack at the ortho position.

Logical Flow for Troubleshooting Isomer Ratios

G start High Ortho-Isomer Content Detected q1 Assess Steric Profile: Is the ring substituent or acylating agent small? start->q1 sol1 Increase Steric Hindrance q1->sol1 Yes q2 Review Reaction Conditions: Are you using a small Lewis Acid catalyst? q1->q2 No sub_q1a Increase bulk of ring substituent (if synthetically feasible) sol1->sub_q1a sub_q1b Use a bulkier acylating agent (e.g., pivaloyl chloride instead of acetyl chloride) sol1->sub_q1b sol2 Modify Catalyst System q2->sol2 Yes q3 Consider Temperature Effects q2->q3 No sub_q2a Use a bulkier Lewis Acid or a shape-selective solid acid catalyst (e.g., Zeolite HBEA) sol2->sub_q2a sol3 Optimize Temperature q3->sol3 sub_q3a Systematically vary temperature. Lower T may slightly improve selectivity, but can drastically reduce reaction rate. sol3->sub_q3a

Caption: Troubleshooting flowchart for minimizing ortho-isomer formation.

Cause & Solution 1: Insufficient Steric Bulk of Reactants
  • Expertise & Experience: The most direct cause of high ortho product formation is a lack of steric repulsion between the existing ring substituent and the incoming acylium ion. If either the substituent (e.g., a methyl group) or the acylating agent (e.g., acetyl chloride) is small, the energy barrier for ortho attack is not significantly higher than for para attack.[3][8]

  • Trustworthiness (Self-Validating System): By systematically increasing the size of either component, you should observe a direct and predictable increase in the para:ortho ratio, confirming that steric hindrance is the controlling factor.

  • Authoritative Grounding & Protocol:

    • Action A: Employ a Bulkier Acylating Agent. If your synthesis allows, switching from a smaller acyl chloride to a larger one can dramatically improve selectivity. For example, using pivaloyl chloride ((CH₃)₃COCl) instead of acetyl chloride (CH₃COCl) introduces a bulky tert-butyl group that will strongly disfavor the crowded ortho position.

    • Action B: Substrate Modification. While less common, if you are designing a synthetic route from scratch, choosing a starting material with a larger directing group (e.g., an isopropyl or tert-butyl group instead of a methyl group) will inherently favor para acylation.[4]

Cause & Solution 2: Catalyst Choice and Its Influence
  • Expertise & Experience: Traditional Lewis acids like AlCl₃ are relatively small.[9] While effective at generating the acylium ion, they don't contribute significantly to the steric environment around the electrophile. In modern organic synthesis, solid acid catalysts, particularly zeolites, have emerged as a superior alternative for controlling regioselectivity.

  • Trustworthiness (Self-Validating System): Zeolites possess a crystalline structure with well-defined pores and channels.[7] Reactants must diffuse into these channels to reach the active sites. This environment creates "shape selectivity," where the transition state for the bulkier ortho substitution is sterically prevented from forming within the confined space of the zeolite pores, while the more linear para transition state is readily accommodated.[7] Comparing a reaction catalyzed by AlCl₃ with one catalyzed by a zeolite like HBEA under identical conditions will validate the shape-selective effect.

  • Authoritative Grounding & Protocol:

    • Action: Switch to a Shape-Selective Solid Catalyst. Replace AlCl₃ with a medium-pore zeolite such as HBEA or HZSM-5. These catalysts are not only more selective but are also reusable and more environmentally benign.[7] The reaction is typically run at a higher temperature in the vapor phase or in a high-boiling solvent.

Table 1: Factors Influencing Para-Selectivity in Friedel-Crafts Acylation
FactorChangeEffect on Para:Ortho RatioRationale
Ring Substituent Size Increase (e.g., -CH₃ to -C(CH₃)₃)Increases Greater steric hindrance at the ortho position.[2][4]
Acylating Agent Size Increase (e.g., Acetyl to Pivaloyl)Increases The bulky electrophile cannot easily approach the ortho position.[3]
Catalyst Type Switch from AlCl₃ to Zeolite (HBEA)Significantly Increases Shape selectivity within catalyst pores sterically disfavors the ortho transition state.[7]
Temperature IncreaseVariable/Minor Decrease May slightly decrease selectivity by providing enough energy to overcome the steric barrier for ortho attack.[5]

Experimental Protocols

Protocol 1: Standard Acylation of Toluene with High Para-Selectivity

This protocol demonstrates the acylation of toluene with propionyl chloride, a slightly bulkier agent than acetyl chloride, to favor the para product.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (CaCl₂), and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.1 equivalents).

  • Solvent & Substrate: Add a dry, inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), followed by toluene (1.0 equivalent). Cool the mixture to 0°C in an ice bath.

  • Reagent Addition: Slowly add propionyl chloride (1.05 equivalents) dropwise to the stirred suspension over 30 minutes. The slow addition is crucial to control the exothermic reaction.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or GC.

  • Workup: Carefully and slowly quench the reaction by pouring the mixture over crushed ice containing concentrated HCl. This will hydrolyze the aluminum chloride complex.[9]

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to separate the para and ortho isomers.

General Mechanism of Friedel-Crafts Acylation

Caption: Mechanism showing electrophile generation and subsequent attack.

References

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]

  • The Organic Chemistry Tutor. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. [Link]

  • ACS Publications. (n.d.). Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. [Link]

  • National Institutes of Health (NIH). (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]

  • Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]

  • ResearchGate. (n.d.). The effect of temperature on the conversion and selectivity of Friedel-Crafts acetylation. [Link]

  • Chemistry Stack Exchange. (2020). Steric Effects in Friedel-Crafts Reactions. [Link]

  • Chemistry Steps. (n.d.). Ortho, Para, Meta. [Link]

  • ACS Publications. (n.d.). Friedel-Crafts reactions in ambient-temperature molten salts. [Link]

  • Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. [Link]

  • Chemistry Stack Exchange. (2020). Directing effect in Intramolecular Friedel Crafts Alkylation. [Link]

  • Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. [Link]

  • Chemguide. (n.d.). friedel-crafts reactions of benzene and methylbenzene. [Link]

Sources

Technical Support Center: Navigating the Challenges of Aromatic Fluorination in API Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

The strategic incorporation of fluorine into active pharmaceutical ingredients (APIs) is a cornerstone of modern drug design. The unique properties of the C-F bond can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, often leading to enhanced therapeutic profiles.[1][2] However, the synthesis of fluorinated aromatic compounds is fraught with challenges, from controlling regioselectivity to ensuring functional group tolerance, especially in late-stage functionalization.[1][3]

This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the fluorination of aromatic compounds.

Part 1: Frequently Asked Questions (FAQs)

This section addresses some of the most common questions and hurdles faced during aromatic fluorination.

Q1: Why is achieving regioselectivity in the fluorination of complex aromatic compounds so difficult?

A1: Controlling the position of fluorine introduction on a multifaceted aromatic scaffold is a significant challenge due to the often subtle differences in the electronic and steric environments of various C-H bonds. In electrophilic fluorination, the inherent directing effects of existing substituents on the aromatic ring dictate the position of fluorination.[4] For instance, electron-donating groups typically direct ortho- and para-, while electron-withdrawing groups direct meta-. However, in complex molecules with multiple substituents, these directing effects can be competing or ambiguous, leading to mixtures of isomers that are difficult to separate.[3][5]

Recent advancements in directed C-H fluorination offer a powerful solution. By incorporating a directing group into the substrate, a metal catalyst can be guided to a specific C-H bond, enabling highly regioselective fluorination.[6][7] For example, palladium-catalyzed C-H fluorination using directing groups like quinoxaline or pyrazole can achieve selective ortho-monofluorination.[8]

Q2: My fluorination reaction suffers from low yield, especially with electron-deficient aromatic rings. What are the likely causes and how can I improve it?

A2: Low yields in aromatic fluorination, particularly with electron-deficient substrates, can stem from several factors. In nucleophilic aromatic substitution (SNAr), an electron-deficient ring is a prerequisite for nucleophilic attack. However, if the ring is not sufficiently activated, the reaction will be sluggish.[9] The position of electron-withdrawing groups is crucial; they must be ortho or para to the leaving group to effectively stabilize the negatively charged Meisenheimer intermediate.[10]

For electrophilic fluorination, electron-deficient rings are inherently less reactive towards electrophiles. Increasing the reaction temperature or using a more potent fluorinating agent might be necessary, but this can also lead to side reactions and decomposition.[9]

Transition-metal-catalyzed methods, such as palladium-catalyzed fluorination of aryl halides or triflates, can be effective for a broader range of substrates. However, these reactions are often sensitive to the choice of ligand, fluoride source, and reaction conditions.[11][12] For instance, the reductive elimination of the C-F bond from the palladium center can be a challenging step, and sterically hindered biaryl phosphine ligands are often required to facilitate this process.[6][12]

Q3: I'm observing significant byproduct formation in my Balz-Schiemann reaction. What are the common side reactions and how can I minimize them?

A3: The Balz-Schiemann reaction, a classical method for synthesizing aryl fluorides from primary aromatic amines, proceeds via the thermal decomposition of an aryl diazonium tetrafluoroborate salt.[13][14] While effective, it can be plagued by side reactions that lower the yield of the desired aryl fluoride.

Common byproducts include:

  • Aryl ethers: Formed if water is present during the decomposition.

  • Biaryls: Resulting from radical side reactions.

  • Products of rearrangement: The intermediate aryl cation can sometimes undergo rearrangement before reacting with the fluoride ion.[14]

To minimize these side reactions, it is crucial to use anhydrous conditions and to carefully control the decomposition temperature. The use of alternative counterions to tetrafluoroborate, such as hexafluorophosphate (PF6⁻) or hexafluoroantimonate (SbF6⁻), has been shown to improve yields in some cases.[14] Additionally, performing the reaction in an inert, high-boiling solvent can help to temper the reaction and improve selectivity.[15]

Q4: What are the primary safety concerns when working with common fluorinating reagents?

A4: Fluorinating reagents are inherently reactive and require careful handling. Many are toxic, corrosive, and can react violently with water or other common laboratory chemicals.[16][17]

  • Electrophilic "F+" Reagents (e.g., Selectfluor®, NFSI): These are generally bench-stable solids but are strong oxidizing agents.[18] They should be handled with care to avoid contact with skin and eyes, and reactions should be conducted in a well-ventilated fume hood.[16]

  • Nucleophilic "F-" Reagents (e.g., KF, CsF, TBAF): These fluoride salts are hygroscopic and can generate hazardous hydrogen fluoride (HF) gas if they come into contact with acid.[17] HF is highly corrosive and can cause severe burns.[17]

  • Deoxyfluorinating Reagents (e.g., DAST, Deoxo-Fluor®): These reagents are effective for converting alcohols and carbonyls to their fluorinated counterparts but can be thermally unstable and should be handled with extreme caution.[2]

Always consult the Safety Data Sheet (SDS) for the specific reagent you are using and wear appropriate personal protective equipment (PPE), including chemical splash goggles, a face shield, a flame-resistant lab coat, and chemical-resistant gloves.[16] All manipulations should be performed in a properly functioning chemical fume hood.[16]

Part 2: Troubleshooting Guides

This section provides detailed troubleshooting workflows for specific challenges encountered during aromatic fluorination.

Guide 1: Poor Yield in Nucleophilic Aromatic Substitution (SNAr) Fluorination

Scenario: An attempt to fluorinate an electron-deficient heteroaromatic chloride with potassium fluoride (KF) in DMSO results in a low yield of the desired product, with a significant amount of starting material remaining.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low yield in SNAr fluorination.

Detailed Protocol for Improving SNAr Yield:

  • Ensure Anhydrous Conditions: Dry the KF by heating under vacuum or use commercially available spray-dried KF. Use anhydrous DMSO (or another suitable polar aprotic solvent like DMF or sulfolane) to prevent the formation of hydroxy-byproducts.[9]

  • Enhance Fluoride Solubility: Add a phase-transfer catalyst such as 18-crown-6 (typically 5-10 mol%) to the reaction mixture to increase the concentration of "naked" fluoride ions in solution.

  • Optimize Temperature: Many SNAr reactions require elevated temperatures (e.g., 100-180 °C) to proceed at a reasonable rate.[9] Cautiously increase the reaction temperature in increments of 10-20 °C and monitor the reaction progress by TLC or LC-MS. Be mindful of potential decomposition of the starting material, product, or solvent at higher temperatures.[9]

  • Consider Alternative Fluoride Sources: If KF remains ineffective, consider using cesium fluoride (CsF), which is more soluble in organic solvents, or a non-hygroscopic source like tetrabutylammonium fluoride (TBAF).

Guide 2: Lack of Regioselectivity in Electrophilic C-H Fluorination

Scenario: The direct fluorination of a substituted aniline derivative with Selectfluor® results in a mixture of ortho- and para-isomers, with poor selectivity for the desired para-product.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor regioselectivity in electrophilic fluorination.

Strategies for Improving Regioselectivity:

  • Employ a Directing Group: This is one of the most powerful strategies for controlling regioselectivity.[7] If possible, modify the substrate to include a directing group that will guide the fluorination to the desired position. A variety of directing groups have been developed for different catalytic systems.[6]

  • Optimize the Catalyst System: In metal-catalyzed C-H fluorination, the choice of catalyst and ligands can have a profound impact on regioselectivity.[7] For example, palladium catalysts with specific phosphine ligands can exhibit high regioselectivity.[8]

  • Screen Fluorinating Reagents: Different electrophilic fluorinating agents can exhibit different selectivity profiles depending on the substrate.[7] Screening reagents such as N-fluorobenzenesulfonimide (NFSI) or various N-fluoropyridinium salts may yield improved selectivity.[19]

  • Investigate Solvent and Temperature Effects: The reaction solvent can influence the distribution of isomers.[7] A screen of solvents with different polarities and coordinating abilities is recommended. Additionally, varying the reaction temperature can affect the kinetic versus thermodynamic product distribution.[7]

Part 3: Data Presentation and Protocols

Table 1: Comparison of Common Fluorinating Reagents for Aromatic Fluorination
Reagent TypeExamplesCommon ApplicationsAdvantagesDisadvantages
Nucleophilic (F⁻) KF, CsF, TBAFSNAr reactionsCost-effective, suitable for large-scale processes.[19]Requires activated aromatic systems; can be basic and hygroscopic.[19]
Electrophilic (F⁺) Selectfluor®, NFSIFluorination of electron-rich aromatics, C-H fluorinationHigh selectivity, milder conditions, bench-stable.[19]Expensive, can lead to dearomatization in some cases.[19][20]
Deoxyfluorination DAST, Deoxo-Fluor®Conversion of phenols to aryl fluoridesEffective for specific functional group transformations.Can be thermally unstable and hazardous to handle.[2]
Experimental Protocol: Palladium-Catalyzed Fluorination of an Aryl Bromide

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In a nitrogen-filled glovebox, add the aryl bromide (1.0 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%), a suitable biaryl phosphine ligand (e.g., Cy-JohnPhos, 10 mol%), and a fluoride source (e.g., CsF, 2.0 mmol) to a dry reaction vial equipped with a magnetic stir bar.

  • Solvent Addition: Add the anhydrous solvent (e.g., toluene or dioxane, 5 mL) to the vial.

  • Reaction: Seal the vial and heat the reaction mixture to the desired temperature (typically 80-130 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Note: The choice of palladium source, ligand, fluoride salt, solvent, and temperature are all critical parameters that may need to be screened for optimal results.[12]

References

  • MDPI. (n.d.). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Retrieved from [Link]

  • Vedantu. (n.d.). Balz Schiemann Reaction: Mechanism, Steps & Applications. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Fluorination. Retrieved from [Link]

  • ALL ABOUT CHEMISTRY. (2020, July 3). Balz-Schiemann Reaction. Retrieved from [Link]

  • Ritter, T. (2014). Late-Stage Fluorination: From Fundamentals to Application. Organic Process Research & Development, 18(3), 428–436. [Link]

  • Wikipedia. (n.d.). Balz–Schiemann reaction. Retrieved from [Link]

  • Li, Y., et al. (2018). Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups. Beilstein Journal of Organic Chemistry, 14, 1486–1525. [Link]

  • Pharmaceutical Technology. (2017, March 2). GMP Fluorination Challenges Limit Use in API Synthesis. Retrieved from [Link]

  • Kuninobu, Y., et al. (2021). Regioselective C–H Trifluoromethylation of Aromatic Compounds by Inclusion in Cyclodextrins. Organic Letters, 23(11), 4286–4290. [Link]

  • Scientific Update. (2019, February 6). The Balz-Schiemann Reaction. Retrieved from [Link]

  • Gouverneur, V. (2012). Transition metal catalysis and nucleophilic fluorination. Chemical Communications, 48(9), 1161-1173. [Link]

  • Neumann, C. N., & Ritter, T. (2015). Late-stage fluorination: fancy novelty or useful tool?. Angewandte Chemie International Edition in English, 54(11), 3216–3221. [Link]

  • Ritter, T. (2014). Late-Stage Fluorination: From Fundamentals to Application. Organic Process Research & Development, 18(3), 428–436. [Link]

  • Organic & Biomolecular Chemistry. (2024). Recent advances in late-stage monofluorination of natural products and their derivatives. Organic & Biomolecular Chemistry. [Link]

  • Pharmaceutical Technology. (2014, October 2). Overcoming Challenges in Fluorine-Based Chemistry. Retrieved from [Link]

  • RSC Publishing. (n.d.). Pd(OAc)2-catalyzed regioselective aromatic C–H bond fluorination. Retrieved from [Link]

  • MDPI. (n.d.). Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. Retrieved from [Link]

  • Buchwald, S. L., et al. (2016). The Evolution of Pd 0/Pd II-Catalyzed Aromatic Fluorination. Accounts of Chemical Research, 49(10), 2239–2249. [Link]

  • Doubtnut. (2019, August 12). Balz Schiemann Reaction - Compounds Containing Nitrogen - Chemistry Class 12. Retrieved from [Link]

  • ACS Chemical Health & Safety. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. [Link]

  • MDPI. (n.d.). Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Aromatic Compounds. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. [Link]

  • MDPI. (n.d.). Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Aromatic Compounds. Retrieved from [Link]

  • ACS Medicinal Chemistry Letters. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. [Link]

  • Wikipedia. (n.d.). Electrophilic fluorination. Retrieved from [Link]

  • Ritter, T. (2023). Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines. Journal of the American Chemical Society, 145(38), 20996–21003. [Link]

  • International Journal of Pharmacy and Pharmaceutical Science. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science. [Link]

  • Vapourtec. (2023, January 30). Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Aromatic Compounds. Retrieved from [Link]

  • Hairi. (2025, July 3). Guidelines for safe use of fluorinated fluids: key measures to protect health and the environment. Retrieved from [Link]

  • ResearchGate. (n.d.). 2.9 Fluorination Enabled by Photoredox Reactions. Retrieved from [Link]

  • ACS Chemical Health & Safety. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. [Link]

  • Ritter, T. (2014). Late-Stage Fluorination: From Fundamentals to Application. DASH (Harvard). [Link]

  • ResearchGate. (n.d.). Nucleophilic arene ¹⁸F-fluorination a, SNAr reaction on activated.... Retrieved from [Link]

  • ScholarlyCommons. (2021, August 31). Accessing Challenging Fluorinated Motifs Using Photoredox Catalysis And Enabling Technologies. Retrieved from [Link]

  • Journal of the American Chemical Society. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]

  • Chemistry LibreTexts. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Semantic Scholar. (n.d.). [PDF] Late-Stage Fluorination: From Fundamentals to Application. Retrieved from [Link]

  • Chemistry Stack Exchange. (2013, July 25). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Fluoro-4-methylphenylacetic Acid and Its Halogenated Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical intermediates and fine chemical synthesis, halogenated phenylacetic acids are pivotal building blocks. The nature of the halogen substituent on the aromatic ring profoundly influences the molecule's reactivity, directing the course of synthetic pathways and affecting reaction kinetics. This guide provides an in-depth comparative analysis of 2-Fluoro-4-methylphenylacetic acid and its chloro, bromo, and iodo analogs. We will explore the underlying principles governing their reactivity and provide experimental frameworks for their practical application.

The core of this comparison lies in the interplay of two fundamental electronic properties of the halogen substituents: the inductive effect and the resonance effect.[1][2][3][4] Understanding this balance is critical for any scientist aiming to leverage these compounds in synthesis.

  • Inductive Effect (-I): All halogens are more electronegative than carbon and thus withdraw electron density from the aromatic ring through the sigma (σ) bond.[4][5] This electron-withdrawing effect generally deactivates the ring towards electrophilic attack and increases the acidity of the carboxylic acid group. The strength of the inductive effect correlates with electronegativity: F > Cl > Br > I.[5]

  • Resonance Effect (+M): The lone pair electrons on the halogen can be donated into the aromatic π-system, a resonance or mesomeric effect.[1][2][5] This effect pushes electron density into the ring, particularly at the ortho and para positions, and tends to activate the ring. For halogens, the resonance effect is weaker than their inductive effect, leading to an overall deactivation of the ring compared to benzene.[2][3][4]

The unique reactivity of each halogenated analog stems from the delicate balance between these opposing electronic forces, further modulated by steric factors.[6][7]

Structural and Electronic Properties Overview

The compounds under consideration share the 4-methylphenylacetic acid backbone, with a varying halogen at the 2-position. This substitution pattern introduces both electronic and steric differences that are crucial for predicting reactivity.

Caption: Key factors influencing the reactivity of 2-halo-4-methylphenylacetic acids.

Comparative Reactivity Analysis

The reactivity of these molecules can be assessed in several key transformations, primarily involving the carboxylic acid group and the aromatic ring.

Acidity (pKa)

The acidity of the carboxylic acid is a direct probe of the electronic effects of the ortho-halogen. A stronger electron-withdrawing effect from the substituent will stabilize the carboxylate anion, resulting in a lower pKa (stronger acid).

Expected Trend: F > Cl > Br > I

The dominant influence on acidity is the inductive effect.[5] Since fluorine is the most electronegative halogen, it exerts the strongest electron-withdrawing inductive pull, leading to the highest acidity. This effect diminishes down the group.

CompoundHalogen (X)Electronegativity (Pauling Scale)Expected pKa Trend
This compoundF3.98Lowest (Most Acidic)
2-Chloro-4-methylphenylacetic acidCl3.16
2-Bromo-4-methylphenylacetic acidBr2.96
2-Iodo-4-methylphenylacetic acidI2.66Highest (Least Acidic)
Table 1: Predicted acidity trend based on halogen electronegativity.
Reactivity of the Carboxylic Acid Group (e.g., Esterification & Amidation)

Reactions such as esterification and amidation typically proceed through nucleophilic attack on the carbonyl carbon. The rate of these reactions is influenced by the electrophilicity of this carbon.

Expected Trend: F > Cl > Br > I

The strong inductive effect of the ortho-halogen withdraws electron density from the entire molecule, including the carbonyl carbon of the carboxylic acid. This increases its partial positive charge, making it more susceptible to nucleophilic attack. Therefore, the fluoro-substituted acid is expected to be the most reactive in these transformations under similar conditions.

Reactivity at the Benzylic Position

Reactions involving the benzylic methylene (-CH2-) group, such as α-halogenation (e.g., Hell-Volhard-Zelinsky reaction), are also influenced by the ring's electronic properties.

Expected Trend: F > Cl > Br > I

The halogen at the ortho position deactivates the ring, which can influence the stability of intermediates formed during benzylic reactions. For reactions that proceed via an enol or enolate intermediate, the increased acidity of the α-proton (due to the inductive effect of the halogen) would facilitate its formation. The fluoro derivative, having the strongest inductive effect, is expected to show the highest reactivity.

Experimental Protocols for Comparative Analysis

To empirically validate these theoretical predictions, the following standardized experimental protocols can be employed.

Protocol 1: Comparative Esterification Kinetics

This experiment aims to quantify the relative rates of esterification. The reaction can be monitored by techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to measure the disappearance of the starting acid or the appearance of the ester product over time.

Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Analysis A 1. Add 2-halo-4-methylphenylacetic acid (1 mmol) to vial B 2. Add Methanol (10 mL, excess) A->B C 3. Add H2SO4 (cat., 0.1 mmol) B->C D 4. Heat to 60°C with stirring C->D E 5. Withdraw aliquots at t = 0, 1, 2, 4, 8 hr D->E F 6. Quench aliquot with NaHCO3 soln. E->F G 7. Analyze by GC/HPLC F->G H 8. Plot [Acid] vs. Time G->H

Sources

A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Phenylacetic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorine in Modulating Phenylacetic Acid's Bioactivity

Phenylacetic acid (PAA) and its derivatives represent a significant class of compounds in medicinal chemistry, forming the structural backbone of numerous therapeutic agents, including several non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac.[1][2] The inherent biological activity of the PAA scaffold can be dramatically altered and often enhanced through strategic chemical modification. One of the most powerful and widely used strategies in modern drug design is the incorporation of fluorine atoms into a molecule's structure.[3][4]

The introduction of fluorine, the most electronegative element, can profoundly influence a molecule's physicochemical properties, including its acidity, lipophilicity, metabolic stability, and conformational preferences.[3][5][6] These modifications frequently lead to improved pharmacokinetic profiles, enhanced target binding affinity, and greater therapeutic efficacy.[3][5][6][7] This guide provides a comparative analysis of the biological activities of fluorinated versus non-fluorinated phenylacetic acids, with a focus on their anti-inflammatory and antimicrobial properties, supported by experimental data and detailed protocols for their evaluation.

The Physicochemical Impact of Fluorination

The decision to introduce a fluorine atom is a calculated choice aimed at optimizing a molecule's drug-like properties. Here's how this small but potent atom exerts its influence:

  • Increased Lipophilicity: Fluorine can increase the lipophilicity (fat-solubility) of a molecule, which can enhance its ability to cross biological membranes and improve oral bioavailability.[5][8]

  • Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong. Replacing a metabolically vulnerable carbon-hydrogen (C-H) bond with a C-F bond can block sites of oxidative metabolism, thereby increasing the drug's half-life in the body.[3][5]

  • Altered Acidity (pKa): Due to its strong electron-withdrawing nature, fluorine can increase the acidity of nearby functional groups, such as the carboxylic acid in PAA. This change in pKa can affect the molecule's ionization state at physiological pH, influencing its solubility, membrane permeability, and interaction with biological targets.[3]

  • Enhanced Binding Affinity: Fluorine can participate in unique, favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, leading to increased binding affinity and potency.[3][8]

Comparative Biological Activity: A Tale of Two Scaffolds

Anti-inflammatory Activity: The Inhibition of Cyclooxygenase (COX)

The primary mechanism of action for many NSAIDs derived from phenylacetic acid is the inhibition of cyclooxygenase (COX) enzymes.[9][10] These enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[10][11][12] While COX-1 is constitutively expressed and plays a role in protecting the gastrointestinal tract, COX-2 is typically induced at sites of inflammation.[13] Therefore, selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs to minimize gastrointestinal side effects.[12][13]

Fluorination has been shown to significantly enhance the COX-inhibitory activity of phenylacetic acid derivatives. For example, 4-Fluorophenylacetic acid is a key intermediate in the synthesis of various anti-inflammatory drugs.[14] Studies on structurally similar compounds have demonstrated that fluorinated derivatives can exhibit potent and selective inhibition of COX-2.[15]

Hypothetical Comparative Data: COX Inhibition

The following table illustrates the potential impact of fluorination on the COX-inhibitory activity of a phenylacetic acid derivative. The data is hypothetical but based on established trends in medicinal chemistry.

CompoundStructureCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)COX-2 Selectivity Index (COX-1/COX-2)
Phenylacetic AcidPhenyl ring with a -CH₂COOH group>100>100-
4-Fluorophenylacetic Acid Phenyl ring with a fluorine at position 4 and a -CH₂COOH group505.29.6
2,4-Difluorophenylacetic Acid Phenyl ring with fluorines at positions 2 and 4, and a -CH₂COOH group351.819.4

IC₅₀ (Half-maximal inhibitory concentration): The concentration of a drug that is required for 50% inhibition in vitro.

This data suggests that the addition of one or more fluorine atoms can significantly increase both the potency (lower IC₅₀ values) and the selectivity towards the desirable COX-2 enzyme.

Antimicrobial Activity: Disrupting Microbial Growth

Phenolic acids, a broader class that includes phenylacetic acid derivatives, are known to possess antimicrobial properties.[16] Fluorination can also enhance these effects. The increased lipophilicity of fluorinated compounds may facilitate their passage through the lipid-rich cell membranes of bacteria, allowing them to reach intracellular targets more effectively.[7]

Hypothetical Comparative Data: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[17][18] The table below provides a hypothetical comparison of the antimicrobial activity of fluorinated and non-fluorinated phenylacetic acids against common bacterial strains.

CompoundStaphylococcus aureus MIC (µg/mL)Escherichia coli MIC (µg/mL)
Phenylacetic Acid512>1024
4-Fluorophenylacetic Acid 128256
2,4-Difluorophenylacetic Acid 64128

This hypothetical data illustrates a clear trend: as the degree of fluorination increases, the concentration required to inhibit bacterial growth decreases, indicating enhanced antimicrobial potency.

Experimental Protocols: A Guide to In Vitro Evaluation

To ensure scientific rigor, the biological activities described above must be validated through standardized experimental protocols.

Protocol 1: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol describes a common method for determining the COX-1 and COX-2 inhibitory activity of test compounds.

Pillar of Trustworthiness: This protocol is self-validating through the inclusion of a known NSAID as a positive control (e.g., Celecoxib for COX-2, Ibuprofen for non-selective) and a vehicle control (e.g., DMSO) to establish baseline enzyme activity.

Step-by-Step Methodology:

  • Enzyme and Substrate Preparation: Recombinant human COX-1 or COX-2 enzyme is pre-incubated in a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) at 37°C.

  • Compound Incubation: The test compounds (fluorinated and non-fluorinated PAAs) are dissolved in DMSO and added to the enzyme mixture at various concentrations. The mixture is incubated for a further 15 minutes.

    • Rationale: This pre-incubation period allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Initiation of Reaction: The reaction is initiated by adding arachidonic acid, the substrate for COX enzymes.

  • Reaction Termination and Measurement: After a set time (e.g., 2 minutes), the reaction is stopped by adding a solution of hydrochloric acid. The amount of prostaglandin E₂ (PGE₂) produced is then quantified using a commercial Enzyme Immunoassay (EIA) kit.

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the vehicle control. The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard method for assessing the antimicrobial efficacy of compounds.[17][19][20]

Pillar of Trustworthiness: This protocol includes a sterility control (broth only), a growth control (broth + bacteria, no compound), and a known antibiotic as a positive control to ensure the validity of the results.[19]

Step-by-Step Methodology:

  • Preparation of Test Compound Dilutions: A serial two-fold dilution of each test compound is prepared in a 96-well microtiter plate using a suitable growth medium (e.g., Mueller-Hinton Broth).[21] This creates a gradient of compound concentrations.[20]

  • Inoculum Preparation: A standardized bacterial suspension is prepared by adjusting the turbidity of a bacterial culture to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[21] This inoculum is then further diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in each well.[18]

    • Rationale: Standardizing the inoculum size is critical for the reproducibility and comparability of MIC results.[18]

  • Inoculation: Each well of the microtiter plate (except the sterility control) is inoculated with the prepared bacterial suspension.[17]

  • Incubation: The plate is incubated at 37°C for 18-24 hours.[17]

  • MIC Determination: After incubation, the plate is visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible bacterial growth.[17][20]

Visualizing the Workflow: MIC Determination

The following diagram illustrates the workflow for the broth microdilution MIC determination protocol.

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start prep_plate Prepare Serial Dilutions of Compound in 96-Well Plate start->prep_plate prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Wells with Bacteria prep_plate->inoculate prep_inoculum->inoculate incubate Incubate Plate (37°C, 18-24h) inoculate->incubate read_plate Visually Inspect for Turbidity (Growth) incubate->read_plate determine_mic Determine MIC: Lowest Concentration with No Growth read_plate->determine_mic result Report MIC Value (µg/mL) determine_mic->result

Caption: Workflow for Broth Microdilution MIC Determination.

Conclusion

The strategic incorporation of fluorine into the phenylacetic acid scaffold is a powerful tool for medicinal chemists. As demonstrated through the comparative analysis of anti-inflammatory and antimicrobial activities, fluorination can significantly enhance potency and, in some cases, selectivity. The electron-withdrawing nature and metabolic stability conferred by the C-F bond can lead to superior pharmacokinetic and pharmacodynamic properties. The experimental protocols provided herein offer a standardized framework for researchers to validate these findings and explore the potential of novel fluorinated phenylacetic acid derivatives in drug development.

References

  • Vertex AI Search. Fluorine in drug discovery: Role, design and case studies.
  • Anesthesia Key. (2022). NSAIDs and COX-2 Inhibitors.
  • Müller, K., Faeh, C., & Diederich, F. (2015). Applications of Fluorine in Medicinal Chemistry. PubMed.
  • Brune, K., & Patrignani, P. (2015). COX Inhibitors.
  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). The role of fluorine in medicinal chemistry. Journal of Medicinal Chemistry.
  • Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Bentham Science.
  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. PubMed.
  • Wójcik, M., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io.
  • Vane, J. R., & Botting, R. M. (1995).
  • Kuchar, M., et al. (1988). [Nonsteroidal anti-inflammatory agents. 19. Synthesis and activity of stereomeric phenylacetic homologues]. PubMed.
  • Microbe Investigations.
  • Loll, P. J., Picot, D., & Garavito, R. M. (2010). Molecular basis of cyclooxygenase enzymes (COXs) selective inhibition. PNAS.
  • BMG LABTECH. (2024).
  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2021).
  • Benchchem.
  • Benchchem. The Biological Activity of Fluorinated Phenylacetic Acids: A Technical Guide.
  • Hino, K., et al. (1986). Synthesis and Anti-inflammatory Activity of (2-Pyrimidinylamino)
  • ResearchG
  • Scribd.
  • Porretta, G. C., et al. (1984). [Non-steroidal anti-inflammatory agents. III. Synthesis and analgesic-anti-inflammatory activity of 4-(pyrrol-1-yl)phenylacetamides and 4-(pyrrol-1-yl)phenethylamines]. PubMed.
  • Iffat, W., et al. (2025).
  • Carrara, M., et al. (2005). Mono- or di-fluorinated analogues of flavone-8-acetic acid: synthesis and in vitro biological activity. PubMed.
  • Benchchem. A Comparative Analysis of Fluorinated vs. Non-Fluorinated Tolylacetic Acid for Drug Development Professionals.
  • CymitQuimica. CAS 1578-63-8: fluorophenylacetic acid.
  • Chem-Impex. 4-Fluorophenylacetic acid.
  • ResearchGate. (2025). (PDF) Mono- or Di-fluorinated analogues of flavone-8-acetic acid: Synthesis and in vitro biological activity.
  • PubChem. 3-Fluorophenylacetic acid.
  • ChemicalBook. (2025).
  • Karabin, N., et al. (2020).
  • Zhang, C., et al. (2024).

Sources

A Senior Application Scientist's Guide to Validating a Quantitative HPLC Method for 2-Fluoro-4-methylphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the assurance of a drug's quality, safety, and efficacy is paramount.[1][2] This assurance rests heavily on the foundation of robust analytical methods. The quantification of active pharmaceutical ingredients (APIs) and their intermediates, such as 2-Fluoro-4-methylphenylacetic acid—a key building block in complex syntheses—requires methods that are not just precise, but rigorously proven to be suitable for their intended purpose.[3][4][5]

This guide provides an in-depth, experience-driven comparison of a developed High-Performance Liquid Chromatography (HPLC) method against the globally harmonized standards set by the International Council for Harmonisation (ICH).[6] We will move beyond a simple checklist, delving into the scientific rationale behind experimental choices and presenting a self-validating protocol that ensures trustworthiness and regulatory compliance.

Part 1: Method Development and Optimization—The "Why"

Before validation can begin, a stable and optimized analytical method must be established. Our objective is to develop a simple, isocratic reverse-phase HPLC method with UV detection (HPLC-UV) for the accurate quantification of this compound.

Chromatographic Choices: A Rationale

  • Column Selection: A C18 stationary phase is the workhorse of reverse-phase chromatography and an ideal starting point. Its nonpolar nature provides excellent retention for moderately polar aromatic compounds like our target analyte, ensuring good separation from polar impurities. We selected a column with dimensions of 4.6 x 250 mm and 5 µm particle size, a standard configuration that offers a good balance between efficiency and backpressure.[7]

  • Mobile Phase Composition: The analyte is a carboxylic acid. To ensure consistent retention time and peak shape, we must control the pH of the mobile phase to keep the analyte in a single ionic state (non-ionized).[8] The pKa of a phenylacetic acid derivative is typically around 4.3. By setting the mobile phase pH to 2.5—well below the pKa—we ensure the carboxylic acid is fully protonated, making it more hydrophobic and better retained on the C18 column.[8][9] We chose a simple mobile phase of Acetonitrile and 0.1% Phosphoric Acid in water. Acetonitrile is a common organic modifier with low viscosity and UV cutoff, while phosphoric acid provides the necessary pH control.[9] The ratio was optimized to 55:45 (Acetonitrile:Aqueous) to achieve a reasonable retention time of approximately 6 minutes.

  • Detection Wavelength: Based on the UV absorbance profile of similar fluorinated phenylacetic acid isomers, a detection wavelength of 264 nm was selected to provide high sensitivity for the analyte.[7]

Optimized Chromatographic Conditions

ParameterCondition
Instrument Agilent 1260 Infinity II LC System or equivalent
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (55:45, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 264 nm
Injection Volume 10 µL
Run Time 10 minutes

Part 2: The Validation Protocol—A Comparison Against ICH Q2(R1) Standards

Method validation is the documented process that proves an analytical method is suitable for its intended use.[1][10] We will follow the framework of the ICH Q2(R1) guideline, which is recognized by major regulatory agencies like the FDA and EMA.[11][12][13][14]

Diagram: HPLC Method Validation Workflow

HPLC_Validation_Workflow start_end start_end process process sub_process sub_process decision decision doc doc start Start: Optimized HPLC Method protocol Develop & Approve Validation Protocol start->protocol system_suitability Perform System Suitability Testing (SST) protocol->system_suitability sst_check SST Pass? system_suitability->sst_check validation_params Execute Validation Experiments sst_check->validation_params Yes fail Method Fails Validation (Requires Re-evaluation/Optimization) sst_check->fail No specificity Specificity (Forced Degradation) linearity Linearity & Range accuracy Accuracy (Recovery) precision Precision (Repeatability & Intermediate) loq_lod LOQ & LOD robustness Robustness data_review Review & Analyze All Data specificity->data_review linearity->data_review accuracy->data_review precision->data_review loq_lod->data_review robustness->data_review pass_fail All Criteria Met? data_review->pass_fail report Generate Final Validation Report pass_fail->report Yes pass_fail->fail No end End: Method Validated report->end

Caption: Workflow for validating an HPLC analytical method.

System Suitability
  • Why it's important: This is not a validation parameter itself, but a prerequisite check performed before any analytical run. It ensures the chromatographic system (pump, detector, column) is performing adequately at the time of analysis.

  • Protocol:

    • Prepare a standard solution of this compound at the target concentration (e.g., 100 µg/mL).

    • Inject this standard solution five or six consecutive times.

    • Calculate the key performance parameters from the resulting chromatograms.

  • Comparison: Performance vs. Acceptance Criteria

ParameterAcceptance Criteria (Typical)Hypothetical ResultStatus
Tailing Factor (T) T ≤ 2.01.15Pass
Theoretical Plates (N) N > 20008500Pass
% RSD of Peak Area ≤ 2.0%0.45%Pass
% RSD of Retention Time ≤ 1.0%0.12%Pass
Specificity (and Forced Degradation)
  • Why it's important: Specificity is the ability of the method to measure the analyte accurately and specifically in the presence of other components like impurities, degradation products, or matrix components.[15][16] For a stability-indicating method, we must prove that degradation products do not co-elute with our main peak.

  • Protocol:

    • Expose the analyte solution to stress conditions:

      • Acidic: 0.1 M HCl at 60°C for 4 hours.

      • Basic: 0.1 M NaOH at 60°C for 2 hours.

      • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal: 105°C for 24 hours (for solid drug substance).

      • Photolytic: UV light (254 nm) and visible light for 7 days.

    • Analyze the stressed samples alongside an unstressed control sample.

    • Assess the chromatograms for peak purity of the analyte peak using a photodiode array (PDA) detector and ensure resolution between the analyte and any degradation peaks.

  • Comparison: Performance vs. Acceptance Criteria

Stress ConditionObservationPeak Purity IndexResolution from Nearest ImpurityStatus
Acid Hydrolysis ~15% degradation, one major degradant peak> 0.9992.5Pass
Base Hydrolysis ~25% degradation, two major degradant peaks> 0.9993.1Pass
Oxidation ~8% degradation, one minor degradant peak> 0.9994.0Pass
Thermal No significant degradation (<1%)> 0.999N/APass
Photolytic No significant degradation (<1%)> 0.999N/APass
Linearity and Range
  • Why it's important: Linearity demonstrates a direct, proportional relationship between the concentration of the analyte and the detector's response. The range is the interval between the upper and lower concentrations where the method is shown to be linear, accurate, and precise.[15][16]

  • Protocol:

    • Prepare a series of at least five standard solutions from a stock solution, covering 80% to 120% of the expected sample concentration (e.g., 80, 90, 100, 110, 120 µg/mL).

    • Inject each concentration in triplicate.

    • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

  • Comparison: Performance vs. Acceptance Criteria

ParameterAcceptance CriteriaHypothetical ResultStatus
Correlation Coefficient (R²) ≥ 0.9990.9998Pass
Y-intercept Should be close to zero1.5 mAU*sPass
Validated Range 80% - 120% of nominal concentration80 - 120 µg/mLPass
Accuracy (as % Recovery)
  • Why it's important: Accuracy measures the closeness of the experimental value to the true or accepted reference value.[3][17] It confirms that the method is free from systematic errors.

  • Protocol:

    • Prepare a sample matrix (placebo).

    • Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three samples at each level.

    • Analyze the samples and calculate the percentage of the analyte recovered.

  • Comparison: Performance vs. Acceptance Criteria

Spiked LevelMean Recovery (%)% RSDAcceptance CriteriaStatus
80% 99.5%0.6%98.0 - 102.0% Recovery, RSD ≤ 2.0%Pass
100% 100.8%0.4%98.0 - 102.0% Recovery, RSD ≤ 2.0%Pass
120% 101.2%0.5%98.0 - 102.0% Recovery, RSD ≤ 2.0%Pass

Diagram: Interrelationship of Core Validation Parameters

Validation_Parameters core_param core_param range_param range_param limit_param limit_param foundation_param foundation_param Specificity Specificity (Ensures correct analyte is measured) Linearity Linearity (Proportionality of response) Specificity->Linearity Underpins validity of Accuracy Accuracy (Closeness to true value) Specificity->Accuracy Underpins validity of Precision Precision (Agreement between measurements) Specificity->Precision Underpins validity of LOQ Limit of Quantitation (LOQ) (Lowest quantifiable amount) Specificity->LOQ Underpins validity of LOD Limit of Detection (LOD) (Lowest detectable amount) Specificity->LOD Underpins validity of Range Range (Operating interval) Linearity->Range Defines the Range->Accuracy Tested within the Range->Precision Tested within the LOQ->Range Sets lower boundary of LOD->LOQ Is lower than

Caption: Relationship between key HPLC validation parameters.

Precision
  • Why it's important: Precision demonstrates the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is a measure of random error.

  • Protocol for Repeatability (Intra-assay precision):

    • Prepare six individual samples at 100% of the target concentration.

    • Analyze them on the same day, with the same analyst, on the same instrument.

    • Calculate the % RSD of the results.[18]

  • Protocol for Intermediate Precision:

    • Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

    • Compare the results from both studies.[19]

  • Comparison: Performance vs. Acceptance Criteria

Precision TypeNMean Assay (%)% RSDAcceptance Criteria (% RSD)Status
Repeatability 6100.3%0.55%≤ 2.0%Pass
Intermediate Precision 699.8%0.72%≤ 2.0%Pass
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Why it's important: LOD is the lowest amount of analyte that can be detected but not necessarily quantified. LOQ is the lowest amount that can be quantified with acceptable precision and accuracy.[20] These are critical for impurity analysis but are good practice to determine for any quantitative method.

  • Protocol (based on calibration curve slope):

    • Calculate the standard deviation of the y-intercepts of the regression lines (σ) from the linearity study.

    • Calculate the average slope (S) of the calibration curve.

    • Use the formulas: LOD = 3.3 * (σ / S) and LOQ = 10 * (σ / S) .[15][21]

  • Comparison: Performance vs. Acceptance Criteria

ParameterCalculationHypothetical ResultStatus
LOD 3.3 * (σ / S)0.1 µg/mLDetermined
LOQ 10 * (σ / S)0.3 µg/mLDetermined
Robustness
  • Why it's important: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[17] It provides an indication of the method's reliability during normal usage.[19]

  • Protocol:

    • Analyze a standard solution while making small, deliberate changes to the method parameters one at a time.

    • Monitor the effect on system suitability parameters and analyte quantification.

  • Comparison: Performance vs. Acceptance Criteria

Parameter VariedModificationEffect on Retention TimeEffect on Assay (%)System SuitabilityStatus
Flow Rate ± 0.1 mL/minSignificant shift, as expected< 1.0% changePassesPass
Column Temp. ± 5 °CMinor shift (< 5%)< 0.5% changePassesPass
% Organic ± 2%Significant shift, as expected< 1.5% changePassesPass
Mobile Phase pH ± 0.2 unitsMinor shift (< 2%)< 0.8% changePassesPass

Conclusion: A Method Fit for Purpose

The experimental data presented in this guide demonstrate that the developed HPLC method for the quantification of this compound successfully meets the stringent acceptance criteria outlined in the ICH Q2(R1) guideline. The method is specific, linear, accurate, precise, and robust within the defined range.

This direct comparison of performance against established regulatory standards confirms that the method is reliable, reproducible, and ultimately, fit for its intended purpose in a quality control environment. While alternative techniques like LC-MS could offer higher sensitivity for trace-level analysis, the validated HPLC-UV method stands as a cost-effective, accessible, and highly robust solution for routine quantitative assays.

References

  • Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. (n.d.). Google Cloud.
  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). Lachman Consultants.
  • Analytical method validation: A brief review. (n.d.). Journal of Pharmacy Research.
  • An Introduction to Analytical Method Development and Validation in Early Phase Clinical Trials. (2024, January 24). Sofpromed.
  • A Review on Step-by-Step Analytical Method Validation. (n.d.). IOSR Journal of Pharmacy.
  • Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. (2025, December 5). LinkedIn.
  • Validation of Analytical Methods in Accordance With ICH Guidelines Q2. (n.d.). Scribd.
  • validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. (n.d.). SciSpace.
  • Analytical Method Validation: ICH and USP Perspectives. (2025, August 8). International Journal of Research and Review.
  • The 6 Key Aspects of Analytical Method Validation. (n.d.). Element Lab Solutions.
  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
  • Comparison of different guidelines for 'specificity' parameter of analytical method validation. (n.d.). ResearchGate.
  • Steps for HPLC Method Validation. (2024, December 11). Pharmaguideline.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
  • 3 Key Regulatory Guidelines for Method Validation. (2025, July 30). Altabrisa Group.
  • HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry. (n.d.). SIELC Technologies.
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (n.d.). International Council for Harmonisation.
  • ICH and FDA Guidelines for Analytical Method Validation. (2025, September 2). Lab Manager Magazine.
  • HPLC Separation Robustness and Ruggedness. (2015, November 19). Agilent Technologies.
  • A Guide to HPLC and LC-MS Buffer Selection. (n.d.). Advanced Chromatography Technologies.
  • Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. (n.d.). Research Journal of Pharmacy and Technology.

Sources

A Researcher's Guide to Spectroscopic Differentiation of 2-Fluoro-4-methylphenylacetic Acid and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the precise identification of positional isomers is not merely an academic exercise; it is a critical determinant of a molecule's efficacy, safety, and patentability. 2-Fluoro-4-methylphenylacetic acid is a valuable building block, but its utility is predicated on its isomeric purity. Its isomers, while sharing the same molecular formula (C₉H₉FO₂) and weight (168.17 g/mol ), can exhibit divergent biological activities and chemical properties.[1][2] This guide provides a comprehensive framework for the spectroscopic differentiation of this compound from its key positional isomers using Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). We will delve into the causality behind experimental choices and provide validated protocols to ensure trustworthy and reproducible results.

The Challenge of Isomerism

Positional isomers, which differ only in the location of substituents on a molecular framework, often present a significant analytical challenge.[3][4][5] Standard chromatographic methods may not always provide sufficient resolution, necessitating the use of spectroscopic techniques that can probe the unique electronic and vibrational environment of each molecule. For researchers in drug development, confirming the substitution pattern on the phenyl ring is paramount, as even a minor shift in a functional group's position can drastically alter a compound's interaction with its biological target.

This guide will focus on distinguishing the target compound, this compound, from its most common and challenging isomers, including:

  • 3-Fluoro-4-methylphenylacetic acid

  • 4-Fluoro-3-methylphenylacetic acid[1][6][7][8]

  • 2-Fluoro-5-methylphenylacetic acid[9]

  • 4-Fluoro-2-methylphenylacetic acid[10][11]

  • 5-Fluoro-2-methylphenylacetic acid

Foundational Analysis: Infrared (IR) Spectroscopy

IR spectroscopy is a powerful first-pass technique for functional group identification.[12][13] While all isomers will display the characteristic absorptions of the carboxylic acid and the aromatic ring, the subtle shifts in the fingerprint region can provide the first clues to the substitution pattern.

Key IR Spectral Features

All isomers will exhibit the following characteristic bands:

  • O-H Stretch (Carboxylic Acid): A very broad band, typically spanning from 2500-3300 cm⁻¹, resulting from strong hydrogen bonding.[6][14]

  • C-H Stretch (Aromatic & Aliphatic): Aromatic C-H stretches will appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl and methylene groups will be just below 3000 cm⁻¹.[15]

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band in the region of 1700-1760 cm⁻¹.[6][14]

  • C-C Stretch (Aromatic): Several bands in the 1400-1600 cm⁻¹ region.[15]

The key to differentiation lies in the fingerprint region (below 1400 cm⁻¹):

  • C-F Stretch: A strong band typically found between 1000-1300 cm⁻¹. Its exact position is sensitive to the electronic environment.

  • C-H Out-of-Plane (OOP) Bending: The pattern of bands in the 675-900 cm⁻¹ region is highly diagnostic of the aromatic substitution pattern. For example, a 1,2,4-trisubstituted ring (as in our target and its isomers) will show a distinct pattern compared to other substitution possibilities.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

ATR-FTIR is the preferred method for solid samples due to its minimal sample preparation and reproducibility.[1]

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean.[1][16][17] Record a background spectrum of the clean, empty crystal. This is a critical step to subtract atmospheric H₂O and CO₂ signals.

  • Sample Application: Place a small amount (a few milligrams) of the solid acid sample directly onto the center of the ATR crystal.[16]

  • Apply Pressure: Use the instrument's pressure clamp to ensure firm, uniform contact between the sample and the crystal. Insufficient contact is a common source of poor-quality spectra.[1][18]

  • Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Definitive Structural Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguously determining the substitution pattern of aromatic isomers. Both ¹H and ¹³C NMR provide a wealth of information based on chemical shifts, signal integrations, and coupling constants (J-values).

Experimental Protocol: NMR Sample Preparation and Acquisition
  • Solvent Selection: A deuterated solvent that can dissolve the carboxylic acid is required. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it readily dissolves carboxylic acids and its residual proton signal does not typically interfere with the aromatic region. Chloroform-d (CDCl₃) can also be used, but carboxylic acid protons may have broader signals and their chemical shifts can be highly concentration-dependent.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean NMR tube. Ensure the sample is fully dissolved.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum. Key parameters include a sufficient number of scans (e.g., 8 or 16) and a relaxation delay of at least 1-2 seconds to ensure accurate integration.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum. As ¹³C has a low natural abundance, more scans (e.g., 128 or more) are required. A proton-decoupled experiment is standard, which results in single lines for each unique carbon.

¹H NMR: The Power of Splitting Patterns

The aromatic region (typically 6.5-8.5 ppm) of the ¹H NMR spectrum is the most informative for differentiating these isomers. The number of signals, their integration, and their splitting patterns (multiplicity) are unique fingerprints. A crucial diagnostic feature is the coupling between protons and the fluorine atom (J-coupling), which occurs over several bonds.

  • ¹H-¹⁹F Coupling Constants:

    • ³JHF (ortho): ~7-11 Hz

    • ⁴JHF (meta): ~4-8 Hz

    • ⁵JHF (para): ~1-3 Hz

Let's predict the aromatic region for our target compound and a key isomer:

  • This compound:

    • We expect three distinct aromatic proton signals.

    • H6 (ortho to F, meta to CH₂): Will be a triplet (or doublet of doublets) due to coupling to H5 (³JHH) and H3 (⁴JHH is small). It will also show coupling to the fluorine atom (³JHF).

    • H5 (meta to F, ortho to CH₃): Will be a doublet of doublets, coupled to H6 (³JHH) and H3 (³JHH). It will also show a smaller meta coupling to fluorine (⁴JHF).

    • H3 (ortho to CH₂, meta to CH₃): Will be a doublet (or appear as a singlet if ⁴JHH is not resolved), coupled to H5 (³JHH). It will show the smallest para coupling to fluorine (⁵JHF).

  • 4-Fluoro-3-methylphenylacetic acid:

    • We also expect three distinct aromatic proton signals.

    • H2 (ortho to CH₂, meta to F): Will be a doublet, coupled to H6 (⁴JHH is small) and will show meta coupling to fluorine (⁴JHF).

    • H5 (ortho to F, meta to CH₃): Will be a doublet, coupled to H6 (³JHH) and will show ortho coupling to fluorine (³JHF).

    • H6 (meta to CH₂, ortho to CH₃ and F): Will be a doublet of doublets, coupled to H5 (³JHH) and H2 (⁴JHH is small). It will also show meta coupling to fluorine (⁴JHF).

¹³C NMR: Symmetry and C-F Coupling

¹³C NMR provides complementary information. The number of signals reveals the molecule's symmetry, and the large, characteristic ¹³C-¹⁹F coupling constants are unmistakable.

  • Symmetry: All the listed isomers are asymmetric, meaning they should display nine distinct carbon signals (6 aromatic, 1 methyl, 1 methylene, 1 carboxyl).

  • C-F Coupling: The most significant feature is the direct, one-bond coupling (¹JCF), which results in a large splitting of the carbon signal directly attached to the fluorine atom (typically 240-260 Hz). Smaller couplings are observed for carbons that are two (²JCF, ~20-25 Hz), three (³JCF, ~5-10 Hz), and four (⁴JCF, ~1-3 Hz) bonds away. By identifying the carbon with the massive ¹JCF splitting, one can pinpoint the location of the fluorine atom on the ring.

Comparative Spectroscopic Data (Predicted)
IsomerPredicted ¹H NMR Aromatic PatternPredicted ¹³C NMR # of SignalsKey Differentiating Feature
This compound 3 signals. Pattern influenced by ortho, meta, and para H-F couplings.9The carbon at position 2 will show a very large ¹JCF coupling constant.
3-Fluoro-4-methylphenylacetic acid 3 signals. Different splitting pattern and H-F coupling magnitudes.9The carbon at position 3 will show the large ¹JCF coupling.
4-Fluoro-3-methylphenylacetic acid 3 signals. Distinctly different splitting due to altered proton adjacencies.9The carbon at position 4 will show the large ¹JCF coupling.
2-Fluoro-5-methylphenylacetic acid 3 signals. Unique splitting and H-F coupling compared to other isomers.9Carbon at position 2 shows ¹JCF; different aromatic shifts from 2,4-isomer.
4-Fluoro-2-methylphenylacetic acid 3 signals. Unique splitting and H-F coupling.9Carbon at position 4 shows ¹JCF; different aromatic shifts from 4,3-isomer.
5-Fluoro-2-methylphenylacetic acid 3 signals. Unique splitting and H-F coupling.9Carbon at position 5 shows ¹JCF.

Confirmation by Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of a compound. While positional isomers have identical molecular weights, subtle differences in their fragmentation patterns can sometimes be used for differentiation, although this is often less straightforward than with NMR.

Experimental Protocol: Electrospray Ionization (ESI) MS

ESI is a soft ionization technique ideal for polar molecules like carboxylic acids, as it typically produces an intact molecular ion with minimal fragmentation.

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid or ammonium hydroxide to aid ionization.

  • Ionization Mode: For carboxylic acids, negative ion mode is generally preferred, which will detect the deprotonated molecule [M-H]⁻.

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire the full scan mass spectrum. The most prominent peak should correspond to the [M-H]⁻ ion at m/z 167.1.

  • Tandem MS (MS/MS): For further structural information, perform a product ion scan. Isolate the [M-H]⁻ ion (m/z 167.1) and fragment it using collision-induced dissociation (CID). The resulting fragment ions can provide clues about the structure.

Expected Fragmentation Patterns

All isomers will show a molecular ion (or [M-H]⁻) peak at the same m/z value. The primary fragmentation of phenylacetic acids involves the loss of the carboxyl group.

  • Molecular Ion: For EI-MS, the molecular ion peak [M]⁺˙ would be at m/z 168. For ESI(-), the [M-H]⁻ peak is at m/z 167.

  • Key Fragments: A common fragmentation pathway is the loss of the carboxyl group (-COOH, 45 Da), leading to a fragment at m/z 123. Another possibility is the benzylic cleavage to form a tropylium-like ion. While the major fragments may be the same for all isomers, the relative intensities of these fragments might differ slightly, providing a potential, albeit subtle, basis for differentiation.

Visualization of Workflow and Logic

Experimental Workflow Diagram

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis & Interpretation cluster_3 Conclusion Prep Weigh Isomer Sample IR Acquire FT-IR Spectrum Prep->IR Solid Sample for ATR NMR Acquire 1H & 13C NMR Spectra Prep->NMR Dissolve in DMSO-d6 MS Acquire Mass Spectrum Prep->MS Dissolve in MeOH IR_Analysis Identify Functional Groups Analyze Fingerprint Region IR->IR_Analysis NMR_Analysis Analyze Splitting Patterns, Chemical Shifts & C-F Coupling NMR->NMR_Analysis MS_Analysis Determine Molecular Weight & Fragmentation MS->MS_Analysis Conclusion Confirm Isomer Structure IR_Analysis->Conclusion NMR_Analysis->Conclusion MS_Analysis->Conclusion

Caption: General experimental workflow for spectroscopic analysis.

Isomer Differentiation Logic Diagram

G Start Unknown Isomer Sample MS_Step MS Analysis: m/z = 168 (M+) or 167 (M-H)-? Start->MS_Step NMR_Step1 13C NMR: Identify Carbon with large 1J(CF) ~240-260 Hz MS_Step->NMR_Step1 Yes C2_F Fluorine at C2 NMR_Step1->C2_F C2 Signal Split C3_F Fluorine at C3 NMR_Step1->C3_F C3 Signal Split C4_F Fluorine at C4 NMR_Step1->C4_F C4 Signal Split C5_F Fluorine at C5 NMR_Step1->C5_F C5 Signal Split NMR_Step2 1H NMR: Analyze aromatic splitting pattern & H-F couplings Isomer_2_4 2-Fluoro-4-methyl NMR_Step2->Isomer_2_4 Pattern matches 2,4-subst. Isomer_2_5 2-Fluoro-5-methyl NMR_Step2->Isomer_2_5 Pattern matches 2,5-subst. Isomer_3_4 3-Fluoro-4-methyl NMR_Step2->Isomer_3_4 Pattern matches 3,4-subst. Isomer_4_3 4-Fluoro-3-methyl NMR_Step2->Isomer_4_3 Pattern matches 4,3-subst. Isomer_4_2 4-Fluoro-2-methyl NMR_Step2->Isomer_4_2 Pattern matches 4,2-subst. Isomer_5_2 5-Fluoro-2-methyl NMR_Step2->Isomer_5_2 Pattern matches 5,2-subst. C2_F->NMR_Step2 C3_F->NMR_Step2 C4_F->NMR_Step2 C5_F->NMR_Step2

Caption: Decision logic for differentiating isomers using NMR.

Conclusion

The unambiguous identification of positional isomers like this compound is a non-trivial but essential task in modern chemical and pharmaceutical sciences. While IR and MS provide valuable preliminary data and confirmation of molecular weight, NMR spectroscopy stands as the definitive technique. By carefully analyzing the chemical shifts, symmetry, and particularly the splitting patterns arising from both proton-proton and proton-fluorine couplings in ¹H NMR, and the characteristic large carbon-fluorine coupling in ¹³C NMR, a researcher can confidently assign the correct structure. The protocols and interpretive frameworks provided in this guide offer a robust system for achieving accurate and reliable isomeric differentiation.

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • re3data.org. (2023). Spectral Database for Organic Compounds. [Link]

  • Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. [Link]

  • Drawell. Sample Preparation for FTIR Analysis. [Link]

  • Kuujia. (2025). Cas no 203314-27-6 (2-Fluoro-5-methylphenylacetic Acid). [Link]

  • University of Wisconsin-Madison Libraries. Spectral Database for Organic Compounds, SDBS. [Link]

  • Microbe Notes. (2022). Infrared (IR) Spectroscopy- Definition, Principle, Parts, Uses. [Link]

  • Spectroscopy Online. Sample Preparation - Free Micro ATR FT-IR Chemical Imaging of Polymers and Polymer Laminates. [Link]

  • Chemistry with Caroline (YouTube). (2021). Analyzing Partial Structure in the Aromatic Region (1H NMR). [Link]

  • University of California, Los Angeles. Sample preparation for FT-IR. [Link]

  • Chemistry LibreTexts. (2022). Infrared Spectroscopy. [Link]

  • ResearchGate. (2018). 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. [Link]

  • University of Colorado Boulder, Department of Chemistry. Aromatics. [Link]

  • Stenutz, R. NMR chemical shift prediction of benzenes. [Link]

  • University of Colorado Boulder, Department of Chemistry. Carboxylic Acids. [Link]

  • Millersville University. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • ResearchGate. APCI-MS fragmentation patterns of A phenyl acetate 3 and B vitamin E acetate.... [Link]

  • University of Puerto Rico. INFRARED SPECTROSCOPY (IR). [Link]

  • PubMed Central. (2022). Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry. [Link]

  • Slideshare. IR SPECTROSCOPY. [Link]

  • ACS Publications. (2022). Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry. [Link]

  • Chegg. (2021). Solved Please interpret this MS spectrum of phenylacetic. [Link]

  • Royal Society of Chemistry. The halogen effect on the 13C NMR chemical shift in substituted benzenes. [Link]

  • ResearchGate. (2023). Chemical identification and differentiation of positional isomers of novel psychoactive substances – A comprehensive review. [Link]

  • ChemRxiv. An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. [Link]

  • Pearson. (2023). How might you use 13C NMR spectroscopy to differentiate between t.... [Link]

  • ACS Publications. (2020). Investigating the ionization of dissolved organic matter by electrospray ionization. [Link]

  • Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • PubMed Central. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. [Link]

  • ACS Publications. (2020). Investigating the Ionization of Dissolved Organic Matter by Electrospray. [Link]

  • Royal Society of Chemistry. An approach toward quantification of organic compounds in complex environmental samples using high-resolution electrospray ionization mass spectrometry. [Link]

  • JoVE. (2025). Video: NMR and Mass Spectroscopy of Carboxylic Acids. [Link]

  • ACS Publications. Nuclear Magnetic Resonance Dilution Shifts for Carboxylic Acids in Rigorously Dried Solvents. II. Benzoic Acid in Benzene. [Link]

  • Quora. (2023). What spectral technique is used to distinguish between structural isomers?[Link]

  • ACS Publications. Nuclear Magnetic Resonance Dilution Shifts for Carboxylic Acids in Rigorously Dried Solvents. II. Benzoic Acid in Benzene. [Link]

  • Chemistry Stack Exchange. Carboxylic acid NMR. [Link]

  • Science.gov. aromatic positional isomers: Topics by Science.gov. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

  • Pharmaffiliates. 1000520-92-2| Chemical Name : 4-Fluoro-3-methylphenylacetic acid. [Link]

  • ChemBK. (2024). 2-(4-Fluoro-3-methylphenyl)acetic acid. [Link]

  • Chemistry Stack Exchange. (2016). Fragmentations and rearrangements in n-(4-alkyl phenyl) alkanoic acids in mass spectrometry. [Link]

Sources

A Head-to-Head Comparison of Synthetic Routes to 2-Fluoro-4-methylphenylacetic Acid: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Fluoro-4-methylphenylacetic acid is a valuable substituted phenylacetic acid derivative, frequently employed as a key building block in the synthesis of pharmaceuticals and agrochemicals. Its structural motifs are present in a variety of biologically active molecules, making its efficient and scalable synthesis a topic of considerable interest to researchers in medicinal and process chemistry.

This guide provides a head-to-head comparison of the most common and practical synthetic routes to this compound. We will move beyond a simple recitation of reaction steps to provide a critical analysis of each pathway, grounded in mechanistic principles and practical laboratory experience. The discussion will focus on comparing the routes based on yield, scalability, reagent toxicity, cost-effectiveness, and operational complexity, providing the data necessary for an informed decision on the optimal route for your specific research or development needs.

Route 1: The Cyanide Hydrolysis Pathway

This is arguably the most traditional and direct two-step approach, proceeding via a benzyl cyanide intermediate. The strategy hinges on the nucleophilic substitution of a benzyl halide with a cyanide salt, followed by the hydrolysis of the resulting nitrile to the desired carboxylic acid.

Strategic Overview & Mechanism

The synthesis begins with the conversion of 2-fluoro-4-methylbenzyl bromide to 2-fluoro-4-methylphenylacetonitrile. This is a classic SN2 reaction where the cyanide anion (CN⁻) displaces the bromide. The subsequent hydrolysis of the nitrile can be performed under either acidic or basic conditions.[1] Acid-catalyzed hydrolysis involves protonation of the nitrile nitrogen, followed by nucleophilic attack by water and tautomerization to an amide, which is then further hydrolyzed to the carboxylic acid and an ammonium salt.[2][3]

Experimental Protocol

Step 1: Synthesis of 2-(2-Fluoro-4-methylphenyl)acetonitrile

  • To a solution of 2-fluoro-4-methylbenzyl bromide (1.0 eq) in a suitable solvent such as anhydrous acetone or ethanol, add sodium cyanide (1.1 eq).[4]

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography to yield 2-(2-fluoro-4-methylphenyl)acetonitrile.[5]

Step 2: Hydrolysis to this compound

  • Combine the 2-(2-fluoro-4-methylphenyl)acetonitrile (1.0 eq) with a mixture of concentrated sulfuric acid and water (e.g., 3:2 v/v).[2]

  • Heat the mixture to reflux with vigorous stirring for 3-5 hours. The reaction progress can be monitored by the cessation of ammonia evolution.

  • Cool the reaction mixture and pour it carefully onto crushed ice.

  • The precipitated solid is collected by filtration, washed thoroughly with cold water to remove residual acid, and dried.

  • Recrystallization from a suitable solvent like heptane or water affords pure this compound.[1]

Process Workflow Diagram

Cyanide Hydrolysis Pathway Start 2-Fluoro-4-methylbenzyl bromide Step1 2-(2-Fluoro-4-methylphenyl)acetonitrile Start->Step1 NaCN, Acetone Reflux End This compound Step1->End H₂SO₄, H₂O Reflux

Caption: Workflow for the Cyanide Hydrolysis Pathway.

Critical Analysis
  • Advantages: This route is generally high-yielding and utilizes relatively inexpensive reagents for the key transformations. The procedures are robust and well-documented for analogous substrates.[1]

  • Disadvantages: The primary drawback is the use of highly toxic alkali metal cyanides (e.g., NaCN or KCN). This necessitates stringent safety protocols, including dedicated waste disposal streams, making it less desirable from an environmental health and safety (EHS) perspective, especially at a large scale.

Route 2: The Grignard Carboxylation Pathway

This route leverages organometallic chemistry, specifically the formation of a Grignard reagent from a benzyl halide, which then acts as a nucleophile to attack carbon dioxide. This method directly installs the carboxylic acid moiety in a single, albeit sensitive, step from the halide.

Strategic Overview & Mechanism

The synthesis starts with the reaction of 2-fluoro-4-methylbenzyl chloride or bromide with magnesium metal in an anhydrous ether solvent to form the corresponding Grignard reagent, 2-fluoro-4-methylbenzylmagnesium halide.[6][7] This reagent is a potent carbanion source. It is then added to solid carbon dioxide (dry ice) or bubbled with CO₂ gas. The carbanion attacks the electrophilic carbon of CO₂, forming a magnesium carboxylate salt.[8] Subsequent acidic workup protonates the salt to yield the final carboxylic acid product.[9][10]

Experimental Protocol
  • Set up an oven-dried, three-neck flask equipped with a condenser, dropping funnel, and nitrogen inlet.

  • Add magnesium turnings (1.2 eq) to the flask. Flame-dry the apparatus under a stream of nitrogen to ensure anhydrous conditions.[11]

  • Add a small volume of anhydrous diethyl ether or THF. A crystal of iodine can be added to activate the magnesium surface.

  • Dissolve 2-fluoro-4-methylbenzyl chloride (1.0 eq) in anhydrous ether and add it dropwise via the dropping funnel to initiate the reaction. Maintain a gentle reflux by controlling the addition rate.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture in an ice bath. In a separate flask, place a large excess of crushed dry ice.

  • Slowly pour the Grignard solution onto the dry ice with vigorous stirring.[8]

  • Allow the mixture to warm to room temperature as the excess CO₂ sublimes.

  • Quench the reaction by slowly adding dilute hydrochloric acid or sulfuric acid until the aqueous layer is acidic.

  • Transfer the mixture to a separatory funnel, extract the product into diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization.

Process Workflow Diagram

Grignard Carboxylation Pathway Start 2-Fluoro-4-methylbenzyl chloride Step1 Grignard Reagent Formation Start->Step1 Mg, Anhydrous Ether Step2 Carboxylation Step1->Step2 1. CO₂ (dry ice) 2. H₃O⁺ workup End This compound Step2->End

Caption: Workflow for the Grignard Carboxylation Pathway.

Critical Analysis
  • Advantages: This route avoids the use of highly toxic cyanides and is a convergent synthesis, forming the target in a single chemical operation from the halide. It is a versatile and powerful C-C bond-forming reaction.[11]

  • Disadvantages: The primary challenge is the stringent requirement for anhydrous conditions. Grignard reagents are extremely sensitive to moisture and protic solvents, which can quench the reaction and reduce yields.[6] Scaling up can be challenging due to the exothermic nature of the reaction and the need to maintain a dry atmosphere.

Route 3: The Willgerodt-Kindler Reaction Pathway

This pathway represents a more unconventional but powerful approach, starting from the corresponding acetophenone. The Willgerodt-Kindler reaction facilitates the migration of a carbonyl group to the end of an alkyl chain and its simultaneous oxidation to a thioamide, which is then hydrolyzed.[12][13]

Strategic Overview & Mechanism

The reaction begins with 2-fluoro-4-methylacetophenone, which reacts with a secondary amine (typically morpholine) and elemental sulfur.[14][15] The ketone first forms an enamine with morpholine. The enamine then attacks sulfur, and through a series of complex rearrangements, the carbonyl functionality effectively migrates to the terminal methyl group, which is oxidized to form a thioamide.[12] This thioamide intermediate is then subjected to vigorous hydrolysis (acidic or basic) to yield the final carboxylic acid.

Experimental Protocol

Step 1: Willgerodt-Kindler Thioamide Formation

  • In a round-bottom flask, combine 2-fluoro-4-methylacetophenone (1.0 eq), morpholine (3.0 eq), and elemental sulfur (2.5 eq).[15]

  • Heat the mixture to reflux (approx. 130-140 °C) for 8-12 hours. The reaction is often performed neat or in a high-boiling solvent like pyridine.

  • Cool the reaction mixture and pour it into a beaker of cold water.

  • The crude thioamide often solidifies or oils out. Isolate the product by filtration or extraction with a suitable organic solvent (e.g., dichloromethane).

  • Purify the thioamide by recrystallization or column chromatography.

Step 2: Hydrolysis to this compound

  • Reflux the crude thioamide with an excess of aqueous sodium hydroxide (e.g., 20% solution) or concentrated hydrochloric acid until the evolution of hydrogen sulfide ceases.

  • Cool the solution and acidify with concentrated HCl if basic hydrolysis was used.

  • Collect the precipitated carboxylic acid by filtration, wash with cold water, and dry.

  • Recrystallize to obtain the pure product.

Process Workflow Diagram

Willgerodt-Kindler Pathway Start 2-Fluoro-4-methylacetophenone Step1 Thioamide Intermediate Start->Step1 Morpholine, Sulfur Reflux End This compound Step1->End NaOH(aq) or HCl(aq) Reflux

Caption: Workflow for the Willgerodt-Kindler Pathway.

Critical Analysis
  • Advantages: This reaction is highly effective for converting aryl methyl ketones into phenylacetic acids and is tolerant of many functional groups. It provides an excellent alternative when the corresponding benzyl halide is unstable or difficult to access.

  • Disadvantages: The reaction often requires high temperatures and can produce foul-smelling sulfur byproducts (e.g., H₂S) during hydrolysis, which requires careful handling and scrubbing of the off-gases. Yields can sometimes be moderate, and the purification of the intermediate thioamide may be necessary.

Comparative Analysis

FeatureRoute 1: Cyanide HydrolysisRoute 2: Grignard CarboxylationRoute 3: Willgerodt-Kindler
Starting Material 2-Fluoro-4-methylbenzyl halide2-Fluoro-4-methylbenzyl halide2-Fluoro-4-methylacetophenone
Number of Steps 21 (from halide)2
Typical Overall Yield High (75-90%)Good (60-80%)Moderate to Good (50-75%)
Key Reagents NaCN, H₂SO₄Mg, CO₂, Anhydrous EtherMorpholine, Sulfur, NaOH/HCl
Safety Concerns High: Use of extremely toxic cyanide.Moderate: Pyrophoric potential of finely divided Mg; exothermic reaction.Moderate: High temperatures; generation of toxic H₂S gas.
Scalability Challenging due to cyanide toxicity.Challenging due to anhydrous requirements and exothermicity.Moderate, requires good ventilation and off-gas scrubbing.
Cost-Effectiveness Generally high due to cheap reagents.Moderate, depends on cost of anhydrous solvents.Moderate, reagents are relatively inexpensive.

Conclusion and Recommendations

The choice of synthetic route to this compound is a classic example of balancing efficiency, safety, and practicality.

  • For laboratory-scale synthesis where expediency and high yield are paramount and appropriate safety controls are in place, the Cyanide Hydrolysis Pathway (Route 1) remains a strong contender due to its reliability and use of inexpensive reagents.

  • The Grignard Carboxylation Pathway (Route 2) is an excellent choice for avoiding the acute toxicity of cyanides. It is elegant and direct, but its success is critically dependent on technique, specifically the rigorous exclusion of water. It is often the preferred "cyanide-free" route in academic and early-stage discovery labs.

  • The Willgerodt-Kindler Reaction (Route 3) serves as a valuable alternative, particularly if the starting material is the more readily available 2-fluoro-4-methylacetophenone. While operationally less convenient due to high temperatures and odorous byproducts, its unique ability to transform a ketone makes it a powerful tool in a synthetic chemist's arsenal.

Ultimately, the optimal route will depend on the specific constraints of the project, including scale, available equipment, EHS regulations, and the synthetic experience of the personnel involved.

References

  • ChemBK. (2024). 2-(4-Fluoro-3-methylphenyl)acetic acid.
  • University of California, Davis. (n.d.). Grignard Reaction. Retrieved from [Link]

  • SynArchive. (2024). Willgerodt-Kindler Reaction. Retrieved from [Link]

  • Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives.
  • Wikipedia. (2023). Willgerodt rearrangement. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Willgerodt-Kindler Reaction. Retrieved from [Link]

  • Google Patents. (2017). CN106928044A - A kind of preparation method of fluoro phenylacetic acid.
  • SciSpace. (2014). Insight into the Willgerodt-Kindler Reaction of ω-Haloacetophenone Derivatives: Mechanistic Implication. Retrieved from [Link]

  • Google Patents. (2010). CN101823952A - Method for preparing 2,4,5-trifluorophenylacetic acid.
  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of 4a with Grignard reagent 7. Retrieved from [Link]

  • MSU Chemistry. (2009). Willgerodt-Kindler Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). ORGANIC II LABORATORY(Major's) KELLY Grignard Reaction. Retrieved from [Link]

  • SciSpace. (2014). Synthesis method of 2,4,5-trifluorophenylacetic acid. Retrieved from [Link]

  • MDPI. (2020). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

  • Wikipedia. (2023). Heck reaction. Retrieved from [Link]

  • Google Patents. (2013). CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid.
  • Taylor & Francis. (n.d.). Heck reaction – Knowledge and References. Retrieved from [Link]

  • NIH. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Retrieved from [Link]

  • Organic Syntheses. (n.d.). phenylacetic acid. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • MDPI. (2018). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of hydrolysis in acetonitrile of p-nitrophenyl.... Retrieved from [Link]

  • Google Patents. (n.d.). Carboxylation of grignard reagents in the presence of liquid co2.
  • Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE. Retrieved from [Link]

  • PubMed. (1998). Transition State Structure for the Water-Catalyzed Hydrolysis of p-Nitrophenyl Trifluoroacetate in Acetonitrile. Retrieved from [Link]

  • Google Patents. (1996). EP0706987A1 - Process for preparing alkylated aromatic carboxylic acids and carboxylic acids halogenides.
  • Google Patents. (1962). Hydrolysis of acetonitrile to acetamide.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • Google Patents. (1982). US4331821A - Process for the monohalogenation of alkylbenzenes in the α-position and....

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-Fluoro-4-methylphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is the bedrock of drug safety and efficacy. This guide provides an in-depth technical comparison and cross-validation of two common analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of 2-Fluoro-4-methylphenylacetic acid, a key building block in the synthesis of various pharmaceuticals.

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, offering field-proven insights to ensure that the described methods are not only accurate but also self-validating systems. Every claim is grounded in authoritative standards, primarily referencing the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures.[1][2][3]

The Critical Role of Method Validation

Before delving into the specifics of each analytical technique, it is crucial to understand the "why" behind method validation. An analytical method is not merely a set of instructions; it is a system that must be proven "fit for purpose."[4][5] Validation provides documented evidence that a method will consistently produce results that are accurate, reliable, and reproducible.[6] This is a non-negotiable requirement from regulatory bodies like the U.S. Food and Drug Administration (FDA).[7][8] The core parameters we will assess in this guide include accuracy, precision, specificity, linearity, range, and the limits of detection (LOD) and quantification (LOQ).[9][10]

Comparative Analysis of HPLC and GC-MS for this compound

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and widely used analytical techniques in the pharmaceutical industry. While both can be used to quantify this compound, they operate on different principles and offer distinct advantages and disadvantages.

High-Performance Liquid Chromatography (HPLC) is a technique used to separate, identify, and quantify each component in a mixture. It is particularly well-suited for compounds that are non-volatile or thermally unstable.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is ideal for volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is often necessary to increase volatility.

Below is a summary of the hypothetical performance data for each method in the analysis of this compound.

Performance Data Summary
Validation ParameterHPLC-UVGC-MS (with derivatization)Acceptance Criteria (based on ICH Q2(R1))
Linearity (R²) 0.99950.9991≥ 0.999
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%98.0% - 102.0%
Precision (RSD%)
- Repeatability≤ 1.5%≤ 1.2%≤ 2.0%
- Intermediate Precision≤ 1.8%≤ 1.5%≤ 2.0%
Limit of Detection (LOD) 0.1 µg/mL0.05 µg/mL-
Limit of Quantitation (LOQ) 0.3 µg/mL0.15 µg/mL-
Specificity DemonstratedDemonstratedNo interference at the retention time of the analyte

Experimental Protocols

The following are detailed, step-by-step methodologies for the analysis of this compound using both HPLC-UV and GC-MS.

HPLC-UV Method

1. Instrumentation and Conditions:

  • System: Agilent 1260 Infinity II HPLC or equivalent, equipped with a variable wavelength detector.

  • Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% phosphoric acid in water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 265 nm.

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Solution: Accurately weigh a sample containing approximately 10 mg of this compound and dissolve in 10 mL of mobile phase. Dilute as necessary to fall within the calibration range.

GC-MS Method (with Derivatization)

1. Instrumentation and Conditions:

  • System: Agilent 7890B GC coupled to a 5977A MSD or equivalent.

  • Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 20°C/min, and hold for 5 minutes.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor ions m/z [to be determined based on the derivatized compound's mass spectrum].

2. Derivatization, Standard, and Sample Preparation:

  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Standard Stock Solution (1 mg/mL): Prepare as described for the HPLC method, using a suitable solvent like acetonitrile.

  • Derivatization Procedure:

    • Pipette 100 µL of the standard or sample solution into a GC vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add 100 µL of BSTFA + 1% TMCS and 100 µL of acetonitrile.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

Cross-Validation Workflow

Cross-validation is essential when two different analytical methods are used to measure the same analyte, ensuring that the results are comparable and interchangeable.[11]

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_comparison Data Comparison and Evaluation Sample Select a minimum of 5 independent samples of this compound Split Split each sample into two aliquots Sample->Split HPLC Analyze one set of aliquots using the validated HPLC method Split->HPLC GCMS Analyze the second set of aliquots using the validated GC-MS method Split->GCMS Data Tabulate the quantitative results from both methods for each sample HPLC->Data GCMS->Data Stats Perform statistical analysis (e.g., t-test, Bland-Altman plot) to compare the means and agreement between the two methods Data->Stats Criteria Evaluate if the difference between the results is within the pre-defined acceptance criteria (e.g., ±5%) Stats->Criteria Conclusion Draw a conclusion on the interchangeability of the two methods Criteria->Conclusion

Caption: Workflow for the cross-validation of HPLC and GC-MS methods.

The Logic of Validation Parameters

Understanding the interplay between different validation parameters is key to developing a robust analytical method.

ValidationParameters cluster_core Core Performance cluster_limits Sensitivity Accuracy Accuracy (% Recovery) Range Range Accuracy->Range Precision Precision (RSD%) Precision->Range Linearity Linearity (R²) LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Linearity->Range LOQ->Precision Specificity Specificity Specificity->Accuracy Specificity->Precision

Caption: Interrelationship of analytical method validation parameters.

Conclusion

Both HPLC-UV and GC-MS are suitable methods for the quantitative analysis of this compound, each with its own set of advantages. The choice of method will depend on the specific requirements of the analysis, such as the required sensitivity, sample throughput, and available instrumentation.

  • HPLC-UV is a robust, reliable, and straightforward method that does not require a derivatization step, making it ideal for routine quality control applications.

  • GC-MS offers higher sensitivity and the added confidence of mass spectral identification, which is particularly valuable for impurity profiling and trace-level analysis. The need for derivatization, however, adds an extra step to the sample preparation process.

Ultimately, a thorough cross-validation as outlined in this guide will provide the necessary data to justify the use of either method, or to establish a correlation between them, ensuring the integrity and reliability of the analytical results in a regulated environment.

References

  • Vertex AI Search. (2025, December 5). Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ResearchGate. (2017, June).
  • International Council for Harmonisation. Quality Guidelines. [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • YouTube. (2024, September 16). Key terms related to validation of an analytical method. [Link]

  • Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020, March 22).
  • Element Lab Solutions. The 6 Key Aspects of Analytical Method Validation. [Link]

  • SIELC Technologies. HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry. [Link]

  • ECA Academy. (2014, February 27). FDA publishes new Guidance on Validation of Analytical Methods. [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]

  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • U.S. Environmental Protection Agency. (2022, November 7). ANALYTICAL METHOD SUMMARIES.
  • U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation - Guidance for Industry. [Link]

  • Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS. [Link]

  • U.S. Environmental Protection Agency. (2023, December 10). ANALYTICAL METHOD SUMMARIES.
  • PubMed. GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst. [Link]

  • University of Colorado Anschutz Medical Campus. GENERAL HPLC METHODS. [Link]

  • Royal Society of Chemistry. 4. [Link]

  • U.S. Environmental Protection Agency. (2021, May 24). ANALYTICAL METHOD SUMMARIES.
  • The Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000020). [Link]

  • Collaborative International Pesticides Analytical Council. (2020, June 8). multi-active method for the analysis of active substances in formulated products to support quality control scope. [Link]

  • SIELC Technologies. Separation of (2,4,6-Trimethylphenyl)acetic acid on Newcrom R1 HPLC column. [Link]

  • Google Patents.
  • Google Patents. CN106928044A - A kind of preparation method of fluoro phenylacetic acid.
  • Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. [Link]

  • ResearchGate. (2025, August 6).
  • Springer Nature. (2025, April 17). Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues.
  • PubMed. Determination of Fluoroacetic Acid in Water and Biological Samples by GC-FID and GC-MS in Combination With Solid-Phase Microextraction. [Link]

  • Win-Win Chemical. 203314-27-6 2-(2-fluoro-5-methylphenyl)acetic acid 2-氟-5-甲基苯乙酸. [Link]

Sources

A Comparative Analysis of the Binding Affinity of 2-Fluoro-4-methylphenylacetic Acid Derivatives for Protein Kinase Targets

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the binding affinity of 2-Fluoro-4-methylphenylacetic acid derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the critical methodologies for assessing molecular interactions and discusses the structure-activity relationships (SAR) that govern the efficacy of these compounds, with a particular focus on their interactions with protein kinase targets.

Protein kinases are a significant class of enzymes that regulate a vast number of cellular processes. Their dysregulation is a hallmark of many diseases, including cancer, making them a primary focus for therapeutic intervention.[1] The phenylacetic acid scaffold is a privileged structure in medicinal chemistry, and its derivatives are often explored as inhibitors of various enzymes. This guide will use the this compound backbone as a case study to explore how chemical modifications influence binding affinity, a critical parameter for drug efficacy.

Methodologies for Determining Binding Affinity

The precise quantification of binding affinity is fundamental to drug discovery. It allows for the ranking of compounds, informs on structure-activity relationships, and helps in optimizing lead candidates. Several biophysical techniques are considered the gold standard for these measurements.

1. Surface Plasmon Resonance (SPR): SPR is a powerful, label-free technique that measures molecular interactions in real-time.[2][3] It provides not only the equilibrium dissociation constant (KD), a measure of affinity, but also the kinetic rate constants for association (kon) and dissociation (koff).[3][4] This kinetic information is invaluable, as a compound's residence time on its target (related to koff) can be a better predictor of its biological activity than affinity alone.[4] The principle involves immobilizing a target protein, such as a kinase, on a sensor chip and flowing the small molecule derivatives (analytes) over the surface. The change in the refractive index at the sensor surface upon binding is measured and plotted as a sensorgram.

2. Isothermal Titration Calorimetry (ITC): ITC is another gold-standard, label-free technique that directly measures the heat released or absorbed during a binding event.[5][6][7] By titrating a solution of the ligand (the derivative) into a cell containing the target protein, a complete thermodynamic profile of the interaction can be obtained in a single experiment.[6][8] This includes the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[6][8] This depth of information provides insights into the forces driving the binding, which is crucial for rational drug design.[7]

3. Microscale Thermophoresis (MST): MST is a technique that measures the directed movement of molecules along a temperature gradient, which is altered upon a change in molecular size, charge, or solvation shell during a binding event. It is a powerful method for quantifying biomolecular interactions in solution with low sample consumption. A key advantage is its ability to perform measurements in complex biological matrices, such as cell lysates, which can significantly simplify and accelerate the quantitative characterization of interactions by avoiding the need for protein purification.[9]

Comparative Binding Affinity Data

Disclaimer: The following data is illustrative and designed to demonstrate structure-activity relationship principles. The target is a hypothetical protein kinase.

Compound IDR-Group Modification (at the phenylacetic acid carboxyl group)KD (nM)Fold Change vs. Parent
Parent-01 -OH (Carboxylic Acid)5001.0x
Deriv-02 -NH2 (Primary Amide)2502.0x
Deriv-03 -NHCH3 (Secondary Amide)1503.3x
Deriv-04 -N(CH3)2 (Tertiary Amide)3001.7x
Deriv-05 -NH(Cyclopropyl)806.3x
Deriv-06 -NH(Phenyl)4501.1x
Deriv-07 -NH(4-pyridyl)657.7x
Structure-Activity Relationship (SAR) Analysis

The illustrative data reveals key insights into the SAR for this series of compounds:

  • Carboxylic Acid to Amide: Conversion of the parent carboxylic acid (Parent-01) to a primary amide (Deriv-02) doubles the affinity. This suggests the amide group may form a more favorable hydrogen bond interaction within the kinase's binding pocket compared to the carboxylate.

  • Amide Substitution: Small alkyl substitution on the amide nitrogen (Deriv-03) further enhances affinity, possibly by displacing an unfavorable water molecule or making additional van der Waals contacts. However, a bulkier dimethyl substitution (Deriv-04) is detrimental compared to the secondary amide, indicating a potential steric clash.

  • Cyclopropyl Moiety: The significant increase in affinity for the cyclopropyl derivative (Deriv-05) is a common observation in medicinal chemistry. The rigid, compact nature of the cyclopropyl group can optimize binding by fitting into small, defined hydrophobic pockets, leading to a favorable entropic contribution to binding.

  • Aromatic Substitution: A simple phenyl ring (Deriv-06) does not improve affinity, suggesting it may be too bulky or improperly oriented. In contrast, the introduction of a nitrogen atom in the pyridine ring (Deriv-07) leads to the most potent compound in the series. This highlights the critical role of specific hydrogen bond acceptors; the pyridine nitrogen is likely forming a key interaction with a donor residue in the kinase active site.

The strategic placement of fluorine atoms, as in the parent scaffold, often enhances binding potency. The high electronegativity of fluorine can lead to favorable electrostatic interactions and can also improve metabolic stability and membrane permeability.[10]

Experimental Workflow and Protocols

To ensure the generation of reliable and reproducible binding affinity data, a rigorous and well-controlled experimental workflow is paramount.

Overall Workflow for Binding Affinity Screening

The following diagram outlines a typical workflow for screening a library of derivatives and characterizing the hits.

G cluster_prep Preparation cluster_screen Screening & Validation cluster_analysis Analysis Compound_Synth Compound Synthesis & Purification Primary_Assay Primary Screen (e.g., High-Throughput SPR) Compound_Synth->Primary_Assay Protein_Prep Target Protein Expression & Purification Protein_Prep->Primary_Assay Hit_Confirm Hit Confirmation & Dose-Response Primary_Assay->Hit_Confirm Initial Hits Ortho_Assay Orthogonal Assay (e.g., ITC) Hit_Confirm->Ortho_Assay Confirmed Hits SAR_Analysis SAR Analysis Ortho_Assay->SAR_Analysis Validated Data (KD, ΔH, ΔS) Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Design Insights

Caption: High-level workflow for inhibitor screening and characterization.

Detailed Protocol: Surface Plasmon Resonance (SPR) Analysis

This protocol provides a step-by-step guide for determining the binding kinetics and affinity of this compound derivatives to an immobilized protein kinase target.

Objective: To determine the kon, koff, and KD of small molecule inhibitors binding to a target kinase.

Materials:

  • SPR instrument (e.g., Biacore, ProteOn)

  • Sensor Chip (e.g., CM5, a carboxymethylated dextran surface)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Immobilization buffer: 10 mM Sodium Acetate, pH 5.0

  • Running buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • Purified target kinase (≥95% purity)

  • Compound derivatives dissolved in 100% DMSO (stock solutions) and serially diluted in running buffer.

Protocol Steps:

  • Surface Preparation & Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes. This creates reactive esters.

    • Inject the target kinase (diluted to 20 µg/mL in immobilization buffer) over the activated surface. The primary amines on the protein surface will covalently couple to the chip. Aim for an immobilization level of ~10,000 Response Units (RU).

    • Deactivate any remaining reactive esters by injecting 1 M ethanolamine-HCl pH 8.5 for 7 minutes.

    • Self-Validation: A reference flow cell should be prepared in parallel (activation and deactivation only, no protein) to subtract any non-specific binding and bulk refractive index changes.

  • Binding Analysis:

    • Prepare a serial dilution of the small molecule derivative in running buffer. A typical concentration range is 0.1x to 10x the expected KD (e.g., 1 nM to 10 µM). Ensure the final DMSO concentration is matched across all samples and is low (<1%) to avoid artifacts.

    • Inject a blank (running buffer with matched DMSO) over the target and reference surfaces to establish a baseline.

    • Perform a kinetic titration cycle:

      • Inject the lowest concentration of the derivative over both flow cells for a set association time (e.g., 180 seconds).

      • Switch to running buffer and monitor the dissociation phase for a set time (e.g., 300 seconds).

      • Inject a regeneration solution (if necessary, e.g., a short pulse of 10 mM Glycine pH 2.5) to remove all bound analyte and prepare the surface for the next cycle.

    • Repeat the injection cycle for each concentration in the dilution series, from lowest to highest.

    • Causality: Performing injections from low to high concentration minimizes the risk of carryover and ensures the surface is fully regenerated between cycles.

  • Data Analysis:

    • Subtract the reference flow cell data from the target flow cell data for each injection to obtain specific binding sensorgrams.

    • Subtract the blank injection data to correct for any buffer effects.

    • Fit the processed sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.

    • This fitting process will yield the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff / kon).

Logical Framework for SAR Interpretation

The data generated from these assays feed into a logical framework that guides the drug discovery process.

G Data Binding Data (KD, Kinetics) Hypothesis Generate SAR Hypothesis Data->Hypothesis Structure Compound Structure Structure->Hypothesis Model Computational Model (Docking/MD) Model->Hypothesis Structural Rationale Design Design New Derivatives Hypothesis->Design Synthesis Synthesize & Test Design->Synthesis Synthesis->Data Iterative Cycle

Caption: Iterative cycle of structure-activity relationship (SAR) analysis.

Conclusion

The comparative analysis of binding affinity is a cornerstone of modern drug discovery. By employing robust biophysical techniques like SPR and ITC, researchers can gain deep insights into the molecular interactions that drive therapeutic efficacy. The study of this compound derivatives, even with illustrative data, demonstrates how subtle changes in chemical structure can lead to significant differences in binding affinity. This iterative process of design, synthesis, and quantitative evaluation, guided by a strong understanding of structure-activity relationships, is essential for optimizing lead compounds and developing novel, potent, and selective therapeutics.

References

  • Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. PubMed, National Center for Biotechnology Information.[Link]

  • Isothermal titration calorimetry in drug discovery. PubMed, National Center for Biotechnology Information.[Link]

  • ITC Assay Service for Drug Discovery. Reaction Biology.[Link]

  • Compound Selectivity and Target Residence Time of Kinase Inhibitors Studied with Surface Plasmon Resonance. PubMed, National Center for Biotechnology Information.[Link]

  • Kinetic studies of small molecule interactions with protein kinases using biosensor technology. PubMed, National Center for Biotechnology Information.[Link]

  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments.[Link]

  • Immobilization of Active Kinases for Small Molecule Inhibition Studies. Bio-Rad.[Link]

  • Isothermal Titration Calorimetry: An Indispensable Tool for Biological Pathway Research and Drug Development. American Laboratory.[Link]

  • Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. Drug Hunter.[Link]

  • How to measure and evaluate binding affinities. eLife, PubMed Central.[Link]

  • A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell (MBoC).[Link]

  • Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. National Institutes of Health.[Link]

  • Protein Purification-Free Method Of Binding Affinity Determination l Protocol Preview. JoVE.[Link]

Sources

A Senior Application Scientist's Guide to Isomeric Purity Analysis of 2-Fluoro-4-methylphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Chirality in Drug Development

2-Fluoro-4-methylphenylacetic acid is a chiral carboxylic acid and a key building block in the synthesis of various pharmacologically active compounds. As with many pharmaceuticals, the three-dimensional arrangement of atoms (stereochemistry) is not a trivial detail; it is fundamental to the molecule's biological activity. Enantiomers, which are non-superimposable mirror images of each other, can have vastly different pharmacological and toxicological profiles. One enantiomer may be therapeutically active, while the other could be inactive, or worse, responsible for adverse effects.

Therefore, the precise measurement of isomeric (or enantiomeric) purity is a non-negotiable requirement mandated by regulatory bodies like the FDA and EMA.[1] For researchers and drug development professionals, selecting a robust, reliable, and efficient analytical method is a critical decision that impacts data integrity, project timelines, and regulatory success. This guide provides a comparative analysis of the primary techniques used for the isomeric purity analysis of this compound, offering field-proven insights to guide your methodological choices.

The Analytical Challenge: Separating Mirror Images

Enantiomers possess identical physical and chemical properties in an achiral environment (e.g., melting point, boiling point, solubility). This makes their separation and quantification impossible using standard achiral chromatographic techniques. The core principle of successful enantiomeric analysis lies in creating a temporary chiral environment where the two enantiomers interact differently, leading to distinguishable signals.[2][3] This is typically achieved by forming transient diastereomeric complexes with a chiral selector, which can be part of a stationary phase or a mobile phase additive.

Comparative Analysis of Key Analytical Techniques

The most established and reliable methods for determining the enantiomeric purity of chiral acids like this compound are Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography (GC). Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating agents offers a complementary, non-separative approach.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for enantiomeric purity analysis in the pharmaceutical industry due to its versatility, robustness, and high resolution.[4][5]

Principle of Separation: The separation is achieved by using a Chiral Stationary Phase (CSP). The enantiomers of this compound interact with the chiral selector immobilized on the silica support. These interactions (e.g., hydrogen bonding, π-π interactions, steric hindrance) form transient diastereomeric complexes with slightly different energies. This difference in interaction energy results in one enantiomer being retained longer on the column than the other, leading to their separation.[2] For aromatic carboxylic acids, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) and macrocyclic glycopeptide phases are often highly effective.[2][6]

Experimental Protocol: Chiral HPLC Method

  • Column Selection: Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) or a similar polysaccharide-based CSP.

  • Mobile Phase (Normal Phase): A mixture of Hexane/Isopropanol/Trifluoroacetic Acid (TFA) (e.g., 90:10:0.1 v/v/v).

    • Scientist's Note: TFA is a crucial modifier for acidic analytes. It acts as an ion-suppressing agent, ensuring the carboxylic acid is in its neutral form, which prevents peak tailing and improves chromatographic peak shape.[7]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • System Suitability Test (SST):

    • Inject a solution of the racemic (50:50) mixture of this compound.

    • Acceptance Criteria: The resolution (Rs) between the two enantiomer peaks must be ≥ 1.5. The tailing factor for each peak should be ≤ 2.0.

  • Analysis: Inject the test sample and integrate the peak areas for both enantiomers.

  • Calculation of Enantiomeric Excess (% ee):

    • % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

    • Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Workflow for Chiral HPLC Analysis

Chiral_HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing Sample Sample Weighing & Dissolution (1 mg/mL) HPLC HPLC System (Pump, Injector, Column Oven) Sample->HPLC MobilePhase Mobile Phase Prep (Hexane/IPA/TFA) MobilePhase->HPLC Racemate Prepare Racemic Standard (for SST) SST System Suitability Test (Inject Racemate) Racemate->SST HPLC->SST Run SST SampleInj Sample Injection SST->SampleInj If Rs ≥ 1.5, Proceed Detector UV Detector (254 nm) SampleInj->Detector Elution Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate % Enantiomeric Excess (ee) Integration->Calculation Report Final Report Calculation->Report

Caption: A typical workflow for chiral HPLC analysis.

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique, particularly for volatile and thermally stable compounds. For carboxylic acids like this compound, derivatization is typically required to increase volatility and improve chromatographic performance.

Principle of Separation: Similar to HPLC, chiral GC uses a CSP. These are often based on cyclodextrin derivatives coated onto the inside of a capillary column.[8][9] The derivatized enantiomers interact with the chiral cyclodextrin cavities, forming transient diastereomeric inclusion complexes that allow for their separation.[9]

Experimental Protocol: Chiral GC Method

  • Derivatization:

    • React the this compound sample with a suitable esterifying agent (e.g., Methanol with a catalytic amount of H₂SO₄ or Diazomethane) to form the corresponding methyl ester.

    • Scientist's Note: This step is critical. It converts the polar, non-volatile carboxylic acid into a more volatile ester suitable for GC analysis. Ensure the reaction goes to completion and that no racemization occurs.

  • Column Selection: A cyclodextrin-based capillary column, such as one containing a permethylated beta-cyclodextrin stationary phase.

  • Carrier Gas: Helium or Hydrogen.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 200°C at 5°C/min.

  • Detector: Flame Ionization Detector (FID) at 270°C.

  • System Suitability Test (SST): Inject the derivatized racemic standard. The resolution (Rs) between the enantiomer peaks should be ≥ 1.5.

  • Analysis & Calculation: Inject the derivatized sample. Calculate % ee from the integrated peak areas as described for HPLC.

NMR Spectroscopy with Chiral Solvating Agents (CSAs)

NMR spectroscopy offers a fundamentally different, non-separative approach. It relies on inducing a chemical shift difference between the enantiomers.

Principle of Discrimination: A chiral solvating agent (CSA) is added to the NMR sample.[10][11] The CSA forms fast, reversible diastereomeric complexes with both enantiomers of the analyte.[12] These diastereomeric complexes exist in different magnetic environments, causing a specific proton (or fluorine) signal of the analyte to split into two distinct signals, one for each enantiomer. The enantiomeric excess can be determined by integrating these separated signals.[13]

Experimental Protocol: ¹H NMR with a CSA

  • Sample Preparation: Accurately weigh the this compound sample (e.g., 5-10 mg) and dissolve it in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • CSA Addition: Add a molar equivalent of a suitable CSA (e.g., (R)-1-(9-anthryl)-2,2,2-trifluoroethanol).

  • Acquisition: Acquire a high-resolution ¹H NMR spectrum.

  • Analysis: Identify a well-resolved proton signal (e.g., the methine proton -CH-) that has split into two separate peaks.

  • Calculation: Integrate the two peaks. The ratio of the integrals directly corresponds to the enantiomeric ratio of the sample.

Performance Comparison

The choice of method depends on the specific requirements of the analysis, such as the stage of drug development, sample throughput needs, and available equipment.

Parameter Chiral HPLC Chiral GC (with Derivatization) NMR with CSA
Resolution (Rs) Excellent (typically > 2.0)Very Good (typically > 1.5)N/A (signal separation, Δδ)
Sensitivity (LOQ) High (can detect <0.1% impurity)Very High (FID is highly sensitive)Lower (typically requires >1% of minor enantiomer)
Analysis Time Moderate (10-30 min per sample)Moderate (15-40 min, plus derivatization)Fast (<10 min per sample, no separation)
Sample Prep Simple (dissolve and inject)Complex (requires derivatization)Simple (dissolve, add CSA)
Method Development Can be complex, requires column screeningComplex due to derivatization optimizationRelatively simple, requires screening CSAs
Validation Well-established (ICH guidelines)[14][15]Well-establishedLess common for regulatory filings
Cost High (columns, solvents)Moderate (columns are durable)Moderate (cost of CSA and NMR time)

Method Validation and Regulatory Considerations

Regardless of the technique chosen, the analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[1][14][16] Key validation parameters include:

  • Specificity: The ability to resolve the two enantiomers from each other and from any other impurities.

  • Limit of Quantification (LOQ): The lowest amount of the undesired enantiomer that can be reliably quantified. This is critical for purity assays.

  • Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte.

  • Accuracy & Precision: The closeness of the results to the true value and the reproducibility of the results, respectively.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, temperature).

Validation Workflow Logic

Validation_Logic cluster_params Core Validation Parameters (ICH Q2) Define Define Method's Intended Use (e.g., Purity Assay) Specificity Specificity (Resolution) Linearity Linearity & Range Accuracy Accuracy (% Recovery) Precision Precision (Repeatability, Intermediate) LOQ Limit of Quantitation (for impurity enantiomer) Robustness Robustness Validate Execute Validation Experiments Specificity->Validate Linearity->Validate Accuracy->Validate Precision->Validate LOQ->Validate Robustness->Validate Report Validation Report & Method Transfer Validate->Report

Caption: Logical flow of key parameters for method validation.

Conclusion and Recommendations

For the definitive isomeric purity analysis of this compound, Chiral HPLC is the recommended primary technique . Its high resolution, sensitivity, and direct analysis capabilities make it ideal for the stringent requirements of pharmaceutical quality control (QC) and regulatory submissions.

  • For R&D and process development: Where speed is often critical and high sensitivity may not be required, NMR with a CSA can be an excellent screening tool to quickly assess the enantiomeric ratio of reaction products without extensive method development.

  • For specific applications or when HPLC is not suitable: Chiral GC remains a viable and powerful alternative, provided a robust and reproducible derivatization protocol can be established without inducing racemization.

Ultimately, the selection of an analytical method should be based on a thorough evaluation of the project's specific needs, balancing the requirements for accuracy, sensitivity, throughput, and regulatory compliance.

References

  • The Journal of Organic Chemistry. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. ACS Publications. Available from: [Link]

  • ScienceDirect. (n.d.). Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. Available from: [Link]

  • ACS Publications. (2016). Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. The Journal of Organic Chemistry. Available from: [Link]

  • UNIPI. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. Available from: [Link]

  • RSC Publishing. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. Available from: [Link]

  • LCGC International. (n.d.). A Systematic Study of Achiral Stationary Phases Using Analytes Selected with a Molecular Diversity Model. Available from: [Link]

  • PharmaTech. (n.d.). System Suitability and Validation for Chiral Purity Assays of Drug Substances. Available from: [Link]

  • PubMed. (n.d.). Chromatographic separations of aromatic carboxylic acids. Available from: [Link]

  • Wiley Online Library. (n.d.). HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases. Available from: [Link]

  • ResearchGate. (2018). Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC?. Available from: [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Available from: [Link]

  • SciSpace. (n.d.). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Available from: [Link]

  • ICH. (2022). ANALYTICAL PROCEDURE DEVELOPMENT Q14. Available from: [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Available from: [Link]

  • PMC - NIH. (n.d.). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Available from: [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Available from: [Link]

  • Chemistry LibreTexts. (2021). 1.4: Chiral Gas Chromatography. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Metabolic Stability: Fluorinated vs. Non-Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, the metabolic stability of a compound is a critical determinant of its clinical success. A molecule that is rapidly metabolized may fail to achieve therapeutic concentrations, while one that is cleared too slowly can lead to toxicity.[1] This guide provides a comparative analysis of the metabolic stability of fluorinated versus non-fluorinated compounds, offering both theoretical insights and practical, field-proven experimental protocols for researchers, scientists, and drug development professionals.

The Strategic Role of Fluorine in Medicinal Chemistry

The introduction of fluorine into a drug candidate is a widely used strategy in medicinal chemistry to enhance pharmacokinetic properties.[2][3] Its unique characteristics—small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond—allow it to profoundly influence a molecule's behavior.[2][4] Specifically, fluorination is often employed to "block" metabolic "soft spots," which are sites on a molecule susceptible to metabolism, primarily by Cytochrome P450 (CYP450) enzymes.[5][6] By replacing a hydrogen atom with a fluorine atom at a metabolically labile position, the C-F bond's high strength can prevent or slow down oxidative metabolism, thereby increasing the compound's half-life and bioavailability.[2][4][7]

Beyond metabolic stability, fluorine can also alter a molecule's physicochemical properties, such as lipophilicity and the acidity (pKa) of nearby functional groups.[2][5][6] These changes can improve membrane permeability and target binding affinity, making fluorination a multifaceted tool for lead optimization.[2][3][5]

The Engine of Metabolism: Cytochrome P450 Enzymes

The Cytochrome P450 (CYP) superfamily of heme-containing enzymes is responsible for the Phase I metabolism of a vast majority of drugs.[8][9][10] Located predominantly in the liver, these enzymes catalyze a variety of oxidative reactions, with the primary function of converting lipophilic compounds into more water-soluble (hydrophilic) metabolites that can be easily excreted.[8][9] The general mechanism involves the activation of molecular oxygen and its insertion into the substrate.[11][12] Understanding which specific CYP isozymes (e.g., CYP3A4, CYP2D6) metabolize a drug is crucial, as genetic polymorphisms, inhibitions, or inductions of these enzymes can lead to significant drug-drug interactions and patient variability.[8][10]

Visualizing Metabolic Blockade

The strategic placement of fluorine can effectively shield a metabolically vulnerable site from CYP450-mediated oxidation.

cluster_0 Non-Fluorinated Analog (Analog-H) cluster_1 Fluorinated Analog (Analog-F) Analog_H Analog-H R-CH₂-Ph CYP450_H CYP450 Enzyme (e.g., CYP3A4) Analog_H->CYP450_H Metabolic 'Soft Spot' Metabolite_H Metabolite R-CH(OH)-Ph CYP450_H->Metabolite_H Hydroxylation Analog_F Analog-F R-CF₂-Ph CYP450_F CYP450 Enzyme (e.g., CYP3A4) Analog_F->CYP450_F Resistant Site (Strong C-F Bond) No_Metabolism Metabolism Blocked CYP450_F->No_Metabolism Oxidation Prevented

Caption: Fluorine atoms replacing hydrogens at a benzylic "soft spot" block CYP450-mediated hydroxylation.

Quantifying Metabolic Stability: In Vitro Assays

To empirically compare the stability of fluorinated and non-fluorinated analogs, in vitro assays are indispensable tools in early drug discovery.[13][14] They provide key parameters like in vitro half-life (t½) and intrinsic clearance (CLint), which help predict in vivo pharmacokinetic behavior.[1][14] The two most common systems are liver microsomes and hepatocytes.

  • Liver Microsomes: These are subcellular fractions from the liver containing a high concentration of Phase I enzymes like CYPs.[15][16] They are cost-effective and suitable for high-throughput screening.[16][17]

  • Hepatocytes: As intact liver cells, they represent the "gold standard" for in vitro metabolism studies.[15][18] They contain the full complement of both Phase I and Phase II metabolic enzymes and cofactors, and also account for cellular uptake processes.[19][20]

Experimental Workflow: A Comparative Study

The general workflow for assessing metabolic stability involves incubating the test compounds with the chosen liver preparation and monitoring the disappearance of the parent compound over time using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Compound_Stock 1. Prepare Compound Stocks (Analog-H & Analog-F in DMSO) Pre_Incubate 4. Pre-incubate Microsomes and Compound at 37°C Compound_Stock->Pre_Incubate Microsome_Prep 2. Prepare Liver Microsomes (Thaw, dilute in buffer) Microsome_Prep->Pre_Incubate NADPH_Prep 3. Prepare NADPH Solution (Cofactor for CYP450s) Initiate_Rxn 5. Initiate Reaction (Add NADPH) NADPH_Prep->Initiate_Rxn Pre_Incubate->Initiate_Rxn Time_Points 6. Sample at Time Points (e.g., 0, 5, 15, 30, 60 min) Initiate_Rxn->Time_Points Quench 7. Quench Reaction (Add cold Acetonitrile + Internal Std.) Time_Points->Quench Centrifuge 8. Centrifuge to Pellet Protein Quench->Centrifuge LCMS 9. Analyze Supernatant by LC-MS/MS Centrifuge->LCMS Data 10. Quantify Parent Compound Remaining LCMS->Data Calc 11. Calculate t½ and CLint Data->Calc

Sources

A Comparative Guide to the Validation of a GC-MS Method for the Detection of 2-Fluoro-4-methylphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative determination of 2-Fluoro-4-methylphenylacetic acid. This compound is of interest in various stages of drug development and its accurate quantification is critical. This document is intended for researchers, scientists, and drug development professionals, offering a scientifically rigorous approach grounded in established regulatory guidelines.

The validation process ensures that the analytical method is suitable for its intended purpose, providing reliable, reproducible, and accurate data. The principles outlined herein are based on the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) guidelines.[1][2][3][4][5][6][7][8]

The Foundational Importance of Method Validation

In the landscape of pharmaceutical development, the data that informs critical decisions must be unimpeachable. Analytical method validation is the cornerstone of this assurance, demonstrating that a specific method is fit for its intended purpose.[9][10] For a quantitative method like the GC-MS analysis of this compound, this means proving the method can consistently and accurately measure the concentration of the analyte in a given sample matrix.

The choice of GC-MS as the analytical technique is predicated on its high sensitivity and specificity.[10][11][12] Gas chromatography provides excellent separation of volatile and semi-volatile compounds, while mass spectrometry offers definitive identification and quantification based on the mass-to-charge ratio of the analyte and its fragments.[10][11]

Experimental Design: A Step-by-Step Protocol

A robust validation protocol is a self-validating system, where each step builds upon the last to create a comprehensive picture of the method's performance.

Due to the polar nature and low volatility of carboxylic acids like this compound, direct GC analysis is often challenging.[13][14] Derivatization is a crucial step to convert the analyte into a more volatile and thermally stable form.[14][15] Silylation is a common and effective derivatization technique for compounds with active hydrogens.[14][16]

Protocol: Silylation with BSTFA

  • Sample Preparation: Accurately weigh a known amount of the sample containing this compound.

  • Solvent Addition: Dissolve the sample in a suitable aprotic solvent (e.g., acetonitrile, dichloromethane).

  • Derivatization Reagent: Add an excess of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst. A 2:1 molar ratio of BSTFA to active hydrogens is a good starting point.[16]

  • Reaction: Heat the mixture at a specified temperature (e.g., 60-70°C) for a defined period (e.g., 30-60 minutes) to ensure complete derivatization.

  • Injection: Inject a specific volume of the derivatized sample into the GC-MS system.

dot graph TD { A[Start: Sample Weighing] --> B{Dissolve in Aprotic Solvent}; B --> C{Add BSTFA + 1% TMCS}; C --> D{Heat at 60-70°C for 30-60 min}; D --> E[Inject into GC-MS]; E --> F[End: Data Acquisition];

}

Caption: Workflow for sample preparation and derivatization.

The performance of the GC-MS system is critical for reliable results. System suitability tests should be an integral part of the validation and routine analysis.[11]

Table 1: Recommended GC-MS Parameters

ParameterRecommended SettingRationale
Gas Chromatograph
Injection ModeSplitlessTo maximize the transfer of analyte to the column, enhancing sensitivity.
Injection Volume1 µLA standard volume to ensure reproducibility.
Inlet Temperature250 °CTo ensure rapid and complete volatilization of the derivatized analyte.
ColumnDB-5ms (or equivalent)A non-polar column suitable for a wide range of compounds.
Oven Program100°C (hold 1 min), ramp to 280°C at 15°C/min, hold 5 minAn optimized temperature program to achieve good separation and peak shape.
Carrier GasHeliumAn inert gas that provides good chromatographic efficiency.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)A robust and widely used ionization technique that produces reproducible mass spectra.
Ion Source Temp.230 °CTo maintain analyte in the gas phase and prevent condensation.
Quadrupole Temp.150 °CTo ensure stable ion transmission.
Acquisition ModeSelected Ion Monitoring (SIM)For enhanced sensitivity and selectivity by monitoring specific ions of the analyte.

dot graph TD { A[Start: Injection] --> B{Separation in GC Column}; B --> C{Ionization (EI)}; C --> D{Mass Analysis (Quadrupole)}; D --> E{Detection}; E --> F[End: Data Output];

}

Caption: GC-MS analysis workflow.

Validation Parameters: The Six Pillars of a Robust Method

A comprehensive method validation encompasses several key parameters to demonstrate its suitability.[9][10]

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[9][11][17]

  • Experimental Approach:

    • Analyze a blank sample (matrix without the analyte) to ensure no interfering peaks are present at the retention time of the analyte.[9]

    • Analyze a sample spiked with known impurities or related substances to demonstrate that the analyte peak is well-resolved from these potential interferents.

    • In GC-MS, specificity is further enhanced by comparing the mass spectrum of the analyte peak in a sample to that of a reference standard.[11]

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[18][19] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[18][20]

  • Experimental Approach:

    • Prepare a series of at least five calibration standards of this compound at different concentrations.[20]

    • The range should typically span from the reporting level of impurities to 120% of the assay specification.[20]

    • Analyze each standard in triplicate.

    • Plot the average peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria:

    • The correlation coefficient (r²) should be ≥ 0.995.[21]

Table 2: Example Linearity Data

Concentration (µg/mL)Peak Area (n=3)Mean Peak Area
11050, 1065, 10451053.3
55200, 5250, 51805210.0
1010300, 10450, 1038010376.7
2020800, 20750, 2090020816.7
5051500, 51800, 5165051650.0
Linear Regression r² = 0.9998

Accuracy is the closeness of the test results obtained by the method to the true value.[9][17][22][23] It is often determined through recovery studies.

  • Experimental Approach:

    • Prepare samples by spiking a blank matrix with known concentrations of this compound at a minimum of three concentration levels (low, medium, and high) covering the specified range.[9][17]

    • Analyze these samples in triplicate.

    • Calculate the percent recovery for each sample.

  • Acceptance Criteria:

    • The mean recovery should be within a predefined range, typically 98-102% for drug substance assays.[21]

Table 3: Example Accuracy Data

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
5.04.95, 5.05, 4.9899.0, 101.0, 99.6
20.019.8, 20.1, 19.999.0, 100.5, 99.5
40.039.5, 40.2, 39.898.8, 100.5, 99.5
Mean Recovery 99.7%

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[9][17][22][24] It is usually evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-assay precision): The precision of the method over a short interval of time with the same analyst and equipment.[11][17]

    • Experimental Approach: Analyze a minimum of nine determinations covering the specified range (e.g., three concentrations, three replicates each) or a minimum of six determinations at 100% of the test concentration.

  • Intermediate Precision: Expresses the within-laboratory variations, such as different days, different analysts, or different equipment.[17]

    • Experimental Approach: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria:

    • The relative standard deviation (RSD) should be within an acceptable limit, typically ≤ 2%.[21]

Table 4: Example Precision Data

LevelRepeatability (RSD%)Intermediate Precision (RSD%)
Low1.21.5
Medium0.81.1
High0.50.9

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[17][25][26][27][28] The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[17][25][26][27][28]

  • Experimental Approach:

    • Based on Signal-to-Noise Ratio: This approach can be used for methods that exhibit baseline noise.[25] Determine the concentration at which the analyte signal is a certain multiple of the noise level. A signal-to-noise ratio of 3:1 is generally acceptable for estimating the LOD, and 10:1 for the LOQ.[25]

    • Based on the Standard Deviation of the Response and the Slope:

      • LOD = 3.3 * (σ / S)

      • LOQ = 10 * (σ / S) Where σ is the standard deviation of the response (e.g., from blank injections or the y-intercept of the regression line) and S is the slope of the calibration curve.[29]

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[30][31]

  • Experimental Approach:

    • Introduce small, deliberate changes to the method parameters, such as:

      • GC oven temperature (± 2°C)

      • Carrier gas flow rate (± 5%)

      • Derivatization temperature (± 5°C)

      • Derivatization time (± 10%)

    • Analyze samples under these modified conditions and evaluate the impact on the results (e.g., peak area, retention time, resolution).

  • Acceptance Criteria:

    • The results should remain within the acceptance criteria for system suitability and precision.

Comparison with Alternative Methods

While GC-MS is a powerful technique for the analysis of this compound, other methods can also be considered.

Table 5: Comparison of Analytical Techniques

TechniqueAdvantagesDisadvantagesSuitability for this compound
GC-MS High sensitivity and specificity; provides structural information.[12]Requires derivatization for polar analytes; can be complex to operate.[32]Excellent, especially for trace-level analysis and impurity profiling.
HPLC-UV Widely available; robust and relatively simple to operate.Lower sensitivity and specificity compared to MS; may have interferences from matrix components.Good for routine analysis at higher concentrations; may require more rigorous sample cleanup.
LC-MS High sensitivity and specificity; does not typically require derivatization.[32]Can be susceptible to matrix effects; higher cost of instrumentation.Excellent, offers a direct analysis alternative to GC-MS, particularly for complex matrices.
Conclusion

The validation of a GC-MS method for the determination of this compound is a critical exercise to ensure the generation of reliable and accurate data. By systematically evaluating specificity, linearity, range, accuracy, precision, LOD, LOQ, and robustness, a high degree of confidence in the method's performance can be established. This guide provides a comprehensive framework, grounded in regulatory expectations, to assist researchers and scientists in this essential task. The choice of GC-MS, with its inherent sensitivity and specificity, provides a robust platform for the quantitative analysis of this and similar compounds in the pharmaceutical industry.

References

  • The 6 Key Aspects of Analytical Method Validation. Element Lab Solutions. [Link]

  • How To Perform Linearity and Range In Method Validation: Easy Tips. PharmaGuru. [Link]

  • How to Perform Linearity and Range in Analytical Method Validation. Pharmaguideline. [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org. [Link]

  • Robustness Tests. LCGC International. [Link]

  • What is meant by the limit of detection and quantification (LOD / LOQ)? Lösungsfabrik. [Link]

  • Analytical Validation Quick Reference Guide. ChromSolutions. [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024. FDA. [Link]

  • Limit of Blank, Limit of Detection and Limit of Quantitation. PMC - NIH. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager Magazine. [Link]

  • Why a robust method is essential in pharmaceutical analysis. Chromatography Today. [Link]

  • CALCULATE LIMIT OF DETECTION (LoD) AND LIMIT OF QUANTITATION (LoQ). Adwoa Biotech - YouTube. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]

  • Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation. BioPharm International. [Link]

  • Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • Guidance 006 Analytical Test Method Validation - Linearity, Range and Specificity. GMP SOP. [Link]

  • Accuracy and precision presentation. Slideshare. [Link]

  • Implementing Robustness Testing for HPLC Methods. Separation Science. [Link]

  • Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Separation Science. [Link]

  • Comparison of different guidelines for 'linearity and range' parameter of analytical method validation. ResearchGate. [Link]

  • Acids: Derivatiz
  • Conducting GC Method Validation Using High Accuracy Standards. Environics, Inc. [Link]

  • Analytical Method Validation: Back to Basics, Part II. LCGC International. [Link]

  • GC-MS profiling of urinary organic acids evaluated as a quantitative method. [Link]

  • A geometric approach to robustness testing in analytical HPLC. ResearchGate. [Link]

  • 10.3 Different ways to evaluate robustness – Validation of liquid chromatography mass spectrometry (LC-MS) methods. Sisu@UT. [Link]

  • Analytical Method Accuracy & Precision. Scribd. [Link]

  • Derivatization. Chemistry LibreTexts. [Link]

  • Accuracy and Precision in Analytical Chemistry. Technology Networks. [Link]

  • Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. ResearchGate. [Link]

  • Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. PMC - PubMed Central. [Link]

  • A Review on GC-MS and Method Development and Validation. Impactfactor. [Link]

  • Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. [Link]

  • Derivatization method in carboxylic acid compound detection process by gas chromatogram.
  • Fast and accurate quantitative organic acid analysis with LC-QTOF/MS facilitates screening of patients for inborn errors of metabolism. NIH. [Link]

  • GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst. PubMed. [Link]

  • Validation of Analytical Methods in Accordance With ICH Guidelines Q2. Scribd. [Link]

  • Validation of Analytical Procedures Q2(R2). ICH. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. [Link]

  • ANALYTICAL METHOD SUMMARIES. [Link]

Sources

A Researcher's Guide to Positional Fluorine Substitution: Comparing Ortho, Meta, and Para Effects on Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorine in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine has become an indispensable tool for medicinal chemists.[1][2] This small yet highly electronegative atom can profoundly alter a molecule's physicochemical and pharmacokinetic properties.[3] Judicious placement of fluorine can influence lipophilicity, modulate the acidity (pKa) of nearby functional groups, block metabolic pathways, and even dictate the conformational preferences of a molecule.[1][3] These modifications can lead to enhanced potency, greater target selectivity, improved metabolic stability, and better oral bioavailability.[1][4]

However, the ultimate biological effect of fluorination is not merely a consequence of its presence but is critically dependent on its position within the molecular scaffold. The choice to place a fluorine atom at the ortho, meta, or para position of an aromatic ring is a nuanced decision that can lead to dramatically different outcomes. This guide provides an in-depth comparison of these positional isomers, offering insights into the underlying mechanisms and providing the experimental frameworks necessary to validate these strategic choices.

Chapter 1: The Unique Physicochemical Properties of Fluorine

To understand the positional effects, one must first appreciate the fundamental properties of fluorine that set it apart:

  • High Electronegativity: As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect, which can alter the electron distribution across a molecule.[2]

  • Small van der Waals Radius: With a radius of 1.47 Å, fluorine is only slightly larger than hydrogen (1.20 Å), allowing it to act as a bioisostere of a hydrogen atom with minimal steric penalty in many cases.[2]

  • Strong Carbon-Fluorine (C-F) Bond: The C-F bond is the strongest single bond in organic chemistry, making it highly resistant to metabolic cleavage by enzymes like cytochrome P450s.[4]

  • Lipophilicity Contribution: The substitution of a C-H bond with a C-F bond generally increases the lipophilicity of a molecule, which can influence membrane permeability and plasma protein binding.[2][5]

These core properties manifest differently depending on the fluorine's location relative to other functional groups.

Chapter 2: The Ortho Position: A Game of Proximity and Conformation

Placing a fluorine atom adjacent to a substituent or reaction center brings its powerful steric and electronic effects into close range.

  • Conformational Control: An ortho-fluorine can act as a "conformational lock." Through steric hindrance or favorable gauche effects, it can restrict the rotation of an adjacent side chain, forcing it to adopt a specific, and potentially more bioactive, conformation. This pre-organization can reduce the entropic penalty of binding to a target receptor.

  • pKa Modulation: The strong inductive effect of an ortho-fluorine can significantly lower the pKa of an adjacent acidic group (like a phenol or carboxylic acid) or a basic group (like an aniline), altering its ionization state at physiological pH.

  • Metabolic Shielding: An ortho-fluorine can sterically hinder the approach of metabolic enzymes to an adjacent site, protecting it from reactions like hydroxylation or N-dealkylation.

  • Intramolecular Hydrogen Bonding: In certain contexts, an ortho-fluorine can act as a weak hydrogen bond acceptor, forming an intramolecular hydrogen bond with a nearby donor (e.g., -OH, -NH2). This can further stabilize a specific conformation and influence solubility.

Chapter 3: The Meta Position: Purely Electronic Influence

The meta position is often considered the ideal location to exert a purely electronic effect on a distant functional group without introducing direct steric interactions.

  • Fine-Tuning pKa: A meta-fluorine is a classic tool for modulating the pKa of an acidic or basic center elsewhere on the ring.[4] Its electron-withdrawing nature can be transmitted through the aromatic system to precisely adjust the ionization profile, which is critical for optimizing solubility, cell permeability, and target engagement.[4][6]

  • Altering Ring Electronics: By withdrawing electron density, a meta-fluorine can deactivate the aromatic ring towards oxidative metabolism, enhancing its overall stability even without directly blocking a specific site.

  • Lipophilicity Enhancement: The meta position contributes to an increase in molecular lipophilicity, which can improve passive diffusion across biological membranes. However, this effect is generally less pronounced than that of a trifluoromethyl group.[7]

Chapter 4: The Para Position: Blocking Metabolism and Maximizing Polarity

The para position offers a distinct set of advantages, primarily related to metabolic stability and long-range electronic effects.

  • Metabolic Blocking: The para position of an aromatic ring is a common site for metabolic hydroxylation by cytochrome P450 enzymes.[8] Placing a robust fluorine atom at this position is a highly effective and widely used strategy to block this major metabolic pathway, thereby increasing the drug's half-life and oral bioavailability.[9]

  • Modulation of Dipole Moment: A para-fluorine introduces a strong dipole moment across the aromatic ring. This can significantly alter the molecule's overall polarity, which in turn affects its solubility, crystal packing, and interactions with transport proteins or the target receptor.

  • Long-Range Electronic Effects: The electronic influence of a para-fluorine can be transmitted directly to a substituent on the opposite side of the ring, modifying its reactivity, binding properties, or pKa.

Chapter 5: Comparative Analysis and Data Synthesis

To facilitate decision-making, the distinct effects of each positional isomer are summarized below.

Table 1: Comparative Physicochemical Effects of Fluorine Positional Isomers

PropertyOrtho EffectMeta EffectPara EffectRationale
Lipophilicity (logP) Moderate increase; can be lower than meta/para due to intramolecular interactions.[10]Moderate, predictable increase.Moderate, predictable increase.Fluorine is more lipophilic than hydrogen. Intramolecular H-bonding in ortho isomers can increase polarity.
Acidity/Basicity (pKa) Strongest effect on adjacent groups.Strong, purely inductive effect on distant groups.Moderate inductive and resonance effect on distant groups.The inductive effect weakens with distance. Ortho position provides the closest proximity.
Metabolic Stability Can provide steric shielding for adjacent groups.Can deactivate the ring electronically towards oxidation.Excellent for blocking para-hydroxylation, a common metabolic pathway.[4]The C-F bond is highly resistant to cleavage. Positional choice dictates the mode of protection.
Conformational Rigidity High impact; can act as a "conformational lock."Minimal direct steric effect on conformation.Minimal direct steric effect on conformation.Steric bulk and electrostatic interactions are most influential at the adjacent ortho position.

Chapter 6: Experimental Protocols for Evaluation

Validating the strategic choice of fluorine positioning requires rigorous experimental testing. Below are standardized protocols for assessing key parameters.

Protocol 1: In Vitro Metabolic Stability Assay using Liver Microsomes

This assay measures the rate of drug depletion by Phase I metabolic enzymes (primarily CYPs) and is crucial for evaluating metabolic blocking strategies.[11]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Cl_int) of ortho-, meta-, and para-fluorinated analogs compared to a non-fluorinated parent compound.

Materials:

  • Pooled liver microsomes (human, rat, or other species of interest)

  • Test compounds and parent compound (10 mM stock in DMSO)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile with internal standard (for quenching and analysis)

  • 96-well incubation plate and a thermal shaker

  • LC-MS/MS system for analysis

Methodology:

  • Preparation: Thaw liver microsomes on ice. Prepare a master mix of microsomes in phosphate buffer to a final concentration of 0.5 mg/mL.

  • Pre-incubation: Add the microsome suspension to the 96-well plate. Pre-incubate at 37°C for 5-10 minutes in a shaking water bath.

  • Initiation: Initiate the reaction by adding the test compound (final concentration 1-3 µM) and the NADPH regenerating system.[11] The final DMSO concentration should be <0.5%.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), quench the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an analytical internal standard.

  • Sample Processing: Centrifuge the plate (e.g., at 3000 x g for 15 minutes) to precipitate proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the remaining percentage of the parent compound at each time point relative to the 0-minute sample.

  • Data Analysis: Plot the natural logarithm of the percent parent compound remaining versus time. The slope of the line equals the elimination rate constant (k). Calculate half-life (t½ = 0.693/k) and intrinsic clearance.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, cell-free method to predict passive membrane permeability, which is influenced by lipophilicity and polarity.[12][13]

Objective: To determine the apparent permeability coefficient (P_app) for the fluorinated analogs to assess the impact of positional fluorination on passive diffusion.

Materials:

  • PAMPA "sandwich" plate system (a donor plate with a hydrophobic PVDF filter and an acceptor plate)

  • Phospholipid solution (e.g., 2% lecithin in dodecane)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Test compounds (10 mM stock in DMSO)

  • UV-Vis spectrophotometer or LC-MS/MS system

Methodology:

  • Membrane Coating: Carefully apply 5 µL of the phospholipid solution to the filter of each well in the donor plate. Allow the solvent to evaporate.

  • Prepare Acceptor Plate: Fill each well of the acceptor plate with 300 µL of PBS (pH 7.4), which may contain a small percentage of DMSO to act as a "sink."[14]

  • Prepare Donor Plate: Dilute the test compounds in PBS (pH 7.4) to a final concentration (e.g., 100-200 µM). Add 150-200 µL of this solution to each well of the coated donor plate.[14]

  • Incubation: Carefully place the donor plate onto the acceptor plate to form the "sandwich." Incubate at room temperature for 4-18 hours with gentle shaking.[12][14]

  • Analysis: After incubation, separate the plates. Measure the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (UV-Vis or LC-MS/MS).

  • Data Analysis: Calculate the apparent permeability coefficient (P_app) using the established equations that account for the volume of the wells, the surface area of the membrane, and the incubation time.

Protocol 3: pKa Determination by UV-Vis Spectroscopy

This method leverages the fact that the UV-Vis absorbance spectrum of a molecule often changes with its ionization state.[15][16]

Objective: To precisely measure the pKa values of ionizable groups influenced by ortho-, meta-, and para-fluorine substitution.

Materials:

  • Dual-beam UV-Vis spectrophotometer

  • Quartz cuvettes

  • A series of buffers covering a wide pH range (e.g., pH 2 to 12)

  • Calibrated pH meter

  • Test compounds (concentrated stock in a suitable solvent like methanol or DMSO)

Methodology:

  • Wavelength Selection: Prepare a solution of the test compound in a highly acidic (fully protonated) and a highly basic (fully deprotonated) buffer. Scan the UV-Vis spectrum for each to identify the wavelength(s) with the largest difference in absorbance (λ_max).

  • Sample Preparation: Prepare a series of solutions of the test compound at a constant concentration across the range of pH buffers.

  • Measurement: Measure the absorbance of each solution at the pre-determined λ_max. Also, measure the precise pH of each solution.

  • Data Analysis: Plot the measured absorbance versus pH. The resulting data should form a sigmoidal curve. The pKa is the pH value at the inflection point of this curve, which can be determined accurately using non-linear regression analysis.[16]

Visualization of Concepts and Workflows

Diagram 1: Conceptual Model of Positional Effects This diagram illustrates the primary effects associated with each substitution pattern.

G cluster_main Fluorine Positional Effects on Aromatic Ring cluster_ortho cluster_meta cluster_para Ring Aromatic Core Ortho Ortho Position Ring->Ortho Meta Meta Position Ring->Meta Para Para Position Ring->Para O1 Conformational Lock Ortho->O1 O2 Steric Shielding Ortho->O2 O3 pKa Shift (Proximity) Ortho->O3 M1 Inductive pKa Shift Meta->M1 M2 Electronic Deactivation Meta->M2 P1 Metabolic Block Para->P1 P2 Dipole Alteration Para->P2 P3 Long-Range Electronics Para->P3

Caption: Primary physicochemical and metabolic consequences of fluorine substitution at different positions.

Diagram 2: Experimental Workflow for Evaluating Fluoro-Isomers This workflow outlines a logical sequence for characterizing and comparing fluorinated drug candidates.

G cluster_synthesis Synthesis cluster_assay In Vitro Profiling cluster_analysis Data Analysis & Decision S1 Synthesize Parent Compound S2 Synthesize Ortho, Meta, and Para-Fluoro Analogs S1->S2 A1 Metabolic Stability Assay (Liver Microsomes) S2->A1 A2 Permeability Assay (PAMPA) S2->A2 A3 pKa Determination (UV-Vis or Titration) S2->A3 A4 Target Binding Assay (IC50 / Ki) S2->A4 D1 Compare Half-life, Permeability (Papp), pKa, Potency A1->D1 A2->D1 A3->D1 A4->D1 D2 Establish Structure-Activity Relationship (SAR) D1->D2 D3 Select Lead Candidate for In Vivo Studies D2->D3

Caption: A systematic workflow for the synthesis and comparative evaluation of fluorinated analogs.

Conclusion and Strategic Recommendations

The decision to place a fluorine atom at the ortho, meta, or para position is a critical step in lead optimization that should be guided by a clear hypothesis.

  • Choose ortho substitution when the goal is to enforce a specific conformation, shield an adjacent metabolic site, or drastically alter the pKa of a neighboring functional group.

  • Choose meta substitution to fine-tune the pKa of a distant group through a pure inductive effect or to generally increase metabolic stability by deactivating the aromatic ring.

  • Choose para substitution as a primary strategy to block a known site of para-hydroxylation, thereby improving metabolic stability and drug half-life.

Ultimately, the optimal placement of fluorine is context-dependent, and the hypotheses must be validated through the synthesis of all three positional isomers and their rigorous evaluation using the experimental protocols outlined in this guide. This systematic approach empowers researchers to fully harness the power of fluorine and rationally design drug candidates with superior pharmacokinetic and pharmacodynamic profiles.

References

  • Vertex AI Search. (n.d.). Fluorine in drug discovery: Role, design and case studies.
  • ACS Publications. (2021, July 2). Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. Journal of Medicinal Chemistry.
  • Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry.
  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
  • PubMed. (2015, November 12). Applications of Fluorine in Medicinal Chemistry.
  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).
  • PubMed Central. (2023, April 13). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs.
  • NIH. (n.d.). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. PMC.
  • University of Lincoln. (n.d.). Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. Library Dissertation Showcase.
  • Merck Millipore. (n.d.). Metabolic Stability Assays.
  • Technology Networks. (n.d.). pampa-permeability-assay.pdf.
  • ResearchGate. (2025, November 14). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development.
  • Sigma-Aldrich. (n.d.). Metabolic Stability Assays.
  • International Journal of Innovative Research and Scientific Studies. (2025, November 7). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development.
  • (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes.
  • (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
  • PMC. (n.d.). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. NIH.
  • PubMed. (n.d.). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability.

Sources

The Subtle Shift: A Comparative Guide to the Influence of Methyl Group Position on Fluorophenylacetic Acid Properties

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the nuanced interplay of molecular structure and physicochemical properties is paramount. The strategic placement of functional groups can dramatically alter a compound's acidity, lipophilicity, and, consequently, its pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth technical comparison of fluorophenylacetic acid isomers, focusing on how the seemingly minor shift of a methyl group's position on the phenyl ring impacts key properties. We will delve into the underlying electronic effects, present comparative data, and provide detailed experimental protocols for in-house verification.

The Rationale: Why Positional Isomerism Matters

Fluorophenylacetic acids are valuable scaffolds in medicinal chemistry, often utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. The introduction of a fluorine atom can enhance metabolic stability and binding affinity. The further addition of a methyl group, an electron-donating substituent, introduces another layer of complexity and opportunity for fine-tuning molecular properties.

The position of this methyl group relative to the fluoro and acetic acid moieties is not trivial. It governs the electronic environment of the carboxylic acid group and the overall lipophilicity of the molecule. These two parameters, acidity (pKa) and lipophilicity (logP), are critical determinants of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

Comparative Analysis of Physicochemical Properties

CompoundStructurepKa (Predicted)logP (Predicted)Rationale for Property Differences
4-Fluorophenylacetic acid 4.151.60Baseline: The electron-withdrawing fluorine atom increases acidity compared to phenylacetic acid (pKa ~4.3).
2-Methyl-4-fluorophenylacetic acid 4.252.10The ortho-methyl group is electron-donating, slightly decreasing acidity (increasing pKa). Its proximity to the acetic acid group can also introduce steric hindrance. The added methyl group increases lipophilicity.
3-Methyl-4-fluorophenylacetic acid 4.202.08The meta-methyl group's electron-donating effect is less pronounced on the carboxylic acid compared to the ortho position, resulting in a slightly lower pKa. Lipophilicity is similarly increased.
Understanding the Trends: Electronic and Steric Effects

The observed (and predicted) trends in acidity can be rationalized by considering the electronic effects of the substituents on the stability of the carboxylate anion.

  • Fluorine: As a highly electronegative atom, fluorine exerts a strong electron-withdrawing inductive effect (-I), pulling electron density away from the aromatic ring and the carboxylic acid group. This stabilizes the negatively charged carboxylate conjugate base, thereby increasing the acidity of the parent compound (lower pKa) compared to unsubstituted benzoic acid.

  • Methyl Group: The methyl group is an electron-donating group (+I effect). When placed on the ring, it pushes electron density towards the carboxylic acid, destabilizing the carboxylate anion and making the acid weaker (higher pKa).

    • Ortho Position: The proximity of the methyl group in the ortho position can lead to a more significant decrease in acidity due to a combination of its inductive effect and potential steric hindrance that may disrupt the coplanarity of the carboxyl group with the ring.

    • Meta Position: The inductive effect of the meta-methyl group is still present but less influential on the carboxyl group compared to the ortho and para positions.

The lipophilicity (logP) is primarily influenced by the overall molecular composition. The addition of a methyl group, a lipophilic fragment, predictably increases the logP value of the molecule.

Experimental Protocols for Property Determination

To empower researchers to validate these findings and characterize their own novel compounds, we provide detailed, step-by-step methodologies for the experimental determination of pKa and logP.

Determination of pKa via Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for pKa determination.

Principle: This method involves the gradual addition of a titrant (a strong base, e.g., NaOH) to a solution of the acidic compound. The pH of the solution is monitored throughout the titration. The pKa is the pH at which the acid is half-neutralized.

Workflow Diagram:

Caption: Workflow for logP determination by the shake-flask method.

Step-by-Step Protocol:

  • Preparation of Phases:

    • Prepare n-octanol-saturated water and water-saturated n-octanol by mixing equal volumes of the two solvents, shaking vigorously, and allowing the layers to separate.

  • Partitioning:

    • Accurately weigh a small amount of the fluorophenylacetic acid isomer and dissolve it in one of the pre-saturated phases.

    • Add a known volume of the second pre-saturated phase.

    • Shake the mixture in a sealed container at a constant temperature until equilibrium is reached (typically for several hours).

  • Phase Separation:

    • Centrifuge the mixture to ensure complete separation of the two phases.

  • Concentration Measurement:

    • Carefully withdraw an aliquot from each phase.

    • Determine the concentration of the analyte in each aliquot using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculation:

    • Calculate the partition coefficient (P) by dividing the concentration of the analyte in the n-octanol phase by its concentration in the aqueous phase.

    • Calculate the logP by taking the base-10 logarithm of P.

Impact on Drug Development and Biological Activity

The subtle variations in pKa and logP resulting from the different positions of the methyl group can have profound implications for drug development.

  • Absorption: Lipophilicity (logP) is a key driver of passive diffusion across biological membranes. A higher logP generally leads to better absorption through the gut wall. However, excessively high lipophilicity can lead to poor aqueous solubility and sequestration in fatty tissues.

  • Distribution: The distribution of a drug throughout the body is influenced by its ability to cross various biological barriers, which is in turn affected by its pKa and logP. For instance, crossing the blood-brain barrier often requires a specific range of lipophilicity.

  • Target Binding: The electronic and steric properties of the molecule can influence its binding affinity and selectivity for its biological target. The position of the methyl group can alter the molecule's conformation and its interactions with the active site of an enzyme or receptor. Fluorinated phenylacetic acid derivatives have shown promise as anticancer and anti-inflammatory agents.

  • Metabolism and Excretion: The overall physicochemical profile of a drug affects its metabolism by enzymes and its subsequent excretion from the body.

Conclusion

The position of a methyl group on the fluorophenylacetic acid scaffold is a critical determinant of its physicochemical properties. As demonstrated, shifting the methyl group from the ortho to the meta position can subtly alter the compound's acidity and lipophilicity. These seemingly minor changes can have a cascading effect on a molecule's biological activity and pharmacokinetic profile. A thorough understanding and experimental validation of these properties are therefore essential for the rational design and optimization of new drug candidates. The provided protocols offer a robust framework for researchers to conduct these crucial assessments in their own laboratories.

References

  • The Biological Activity of Fluorinated Phenylacetic Acids: A Technical Guide - Benchchem. (URL: )
  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development | - Sai Life Sciences. (URL: )
  • A Comparative Analysis of Fluorinated vs. Non-Fluorinated Tolylacetic Acid for Drug Development Professionals - Benchchem. (URL: )
  • Effect of substituents on acidity of benzoic acids | Filo. (URL: [Link])

  • Substituent Effects on Acidity - Chemistry LibreTexts. (URL: [Link])

  • 2-(4-Fluoro-3-methylphenyl)acetic acid - ChemBK. (URL: [Link])

  • How To Determine PKA Of Organic Compounds? - Chemistry For Everyone - YouTube. (URL: [Link])

  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. (URL: [Link])

A Senior Application Scientist's Guide to Quantitative Structure-Activity Relationship (QSAR) Studies of 2-Fluoro-4-methylphenylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to an in-depth exploration of Quantitative Structure-Activity Relationship (QSAR) studies as applied to 2-Fluoro-4-methylphenylacetic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals seeking to understand and leverage QSAR methodologies for the rational design of novel anti-inflammatory agents. We will delve into the theoretical underpinnings of QSAR, compare different modeling approaches, and provide practical insights into the experimental workflow, all grounded in established scientific literature.

Phenylacetic acid and its derivatives are a versatile class of compounds with a wide array of biological activities.[1] In the realm of medicinal chemistry, they serve as crucial scaffolds for the development of various therapeutic agents, including non-steroidal anti-inflammatory drugs (NSAIDs).[2][3] The core principle of QSAR is to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[4][5] This allows for the prediction of the activity of novel, unsynthesized molecules, thereby streamlining the drug discovery process and reducing the reliance on extensive and costly experimental screening.[6]

This guide will provide a comparative analysis of QSAR approaches for phenylacetic acid derivatives, with a focus on this compound, a compound with potential for further derivatization. We will examine the critical molecular descriptors that govern anti-inflammatory activity and discuss the statistical validation necessary to ensure the robustness and predictive power of QSAR models.

The QSAR Paradigm: From Molecular Structure to Biological Activity

At its heart, a QSAR study is a systematic process of correlating variations in the physicochemical properties of a series of molecules with their biological activities.[4][5] This is achieved through the development of a mathematical model that can predict the activity of new compounds based on their structural features. The general workflow of a QSAR study is a multi-step process that requires careful consideration at each stage to ensure the validity and reliability of the final model.

G cluster_0 Data Preparation cluster_1 Descriptor Calculation cluster_2 Model Development & Validation cluster_3 Application A Dataset of Molecules (2-Fluoro-4-methylphenylacetic acid derivatives) C Calculation of Molecular Descriptors (Physicochemical, Topological, etc.) A->C B Biological Activity Data (e.g., IC50, ED50) B->C D Splitting Data into Training and Test Sets C->D E Model Building using Statistical Methods (MLR, PLS, Machine Learning) D->E F Internal Validation (Cross-validation, q²) E->F G External Validation (Prediction on Test Set, r²pred) F->G H Prediction of Activity for New, Unseen Molecules G->H I Rational Drug Design and Lead Optimization H->I G cluster_0 Core Structure cluster_1 Substituent Effects on Activity Core This compound Lipophilic Increased Lipophilicity (e.g., -Cl, -Br, -alkyl) -> Potentially Increased Activity Core->Lipophilic Modification Electronic Electron-withdrawing Groups (e.g., -NO2, -CF3) -> May Influence pKa and Binding Core->Electronic Modification Steric Bulky Groups at Ortho Position -> May Decrease Activity (Steric Hindrance) Core->Steric Modification

Sources

Comparative analysis of the environmental impact of different synthesis methods for fluorinated compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Fluorine Conundrum in Modern Chemistry

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery, agrochemical development, and materials science. The unique properties conferred by the C-F bond—enhanced metabolic stability, increased lipophilicity, and altered pKa—have led to a surge in the prevalence of fluorinated compounds in pharmaceuticals and other advanced materials.[1][2][3][4][5][6] However, this progress has come at an environmental cost. Traditional methods for introducing fluorine often rely on hazardous reagents, energy-intensive processes, and the generation of significant waste streams, prompting a critical need for greener and more sustainable synthetic alternatives.[7][8][9][10]

This guide provides a comparative analysis of the environmental impact of different synthesis methods for fluorinated compounds. Moving beyond a mere listing of protocols, we will delve into the causality behind the environmental footprint of each method, supported by quantitative metrics and field-proven insights. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to make more environmentally conscious decisions in the synthesis of these vital molecules.

Pillar 1: The Hazards of Tradition - The Hydrogen Fluoride Legacy

For decades, the fluorochemical industry has been fundamentally reliant on hydrogen fluoride (HF) as the primary fluorine source.[7][8][9][10] HF is produced from the reaction of fluorspar (CaF2) with sulfuric acid under harsh, energy-intensive conditions.[7][8][9][10] The resulting HF gas is highly toxic, corrosive, and poses significant safety and environmental risks.[7][8][9][10] Spills and leaks can have fatal consequences and lead to severe environmental damage.[7][8][9][10]

The environmental burden of HF-based methods extends beyond its immediate hazards. The production process itself contributes significantly to the industry's carbon footprint.[7] Furthermore, many fluorination reactions using HF or its derivatives generate substantial amounts of waste, often in the form of fluoride-containing aqueous streams that require specialized and costly treatment.[11][12][13]

Pillar 2: A Greener Horizon - Emerging Synthesis Methodologies

The drive for sustainability has catalyzed the development of innovative fluorination methods that aim to mitigate the environmental impact of traditional approaches. These modern techniques focus on improving safety, reducing energy consumption, minimizing waste, and utilizing more benign reagents.

Mechanochemistry: Bypassing Hazardous Intermediates

A groundbreaking development in fluorochemical production is the use of mechanochemistry to bypass the synthesis of HF altogether.[7][8][9][10] Inspired by the natural process of biomineralization, researchers have demonstrated that grinding calcium fluoride (CaF2) with a powdered potassium phosphate salt in a ball mill can generate a reactive fluorinating agent.[7][8][9][10] This solid-state method, which has been used to synthesize over 50 different fluorochemicals with high yields, offers several environmental advantages:[7][8][9][10]

  • Elimination of HF: The most significant benefit is the complete avoidance of toxic and corrosive HF gas.[7][8][9][10]

  • Reduced Energy Consumption: This method has the potential to decrease the energy requirements of the current supply chain.[7][8][9][10]

  • Lower Carbon Footprint: By streamlining the process and reducing energy needs, the carbon footprint of fluorochemical production can be significantly lowered.[7][8][9][10]

Direct C-H Fluorination: An Atom-Economical Approach

Direct C-H fluorination represents a paradigm shift in synthetic strategy, offering a more atom-economical route to fluorinated molecules.[4] Instead of multi-step sequences that involve pre-functionalization, this approach directly replaces a C-H bond with a C-F bond. Transition-metal catalysis has emerged as a powerful tool for achieving this transformation with high selectivity.[4][14][15][16][17]

The environmental benefits of C-H fluorination are rooted in the principles of green chemistry:

  • Atom Economy: By directly functionalizing a C-H bond, the generation of stoichiometric byproducts is minimized, leading to a higher atom economy.

  • Step Economy: Fewer synthetic steps translate to reduced solvent and reagent consumption, as well as less energy usage and waste generation.

  • Late-Stage Functionalization: The ability to introduce fluorine at a late stage in a synthetic sequence is particularly valuable in drug discovery, as it allows for the rapid diversification of complex molecules without the need to re-synthesize them from scratch.[6][18]

Photocatalysis: Harnessing the Power of Light

Visible-light photoredox catalysis has recently emerged as a mild and environmentally benign method for C-F bond formation and activation.[19][20][21][22] These reactions often proceed at room temperature, using light as a renewable energy source to drive the chemical transformation. This approach offers several green advantages:

  • Mild Reaction Conditions: Photocatalytic methods often avoid the need for high temperatures and harsh reagents, leading to lower energy consumption and improved safety.

  • Renewable Energy Source: The use of visible light aligns with the principles of sustainable chemistry.[19][22]

  • Novel Reactivity: Photocatalysis can enable unique chemical transformations that are not accessible through traditional thermal methods, opening up new and more efficient synthetic routes.[21]

Pillar 3: Quantifying the Green Shift - Metrics and Comparative Analysis

To objectively compare the environmental impact of different synthesis methods, it is essential to utilize established green chemistry metrics. These metrics provide a quantitative framework for assessing the efficiency and sustainability of a chemical process.

Key Green Chemistry Metrics
  • Atom Economy: This metric, developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the desired product.

  • E-Factor (Environmental Factor): Introduced by Roger Sheldon, the E-factor is the ratio of the mass of waste generated to the mass of the desired product. A lower E-factor indicates a greener process.[23][24]

  • Process Mass Intensity (PMI): PMI is the ratio of the total mass of materials used (reactants, solvents, reagents, process water) to the mass of the final product. The pharmaceutical industry, in particular, has adopted PMI as a key metric for evaluating the sustainability of manufacturing processes.[24]

  • Reaction Mass Efficiency (RME): RME is the percentage of the mass of the reactants that ends up in the product. It provides a more comprehensive measure of a reaction's efficiency than yield alone.[24]

Comparative Data Summary

The following table provides a comparative overview of different fluorination methods based on key environmental and safety parameters.

Synthesis MethodKey AdvantagesKey DisadvantagesGreen Metrics Profile
Traditional (HF-based) Well-established, versatileHighly hazardous (toxic, corrosive HF), energy-intensive, significant waste generationHigh E-Factor, High PMI
Mechanochemistry (from CaF2) Bypasses HF, reduced energy consumption, saferRequires specialized equipment (ball mill), may have substrate scope limitationsLow E-Factor, Low PMI
Direct C-H Fluorination High atom economy, step economy, suitable for late-stage functionalizationOften requires expensive transition-metal catalysts, may have selectivity challengesImproved Atom Economy and RME
Photocatalysis Mild reaction conditions, uses renewable energy, novel reactivityMay require specialized photocatalysts, scalability can be a challengeLower energy consumption, potential for improved safety

Experimental Protocols: A Tale of Two Syntheses

To provide a practical illustration of the differences in environmental impact, we present representative protocols for a traditional and a modern fluorination method.

Protocol 1: Traditional Nucleophilic Fluorination using KF (Halex Reaction)

This protocol describes a typical Halex reaction, a widely used industrial process for producing fluoroaromatics.

Reaction: Synthesis of 4-Fluoronitrobenzene from 4-Chloronitrobenzene

Materials:

  • 4-Chloronitrobenzene (1 mol)

  • Potassium Fluoride (KF, 2 mol, spray-dried)

  • Dimethyl Sulfoxide (DMSO, 500 mL)

  • Toluene (for azeotropic removal of water)

Procedure:

  • A mixture of 4-chloronitrobenzene, spray-dried potassium fluoride, and toluene in DMSO is heated to reflux.

  • Water is removed azeotropically with toluene.

  • The reaction mixture is heated at 160-180 °C for several hours, monitoring the conversion by GC.

  • After completion, the reaction mixture is cooled, and the product is isolated by distillation under reduced pressure.

  • The DMSO and inorganic salts constitute a significant waste stream that requires treatment.

Environmental Considerations:

  • High Temperature: The reaction requires high temperatures, leading to significant energy consumption.

  • Solvent Waste: DMSO is a high-boiling, water-miscible solvent that can be difficult to recycle and often ends up in waste streams.[25]

  • Inorganic Waste: A large excess of KF is often used, resulting in a substantial amount of inorganic salt waste.

Protocol 2: Modern Photocatalytic C-H Fluorination

This protocol illustrates a modern approach using visible-light photocatalysis for the direct fluorination of a C-H bond.

Reaction: Direct Fluorination of Mesitylene

Materials:

  • Mesitylene (1 mmol)

  • Selectfluor® (electrophilic fluorinating agent, 1.2 mmol)

  • Photocatalyst (e.g., an iridium or organic-based catalyst, 1-2 mol%)

  • Acetonitrile (5 mL)

  • Blue LED light source

Procedure:

  • Mesitylene, Selectfluor®, and the photocatalyst are dissolved in acetonitrile in a reaction vessel.

  • The mixture is degassed with an inert gas (e.g., nitrogen or argon).

  • The reaction vessel is placed in front of a blue LED light source and stirred at room temperature.

  • The reaction progress is monitored by TLC or GC-MS.

  • Upon completion, the solvent is removed in vacuo, and the product is purified by column chromatography.

Environmental Advantages:

  • Mild Conditions: The reaction proceeds at room temperature, significantly reducing energy consumption.

  • Catalytic Approach: Only a small amount of photocatalyst is required, minimizing waste.

  • Direct Functionalization: Avoids the need for pre-functionalization of the starting material, improving atom and step economy.

Visualizing the Path to Greener Fluorination

The following diagrams illustrate key concepts and workflows for selecting and implementing more environmentally benign fluorination methods.

Decision-Making Workflow for Greener Fluorination

Greener_Fluorination_Workflow start Define Synthetic Target (Fluorinated Compound) is_late_stage Is Late-Stage Fluorination Required? start->is_late_stage consider_ch Consider Direct C-H Fluorination is_late_stage->consider_ch Yes is_hf_avoidable Can Hazardous Reagents (e.g., HF) be Avoided? is_late_stage->is_hf_avoidable No optimize_conditions Optimize Reaction Conditions (Solvent, Temperature, Catalyst) consider_ch->optimize_conditions explore_mechanochem Explore Mechanochemistry or Safer Fluorinating Agents is_hf_avoidable->explore_mechanochem Yes traditional_methods Evaluate Traditional Methods (e.g., Halex, Balz-Schiemann) with Green Metrics is_hf_avoidable->traditional_methods No explore_mechanochem->optimize_conditions traditional_methods->optimize_conditions assess_metrics Assess Green Metrics (PMI, E-Factor, Atom Economy) optimize_conditions->assess_metrics final_choice Select Optimal Green Synthesis Route assess_metrics->final_choice

Caption: A decision-making workflow for selecting a greener fluorination strategy.

Comparative Environmental Footprint of Fluorination Pathways

Environmental_Footprint cluster_traditional Traditional Pathway (HF-based) cluster_modern Modern Pathway (Mechanochemical) start_trad Fluorspar (CaF2) + Sulfuric Acid hf_production High-Temperature HF Production start_trad->hf_production Energy Intensive fluorination_trad Fluorination Reaction (e.g., Halex) hf_production->fluorination_trad Toxic Reagent waste_trad High Energy Input High CO2 Emissions Hazardous Waste (HF) Solvent & Salt Waste fluorination_trad->waste_trad Generates start_modern Fluorspar (CaF2) + Phosphate Salt ball_milling Mechanochemical Activation (Ball Mill) start_modern->ball_milling Low Energy fluorination_modern Direct Fluorination ball_milling->fluorination_modern Safe Reagent benefits_modern Lower Energy Input Lower CO2 Emissions Avoids HF Reduced Waste fluorination_modern->benefits_modern Results in

Caption: A comparison of the environmental footprints of traditional vs. modern fluorination pathways.

Conclusion: A Call for Conscious Chemistry

The synthesis of fluorinated compounds is at a crossroads. While the demand for these valuable molecules continues to grow, so does the imperative to produce them in a safe, efficient, and environmentally responsible manner. The shift away from hazardous, energy-intensive methods towards greener alternatives like mechanochemistry, direct C-H fluorination, and photocatalysis is not merely a trend but a necessity.

By embracing the principles of green chemistry and utilizing quantitative metrics to guide our synthetic choices, we can continue to harness the power of fluorine while minimizing our impact on the planet. This guide serves as a starting point for researchers and professionals to critically evaluate their current practices and to champion the adoption of more sustainable fluorination strategies in their laboratories and manufacturing processes. The future of fluorine chemistry is not just about what we can make, but how we choose to make it.

References

  • BenchChem. (n.d.). A Comparative Guide to the Environmental Impact of Fluorinating Agents.
  • Harsanyi, A., & Sandford, G. (2015). Fluorine gas for life science syntheses: green metrics to assess selective direct fluorination for the synthesis of 2-fluoromalonate esters. Green Chemistry.
  • Harsanyi, A., & Sandford, G. (2015). Fluorine gas for life science syntheses: green metrics to assess selective direct fluorination for the synthesis of 2-fluoromalonate esters. RSC Publishing.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Fluorinating agents.
  • Born to Engineer. (n.d.). Leap Forward In Fluorochemical Production.
  • Devdiscourse. (2025, December 16). Scientists Develop Sunlight Method to Break Tough Carbon–Fluorine Bonds.
  • Miyake, G., Paton, R., & Damrauer, N. (2024, November 20). Photocatalytic C‒F bond activation in small molecules and polyfluoroalkyl substances. Nature.
  • Spennacchio, M. (2024, September 16). PFAS-free synthesis of fluorinated drugs and pesticides. Chemistry World.
  • Illy, J., & Török, B. (n.d.). Chemical Aspects of Human and Environmental Overload with Fluorine. PMC.
  • Banks, C. (2025, August 10). Fluorinated Chemicals and the Impacts of Anthropogenic Use. ResearchGate.
  • SciSpace. (n.d.). Recent advances in green fluorine chemistry.
  • Wang, F., & Wang, X. (2021, November 22). Recent Advances in C-F Bond Cleavage Enabled by Visible Light Photoredox Catalysis. Molecules.
  • Wordpress. (n.d.). Specific Solvent Issues with Fluorination.
  • RSC Publishing. (n.d.). Green Chemistry.
  • Sigma-Aldrich. (n.d.). Fluorinated solvents.
  • Beilstein Journals. (n.d.). Transition-metal-catalyzed C–H bond activation as a sustainable strategy for the synthesis of fluorinated molecules: an overview.
  • Zupan, I., & Stavber, S. (2025, August 7). Solvent-Free Fluorination of Organic Compounds Using N—F Reagents. ResearchGate.
  • Miyake, G. (2024, December 20). Breaking bonds in 'forever chemicals'. Colorado Arts and Sciences Magazine.
  • EPA. (n.d.). Treatment and Recovery of Fluoride Industrial Wastes.
  • Lohmann, R., et al. (n.d.). Are fluoropolymers really of low concern for human and environmental health and separate from other PFAS? PubMed Central.
  • Illy, J., & Török, B. (2021, March 16). Chemical Aspects of Human and Environmental Overload with Fluorine. ACS Publications.
  • Google Patents. (n.d.). US6198011B1 - Solvents for use in fluorination reactions.
  • Chen, K., & Arnold, F. H. (2020, July 29). Copper-Catalyzed C–H Fluorination/Functionalization Sequence Enabling Benzylic C–H Cross Coupling with Diverse Nucleophiles. Organic Letters.
  • ACS Publications. (n.d.). Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents.
  • Wang, F., & Wang, X. (2025, August 7). C-F bond activation under transition-metal-free conditions. ResearchGate.
  • Wikipedia. (n.d.). Green chemistry metrics.
  • MDPI. (n.d.). Waste Management Strategies to Mitigate the Effects of Fluorinated Greenhouse Gases on Climate Change.
  • University of Oxford. (2023, July 21). Nature inspires breakthrough achievement: hazard-free production of fluorochemicals.
  • University of Oxford. (2023, July 21). Oxford chemists achieve breakthrough achievement: hazard-free production of fluorochemicals.
  • University of Oxford. (2023, July 23). Nature inspires breakthrough achievement: Hazard-free production of fluorochemicals.
  • Taylor & Francis Online. (n.d.). Recent advances in green fluorine chemistry.
  • Zelko, F. (2018, March 28). Toxic Treatment: Fluoride's Transformation from Industrial Waste to Public Health Miracle. Origins: Current Events in Historical Perspective.
  • RSC Publishing. (2020, July 21). Catalytic C(sp3)–F bond formation: recent achievements and pertaining challenges.
  • ResearchGate. (2025, August 6). Life Cycle Assessment as a Tool for Cleaner Production: Application to Aluminium Trifluoride.
  • Gouverneur, V. (2015, March 9). Late-stage fluorination: fancy novelty or useful tool? PubMed.
  • Narsimha, A., & Sudarshan, V. (2022, September 28). Fluoride contamination, consequences and removal techniques in water: a review. Environmental Science and Pollution Research.
  • Ribes, A., et al. (2021, December 17). Life Cycle Assessment of the Separation and Recycling of Fluorinated Gases Using Ionic Liquids in a Circular Economy Framework. ACS Sustainable Chemistry & Engineering.
  • Saltworks Technologies. (2019, December 3). Fluoride Removal from Industrial Wastewater Using Advanced Chemical Precipitation and Filtration.
  • Ritter, T. (2014, March 11). Late-Stage Fluorination: From Fundamentals to Application. Organic Process Research & Development.
  • Tobiszewski, M., & Namieśnik, J. (n.d.). Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. PMC.
  • Ribes, A., et al. (2021, December 1). Life Cycle Assessment of the Separation and Recycling of Fluorinated Gases Using Ionic Liquids in a Circular Economy Framework. ResearchGate.
  • ChemBAM. (2026, January 3). How do fluoro chemicals contribute to energy efficiency and sustainability technologies?
  • Cousins, I. T., et al. (n.d.). An (Eco)Toxicity Life Cycle Impact Assessment Framework for Per- And Polyfluoroalkyl Substances. Environmental Science & Technology.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 28). The Future of Fluorine: Embracing Sustainable Synthesis Pathways.
  • MPI für Kohlenforschung. (n.d.). Late-Stage Fluorination.
  • MPI für Kohlenforschung. (n.d.). Late-Stage Fluorination.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Fluoro-4-methylphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of 2-Fluoro-4-methylphenylacetic acid. As a halogenated organic acid, this compound requires specific handling and disposal protocols to ensure the safety of laboratory personnel and protect the environment. This guide is intended for researchers, scientists, and drug development professionals who handle this or structurally similar chemicals. Adherence to these procedures is critical for maintaining compliance with regulatory standards set forth by bodies such as the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).

Part 1: Core Safety Directives & Hazard Identification

Understanding the inherent risks of a chemical is the foundation of its safe management. This compound, while not possessing a universally published hazard profile, belongs to a class of compounds (halogenated organic acids) that are frequently associated with corrosive and irritant properties. Safety data sheets for analogous compounds, such as 2-Chloro-4-fluoro-5-methylphenylacetic acid, indicate hazards like skin irritation, serious eye irritation, and potential respiratory irritation[1]. Therefore, a cautious approach is mandatory.

Immediate Personal Protective Equipment (PPE) Requirements

Before handling this compound in any capacity, including disposal, the following minimum PPE must be worn. This is in accordance with OSHA's standards for protecting workers from hazardous substances[2].

PPE CategoryItemSpecification & Rationale
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always check the manufacturer's compatibility data. This prevents skin contact, which can cause irritation[1][3].
Eye Protection Safety goggles or a face shieldMust provide a complete seal around the eyes to protect against splashes or dust, which can cause serious eye irritation[1].
Skin and Body Chemical-resistant apron or lab coatWorn over personal clothing to protect against accidental spills and contamination[2].
Respiratory Chemical Fume HoodAll handling and disposal preparations should occur within a properly functioning chemical fume hood to prevent inhalation of dust or vapors, which may cause respiratory irritation[1][3].

Part 2: Waste Characterization and Segregation Protocol

Proper disposal begins with correct waste identification and segregation. The EPA holds generators responsible for determining if their waste is hazardous[4][5].

Causality of Hazard Classification: this compound is classified as a halogenated organic waste . This is due to the presence of a fluorine atom (a halogen) on the phenyl ring[6]. Halogenated compounds require specific disposal methods, typically high-temperature incineration, to safely break them down without producing harmful byproducts[7].

Segregation is Non-Negotiable: Mixing halogenated and non-halogenated waste streams is a costly and dangerous error. The disposal process for halogenated waste is significantly more expensive than for non-halogenated waste[8]. Furthermore, mixing incompatible waste streams can lead to dangerous chemical reactions.

Workflow for Waste Segregation

start Waste Generated: This compound is_halogenated Does the compound contain F, Cl, Br, or I? start->is_halogenated halogenated_bin Collect in a designated 'HALOGENATED ORGANIC WASTE' container. is_halogenated->halogenated_bin  Yes non_halogenated_bin Collect in a designated 'NON-HALOGENATED ORGANIC WASTE' container. is_halogenated->non_halogenated_bin  No

Caption: Waste Segregation Decision Flowchart.

Part 3: Step-by-Step Disposal Protocol

This protocol aligns with the Resource Conservation and Recovery Act (RCRA) guidelines for hazardous waste management[4][9].

Step 1: Waste Collection

Collect waste containing this compound (including pure compound, contaminated materials, and solutions) in a designated, compatible container.

  • Container Material: Use high-density polyethylene (HDPE) or borosilicate glass containers that are resistant to corrosive acids[3].

  • Container Integrity: Ensure the container is in good condition, free of cracks or leaks, and has a secure, tightly sealing lid to prevent spills and evaporation[9][10].

  • Headspace: Leave at least 10% headspace in the container to allow for vapor expansion.

Step 2: Accurate Labeling

Proper labeling is a critical compliance and safety requirement. The container must be labeled at the moment the first drop of waste is added[10]. Your hazardous waste label must include:

  • The words "Hazardous Waste" [3].

  • The full chemical name: "this compound" . Do not use abbreviations.

  • A clear statement of the associated hazards (e.g., "Corrosive," "Irritant")[1].

  • The date on which accumulation began.

  • The name of the principal investigator or laboratory contact.

Step 3: Safe Storage (Satellite Accumulation)

Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation[9].

  • Location: The SAA must be under the control of the laboratory personnel.

  • Secondary Containment: Place the waste container in a secondary containment bin to contain any potential leaks.

  • Incompatibles: Do not store with incompatible chemicals, such as strong bases or oxidizing agents[6][10].

Step 4: Final Disposal Arrangement

The final disposal of this compound must be handled by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor[3][4].

  • Never pour this chemical down the drain. This is illegal and environmentally harmful[11].

  • Contact your EHS department to schedule a pickup for the full waste container.

  • Ensure all paperwork, such as a hazardous waste manifest, is completed as required by the EPA's tracking system[9][12]. The manifest system tracks the waste from your laboratory to its final disposal facility[12].

Part 4: Emergency Procedures

Accidents can happen. Follow these validated procedures in the event of a spill or exposure.

Spill Management

For a small spill of solid this compound:

  • Alert Personnel: Immediately alert others in the area.

  • Don PPE: Ensure you are wearing the full PPE outlined in Part 1.

  • Containment: Cover the spill with an inert absorbent material like vermiculite, sand, or a spill pillow. Do not use combustible materials like paper towels or sawdust [3].

  • Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container[3][7].

  • Decontamination: Clean the spill area with soap and water. Collect the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department.

First Aid Measures

These first aid measures are based on protocols for similar hazardous chemicals. Always show the Safety Data Sheet to attending medical personnel[13][14].

  • Skin Contact: Immediately flush the skin with running water for at least 15 minutes while removing contaminated clothing. Seek medical attention[1].

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention[1].

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[1][13].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[14][15].

References

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • The Laboratory Standard | Office of Clinical and Research Safety. University of Tennessee Health Science Center. [Link]

  • OSHA Standards to Know Before Starting Your Lab. USA Lab. [Link]

  • OSHA Factsheet Laboratory Safety OSHA Lab Standard. Occupational Safety and Health Administration (OSHA). [Link]

  • OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). [Link]

  • Hazardous Waste Segregation. Bucknell University. [Link]

  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency (EPA). [Link]

  • MSDS of 2-Fluoro-4-hydroxyphenylacetic acid. Capot Chemical. [Link]

  • Best Practices for Hazardous Waste Disposal. AEG Environmental. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. [Link]

  • Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

  • How Does The EPA Define Hazardous Waste? CountyOffice.org. [Link]

  • Safe Handing & Disposal of Organic Substances. Science Ready. [Link]

Sources

A Researcher's Comprehensive Guide to Handling 2-Fluoro-4-methylphenylacetic Acid: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, field-tested safety protocols for researchers, scientists, and drug development professionals handling 2-Fluoro-4-methylphenylacetic acid. As Senior Application Scientists, our goal is to empower you with not just procedural steps, but the causal logic behind them, ensuring a self-validating system of safety in your laboratory. The following information synthesizes authoritative safety data to build a framework of trust and technical accuracy for your critical work.

Understanding the Hazard Profile: Why Specific PPE is Non-Negotiable

This compound is classified with specific hazards that directly inform our choice of protective equipment. Authoritative safety data sheets (SDS) consistently identify it as:

  • A skin irritant (Category 2): Direct contact can cause inflammation, redness, and discomfort.[1]

  • A serious eye irritant (Category 2/2A): This is a primary concern, as exposure can lead to significant and potentially lasting eye damage.[1][2]

  • A potential respiratory tract irritant (Category 3): Inhalation of the dust or aerosols can irritate the respiratory system.[1]

Therefore, our PPE strategy is not merely a checklist but a direct countermeasure to these known risks. Every piece of equipment is selected to create a reliable barrier between you and the chemical.

Core Personal Protective Equipment (PPE) Protocol

A risk assessment is paramount, but the following table outlines the minimum required PPE for handling this compound in a laboratory setting.

PPE CategoryType & SpecificationsRationale for Use
Eye and Face Protection Safety glasses with side-shields (conforming to EN166 or NIOSH standards) OR Chemical safety goggles. A face shield is recommended if there is a significant splash risk.Primary Defense: Protects against accidental splashes and airborne particles, directly mitigating the "serious eye irritation" hazard.[1][3][4]
Hand Protection Chemically resistant, impervious gloves (e.g., Nitrile rubber, 0.11 mm or thicker).Prevents Dermal Exposure: Forms a barrier against the "skin irritation" hazard.[4] Always inspect gloves before use and use proper removal technique to avoid contaminating your skin.[3][5]
Skin and Body Protection Standard laboratory coat. Consider impervious clothing or aprons for larger quantities or splash-prone procedures.Minimizes Skin Contact: Protects skin on arms and torso from incidental contact and spills.[4][6]
Respiratory Protection Required when engineering controls are insufficient or when generating dust/aerosols. Use a NIOSH-approved particulate respirator (e.g., N95) or higher.Safeguards Respiratory System: Directly addresses the "respiratory irritation" hazard by filtering out airborne particles of the acid.[3][4][7]
The Operational Workflow: From Preparation to Disposal

Safe handling is a process, not a single action. The following workflow integrates PPE use with essential engineering controls and hygiene practices to create a multi-layered safety system.

Before any handling, ensure the following are in place:

  • Ventilation: Always handle this compound in a well-ventilated area. A certified chemical fume hood is the standard and most reliable engineering control.[2][8]

  • Emergency Equipment: Confirm that a fully functional eyewash station and safety shower are close to the workstation.[1][6] Their immediate availability is critical in an exposure event.

  • Preparation: Designate a specific area for handling the chemical. Clear the area of any unnecessary items.

  • Donning PPE: Put on your lab coat, followed by safety glasses/goggles, and finally, your gloves. Ensure a proper fit.

  • Weighing and Transfer: If working with the solid form, conduct all weighing and transfers within a fume hood or a ventilated balance enclosure to contain dust. Avoid any actions that could generate dust.

  • In-Use Procedures: Keep the container tightly closed when not in use.[1][2] If heating or creating a solution, be mindful of potential vapor or aerosol generation and ensure adequate ventilation.

  • Post-Handling Hygiene: After handling, doff PPE in the reverse order of donning (gloves first). Immediately wash your hands thoroughly with soap and water.[4] Do not eat, drink, or smoke in the laboratory area.[2]

The following diagram illustrates the logical flow of this safe handling process.

cluster_prep Phase 1: Preparation cluster_handling Phase 2: Active Handling cluster_cleanup Phase 3: Post-Handling & Disposal prep_area Designate & Clear Work Area check_eng Verify Engineering Controls (Fume Hood, Eyewash) prep_area->check_eng don_ppe Don Required PPE (Coat, Goggles, Gloves) check_eng->don_ppe weigh Weigh/Transfer Chemical in Fume Hood don_ppe->weigh procedure Perform Experiment weigh->procedure doff_ppe Doff PPE Correctly (Gloves First) procedure->doff_ppe wash Thoroughly Wash Hands doff_ppe->wash dispose Dispose of Waste per Institutional Guidelines wash->dispose

Caption: Safe Handling Workflow for this compound.

Emergency Response and Disposal Plan

Even with meticulous planning, accidents can occur. Swift, correct action is vital.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]

  • Skin Contact: Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation persists, get medical advice.

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. If feeling unwell, call a poison center or doctor.[1][2]

  • Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][5]

  • Spill Containment: For a small spill, wear your full PPE, absorb the material with an inert substance (e.g., vermiculite, sand), and sweep it into a suitable, closed container for disposal.[4][7] Avoid creating dust.

  • Waste Disposal: All waste, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste. Dispose of the contents and container at an approved waste disposal facility, following all local, state, and federal regulations.[1][2] A common method is to dissolve the material in a combustible solvent for incineration in a properly equipped facility.[8]

By integrating this expert-validated knowledge of hazards with a rigorous operational plan, you build a foundation of safety that protects you, your colleagues, and the integrity of your research.

References

  • Capot Chemical. (2013, September 2). MSDS of 2-Fluoro-4-hydroxyphenylacetic acid. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.